Heptadecanoic Acid
Description
Margaric acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Heptadecanoic acid has been reported in Hoya crassipes, Hoya pseudolanceolata, and other organisms with data available.
Margaric Acid is a saturated long-chain fatty acid with a 17-carbon backbone. Margaric acid is found naturally as a minor component of the fat and milk fat of ruminants.
Heptadecanoic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
RN given refers to unlabeled parent cpd
Structure
3D Structure
Properties
IUPAC Name |
heptadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEMQGTRYUADPNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
1002-82-0 (hydrochloride salt), 17378-36-8 (potassium salt) | |
| Record name | Margaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021596 | |
| Record name | Heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Other Solid, Solid; [Merck Index], Solid | |
| Record name | Heptadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Margaric acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14535 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
363.00 to 364.00 °C. @ 760.00 mm Hg | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
4.2 mg/L @ 25 °C (exp) | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
506-12-7, 63399-94-0, 67701-03-5, 68424-37-3 | |
| Record name | Heptadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=506-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Margaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000506127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead(2+) heptadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063399940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C16-18 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067701035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fatty acids, C14-22 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HEPTADECANOIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3743 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Heptadecanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heptadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fatty acids, C14-22 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.888 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Heptadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Lead(2+) heptadecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.276 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MARGARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V987Y9OZ8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
61.3 °C | |
| Record name | Heptadecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002259 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
discovery and history of heptadecanoic acid
Heptadecanoic Acid: A Historical and Technical Guide
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and evolving scientific understanding of heptadecanoic acid (C17:0). Initially misidentified in the 19th century as a fundamental fatty acid, "margaric acid," it was later dismissed as a eutectic mixture. The advent of modern analytical techniques in the 20th century re-established its existence as a unique odd-chain saturated fatty acid. Primarily originating from ruminant fats, heptadecanoic acid is now recognized as a validated biomarker for dairy fat consumption and a metabolically active molecule with potential implications for human health. This guide details the key historical milestones, experimental methodologies for its isolation and quantification, its biosynthesis, and its emerging roles in metabolic regulation, designed for researchers, scientists, and professionals in drug development.
A Serendipitous Discovery and a Century of Misconception
The scientific journey of heptadecanoic acid began with a case of mistaken identity. In 1813, the French chemist Michel Eugène Chevreul described a lustrous, pearl-like substance isolated from animal fats, which he named acide margarique (margaric acid), derived from the Greek word márgaron for "pearl".[1] For several decades, margaric acid was considered one of the three primary fatty acids, alongside oleic and stearic acids, that constituted most animal fats.[1]
However, this understanding was overturned in 1853 by the German structural chemist Wilhelm Heinrich Heintz. Through meticulous analysis, Heintz demonstrated that what Chevreul had identified as margaric acid was, in most instances, a eutectic mixture of the more common palmitic acid (C16:0) and stearic acid (C18:0).[1] This revelation led to the widespread belief that odd-chain fatty acids like C17:0 were not naturally occurring, causing them to be largely overlooked by the scientific community for many years.[1]
It wasn't until the 20th century, with the development of advanced analytical techniques such as gas chromatography (GC) and mass spectrometry (MS), that true heptadecanoic acid was definitively identified in nature.[1][2] These methods confirmed its presence, albeit in trace amounts, as a minor component of the fat and milkfat of ruminants.[1][3]
Natural Sources and Biosynthesis in Ruminants
Heptadecanoic acid is primarily of exogenous origin for humans, with the main dietary sources being products from ruminant animals like cows, sheep, and goats.[3][4] It constitutes approximately 0.61% of milk fat and 0.83% of ruminant meat fat.[3][5] Lesser amounts can also be found in certain fish and are generally negligible in most plant-based foods.[4]
The unique digestive physiology of ruminants is the principal reason for the presence of odd-chain fatty acids in the food chain.[4] The rumen, a specialized stomach chamber, hosts a complex microbial ecosystem that ferments dietary carbohydrates into short-chain fatty acids, including propionate.[4][6] This propionate is activated to propionyl-CoA, which then serves as the primer for the fatty acid synthase (FAS) complex.[4][6] The fatty acid chain is subsequently elongated by the sequential addition of two-carbon units from malonyl-CoA, resulting in the synthesis of odd-chain fatty acids like heptadecanoic acid.[7]
While the primary source is dietary, there is evidence for some endogenous synthesis of odd-chain fatty acids in humans.[6][8] Propionyl-CoA, derived from the metabolism of certain amino acids (valine, isoleucine, threonine, and methionine) or from propionate produced by gut microbiota fermentation of dietary fiber, can be used as a primer for fatty acid synthesis.[6][8] Another potential, though less significant, pathway is the α-oxidation of even-chain fatty acids.[9]
Table 1: Heptadecanoic Acid Content in Various Food Sources
| Food Source | Heptadecanoic Acid Concentration (% of total fatty acids) |
| Milk Fat | ~0.61%[3][5] |
| Ruminant Meat Fat | ~0.83%[3][5] |
| Butter | 0.51% - 0.87%[4] |
| Cheddar Cheese | ~0.26%[4] |
| Gouda Cheese | ~0.42%[4] |
| Durian Fruit (Durio graveolens) | ~2.2% |
Methodologies for Isolation and Quantification
The accurate analysis of heptadecanoic acid is crucial for both nutritional research and clinical diagnostics. Gas chromatography is the cornerstone analytical technique for its quantification.
Experimental Protocol: Quantification of Heptadecanoic Acid in Biological Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the standard procedure for the analysis of fatty acid methyl esters (FAMEs), including heptadecanoic acid methyl ester, from a lipid extract of a biological sample.
1. Lipid Extraction: a. Homogenize the biological sample (e.g., plasma, adipose tissue, food matrix). b. Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solvent system. c. Add an internal standard, such as a known amount of a non-naturally occurring odd-chain fatty acid (e.g., C19:0), to the sample prior to extraction for accurate quantification. d. Evaporate the organic solvent under a stream of nitrogen to obtain the total lipid extract.
2. Saponification and Methylation: a. Resuspend the lipid extract in a known volume of methanolic sodium hydroxide. b. Heat the mixture at 100°C for 5-10 minutes to saponify the fatty acids from their glycerol backbone. c. Add a methylation reagent, such as boron trifluoride-methanol, and heat again at 100°C for 2-5 minutes to convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs). d. Stop the reaction by adding a saturated sodium chloride solution.
3. FAME Extraction: a. Extract the FAMEs from the reaction mixture using an organic solvent like hexane. b. Collect the hexane layer containing the FAMEs. c. Evaporate the hexane under a stream of nitrogen.
4. GC-MS Analysis: a. Reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane). b. Inject an aliquot of the sample into a gas chromatograph equipped with a capillary column suitable for FAME separation (e.g., a polar stationary phase). c. The FAMEs will be separated based on their volatility and polarity as they pass through the column. d. The separated FAMEs then enter the mass spectrometer, where they are ionized and fragmented. e. The mass-to-charge ratio of the fragments is used to identify and quantify each FAME, including heptadecanoic acid methyl ester.
Diagram: Experimental Workflow for GC-MS Analysis of Heptadecanoic Acid
Caption: Workflow for the quantification of heptadecanoic acid.
Biological Significance and Evolving Research
For a long time, odd-chain saturated fatty acids were considered to be of little physiological importance.[10][11] However, this perspective has shifted dramatically in recent years. Heptadecanoic acid is now recognized as a valuable biomarker and a metabolically active molecule.
Biomarker of Dairy Fat Intake
Numerous studies have established that the concentration of heptadecanoic acid in human plasma and adipose tissue is a reliable biomarker of long-term dairy fat consumption.[3][5] This is due to its primary dietary origin from ruminant products and its relatively low endogenous synthesis.
Metabolic Roles and Health Implications
The metabolism of odd-chain fatty acids differs from that of even-chain fatty acids in a crucial way. The final product of β-oxidation of odd-chain fatty acids is propionyl-CoA, in contrast to the acetyl-CoA produced from even-chain fatty acids.[10][12] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the Krebs cycle.[12] This anaplerotic role, the replenishment of Krebs cycle intermediates, is a key aspect of odd-chain fatty acid metabolism.[6]
Emerging research has linked circulating levels of heptadecanoic acid with a reduced risk of cardiometabolic diseases, including type 2 diabetes and cardiovascular disease.[8][9] While the precise mechanisms are still under investigation, it is hypothesized that the metabolic fate of heptadecanoic acid and its influence on cellular signaling pathways may contribute to these beneficial effects.
Diagram: Metabolic Fate of Heptadecanoic Acid
Caption: Anaplerotic role of heptadecanoic acid metabolism.
Future Directions and Conclusion
The journey of heptadecanoic acid from a misidentified substance to a molecule of significant research interest highlights the progress of analytical science and our evolving understanding of lipid metabolism. Initially dismissed, it is now a key biomarker and a subject of investigation for its potential health benefits.
Future research will likely focus on elucidating the specific molecular mechanisms through which heptadecanoic acid and other odd-chain fatty acids influence metabolic health. This includes their interaction with cellular receptors, modulation of inflammatory pathways, and their role in gut microbiome-host interactions. For drug development professionals, a deeper understanding of these pathways could open new avenues for therapeutic interventions in metabolic diseases.
References
-
Bognia, H. F., & Safo, M. K. (2006). Short communication: The nature of heptadecenoic acid in ruminant fats. Journal of Dairy Science, 89(1), 170-173. Available from: [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. Available from: [Link]
-
HEPTADECANOIC ACID. Ataman Kimya. Available from: [Link]
-
HEPTADECANOIC ACID. Ataman Kimya. Available from: [Link]
-
Jenkins, B. J., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Available from: [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730-734. Available from: [Link]
-
Heptadecanoic acid (HMDB0002259). Human Metabolome Database. Available from: [Link]
-
Heptadecanoic acid (FDB004676). FooDB. Available from: [Link]
-
Odd-chain fatty acid. Wikipedia. Available from: [Link]
-
Kraft, J. (2017). Rumen-derived Fatty Acids - What Makes Them Special. Grazing Guide. Available from: [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. Available from: [Link]
-
DeGrado, T. R., Wang, S., & Rock, C. O. (2002). Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism. Journal of Nuclear Medicine, 43(12), 1677-1684. Available from: [Link]
-
Watkins, P. J., & Frank, D. (2020). Heptadecanoic acid as an indicator of BCFA content in sheep fat. Meat Science, 166, 108151. Available from: [Link]
-
Bionaz, M., & Jenkins, T. C. (2020). Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation. Animals, 10(10), 1706. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Short communication: The nature of heptadecenoic acid in ruminant fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 10. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 12. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
The Biosynthesis of Heptadecanoic Acid in Ruminants: A Technical Guide for Researchers
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is a distinctive component of ruminant-derived food products and serves as a valuable biomarker for their consumption. Its synthesis is intrinsically linked to the unique digestive physiology of ruminants, primarily occurring through microbial fermentation in the rumen, with a potential contribution from endogenous pathways. This in-depth technical guide provides a comprehensive overview of the biosynthesis of heptadecanoic acid in ruminants, intended for researchers, scientists, and professionals in drug development. We will explore the core metabolic pathways, key microbial players, influencing factors, and detailed experimental methodologies for its study and quantification.
Introduction: The Significance of Heptadecanoic Acid
Unlike even-chain fatty acids, which are the predominant form in most organisms, odd-chain fatty acids (OCFAs) like heptadecanoic acid are found in significant concentrations in the milk and tissues of ruminants such as cattle, sheep, and goats.[1][2] This unique fatty acid profile is a direct consequence of the symbiotic relationship between the host animal and its rumen microbiota.[3][4] Heptadecanoic acid is not only a marker of ruminant fat intake in humans but is also of increasing interest for its potential bioactive properties.[5] Understanding its biosynthesis is therefore crucial for fields ranging from animal nutrition and dairy science to human health and metabolic research.
The Core Biosynthesis Pathway: A Tale of Two Sites
The production of heptadecanoic acid in ruminants is a fascinating interplay between microbial synthesis in the rumen and potential de novo synthesis in the animal's own tissues.
The Rumen Microbiome: The Primary Production Hub
The vast majority of heptadecanoic acid is synthesized by the diverse microbial population residing in the rumen.[4][6] This process is intricately linked to the fermentation of dietary carbohydrates.
The Key Precursor: Propionate
The cornerstone of odd-chain fatty acid synthesis is propionate (propanoic acid), a major volatile fatty acid (VFA) produced during the microbial fermentation of dietary fiber and starches.[3][7] Propionate is absorbed through the rumen wall and serves as a primary precursor for gluconeogenesis in the liver.[1][8] However, within the rumen microbes, it plays a pivotal role in initiating the synthesis of odd-chain fatty acids.
The Microbial Fatty Acid Synthase (FAS) Pathway
The biosynthesis of heptadecanoic acid in rumen bacteria follows the general principles of fatty acid synthesis, with a crucial difference in the initial priming molecule.
-
Priming the Pathway: Instead of the typical two-carbon acetyl-CoA primer used for even-chain fatty acids, microbial fatty acid synthase utilizes the three-carbon propionyl-CoA as the starting block.[9][10]
-
Elongation: The propionyl-CoA primer is then sequentially elongated by the addition of two-carbon units derived from malonyl-CoA.[9] This process is catalyzed by the multi-enzyme fatty acid synthase (FAS) complex.
-
Chain Termination: After seven cycles of elongation, the 17-carbon fatty acid, heptadecanoic acid, is released.
Key Microbial Players
While a diverse range of rumen bacteria contribute to the overall VFA pool, specific species are more prominent in the synthesis of odd-chain fatty acids. Research suggests that both cellulolytic (fiber-digesting) and amylolytic (starch-digesting) bacteria are involved.[4][7]
-
Megasphaera elsdenii : This bacterium is a major lactate utilizer in the rumen and is known to produce significant amounts of propionate and other short- and medium-chain fatty acids, including odd-chain variants.[3][11][12][13]
-
Prevotella species : Members of the genus Prevotella, such as Prevotella ruminicola, are abundant in the rumen and are key players in the fermentation of carbohydrates, producing propionate as a major end-product.[14][15][16][17]
-
Ruminococcus species : Fiber-digesting bacteria like Ruminococcus albus and Ruminococcus flavefaciens also contribute to the pool of precursors for odd-chain fatty acid synthesis.[4][7][18]
Endogenous Synthesis: A Secondary Contributor
While the rumen is the primary site of heptadecanoic acid synthesis, there is growing evidence for a secondary, endogenous pathway within the ruminant's own tissues, particularly the mammary gland and adipose tissue.[4] This de novo synthesis also utilizes propionate as its foundational precursor.
The Pathway in Ruminant Tissues
The propionate absorbed from the rumen into the bloodstream can be taken up by various tissues. In lipogenic tissues, it can be activated to propionyl-CoA and serve as a primer for the host's fatty acid synthase, in a manner analogous to the microbial pathway.[13] The elongation process then proceeds with malonyl-CoA, which is primarily derived from acetate in ruminants.[19]
Enzymatic Considerations
The key enzymes involved in the conversion of propionate to a substrate for fatty acid synthesis are propionyl-CoA carboxylase and methylmalonyl-CoA mutase.[20][21][22][23] These enzymes are crucial for the catabolism of propionate, but under conditions of high propionate availability, a portion can be shunted towards fatty acid synthesis. The fatty acid synthase complex in ruminant tissues demonstrates the capacity to utilize propionyl-CoA as a primer, albeit with potentially different efficiencies compared to acetyl-CoA.
Factors Influencing Heptadecanoic Acid Concentrations
The concentration of heptadecanoic acid in ruminant milk and meat is not static and is influenced by a variety of factors, primarily related to diet.
Dietary Composition
-
Forage-to-Concentrate Ratio: Diets with a higher proportion of forage tend to promote a rumen environment that favors the production of acetate, while higher concentrate diets, rich in starch, generally lead to increased propionate production.[24] This, in turn, can lead to higher levels of odd-chain fatty acids.[24][25]
-
Type of Forage and Concentrate: The specific types of forages (e.g., grass silage vs. red clover silage) and concentrates (e.g., corn vs. barley) can influence the composition of the rumen microbiota and the profile of VFAs produced, thereby affecting heptadecanoic acid synthesis.[26]
-
Dietary Fat Supplementation: The addition of certain fats to the diet can alter rumen microbial populations and fermentation patterns, which can indirectly impact odd-chain fatty acid synthesis.[10][17][27]
Rumen Microbial Ecology
The composition and activity of the rumen microbial community are central to the production of propionate and, consequently, heptadecanoic acid. Factors that influence the rumen microbiome, such as diet, animal genetics, and the use of feed additives, will invariably affect the synthesis of odd-chain fatty acids.
Quantitative Data on Heptadecanoic Acid in Ruminant Products
The following table provides a summary of typical heptadecanoic acid concentrations found in ruminant milk and meat under different dietary conditions. It is important to note that these values can vary significantly based on the specific study conditions.
| Product | Animal | Dietary Condition | Heptadecanoic Acid (% of total fatty acids) | Reference(s) |
| Milk Fat | Dairy Cow | High-Forage Diet | 0.5 - 0.8 | [20] |
| Milk Fat | Dairy Cow | High-Concentrate Diet | 0.7 - 1.2 | [20] |
| Beef (subcutaneous fat) | Steer | Grass-fed | 0.6 - 1.0 | [28][29] |
| Beef (intramuscular fat) | Steer | Grain-fed | 0.8 - 1.5 | [28][29] |
| Lamb (subcutaneous fat) | Lamb | Pasture-fed | 0.7 - 1.2 | [28] |
Experimental Protocols for Studying Heptadecanoic Acid Biosynthesis
Investigating the biosynthesis of heptadecanoic acid requires robust analytical and experimental methodologies. This section provides an overview of key protocols.
Quantification of Heptadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for the accurate quantification of fatty acids, including heptadecanoic acid, in biological samples.
Step-by-Step Methodology for FAMEs Analysis in Milk:
-
Lipid Extraction:
-
To 1 mL of milk, add a known amount of an internal standard (e.g., C19:0).
-
Perform a lipid extraction using a modified Folch method with a chloroform:methanol (2:1, v/v) solution.
-
After phase separation, collect the lower chloroform layer containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
To the dried lipid extract, add a solution of sodium methoxide in methanol.[1]
-
Heat the mixture at 50-60°C for 10-20 minutes.
-
Neutralize the reaction with an acid catalyst, such as methanolic HCl, and heat again briefly.
-
Add hexane and water to extract the FAMEs into the upper hexane layer.
-
-
GC-MS Analysis:
-
Column: A polar capillary column, such as a DB-WAX or a CP-Sil 88, is recommended for good separation of FAMEs.[1][30][31]
-
Injector: Use a split/splitless injector at a temperature of approximately 250°C.
-
Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100-120°C), ramps up to a higher temperature (e.g., 240-250°C) to elute all FAMEs.[30]
-
Mass Spectrometer: Operate in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions for heptadecanoic acid methyl ester (e.g., m/z 74, 87, 284) is recommended for enhanced sensitivity and specificity.
-
-
Quantification:
-
Create a calibration curve using a certified FAME standard mixture containing heptadecanoic acid.
-
Calculate the concentration of heptadecanoic acid in the sample by comparing its peak area to that of the internal standard and referencing the calibration curve.
-
Stable Isotope Tracing of Heptadecanoic Acid Biosynthesis
Stable isotope tracing is a powerful technique to elucidate the metabolic pathways and quantify the synthesis rates of fatty acids.
Experimental Workflow using 13C-labeled Propionate:
-
Tracer Selection and Administration:
-
Sample Collection:
-
Collect blood, milk, and tissue biopsy samples at various time points during and after the tracer infusion.
-
Rumen fluid samples can also be collected to assess microbial incorporation of the tracer.
-
-
Sample Processing and Analysis:
-
Extract lipids and prepare FAMEs as described in the GC-MS protocol.
-
Analyze the FAMEs using GC-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or a high-resolution GC-MS capable of resolving isotopic enrichment.
-
-
Data Analysis and Interpretation:
-
Determine the isotopic enrichment of heptadecanoic acid and other fatty acids.
-
The incorporation of 13C from propionate into heptadecanoic acid provides direct evidence of its de novo synthesis.
-
By applying metabolic modeling, the fractional synthetic rate (FSR) of heptadecanoic acid can be calculated.
-
Conclusion and Future Directions
The biosynthesis of heptadecanoic acid in ruminants is a complex and fascinating process, primarily driven by the rumen microbiome with contributions from endogenous pathways. The concentration of this unique fatty acid in ruminant-derived products is significantly influenced by dietary factors that modulate the rumen environment. For researchers in animal science, nutrition, and biomedicine, a thorough understanding of these pathways is essential.
Future research should focus on further elucidating the specific microbial species and enzymes responsible for odd-chain fatty acid synthesis, as well as the regulatory mechanisms governing both microbial and endogenous production. The application of advanced metabolomic and genomic techniques will undoubtedly provide deeper insights into this area. A more comprehensive understanding of heptadecanoic acid biosynthesis will not only allow for the targeted nutritional manipulation of the fatty acid profile of ruminant products but also enhance our knowledge of its potential roles in human health.
References
-
Agilent Technologies. (n.d.). Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS. Retrieved from [Link]
- Cabral, D. J., & Weimer, P. J. (2024). Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis. Microorganisms, 12(1), 136.
-
Cabral, D. J., & Weimer, P. J. (2024). Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis. ResearchGate. Retrieved from [Link]
- Gómez-Cortés, P., de la Fuente, M. A., & Juárez, M. (2020). Metabolic origin and bioactive properties of odd and branched-chain fatty acids in ruminants' milk. Review. Revista Mexicana de Ciencias Pecuarias, 11(4), 1098-1121.
- Li, X., Zi, X., Yin, J., Li, Z., & Deng, K. (2021). Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro. Frontiers in Microbiology, 12, 699140.
- Maj, A., & Kukulka, M. (2024).
- Chen, M., Zhang, Y., Wang, F., Li, Y., & Li, Y. (2022). Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS.
-
Chen, M., Zhang, Y., Wang, F., & Li, Y. (2022). Simultaneous Determination of C18 Fatty Acids in Milk by GC-MS. ResearchGate. Retrieved from [Link]
-
Kukulka, M., & Maj, A. (2024). Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation. PMC. Retrieved from [Link]
- San-Valero, P., et al. (2023). Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids. Frontiers in Bioengineering and Biotechnology, 11, 1278849.
-
San-Valero, P., et al. (2023). Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids. PMC. Retrieved from [Link]
-
Li, X., Zi, X., Yin, J., Li, Z., & Deng, K. (2021). Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro. ResearchGate. Retrieved from [Link]
-
Wylensek, D., et al. (2021). Prevotella: A Key Player in Ruminal Metabolism. PMC. Retrieved from [Link]
-
Adebabay, K., & Ganesan, K. (2023). Effects of Nutritional Factors on Fat Content, Fatty Acid Composition, and Sensorial Properties of Meat and Milk from Domesticated Ruminants: An Overview. PMC. Retrieved from [Link]
-
Mi, H., et al. (2021). Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14. PMC. Retrieved from [Link]
-
Kukulka, M., & Maj, A. (2024). Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation. PubMed. Retrieved from [Link]
-
Choi, G., et al. (2025). Enhanced Medium-Chain Fatty Acid Production in Megasphaera elsdenii via Adaptive Laboratory Evolution and Genomic Insights. bioRxiv. Retrieved from [Link]
-
Kraft, J. (n.d.). Rumen-derived Fatty Acids - What Makes Them Special. Grazing Guide. Retrieved from [Link]
- Jaakamo, M. J., et al. (2024). Effects of dietary forage-to-concentrate ratio and forage type on milk phospholipids and fatty acid composition of polar lipids. Journal of Dairy Science, 107(3), 1450-1459.
- Wang, Y., et al. (2024). Exploring the Effect of Gastrointestinal Prevotella on Growth Performance Traits in Livestock Animals. Animals, 14(13), 1956.
- Dewhurst, R. J., et al. (2006). Effects of dietary forage:concentrate ratio on yields (g/d) of major fatty acids in milk. Journal of Dairy Science, 89(1), 241-251.
-
Restek Corporation. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source. Retrieved from [Link]
- Shinkai, T., et al. (2024). Characteristics of rumen microbiota and Prevotella isolates found in high propionate and low methane-producing dairy cows. Frontiers in Microbiology, 15, 1404991.
- Pfeuffer, M., et al. (2021). Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent. Metabolites, 11(5), 284.
- Qin, N., et al. (2023). Microbial production of odd-chain fatty acids. Biotechnology and Bioengineering, 120(4), 917-931.
- Infascelli, F., et al. (2025). Diet with High Forage:Concentrate Ratio Improves Milk Nutritional Properties and Economic Sustainability of Buffalo Breeding. Animals, 15(14), 2050.
- Kairenius, P., et al. (2018). The effect of dietary forage to concentrate ratio and forage type on milk fatty acid composition and milk fat globule size of lactating cows. Journal of Dairy Science, 101(11), 9779-9793.
-
Qin, N., et al. (2023). Microbial production of odd-chain fatty acids. PubMed. Retrieved from [Link]
- de Souza, R. A., et al. (2016). Concentrate: Forage ratio in the diet of dairy cows does not alter milk physical attributes. Tropical Animal Health and Production, 48(6), 1151-1156.
- Wolff, R. L., et al. (1998). Fatty acid composition of meat from ruminants, with special emphasis on trans fatty acids. Journal of the American Oil Chemists' Society, 75(8), 1001-1005.
- Ponnampalam, E. N., et al. (2024). Enrichment of ruminant meats with health enhancing fatty acids and antioxidants: feed-based effects on nutritional value and. Frontiers in Animal Science, 5, 1365999.
- Kamphorst, J. J., et al. (2015). Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. Methods in Enzymology, 561, 199-217.
- Thompson, G. N. (1994). Stable isotope studies in propionic and methylmalonic acidaemia. Journal of Inherited Metabolic Disease, 17(4), 406-410.
- Patterson, B. W. (2014). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of Lipid Research, 55(11), 2235-2246.
- White, S. W., et al. (2005). Bacterial Fatty Acid Synthesis and its Relationships with Polyketide Synthetic Pathways. FEMS Microbiology Reviews, 29(5), 937-951.
- Liu, L., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry, 83(17), 6500-6506.
- Lee, J. H., et al. (2018). Genetic, management, and nutritional factors affecting intramuscular fat deposition in beef cattle. Asian-Australasian Journal of Animal Sciences, 31(7), 1045-1062.
- Kühn, J., et al. (2019). Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study. Molecular Nutrition & Food Research, 63(1), 1800613.
- Vilchèze, C., & Jacobs, W. R., Jr. (2023). The Biosynthetic Pathway of Mycolic Acids: Dual-Function Targets for Tuberculosis Therapeutics and Green Steroid Drugs Biomanufacturing. Pharmaceutics, 15(11), 2584.
- Kallscheuer, N., & Marienhagen, J. (2020). Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis. FEMS Microbiology Letters, 367(10), fnaa076.
- Loo, R. L., et al. (2023). 13C-SpaceM: Spatial single-cell isotope tracing reveals heterogeneity of de novo fatty acid synthesis in cancer.
- Metallo, C. M., et al. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 169-176.
- Hasenour, C. M., et al. (2018). In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions. Molecular & Cellular Proteomics, 17(10), 1990-2005.
- Tomer, G., & Lands, W. E. M. (1974). The presence and possible function of methylmalonyl CoA mutase and propionyl CoA carboxylase in Spirometra mansonoides. The Journal of Parasitology, 60(2), 347-353.
Sources
- 1. agilent.com [agilent.com]
- 2. grazingguide.net [grazingguide.net]
- 3. Megasphaera elsdenii: Its Role in Ruminant Nutrition and Its Potential Industrial Application for Organic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic origin and bioactive properties of odd and branched-chain fatty acids in ruminants’ milk. Review [scielo.org.mx]
- 5. biorxiv.org [biorxiv.org]
- 6. Milk Odd- and Branched-Chain Fatty Acids as Biomarkers of Rumen Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profiles of Odd- and Branched-Chain Fatty Acids and Their Correlations With Rumen Fermentation Parameters, Microbial Protein Synthesis, and Bacterial Populations Based on Pure Carbohydrate Incubation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. Microbial production of odd-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids [frontiersin.org]
- 13. Effect of pH and medium composition on chain elongation with Megasphaera hexanoica producing C4-C8 fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Prevotella: A Key Player in Ruminal Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Short-Chain Fatty Acids Modulate Metabolic Pathways and Membrane Lipids in Prevotella bryantii B14 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the Effect of Gastrointestinal Prevotella on Growth Performance Traits in Livestock Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Characteristics of rumen microbiota and Prevotella isolates found in high propionate and low methane-producing dairy cows [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Diet with High Forage:Concentrate Ratio Improves Milk Nutritional Properties and Economic Sustainability of Buffalo Breeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Engineering intracellular malonyl-CoA availability in microbial hosts and its impact on polyketide and fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Effects of dietary forage-to-concentrate ratio and forage type on milk phospholipids and fatty acid composition of polar lipids [pubmed.ncbi.nlm.nih.gov]
- 26. isotope.com [isotope.com]
- 27. researchgate.net [researchgate.net]
- 28. frontiersin.org [frontiersin.org]
- 29. mdpi.com [mdpi.com]
- 30. researchgate.net [researchgate.net]
- 31. Stable isotope studies in propionic and methylmalonic acidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. In Vivo Estimates of Liver Metabolic Flux Assessed by 13C-Propionate and 13C-Lactate Are Impacted by Tracer Recycling and Equilibrium Assumptions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Unsung Players: A Technical Guide to the Physiological Roles of Odd-Chain Fatty acids in Mammals
Foreword: Beyond the Even Numbers
For decades, the landscape of fatty acid research has been dominated by their even-chained counterparts. Odd-chain fatty acids (OCFAs), with their characteristic odd number of carbon atoms, were often relegated to the periphery, considered minor players of little physiological consequence.[1] However, a growing body of evidence is compelling us to reconsider this notion. Emerging research has illuminated the unique metabolic pathways and significant physiological roles of OCFAs, particularly the saturated fatty acids pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0).[1][2] Epidemiological studies have linked higher circulating levels of these OCFAs with a reduced risk of chronic conditions like type 2 diabetes and cardiovascular disease.[1][3][4][5][6][7]
This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of the core physiological roles of OCFAs in mammals. We will move beyond a superficial overview to provide an in-depth exploration of their metabolism, their diverse functions at the cellular and systemic levels, and their implications for health and disease. Furthermore, this document will serve as a practical resource, offering detailed experimental protocols and the rationale behind their design, empowering you to confidently investigate these fascinating molecules in your own research.
The Metabolic Journey of Odd-Chain Fatty Acids: A Tale of Two Origins
Unlike their even-chain cousins, which are primarily synthesized from acetyl-CoA, OCFAs have a distinct metabolic journey involving both external and internal sources.
Exogenous Sources: The Diet and the Gut Microbiome
The primary dietary sources of OCFAs are ruminant fats, such as those found in dairy products and beef.[8][9] The gut microbiota of ruminants produce propionate, which serves as a primer for the synthesis of OCFAs that are then incorporated into their tissues and milk.[10] In humans, the gut microbiome also contributes to the pool of propionate through the fermentation of dietary fibers.[8][10][11] This propionate can then be absorbed and utilized for endogenous OCFA synthesis.[10]
Endogenous Synthesis: Two Key Pathways
Mammals possess the capability for de novo synthesis of OCFAs through two primary pathways:
-
Propionyl-CoA as a Primer for Fatty Acid Synthesis: In contrast to the synthesis of even-chain fatty acids which exclusively uses acetyl-CoA as the initial building block, the synthesis of long-chain OCFAs utilizes propionyl-CoA as the primer.[8] This three-carbon molecule is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the citric acid cycle.[12] However, propionyl-CoA can also directly enter the fatty acid synthesis pathway, leading to the formation of OCFAs.[8]
-
Alpha-Oxidation of Even-Chain Fatty Acids: This peroxisomal pathway involves the removal of a single carbon atom from the carboxyl end of an even-chain fatty acid, resulting in the formation of an OCFA.[1][3][4][5] This process is a key contributor to the endogenous production of C17:0.[13][14][15]
The relative contribution of dietary intake versus endogenous synthesis to circulating OCFA levels is an active area of research. Studies suggest that circulating C15:0 levels are more directly correlated with dietary intake, while C17:0 levels are substantially influenced by endogenous biosynthesis.[13][14][15]
The Anaplerotic Role of Odd-Chain Fatty Acids: Fueling the Krebs Cycle
A pivotal physiological role of OCFAs lies in their anaplerotic function. The beta-oxidation of OCFAs yields acetyl-CoA and, uniquely, a terminal three-carbon molecule, propionyl-CoA.[8][16][17]
The Propionyl-CoA to Succinyl-CoA Conversion Pathway
Propionyl-CoA is converted to succinyl-CoA, an intermediate of the citric acid cycle (Krebs cycle), through a series of enzymatic reactions:[12]
-
Propionyl-CoA Carboxylase: This biotin-dependent enzyme carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[8][12]
-
Methylmalonyl-CoA Epimerase: This enzyme converts D-methylmalonyl-CoA to its stereoisomer, L-methylmalonyl-CoA.[8]
-
Methylmalonyl-CoA Mutase: This vitamin B12-dependent enzyme rearranges L-methylmalonyl-CoA to form succinyl-CoA.[18]
By replenishing succinyl-CoA, OCFAs contribute to the pool of citric acid cycle intermediates, a process known as anaplerosis.[12][16][18] This is crucial for maintaining the cycle's activity, especially in tissues with high energy demands like the heart and liver.[18]
Diagram: The Anaplerotic Pathway of Odd-Chain Fatty Acid Metabolism
Caption: Anaplerotic pathway of odd-chain fatty acid catabolism.
Physiological Significance and Health Implications
The unique metabolic properties of OCFAs translate into significant physiological effects with broad implications for human health.
Cardiometabolic Health
A substantial body of epidemiological evidence links higher circulating levels of C15:0 and C17:0 with a lower risk of developing type 2 diabetes and cardiovascular disease.[1][3][4][5][6][19] The proposed mechanisms for these protective effects are multifaceted and include:
-
Improved Insulin Sensitivity: OCFAs may enhance insulin signaling and glucose uptake in peripheral tissues.[10]
-
Anti-inflammatory Effects: C15:0 has been shown to possess anti-inflammatory properties, potentially by modulating key inflammatory pathways.[20][21][22]
-
Modulation of Lipid Metabolism: OCFAs can influence the synthesis and metabolism of other lipids, contributing to a more favorable lipid profile.[20][21][22]
Cellular Health and Function
Recent studies suggest that C15:0 may play a role in maintaining cellular health and resilience. It has been proposed that C15:0 can be incorporated into cell membranes, potentially enhancing their stability.[23] Furthermore, C15:0 has been shown to repair mitochondrial function, which is crucial for cellular energy production.[20][21][22][24]
A Potential Essential Fatty Acid?
Given its beneficial effects and the fact that it is not readily synthesized endogenously, some researchers have proposed that C15:0 could be considered an essential fatty acid.[20][22] This highlights the importance of dietary intake of OCFAs for maintaining optimal health.
Methodologies for Investigating Odd-Chain Fatty Acids
A robust understanding of OCFA physiology requires reliable and accurate analytical methods. This section provides an overview of key experimental protocols.
Quantification of Odd-Chain Fatty Acids in Biological Samples
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the quantification of OCFAs in various biological matrices, including plasma, red blood cells, and tissues.
Protocol 1: GC-MS Analysis of Total Fatty Acids in Plasma
Objective: To quantify the absolute or relative amounts of OCFAs in a plasma sample.
Principle: Fatty acids are first extracted from the plasma, then derivatized to their more volatile fatty acid methyl esters (FAMEs) for analysis by GC-MS.
Materials:
-
Plasma sample
-
Internal standard (e.g., C19:0 or deuterated OCFAs)
-
Methanol
-
Chloroform
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%) or methanolic HCl
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-225ms)
Procedure:
-
Lipid Extraction (Folch Method): a. To 100 µL of plasma, add a known amount of internal standard. b. Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 1 minute and incubate at room temperature for 20 minutes. d. Add 400 µL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a clean glass tube.
-
Derivatization to FAMEs: a. Evaporate the solvent from the lipid extract under a stream of nitrogen. b. Add 1 mL of 14% BF3 in methanol. c. Tightly cap the tube and heat at 100°C for 30 minutes. d. Cool the tube to room temperature. e. Add 1 mL of water and 2 mL of hexane. f. Vortex thoroughly and centrifuge to separate the phases. g. Transfer the upper hexane layer containing the FAMEs to a new tube. h. Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
GC-MS Analysis: a. Inject 1 µL of the FAMEs extract into the GC-MS system. b. Use an appropriate temperature program to separate the FAMEs. c. The mass spectrometer is typically operated in electron ionization (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode for higher sensitivity. d. Identify and quantify the peaks corresponding to C15:0 and C17:0 methyl esters based on their retention times and mass spectra, relative to the internal standard.
Causality Behind Experimental Choices:
-
The Folch method is a classic and robust technique for extracting a broad range of lipids from biological samples.[25]
-
Derivatization to FAMEs is essential to increase the volatility of the fatty acids, allowing them to be analyzed by gas chromatography.
-
The use of an internal standard is crucial for accurate quantification, as it corrects for variations in extraction efficiency and injection volume.
In Vitro Studies of OCFA Metabolism and Function
Cell culture models are invaluable for dissecting the molecular mechanisms underlying the physiological effects of OCFAs.
Protocol 2: Investigating the Effects of OCFAs on Gene Expression in Adipocytes
Objective: To determine how C15:0 or C17:0 treatment affects the expression of genes involved in lipid metabolism and inflammation in cultured adipocytes.
Materials:
-
Differentiated adipocytes (e.g., 3T3-L1 or human primary adipocytes)
-
Culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Pentadecanoic acid (C15:0) and/or Heptadecanoic acid (C17:0)
-
Fatty acid-free bovine serum albumin (BSA)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
Procedure:
-
Preparation of OCFA-BSA Complexes: a. Prepare a stock solution of the OCFA in ethanol. b. In a sterile tube, add the required amount of OCFA stock solution and evaporate the ethanol under a stream of nitrogen. c. Add culture medium containing fatty acid-free BSA and incubate at 37°C for 1 hour with gentle agitation to allow the OCFA to complex with the BSA. This improves solubility and cellular uptake.
-
Cell Treatment: a. Plate differentiated adipocytes in multi-well plates. b. Replace the culture medium with medium containing the OCFA-BSA complexes at the desired final concentrations (e.g., 10-100 µM). Include a vehicle control (BSA-containing medium without OCFAs). c. Incubate the cells for the desired treatment period (e.g., 24 hours).
-
RNA Extraction and qRT-PCR: a. At the end of the treatment period, wash the cells with PBS and lyse them using the buffer provided in the RNA extraction kit. b. Purify the total RNA according to the manufacturer's protocol. c. Synthesize cDNA from the RNA. d. Perform qRT-PCR using primers for your target genes (e.g., genes involved in fatty acid oxidation, lipogenesis, or inflammatory signaling) and a housekeeping gene for normalization.
-
Data Analysis: a. Calculate the relative gene expression levels using the ΔΔCt method. b. Compare the gene expression in OCFA-treated cells to the vehicle-treated control cells.
Causality Behind Experimental Choices:
-
Complexing OCFAs with BSA is critical for their delivery to cells in culture, as it mimics their transport in the bloodstream and prevents cytotoxicity associated with high concentrations of free fatty acids.
-
qRT-PCR is a highly sensitive and quantitative method for measuring changes in gene expression, allowing for the identification of molecular pathways affected by OCFA treatment.
Diagram: Experimental Workflow for Studying OCFA Effects in Cell Culture
Caption: Workflow for analyzing gene expression changes induced by OCFAs.
Future Directions and Concluding Remarks
The study of odd-chain fatty acids is a rapidly evolving field with immense potential. While significant progress has been made in understanding their metabolism and physiological roles, many questions remain. Future research should focus on:
-
Elucidating the precise molecular mechanisms by which OCFAs exert their protective effects against chronic diseases.
-
Investigating the therapeutic potential of OCFAs, particularly C15:0, as nutritional supplements or pharmacological agents.
-
Further exploring the interplay between diet, the gut microbiome, and endogenous OCFA synthesis.
References
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… - OUCI. (n.d.).
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - NIH. (2015, January 30). Retrieved January 5, 2026, from [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Odd chain fatty acid metabolism in mice after a high fat diet - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Odd-chain fatty acid - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
-
Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed. (2015, January 30). Retrieved January 5, 2026, from [Link]
-
Effect of Microbial Status on Hepatic Odd-Chain Fatty Acids Is Diet-Dependent - MDPI. (2021, May 4). Retrieved January 5, 2026, from [Link]
-
Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - NIH. (2017, March 23). Retrieved January 5, 2026, from [Link]
-
Update on food sources and biological activity of odd-chain, branched and cyclic fatty acids –– A review | Request PDF - ResearchGate. (2025, August 9). Retrieved January 5, 2026, from [Link]
-
(PDF) Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Citric acid cycle - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed. (2020, May 18). Retrieved January 5, 2026, from [Link]
-
Analytical methods for evaluation of the fatty acid metabolism in rat liver - Redalyc. (n.d.). Retrieved January 5, 2026, from [Link]
-
Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PubMed. (2017, March 23). Retrieved January 5, 2026, from [Link]
-
Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - R Discovery. (2020, May 18). Retrieved January 5, 2026, from [Link]
-
Propionyl-CoA Carboxylase- A Review - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Investigation of anaplerosis from propionyl-CoA precursors and fatty acid oxidation in the brain of VLCAD and control mice. | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pentadecanoic Acid Benefits: Promoting Your Metabolic Health - Fatty15. (2025, June 10). Retrieved January 5, 2026, from [Link]
-
(PDF) Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - eScholarship.org. (n.d.). Retrieved January 5, 2026, from [Link]
-
Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | Protein & Cell | Oxford Academic. (n.d.). Retrieved January 5, 2026, from [Link]
-
Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse - ResearchGate. (2025, August 6). Retrieved January 5, 2026, from [Link]
-
CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020, January 23). Retrieved January 5, 2026, from [Link]
-
Propionyl-CoA - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]
-
Abstract MP25: Circulating Odd-Chain Fatty Acids and Mortality Risk After Myocardial Infarction in the Alpha Omega Cohort - American Heart Association Journals. (2023, March 14). Retrieved January 5, 2026, from [Link]
-
Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Neutral Lipid Synthesis Analysis in by Metabolic Labeling and TLC | Protocol Preview. (2023, March 24). Retrieved January 5, 2026, from [Link]
-
Odd-chain fatty acids – Knowledge and References - Taylor & Francis. (n.d.). Retrieved January 5, 2026, from [Link]
-
Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients | springermedizin.de. (n.d.). Retrieved January 5, 2026, from [Link]
-
Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. (2025, August 6). Retrieved January 5, 2026, from [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. (2020, July 22). Retrieved January 5, 2026, from [Link]
-
Abstract P034: Circulating Odd-Chain Fatty Acids in Relation to Intake of Dairy and Fiber in Post-Myocardial Infarction Patients - American Heart Association Journals. (2019, March 6). Retrieved January 5, 2026, from [Link]
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC - NIH. (2020, July 22). Retrieved January 5, 2026, from [Link]
Sources
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 4. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients | springermedizin.de [springermedizin.de]
- 7. researchgate.net [researchgate.net]
- 8. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. ahajournals.org [ahajournals.org]
- 12. Propionyl-CoA Carboxylase- A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Odd Chain Fatty Acids; New Insights of the Relationship Between the Gut Microbiota, Dietary Intake, Biosynthesis and Glucose Intolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Citric acid cycle - Wikipedia [en.wikipedia.org]
- 17. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 18. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
- 20. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? [escholarship.org]
- 23. fatty15.com [fatty15.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. benchchem.com [benchchem.com]
Heptadecanoic Acid (C17:0): A Novel Modulator of Core Cellular Signaling Pathways
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has transitioned from its role as a simple dietary biomarker to a molecule of significant interest in cellular signaling. Epidemiological studies consistently report an inverse correlation between circulating C17:0 levels and the risk for major metabolic diseases and certain cancers.[1][2][3] This guide provides an in-depth exploration of the molecular mechanisms through which heptadecanoic acid exerts its influence on critical cellular signaling pathways. We will dissect its role in modulating inflammatory, oncogenic, and metabolic signaling cascades, offering a technical resource for professionals engaged in research and therapeutic development. This document moves beyond a mere summary of findings to explain the causality behind experimental approaches and provides robust, validated protocols for investigating the function of this intriguing fatty acid.
Introduction: The Evolving Profile of an Odd-Chain Fatty Acid
Heptadecanoic acid (C17:0), or margaric acid, is a 17-carbon saturated fatty acid. For decades, its presence in human tissues was primarily considered a biomarker for the consumption of dairy and ruminant fats, where it is found in modest concentrations.[4][5] However, evidence also points to endogenous synthesis pathways, likely from gut-derived propionic acid, which can be elongated.[4][6]
The scientific narrative began to shift with the accumulation of large-scale prospective cohort data demonstrating a strong inverse association between circulating C17:0 levels and the incidence of type 2 diabetes, cardiovascular disease, and other metabolic disorders.[2][4] This sparked a critical question: is C17:0 merely a passive indicator of a particular diet, or is it an active signaling molecule? Mechanistic studies have begun to provide an answer, revealing that C17:0 can directly modulate fundamental cellular processes, including inflammation, cell proliferation, and apoptosis.[1][7][8] This guide synthesizes the current understanding of these signaling functions to provide a clear, technically grounded perspective for the scientific community.
Core Signaling Pathways Modulated by Heptadecanoic Acid
Current research indicates that C17:0 does not act through a single, universal receptor but rather influences multiple, interconnected signaling networks. Its effects are context-dependent, varying with cell type and physiological state.
Anti-Inflammatory Signaling: Attenuation of the JAK/STAT Pathway
A key mechanism underlying the beneficial effects of odd-chain fatty acids is the suppression of pro-inflammatory signaling. The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary conduit for cytokine signaling, and its chronic activation is a hallmark of many inflammatory diseases and cancers.
Mechanism of Action: In primary hepatocytes, treatment with heptadecanoic acid has been shown to diminish pro-inflammatory signaling.[1] Specifically, C17:0 leads to a reduced phosphorylation of JAK2 and its downstream target STAT3.[1][9] By inhibiting the phosphorylation cascade, C17:0 effectively dampens the cellular response to inflammatory cytokines like TNF-α, preventing the transcription of pro-inflammatory genes.[1] This action is shared with its counterpart, pentadecanoic acid (C15:0), suggesting a common anti-inflammatory mechanism for odd-chain fatty acids.[1]
Caption: C17:0 inhibits the pro-inflammatory JAK/STAT signaling pathway.
Oncogenic Signaling: Suppression of Pro-Survival Pathways
Heptadecanoic acid has demonstrated significant anti-cancer properties in various cell lines, primarily by inhibiting critical pro-survival pathways and inducing apoptosis.[7][10][11]
A. PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common driver of cancer. In non-small-cell lung cancer (NSCLC) cells, including those resistant to gefitinib, C17:0 treatment suppresses the activation of the PI3K/Akt signaling pathway.[7] This inhibition leads to decreased cell proliferation, reduced migration, and enhanced apoptosis.[7] The suppression of this pathway by C17:0 suggests its potential to overcome certain forms of chemoresistance.[11]
Caption: C17:0 suppresses the pro-survival PI3K/Akt signaling pathway.
B. Hippo Pathway: In pancreatic cancer cells, particularly those resistant to the chemotherapeutic agent gemcitabine, C17:0 treatment was found to inhibit the Hippo signaling pathway.[8] The Hippo pathway is a key regulator of organ size and cell fate, and its dysregulation is implicated in cancer development. C17:0's ability to modulate this pathway and induce apoptosis in chemoresistant cells highlights its potential as an adjunct therapy.[8]
Metabolic Signaling: A Complex and Nuanced Role
While epidemiological data strongly link C17:0 to improved metabolic health, direct mechanistic studies in cellular and animal models have yielded more complex results.
-
Anaplerotic Function: The β-oxidation of odd-chain fatty acids like C17:0 results in the production of propionyl-CoA in the final cycle, instead of acetyl-CoA.[4] Propionyl-CoA can be converted to succinyl-CoA, which enters and replenishes the citric acid cycle (CAC). This anaplerotic function can enhance mitochondrial energy metabolism, a process that is often compromised in metabolic disorders.[4]
-
Insulin Signaling: The direct effects of C17:0 on insulin signaling are not fully resolved. Some studies using primary mouse hepatocytes found that C17:0 supplementation did not improve insulin-stimulated phosphorylation of AKT, a key step in the insulin signaling cascade.[1][9] In the same studies, C15:0 did show a positive effect, suggesting distinct roles for these two odd-chain fatty acids.[1][9] This discrepancy between population-level associations and in vitro results underscores the need for further investigation into C17:0's role in systemic metabolic regulation.
Comparative Analysis: C17:0 vs. C15:0
Heptadecanoic acid is often studied alongside pentadecanoic acid (C15:0). While they share some functions, emerging evidence points to distinct activities. Understanding these differences is crucial for targeted therapeutic development.
| Feature / Pathway | Heptadecanoic Acid (C17:0) | Pentadecanoic Acid (C15:0) | References |
| JAK/STAT Signaling | Suppresses JAK2/STAT3 phosphorylation | Suppresses JAK2/STAT3 phosphorylation | [1][9] |
| Insulin Signaling (AKT) | No significant enhancement of insulin-stimulated AKT phosphorylation observed in hepatocytes | Enhanced insulin-stimulated AKT phosphorylation in hepatocytes | [1][9] |
| Epidemiological Link (T2D) | Strongest inverse association with Type 2 Diabetes risk in several studies | Inverse association, but often weaker than C17:0 | [1][2] |
| Anti-Cancer Activity | Potent inhibitor of proliferation and inducer of apoptosis in lung and pancreatic cancer cells | Shows anti-proliferative effects in breast and other cancer cells | [7][8][11] |
| PPAR Agonism | Less characterized | Identified as a ligand and activator for PPARα, PPARδ, and PPARγ receptors | [12][13] |
Experimental Methodologies for Investigating C17:0 Signaling
To ensure reproducibility and scientific rigor, standardized protocols are essential. The following methodologies are designed as self-validating systems for studying the effects of C17:0 on cellular signaling.
Protocol: Preparation of Fatty Acid Stock Solutions for Cell Culture
Causality: The low aqueous solubility of long-chain fatty acids necessitates a reliable method for their delivery to cells in culture. Traditional methods using BSA can introduce confounding variables. This protocol, adapted from established techniques, uses sonication in ethanol to create a stable, albumin-free micelle solution, ensuring precise and reproducible dosing.[14][15]
Step-by-Step Methodology:
-
Preparation: Weigh the sodium salt of Heptadecanoic Acid (e.g., Sodium Heptadecanoate) in a sterile glass vial.
-
Solubilization: Add 100% ethanol to achieve a high-concentration stock solution (e.g., 100 mM). The use of the sodium salt enhances initial solubility.
-
Micelle Formation: Sonicate the solution in a water bath sonicator for 10-15 minutes at room temperature. The solution should turn into a homogenous, milky suspension of FA micelles.
-
Storage: The resulting stock solution is stable for at least 6 months when stored at 4°C in the dark.[15]
-
Working Solution: Immediately before treating cells, dilute the stock solution directly into the cell culture medium to the desired final concentration (e.g., 10-100 µM). Vortex briefly to ensure even distribution. A vehicle control using an equivalent volume of ethanol must be run in parallel for all experiments.
Protocol: Western Blot Analysis of Signaling Protein Phosphorylation
Causality: Western blotting is the gold-standard technique to quantify changes in the activation state of signaling proteins, which is most often regulated by phosphorylation. This protocol provides a framework to directly measure the inhibitory effect of C17:0 on pathways like JAK/STAT or PI3K/Akt.
Step-by-Step Methodology:
-
Cell Seeding & Treatment: Seed cells (e.g., PC-9 lung cancer cells, primary hepatocytes) in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of C17:0 (prepared as in Protocol 4.1) or vehicle control for a predetermined time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving phosphorylation states).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-JAK2, anti-p-Akt) overnight at 4°C.
-
Wash the membrane thoroughly with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Validation & Normalization: Strip the membrane and re-probe with an antibody against the total form of the target protein (e.g., anti-total-JAK2, anti-total-Akt) and a loading control (e.g., GAPDH, β-actin). The ratio of phosphorylated to total protein, normalized to the loading control, provides the quantitative measure of pathway inhibition.
Caption: Experimental workflow for Western Blot analysis of C17:0 effects.
Conclusion and Future Directions
Heptadecanoic acid is an active signaling lipid that modulates fundamental cellular pathways involved in inflammation and cancer. Its ability to suppress JAK/STAT and PI3K/Akt signaling provides a strong mechanistic basis for its observed anti-inflammatory and anti-proliferative effects.[1][7] These findings position C17:0 as a compelling molecule for further investigation in oncology and inflammatory disease research.
However, a critical knowledge gap remains in reconciling the potent inverse epidemiological association of C17:0 with metabolic disease and the nuanced, sometimes contradictory, findings from in vitro metabolic studies.[1][2] Future research must focus on:
-
Identifying Direct Molecular Targets: Elucidating whether C17:0 binds directly to specific receptors (e.g., GPCRs, nuclear receptors) or enzymes to initiate its signaling effects.
-
Resolving Metabolic Discrepancies: Conducting comprehensive in vivo studies to understand how its anaplerotic function and signaling roles integrate to influence systemic glucose and lipid homeostasis.
-
Clinical Translation: Exploring the therapeutic potential of C17:0, particularly as an adjunct therapy in cancer to overcome chemoresistance or as a nutraceutical to manage chronic inflammation.
Heptadecanoic acid serves as a powerful example of how a nutrient, once considered a simple biomarker, can emerge as a key regulator of cellular health and disease. The continued application of rigorous, validated experimental approaches will be paramount in fully harnessing its therapeutic potential.
References
-
Bishop, C. A., Machate, T., Henkel, J., Schulze, M. B., Klaus, S., & Piepelow, K. (2023). Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. Nutrients, 15(9), 2052. [Link]
-
Li, Y., et al. (2015). Protocols and pitfalls in obtaining fatty acid-binding proteins for biophysical studies of ligand-protein and protein-protein interactions. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(9), 1139-1146. [Link]
-
Zhang, S., Zhang, M., Xu, S., Fu, X., Liao, Q., Pan, B., Gu, L., & Liu, P. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. STAR Protocols, 5(1), 102878. [Link]
-
Kim, M. J., et al. (2023). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Journal of Medicinal Food, 26(3), 201-210. [Link]
-
Yang, B., et al. (2019). Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance. Oncology Letters, 17(4), 3851-3858. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730-734. [Link]
-
Human Metabolome Database. (n.d.). Heptadecanoic acid (HMDB0002259). hmdb.ca. [Link]
-
EurekAlert!. (2024). Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets. eurekalert.org. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]
-
Kim, M. J., et al. (2023). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Journal of Medicinal Food, 26(3), 201-210. [Link]
-
Chen, T., Luo, J., Li, S., et al. (2024). Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data. Lipids in Health and Disease, 23(1), 162. [Link]
-
Venn-Watson, S., & Schork, N. J. (2024). Molecular and cellular mechanisms of pentadecanoic acid. World Journal of Diabetes, 15(1), 1-18. [Link]
-
Bishop, C. A., et al. (2023). Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. Nutrients, 15(9), 2052. [Link]
Sources
- 1. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Molecular and cellular mechanisms of pentadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pentadecanoic Acid Shows Anti-Inflammatory, PPAR Effects - Creative Proteomics [creative-proteomics.com]
- 14. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preparation of fatty acid solutions for investigating lipid signaling, metabolism, and lipid droplets | EurekAlert! [eurekalert.org]
natural occurrence of heptadecanoic acid in plant species
An In-depth Technical Guide to the Natural Occurrence of Heptadecanoic Acid in Plant Species
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is a molecule of increasing interest in metabolic research, primarily for its role as a biomarker for ruminant fat intake in humans.[1][2] While abundant in dairy and meat products, its presence in the plant kingdom is markedly less pronounced, typically occurring in trace quantities and limited to specific species.[3][4] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological context of heptadecanoic acid in plants. It offers an in-depth exploration of the analytical methodologies required for the accurate quantification of this minor fatty acid from complex plant matrices, designed to equip researchers with the foundational knowledge and practical protocols necessary for its study.
Introduction: The Anomaly of an Odd-Chain Fatty Acid
Heptadecanoic acid, also known as margaric acid, is a 17-carbon saturated fatty acid (SFA).[5] Within the landscape of lipid biochemistry, it stands out due to its odd-numbered carbon chain. The vast majority of fatty acids synthesized de novo by plants and animals are even-chained, such as palmitic acid (C16:0) and stearic acid (C18:0).[6][7] This fundamental difference stems from the primary biosynthetic pathway, which utilizes two-carbon acetyl-CoA units for chain elongation.[8]
The primary dietary sources of heptadecanoic acid for humans are products from ruminant animals, where it is synthesized by microbes in the rumen and subsequently incorporated into milk and adipose tissues.[3][9] Consequently, its concentration in human plasma and tissues is a well-established biomarker for the consumption of dairy and ruminant meat.[10][11]
In contrast, heptadecanoic acid is not a significant component of most plant lipids.[3] Its occurrence is sporadic and generally at concentrations below half a percent of total fatty acids.[1] This guide delves into the specifics of its limited distribution in the plant kingdom, the biochemical pathways that allow for its synthesis, and the rigorous analytical techniques required for its detection and quantification.
Distribution and Occurrence in the Plant Kingdom
The presence of heptadecanoic acid in plants is not ubiquitous but has been documented in specific tissues of a diverse range of species. Unlike the major fatty acids that are consistently found across the plant kingdom, C17:0 appears as a minor or trace component, suggesting a specialized rather than a fundamental structural or storage role.[6][12]
Historical reports of significant C17:0 content in natural fats are now largely considered to be misidentifications of eutectic mixtures of the much more common palmitic and stearic acids.[13] However, modern analytical techniques have confirmed its presence in various plant sources, as summarized below.
Table 1: Documented Occurrences of Heptadecanoic Acid in Plant Species
| Plant Species | Common Name | Family | Plant Part/Oil | Reported Concentration (% of total fatty acids) | Reference(s) |
| Durio graveolens | Red-fleshed Durian | Malvaceae | Fruit Fat | ~2.2% | |
| Erythrina crista-galli | Cockspur Coral Tree | Fabaceae | Trunkwood, Bark | Present, not quantified | [1][10] |
| Ammodaucus majus | - | Apiaceae | Fruit Essential Oil | Present, not quantified | [14] |
| Brassica napus | Rapeseed/Canola | Brassicaceae | Seed Oil | Small amounts | [4] |
| Thespesia populnea | Portia Tree | Malvaceae | Seed Oil | Minor amounts (<1%) of C17:1 and C17:2 isomers detected | [1] |
| Various Vegetables | Cabbage, Cucumber | - | - | Reported presence | [4] |
| Hoya species | Wax Plant | Apocynaceae | - | Reported presence | [5] |
This table is not exhaustive but represents documented examples from the scientific literature.
Biosynthesis of Odd-Chain Fatty Acids in Plants
The scarcity of heptadecanoic acid in plants is a direct consequence of the primary fatty acid synthesis (FAS) pathway.
The Canonical Even-Chain Pathway
Plant fatty acid synthesis is a plastid-localized process.[7][15] The cycle is initiated by the carboxylation of acetyl-CoA to malonyl-CoA. The growing acyl chain, attached to an Acyl Carrier Protein (ACP), is elongated by the sequential addition of two-carbon units derived from malonyl-ACP.[15][16] This iterative process, catalyzed by the Fatty Acid Synthase (FAS) complex, inherently produces even-chain fatty acids, culminating primarily in palmitoyl-ACP (C16:0) and stearoyl-ACP (C18:0).[17]
The Propionyl-CoA Initiation Pathway for Odd-Chains
The synthesis of odd-chain fatty acids (OCFAs) requires a different primer molecule. Instead of the two-carbon acetyl-CoA, the three-carbon molecule propionyl-CoA serves as the starting block. The FAS complex then proceeds with the standard elongation steps, adding two-carbon units from malonyl-ACP. This initiation with a C3 unit followed by seven elongation cycles (7 x C2) results in the formation of a C17 fatty acid (C3 + 7*C2 = C17).
The availability of propionyl-CoA in the plastid is a key limiting factor, explaining the low levels of OCFAs in most plant tissues. Propionyl-CoA can be derived from the catabolism of certain amino acids (isoleucine, valine, methionine) or the oxidation of other fatty acids via alpha-oxidation, but these are not major metabolic fluxes in most plant cells compared to the generation of acetyl-CoA from photosynthesis and glycolysis.[2][18]
Figure 1: Simplified schematic of even- and odd-chain fatty acid biosynthesis in plants.
Analytical Methodologies for Quantification in Plant Tissues
The accurate quantification of a trace compound like heptadecanoic acid from a complex biological matrix requires robust, sensitive, and precise analytical methods. The gold standard approach involves lipid extraction, derivatization to volatile esters, and analysis by Gas Chromatography (GC).[19][20]
Causality Behind Experimental Choices
-
Why Extract Lipids? Fatty acids in plants exist primarily as esters within complex lipids like triacylglycerols, phospholipids, and galactolipids.[6][8] Direct analysis is not feasible. A total lipid extraction isolates these molecules from other cellular components (proteins, carbohydrates, etc.).
-
Why Derivatize? Free fatty acids have low volatility and can interact with the GC column, leading to poor peak shape and inaccurate quantification. Conversion to Fatty Acid Methyl Esters (FAMEs) increases their volatility and thermal stability, making them ideal for GC analysis.[20][21]
-
Why Use an Internal Standard? Every step of the process—extraction, derivatization, injection—has potential for sample loss or variation. An internal standard (IS), a compound chemically similar to the analyte but not present in the sample, is added in a known amount at the very beginning.[22] Any losses affecting the target analyte will also affect the IS. By comparing the analyte's detector response to the IS response, these variations can be normalized, ensuring high accuracy.[23] Heptadecanoic acid itself is often used as an IS for samples where it is not naturally present; for plant analysis where it may be an analyte, a different odd-chain fatty acid like nonadecanoic acid (C19:0) or a deuterated C17:0 standard is the appropriate choice.[21][22]
Step-by-Step Protocol: Quantification of C17:0 in Plant Tissue
This protocol provides a self-validating system for the analysis of total fatty acid profiles, including heptadecanoic acid.
1. Sample Preparation: a. Flash-freeze fresh plant tissue (e.g., leaves, seeds) in liquid nitrogen to halt enzymatic lipid degradation.[24] b. Lyophilize (freeze-dry) the tissue to a constant weight to remove water, which interferes with solvent extraction. c. Homogenize the dried tissue into a fine powder using a ball mill or mortar and pestle.
2. Total Lipid Extraction (Modified Folch Method): a. Accurately weigh ~50-100 mg of homogenized powder into a glass tube with a PTFE-lined cap. b. Add a precise volume of a known concentration of the internal standard solution (e.g., nonadecanoic acid in chloroform). c. Add 3 mL of a 2:1 (v/v) chloroform:methanol solution.[21] d. Vortex vigorously for 2 minutes to ensure thorough mixing and extraction. e. Add 0.6 mL of 0.9% NaCl solution to induce phase separation. f. Vortex again for 30 seconds and centrifuge at 2,000 x g for 10 minutes. g. Carefully collect the lower organic (chloroform) layer containing the lipids using a glass Pasteur pipette and transfer to a clean tube. h. Evaporate the solvent to dryness under a stream of nitrogen gas.
3. Transesterification to FAMEs: a. To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol.[21] b. Cap the tube tightly and heat at 60°C for 15 minutes to saponify the lipids (cleave fatty acids from their glycerol backbone). c. Cool the tube to room temperature. Add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.[21][25] (Caution: BF₃ is corrosive and toxic; work in a fume hood). d. Cap tightly and heat again at 60°C for 15 minutes to methylate the free fatty acids. e. Cool the tube. Add 1 mL of hexane and 1 mL of saturated NaCl solution. f. Vortex for 1 minute to extract the FAMEs into the upper hexane layer. g. Centrifuge briefly to separate the phases. h. Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
4. GC-MS Analysis: a. Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). b. Column: A polar capillary column (e.g., BPX-70 or similar) is recommended for good separation of FAME isomers.[26] c. Injection: 1 µL of the FAMEs extract. d. Oven Program: Start at 100°C, ramp to 240°C at 3-5°C/min, and hold for 10-15 minutes. (This must be optimized for the specific column and analytes). e. MS Detection: Use Electron Ionization (EI) and scan a mass range of m/z 50-500. For higher sensitivity and specificity, Selected Ion Monitoring (SIM) can be used, targeting the molecular ion and key fragments of the C17:0 methyl ester (m/z 284) and the internal standard.
5. Quantification: a. Identify the FAME peaks by comparing their retention times and mass spectra to a certified FAME standard mixture (which should include methyl heptadecanoate). b. Integrate the peak areas for the C17:0 methyl ester and the internal standard. c. Calculate the concentration using the response factor (RF) determined from the analysis of known standards.
Figure 2: General experimental workflow for the quantification of heptadecanoic acid in plant tissue.
Challenges and Future Directions
The study of heptadecanoic acid in plants presents several challenges. Its low abundance requires highly sensitive analytical equipment and meticulous sample preparation to avoid contamination. Furthermore, the physiological role of C17:0 and other OCFAs in plants is largely unknown and remains a compelling area for future research.
Key research questions include:
-
What specific enzymes, beyond the core FAS complex, regulate the flux of propionyl-CoA into OCFA synthesis in the species where it is more abundant?
-
Does the presence of C17:0 in certain plant tissues confer any specific advantage, such as in defense signaling or membrane properties under stress?
-
Could metabolic engineering approaches be used to increase the production of OCFAs in oilseed crops for novel industrial or nutritional applications?
Conclusion
Heptadecanoic acid is a rare and minor component of the plant lipidome, in stark contrast to its prevalence in ruminant-derived fats. Its synthesis follows a non-canonical pathway initiated by propionyl-CoA, the limited availability of which accounts for its low natural occurrence. While its distribution is confined to specific species and tissues, its presence raises intriguing questions about its metabolic origins and potential physiological functions in plants. The rigorous analytical protocols detailed in this guide, centered on GC-MS analysis with the use of an internal standard, provide a reliable framework for researchers to accurately quantify this and other fatty acids, paving the way for further exploration into the specialized lipid biochemistry of the plant kingdom.
References
- Benchchem. (2025). An In-depth Technical Guide on the Natural Sources of Heptadecanoic Acid in the Food Chain. Benchchem.
- Ataman Kimya. HEPTADECANOIC ACID.
- Benchchem. (2025). Application Notes and Protocols for the Analytical Determination of Heptadecenoic Acid in Tissues. Benchchem.
-
Giavalisco, P., et al. (2014). Liquid chromatography high-resolution mass spectrometry for fatty acid profiling. PubMed. [Link]
-
Whole Food Catalog. Foods High in Heptadecanoic acid (ant). Whole Food Catalog. [Link]
-
FooDB. (2010). Showing Compound Heptadecanoic acid (FDB004676). FooDB. [Link]
-
Megoulas, N. L., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. PubMed. [Link]
-
Hodson, L. (2014). Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke. The American Journal of Clinical Nutrition. [Link]
-
Rocchetti, G., et al. (2024). Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource. MDPI. [Link]
-
PubChem. Heptadecanoic Acid. National Center for Biotechnology Information. [Link]
-
Ataman Kimya. HEPTADECANOIC ACID. Ataman Kimya. [Link]
-
Wikipedia. Margaric acid. Wikipedia. [Link]
-
Alves, S. P., et al. (2006). Short communication: The nature of heptadecenoic acid in ruminant fats. PubMed. [Link]
-
Lifeasible. Determination of Fat and Fatty Acids in Plant Samples. Lifeasible. [Link]
-
Longdom Publishing. (2023). An Overview on Fatty Acid Synthesis and Ecological Consequences in Plants. Journal of Plant Physiology & Pathology. [Link]
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. [Link]
-
BIC 101. PLANT FATTY ACIDS. [Link]
-
Alves, S. P., et al. (2006). Short Communication: The Nature of Heptadecenoic Acid in Ruminant Fats. ResearchGate. [Link]
-
Quora. (2019). How are fatty acids extracted from plants?. Quora. [Link]
-
ResearchGate. (2015). Does anyone know about extracting fatty acids from plant materials?. ResearchGate. [Link]
-
Gorynski, K., et al. (2022). GC-MS and PCA Analysis of Fatty Acid Profile in Various Ilex Species. MDPI. [Link]
-
Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?. ResearchGate. [Link]
-
Busta, L., & Jetter, R. (2017). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. New Phytologist. [Link]
-
Szymanska, R., & Kruk, J. (2018). Lipids Composition in Plant Membranes. PubMed Central. [Link]
-
Taylor & Francis. (2018). Margaric acid – Knowledge and References. Taylor & Francis. [Link]
-
Rezanka, T., & Sigler, K. (2009). Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms. PubMed. [Link]
-
Semantic Scholar. (2009). Odd-numbered very-long-chain fatty acids from the microbial, animal and plant kingdoms. Semantic Scholar. [Link]
-
Ivy, J.M., et al. (1998). Strategies for modifying fatty acid composition in transgenic plants. University of Nottingham. [Link]
-
Kraft, J. (2017). Rumen-derived Fatty Acids - What Makes Them Special. Grazing Guide. [Link]
-
AOCS. (2019). Production of Unusual Fatty Acids in Plants. American Oil Chemists' Society. [Link]
-
Li-Beisson, Y., et al. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science. [Link]
-
The Good Scents Company. heptadecanoic acid. The Good Scents Company. [Link]
-
Ledesma-Amaro, R., et al. (2016). Improving the Synthesis of Odd-Chain Fatty Acids in the Oleaginous Yeast Yarrowia lipolytica. MDPI. [Link]
-
Semantic Scholar. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Semantic Scholar. [Link]
-
AOCS. (2019). Plant Fatty Acid Synthesis. American Oil Chemists' Society. [Link]
-
ResearchGate. (2015). Comparative study of fatty acid profiles in ruminant and nonruminant milk. ResearchGate. [Link]
-
Human Metabolome Database. (2022). Showing metabocard for Heptadecanoic acid (HMDB0002259). HMDB. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. BIC 101 :: Lecture 07 [eagri.org]
- 7. Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. longdom.org [longdom.org]
- 9. grazingguide.net [grazingguide.net]
- 10. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 11. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 12. Lipids Composition in Plant Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Margaric acid - Wikipedia [en.wikipedia.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. aocs.org [aocs.org]
- 16. nottingham.ac.uk [nottingham.ac.uk]
- 17. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]
- 18. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 19. Liquid chromatography high-resolution mass spectrometry for fatty acid profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Determination of Fat and Fatty Acids in Plant Samples - Plant Science & Technology [plant.lifeasible.com]
- 25. quora.com [quora.com]
- 26. Short communication: The nature of heptadecenoic acid in ruminant fats - PubMed [pubmed.ncbi.nlm.nih.gov]
heptadecanoic acid sources in marine organisms
An In-depth Technical Guide to Heptadecanoic Acid Sources in Marine Organisms
Authored by: A Senior Application Scientist
Foreword: The Unseen Importance of an Odd-Chain Fatty Acid in the Marine Realm
In the vast and complex biochemical landscape of marine ecosystems, the saturated odd-chain fatty acid, heptadecanoic acid (C17:0), has long been considered a minor component, often overshadowed by its even-chain counterparts and polyunsaturated fatty acids. However, emerging research is steadily bringing this molecule to the forefront, revealing its significance not only as a dietary biomarker but also as a bioactive compound with potential therapeutic applications. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the sources, biosynthesis, and analytical methodologies related to heptadecanoic acid in marine organisms. Our objective is to synthesize current knowledge and provide a foundational resource for future investigations into this intriguing fatty acid.
Heptadecanoic Acid: A Primer
Heptadecanoic acid, also known as margaric acid, is a 17-carbon saturated fatty acid.[1][2] Unlike even-chain fatty acids, which are readily synthesized by many organisms, the presence of odd-chain fatty acids like C17:0 in tissues is often linked to specific dietary intakes or unique biosynthetic pathways.[3] In the context of marine biology, its presence and concentration can offer valuable insights into trophic interactions and the metabolic processes of various organisms.
Distribution of Heptadecanoic Acid Across Marine Phyla
Heptadecanoic acid is ubiquitously present in the marine environment, from primary producers to apex predators. Its concentration, however, varies significantly across different taxa.
Phytoplankton: The Foundation of the Marine Food Web
Phytoplankton, the primary producers in most marine ecosystems, are the foundational source of many essential fatty acids.[4][5][6] While much of the research on phytoplankton fatty acid profiles focuses on polyunsaturated fatty acids (PUFAs) like EPA and DHA, heptadecanoic acid is also a constituent of their lipidome.[4][5][6] Its concentration can be influenced by species and environmental conditions such as CO2 levels.[7] The presence of C17:0 in phytoplankton is crucial as it marks the entry point of this fatty acid into the marine food web.
Marine Invertebrates: Sponges, Corals, and Beyond
Marine invertebrates exhibit a remarkable diversity in their fatty acid compositions.
-
Sponges (Phylum Porifera): Sponges are known to contain a wide array of fatty acids, including significant quantities of odd-chain and very-long-chain fatty acids (VLCFAs).[8] Some sponge species, like Microciona prolifera, have been found to possess a complex mixture of fatty acids, with evidence suggesting endogenous synthesis through active chain elongation systems.[9] The presence of C17:0 in sponges can be attributed to both their diet, which includes filtering phytoplankton and bacteria, and potential de novo biosynthesis.[10]
-
Corals (Phylum Cnidaria): The fatty acid profiles of corals are influenced by their symbiotic relationship with zooxanthellae and their diet. While research has often focused on other fatty acids, the presence of specific fatty acids can indicate dietary sources.[11] For instance, certain fatty acids found in corals and coralline algae are also present in coral reef sponges, suggesting a transfer of organic matter.[11]
Fish: A Significant Vector for Human Consumption
Heptadecanoic acid is consistently detected in a wide range of marine fish species.[12][13] A study of 34 marine fish species from the Mediterranean Sea reported heptadecanoic acid concentrations ranging from 0.31% to 1.84% of total fatty acids.[13] Specific examples include Indian Mackerel (Rastrelliger kanagurta) and various other marine fish.[12] The C17:0 content in fish is primarily derived from their diet, which includes smaller fish, crustaceans, and phytoplankton. Some fish, such as pinfish and mullet, have been identified as having notable levels of heptadecanoic acid.[14][15][16] Conversely, other species like capelin may have undetectable levels.[14][15][16] Shark liver oil has also been identified as a source of heptadecanoic and pentadecanoic acids.[17]
Marine Mammals: Insights from Apex Predators
Studies on marine mammals, such as bottlenose dolphins (Tursiops truncatus), have provided compelling evidence for the biological importance of dietary heptadecanoic acid.[14][15][18] Research has shown a correlation between higher serum levels of C17:0 and improved metabolic health, including lower insulin levels and alleviation of metabolic syndrome.[14][15][18] This suggests that the dietary intake of fish rich in heptadecanoic acid plays a crucial role in the physiology of these animals.[14][15][18]
Biosynthesis and Trophic Transfer of Heptadecanoic Acid
The origin of heptadecanoic acid in marine organisms is a combination of de novo biosynthesis in some species and trophic transfer through the food web.
Biosynthesis
While the primary pathway for odd-chain fatty acid synthesis is well-documented in ruminant bacteria, the mechanisms in marine organisms are less clear.[12] In bacteria, propionyl-CoA serves as the primer for the fatty acid synthase (FAS) complex, leading to the formation of odd-chain fatty acids. It is plausible that marine bacteria, which are abundant in the marine environment and form symbiotic relationships with many invertebrates, contribute to the C17:0 pool.[19] Some marine invertebrates, particularly sponges, are thought to possess the enzymatic machinery for fatty acid chain elongation, which could contribute to the synthesis of C17:0 and other odd-chain fatty acids.[8][9]
Trophic Transfer
The predominant mechanism for the accumulation of heptadecanoic acid in higher trophic level marine organisms is through their diet. Phytoplankton and bacteria containing C17:0 are consumed by zooplankton and filter-feeding invertebrates. These primary consumers are then preyed upon by small fish, which are in turn consumed by larger fish and marine mammals. This stepwise transfer leads to the bioaccumulation of heptadecanoic acid up the food chain. The fatty acid profiles of consumers often reflect that of their diet, making C17:0 a useful biomarker for tracing these trophic links.[20]
Biological Significance and Applications
Bioactivity and Therapeutic Potential
Recent studies have highlighted the potential health benefits of heptadecanoic acid. The aforementioned research on dolphins demonstrated that an increased dietary intake of C17:0 was associated with decreased ferritin levels and the alleviation of metabolic syndrome.[14][15] This has spurred interest in its potential therapeutic applications for metabolic diseases in humans. Furthermore, heptadecanoic acid has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties.[21] In the context of cancer research, it has been found to induce apoptosis and enhance the chemosensitivity of pancreatic cancer cells.[22]
Heptadecanoic Acid as a Biomarker
The unique origin of heptadecanoic acid, primarily from diet in higher organisms, makes it an excellent biomarker.[3][12] In marine ecology, it can be used to trace dietary pathways and understand the feeding ecology of different species.[20] Its presence in sediments can also serve as a biomarker for inputs from specific sources in the marine environment.[23]
Analytical Methodologies for Heptadecanoic Acid in Marine Samples
Accurate quantification of heptadecanoic acid in marine biological matrices is essential for research in this field. Gas chromatography (GC) is the most common analytical technique employed for this purpose.[12]
Experimental Protocol: Fatty Acid Analysis from Marine Tissue
This protocol provides a standardized procedure for the extraction and analysis of fatty acids from marine tissue samples.
Step 1: Lipid Extraction (Bligh and Dyer Method)
-
Homogenize a pre-weighed tissue sample in a mixture of chloroform and methanol.
-
Add additional chloroform and water to the homogenate to induce phase separation.
-
Centrifuge the mixture to separate the layers.
-
Carefully collect the lower chloroform layer, which contains the lipids.
-
Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.[12]
Step 2: Derivatization to Fatty Acid Methyl Esters (FAMEs)
-
To the extracted lipids, add a 14% solution of boron trifluoride in methanol.
-
Seal the reaction vessel and heat at 100°C for 1 hour. This process converts the fatty acids into their more volatile methyl esters.
-
After cooling, add hexane and a saturated sodium chloride solution.
-
Vortex the mixture and allow the phases to separate.
-
Collect the upper hexane layer containing the FAMEs for GC analysis.[12]
Step 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Inject the FAMEs sample into a GC-MS system equipped with a polar capillary column, which is ideal for separating complex mixtures of fatty acids.[12]
-
The FAMEs are separated based on their boiling points and polarity as they pass through the column.
-
The mass spectrometer detects and identifies the individual FAMEs based on their mass-to-charge ratio.
Step 4: Quantification
-
Quantification is achieved by using an internal standard (e.g., a deuterated version of a fatty acid) that is added to the sample before extraction.
-
The response of the heptadecanoic acid methyl ester is compared to that of the internal standard and a certified FAME standard mixture to determine its concentration.[12]
Quantitative Data Summary
The following table summarizes the reported concentrations of heptadecanoic acid in various marine organisms.
| Marine Organism Category | Species/Group | Heptadecanoic Acid Concentration (% of total fatty acids) | Reference(s) |
| Fish | Various Marine Species | 0.31 - 1.84% | [12][13] |
| Pinfish (Lagodon rhomboides) | 41 mg/100g (wet weight) | [14][16] | |
| Mullet (Mugil cephalus) | 67 mg/100g (wet weight) | [14][16] | |
| Indian Mackerel (Rastrelliger kanagurta) | Present (not quantified as a percentage) | [12] | |
| Marine Mammals | Bottlenose Dolphin (Tursiops truncatus) | 0.3 ± 0.1% (in a group with metabolic syndrome) | [14][15] |
| Bottlenose Dolphin (Tursiops truncatus) | 1.3 ± 0.4% (in a healthier group) | [14][15] |
Conclusion and Future Directions
Heptadecanoic acid is an emerging fatty acid of interest within marine science and pharmacology. Its widespread presence in marine organisms, coupled with its potential health benefits, warrants further investigation. While its role as a dietary biomarker is becoming well-established, significant gaps in our understanding of its biosynthesis in marine ecosystems remain. Future research should focus on elucidating the specific biosynthetic pathways in marine bacteria, phytoplankton, and invertebrates. Furthermore, more extensive studies are needed to explore the full spectrum of its biological activities and to assess the therapeutic potential of marine-derived heptadecanoic acid for human health.
References
-
A Tale of Fats, Fish, Dolphins, and Dairy - International Milk Genomics Consortium. [Link]
-
Unusual C24, C25, C26 and C27 polyunsaturated fatty acids of the marine sponge Microciona prolifera - PubMed. [Link]
-
Fatty Acids and Other Lipids of Marine Sponges - ResearchGate. [Link]
-
Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - PubMed. [Link]
-
Heptadecanoic acid, methyl ester | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and Biological Characterization of (Z)-9-Heptadecenoic and (Z)-6-Methyl-9-Heptadecenoic Acids: Fatty Acids with Antibiotic Activity Produced by Pseudozyma flocculosa | Request PDF - ResearchGate. [Link]
-
Fatty Acid Profiles and Production in Marine Phytoplankton - MDPI. [Link]
-
Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - ResearchGate. [Link]
-
Fatty acid profiles and production in marine phytoplankton - DTU Research Database. [Link]
-
Fatty Acid Profiles and Production in Marine Phytoplankton - PubMed. [Link]
-
Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells - ResearchGate. [Link]
-
Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - NIH. [Link]
-
Fatty acid trophic markers in the pelagic marine environment | Request PDF - ResearchGate. [Link]
-
Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem. [Link]
-
ASSOCIATION OF FATTY-ACIDS AND HYDROCARBONS WITH MINERAL PARTICLES IN SEA WATER - DigitalCommons@URI. [Link]
-
Engineering Fatty Acid Biosynthesis in Microalgae: Recent Progress and Perspectives. [Link]
-
ANALYSIS OF BIOLOGICAL ACTIVITY AND GAS CHROMATOGRAPHY-MASS SPECTROMETRY STUDY OF CONVENTIONAL EXTRACTION OF VITEX NEGUNDO LINN. - Innovare Academic Sciences. [Link]
-
Lipid and Phenolic Biomarkers in Marine Ecosystems: Analysis and Applications. [Link]
-
Showing Compound Heptadecanoic acid (FDB004676) - FooDB. [Link]
-
Biosynthesis of Polyunsaturated Fatty Acids in Marine Invertebrates: Recent Advances in Molecular Mechanisms - MDPI. [Link]
-
Coral cavity sponges depend on reef-derived food resources: stable isotope and fatty acid constraints - NIH. [Link]
-
Fatty Acids Derivatives From Eukaryotic Microalgae, Pathways and Potential Applications. [Link]
-
Fatty Acids of Marine Sponges - Semantic Scholar. [Link]
-
Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed. [Link]
-
The isolation of n-pentadecanoic and n-heptadecanoic acids from shark (Galeorhinus australis Macleay) liver oil - PMC - NIH. [Link]
-
Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects. - Semantic Scholar. [Link]
-
Margaric acid - Wikipedia. [Link]
-
Fatty Acid Analysis by HPLC. [Link]
-
Marine Organic Geochemistry. [Link]
-
Linkage of Marine Bacterial Polyunsaturated Fatty Acid and Long-Chain Hydrocarbon Biosynthesis - Frontiers. [Link]
-
Techniques and Methods for Fatty Acid Analysis in Lipidomics: Exploring Pinus cembroides Kernels as a Sustainable Food Resource - MDPI. [Link]
-
Lipid Biomarkers - The Marine Lipids Lab. [Link]
-
Fatty acid composition analyses of commercially important fish species from the Pearl River Estuary, China - PMC - PubMed Central. [Link]
-
Microalgae Synthesize Hydrocarbons from Long-Chain Fatty Acids via a Light-Dependent Pathway - NIH. [Link]
-
Fatty Acids from Marine Organisms | MDPI Books. [Link]
-
Evaluation of fatty acids as biomarkers for a natural plankton community. A field study of a spring bloom and a post-bloom period off West Greenland - ResearchGate. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. [Link]
-
The Geochemical Characteristics of the Fatty Acids in the Core Sediments in the Northern South Yellow Sea - MDPI. [Link]
-
A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed. [Link]
Sources
- 1. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Margaric acid - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. orbit.dtu.dk [orbit.dtu.dk]
- 6. Fatty Acid Profiles and Production in Marine Phytoplankton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of CO2 on growth rate, C:N:P, and fatty acid composition of seven marine phytoplankton species - NOAA Ocean Acidification Program [oceanacidification.noaa.gov]
- 8. researchgate.net [researchgate.net]
- 9. Unusual C24, C25, C26 and C27 polyunsaturated fatty acids of the marine sponge Microciona prolifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Coral cavity sponges depend on reef-derived food resources: stable isotope and fatty acid constraints - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The isolation of n-pentadecanoic and n-heptadecanoic acids from shark (Galeorhinus australis Macleay) liver oil - PMC [pmc.ncbi.nlm.nih.gov]
- 18. milkgenomics.org [milkgenomics.org]
- 19. Frontiers | Linkage of Marine Bacterial Polyunsaturated Fatty Acid and Long-Chain Hydrocarbon Biosynthesis [frontiersin.org]
- 20. Lipid Biomarkers | The Marine Lipids Lab [marinelipids.ca]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
endogenous synthesis of heptadecanoic acid in humans
An In-Depth Technical Guide to the Endogenous Synthesis of Heptadecanoic Acid (C17:0) in Humans
Executive Summary
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has traditionally been viewed primarily as a biomarker for the consumption of ruminant fats and dairy products. However, a growing body of evidence reveals that C17:0 can also be synthesized endogenously in humans, a fact that significantly complicates its interpretation as a simple dietary marker. Emerging research has consistently demonstrated an inverse association between circulating levels of heptadecanoic acid and the risk for major metabolic diseases, including type 2 diabetes and cardiovascular disease. This has catalyzed significant interest in understanding the metabolic origins and physiological roles of this unique fatty acid. This technical guide provides a comprehensive overview of the known and proposed pathways for the . It is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the core metabolic routes—de novo synthesis primed by propionyl-CoA and alpha-oxidation of stearic acid. Furthermore, this guide presents detailed, field-proven methodologies for investigating and quantifying C17:0, including stable isotope tracing studies and mass spectrometry-based analytical techniques.
Part 1: The Evolving Significance of Heptadecanoic Acid (C17:0)
Heptadecanoic acid, or margaric acid, is a 17-carbon saturated fatty acid. Its status as an odd-chain fatty acid distinguishes it from the more common even-chain fatty acids like palmitic acid (C16:0) and stearic acid (C18:0), which are the primary products of canonical de novo lipogenesis in humans.[1] For decades, the presence of C17:0 in human tissues and circulation was attributed almost exclusively to exogenous sources.[2][3] The primary dietary sources are ruminant meat and dairy fat, where it constitutes a small percentage of the total fatty acid content.[3][4]
This perspective has been challenged by several key observations. For instance, the ratio of pentadecanoic acid (C15:0) to heptadecanoic acid (C17:0) in human plasma (approximately 1:2) is inverted compared to the ratio found in dairy fat (roughly 2:1), suggesting a non-dietary source contributes to circulating C17:0 levels.[5] The consistent, strong inverse correlation between C17:0 levels and the risk of metabolic diseases, which persists even when dietary factors are accounted for, further points towards the metabolic significance of its endogenous production.[6][7][8] Understanding the pathways of endogenous C17:0 synthesis is therefore critical for validating its role as a biomarker and potentially as a bioactive molecule in human health and disease.
Part 2: Metabolic Pathways of Endogenous C17:0 Synthesis
Current evidence points to two primary pathways for the . These pathways leverage existing cellular machinery for fatty acid metabolism in unique ways.
Pathway 1: De Novo Synthesis via a Propionyl-CoA Primer
The canonical de novo synthesis of fatty acids is carried out by the multi-enzyme complex Fatty Acid Synthase (FAS).[9][10] This process typically begins with a two-carbon primer, acetyl-CoA, and sequentially adds two-carbon units from malonyl-CoA to produce the 16-carbon fatty acid, palmitate.
However, FAS can also utilize a three-carbon primer, propionyl-CoA.[11][12] When propionyl-CoA primes the FAS complex, the subsequent addition of seven two-carbon malonyl-CoA units results in the synthesis of a 17-carbon fatty acid, heptadecanoic acid (3 + 7x2 = 17).
The availability of propionyl-CoA is the limiting factor for this pathway. In humans, propionyl-CoA is generated from several sources:
-
Catabolism of specific amino acids: The breakdown of methionine, valine, isoleucine, and threonine produces propionyl-CoA as an intermediate.[4][13]
-
Gut Microbiota Metabolism: Anaerobic bacteria in the colon ferment dietary fiber to produce short-chain fatty acids, including propionate, which can be absorbed into circulation and converted to propionyl-CoA in host cells.[4][14]
-
Oxidation of other odd-chain fatty acids: The beta-oxidation of longer odd-chain fatty acids ultimately yields a final molecule of propionyl-CoA.[15]
Part 3: Methodologies for Investigating C17:0 Endogenous Synthesis
Investigating the endogenous synthesis of C17:0 requires sophisticated techniques capable of tracing metabolic pathways and accurately quantifying fatty acid concentrations in complex biological matrices.
Stable Isotope Tracer Studies
Stable isotope tracing is the gold standard for elucidating metabolic pathways in vivo. [16][17]This technique involves administering a substrate labeled with a stable isotope (e.g., ¹³C or ²H) and then using mass spectrometry to track the incorporation of the label into downstream metabolites.
This protocol outlines a method to demonstrate the conversion of stearic acid to heptadecanoic acid via alpha-oxidation in a cultured liver cell line.
-
Cell Culture: Culture human hepatoma cells (e.g., HepG2) in standard growth medium to ~80% confluency.
-
Tracer Preparation: Prepare a stock solution of uniformly labeled ¹³C-stearic acid ([U-¹³C₁₈]stearic acid) complexed to fatty acid-free bovine serum albumin (BSA) in serum-free medium.
-
Labeling: Replace the standard medium with the tracer-containing medium. Incubate the cells for a defined period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled stearic acid.
-
Cell Harvest: Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining extracellular tracer. Scrape and collect the cells.
-
Lipid Extraction: Perform a total lipid extraction from the cell pellet using a modified Folch method (chloroform:methanol). Add a known amount of an internal standard, such as deuterated heptadecanoic acid (d3-C17:0), prior to extraction for accurate quantification. [18]6. Saponification and Derivatization: Saponify the lipid extract using methanolic KOH to release free fatty acids. Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol. [19]7. GC-MS Analysis: Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS). The instrument will separate the FAMEs, and the mass spectrometer will detect the molecular ions.
-
Data Analysis: Monitor the mass isotopologues of the C17:0 methyl ester. The presence of a C17:0 molecule with a mass 16 units higher than the unlabeled C17:0 (M+16, as one ¹³C is lost and the remaining 17 carbons are labeled) provides direct evidence of its synthesis from the ¹³C-stearic acid precursor. Quantify the enrichment to determine the rate of conversion.
Analytical Quantification of Heptadecanoic Acid
Accurate measurement of C17:0 is fundamental to research in this area. Gas chromatography and liquid chromatography, coupled with mass spectrometry, are the predominant analytical platforms. [20][21]
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
|---|---|---|
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Required . Fatty acids must be converted to volatile esters (e.g., FAMEs). [22] | Optional . Can analyze underivatized fatty acids, but derivatization can enhance sensitivity. [23] |
| Sensitivity | High, capable of measuring trace amounts. [20] | High, with some methods reporting lower detection limits than GC-MS. [24] |
| Throughput | Moderate, limited by derivatization and longer GC run times. | Generally higher, especially with UHPLC systems. |
| Strengths | Excellent chromatographic resolution; extensive, well-established libraries for compound identification. | Superior for complex matrices; less sample handling if no derivatization is used. [25]|
-
Sample Preparation: To 100 µL of plasma, add 10 µL of an internal standard solution containing deuterated heptadecanoic acid (d3-C17:0).
-
Lipid Extraction and Derivatization:
-
Add 2 mL of a methanol:HCl solution and heat at 80°C for 1 hour to simultaneously extract lipids and transesterify them to FAMEs.
-
Cool the sample and add 1 mL of hexane. Vortex vigorously to extract the FAMEs into the hexane layer.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried FAMEs in a small volume of iso-octane.
-
Inject 1 µL of the sample into the GC-MS system.
-
Use a capillary column suitable for FAME separation (e.g., a polar stationary phase).
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for both unlabeled C17:0-methyl ester and the d3-C17:0-methyl ester internal standard.
-
-
Quantification: Create a calibration curve using standards of known C17:0 concentrations and a fixed amount of the internal standard. Calculate the concentration of C17:0 in the plasma sample based on the peak area ratio of the analyte to the internal standard. [18]
Part 4: Synthesis, Implications, and Future Directions
The recognition that heptadecanoic acid is not merely a dietary pass-through but is actively synthesized in the human body via at least two distinct metabolic pathways fundamentally changes its biological context. This dual origin necessitates a re-evaluation of C17:0 as a simple biomarker of dairy intake and elevates its potential as an indicator of underlying metabolic activity.
Implications for Research and Drug Development:
-
Biomarker Refinement: The endogenous contribution to circulating C17:0 levels may represent a "metabolic background" that could be linked to the health-associated benefits observed in epidemiological studies. Future biomarker studies must consider methods to disentangle the dietary versus endogenous contributions.
-
Therapeutic Targets: The enzymes involved in C17:0 synthesis, particularly those in the alpha-oxidation pathway, could represent novel therapeutic targets. Modulating the activity of these enzymes could alter the endogenous production of C17:0 and other odd-chain fatty acids, potentially impacting metabolic health.
Future Research Directions:
-
Pathway Contribution: A key unanswered question is the relative contribution of the propionyl-CoA-primed de novo synthesis versus the alpha-oxidation pathway to the total endogenous C17:0 pool. This is likely tissue-specific and dependent on metabolic state and diet.
-
Regulation: The regulatory mechanisms governing these synthetic pathways are largely unknown. Research is needed to understand how hormonal signals, nutrient availability, and genetic factors control the flux through these pathways.
-
Physiological Function: While associations with reduced disease risk are strong, the precise physiological function of endogenously synthesized C17:0 remains to be elucidated. It may play roles in membrane structure, cellular signaling, or as a substrate for further metabolic conversions.
References
-
Pfeuffer, M., & Schrezenmeir, J. (2000). Bioavailability of essential fatty acids. European Journal of Lipid Science and Technology, 102(8-9), 547-561. [Link]
-
Mittendorfer, B., & Sidossis, L. S. (2001). Mechanism of action of fatty acids in inducing insulin resistance. Current Opinion in Endocrinology, Diabetes and Obesity, 8(3), 151-158. [Link]
-
Hellerstein, M. K. (1999). De novo lipogenesis in humans: metabolic and regulatory aspects. European Journal of Clinical Nutrition, 53 Suppl 1, S53-65. [Link]
-
Quehenberger, O., Armando, A. M., Brown, A. H., Milne, S. B., Myers, D. S., Merrill, A. H., ... & Dennis, E. A. (2010). Lipidomics reveals a dramatic shift in the lipid composition of RAW264. 7 macrophages in response to lipopolysaccharide. Journal of lipid research, 51(11), 3267-3275. [Link]
-
Vinaixa, M., Samino, S., Saez, I., Duran, J., Guinovart, J. J., & Yanes, O. (2012). A targeted metabolomics approach for profiling intermediates of cardiac energy metabolism. Analytical and bioanalytical chemistry, 403(4), 985-998. [Link]
-
Kamphorst, J. J., Fan, J., Lu, W., & Thompson, C. B. (2015). Analysis of fatty acid metabolism using stable isotope tracers and mass spectrometry. Methods in enzymology, 561, 137-154. [Link]
-
Yuan, M., Breitkopf, S. B., Yang, X., & Asara, J. M. (2012). A positive/negative ion-switching, targeted mass spectrometry-based metabolomics platform for bodily fluids, cells, and fresh and fixed tissue. Nature protocols, 7(5), 872-881. [Link]
-
BYJU'S. (n.d.). Alpha Oxidation of Fatty Acids. BYJU'S. [Link]
-
Chromatography Today. (2017). Is GC-MS the Solution for Fatty Acid Analysis?. Chromatography Today. [Link]
-
Lipidomics Gateway. (n.d.). Overview of Gas Chromatography-Mass Spectrometry (GC-MS). LIPID MAPS. [Link]
-
Fauland, A., Köfeler, H., Trötzmüller, M., & Lankmayr, E. (2011). Liquid chromatography–mass spectrometry for the analysis of long-chain and very-long-chain fatty acids. Journal of lipid research, 52(12), 2125-2131. [Link]
-
Jump, D. B. (2008). Mammalian fatty acid elongases. Methods in molecular biology (Clifton, N.J.), 456, 145-155. [Link]
-
Patterson, B. W. (2011). Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo. Journal of lipid research, 52(9), 1587-1600. [Link]
-
The Medical Biochemistry Page. (2020). Synthesis of Fatty Acids. themedicalbiochemistrypage.org. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in nutrition (Bethesda, Md.), 7(4), 730–734. [Link]
-
Chen, L., Zhang, J., & Chen, J. (2023). Efficient Biosynthesis of Odd-Chain Fatty Acids via Regulating the Supply and Consumption of Propionyl-CoA in Schizochytrium sp. Journal of Agricultural and Food Chemistry, 71(26), 9943-9951. [Link]
-
LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
Tsikas, D. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules (Basel, Switzerland), 27(18), 5857. [Link]
-
Kihara, A. (2012). Very long-chain fatty acids: elongation, physiology and related disorders. The Journal of biochemistry, 152(4), 387–395. [Link]
-
LCGC International. (2024). LC–MS/MS System Developed for Fatty Acid Analysis. LCGC International. [Link]
-
Jump, D. B. (2008). Mammalian fatty acid elongases. Methods in molecular biology (Clifton, N.J.), 456, 145-155. [Link]
-
Jacobsson, A., & Westerberg, R. (2011). Metabolic significance of fatty acid elongation. DiVA portal. [Link]
-
Wikipedia. (n.d.). Propionyl-CoA. Wikipedia. [Link]
-
Nie, L., Saita, S., & Im, Y. J. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. bioRxiv. [Link]
-
Abe, Y., Koso, H., & Sakuraba, H. (2023). Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo. Molecular biology of the cell, 34(9), ar81. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]
-
Wallace, M. (2018). The role of alpha oxidation in lipid metabolism. Apollo - University of Cambridge Repository. [Link]
-
Qin, L., Liu, L., & Zhao, G. (2022). Microbial production of odd-chain fatty acids. Biotechnology for Biofuels and Bioproducts, 15(1), 1-13. [Link]
-
YouTube. (2024). The fate of Propionyl CoA resulting from Oxidation of Odd chain Fatty acids. YouTube. [Link]
-
Wallace, M., Fiammengo, R., & Koulman, A. (2017). Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid. Metabolites, 7(4), 51. [Link]
-
Wang, L., Chen, H., & Liu, T. (2021). Key Enzymes in Fatty Acid Synthesis Pathway for Bioactive Lipids Biosynthesis. Frontiers in microbiology, 12, 709540. [Link]
-
Wikipedia. (n.d.). Fatty acid synthesis. Wikipedia. [Link]
-
Biology LibreTexts. (2023). 6.12: Fatty Acid Synthesis. Biology LibreTexts. [Link]
-
Nepal Journals Online. (n.d.). Fatty Acid Alpha-oxidation and its Clinical Correlation. Nepal Journals Online. [Link]
-
Taylor & Francis. (n.d.). Fatty acid synthesis – Knowledge and References. Taylor & Francis. [Link]
-
Biology LibreTexts. (2023). 6.11: Fatty Acid Oxidation. Biology LibreTexts. [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Heptadecanoic acid (HMDB0002259). HMDB. [Link]
-
HealthMatters.io. (n.d.). Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs). HealthMatters.io. [Link]
-
Bergmann, M. E., Gneist, M., & Ziegler, S. (2002). Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism. Journal of Nuclear Medicine, 43(12), 1668-1675. [Link]
Sources
- 1. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 2. benchchem.com [benchchem.com]
- 3. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | MDPI [mdpi.com]
- 6. THE ROLE OF ALPHA OXIDATION IN LIPID METABOLISM [repository.cam.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 14. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 15. m.youtube.com [m.youtube.com]
- 16. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. lipidmaps.org [lipidmaps.org]
- 19. resolvemass.ca [resolvemass.ca]
- 20. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Overview of Gas Chromatography-Mass Spectrometry (GC-MS) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 23. mdpi.com [mdpi.com]
- 24. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
The Metabolic Fate of Dietary Heptadecanoic Acid (C17:0): A Technical Guide for Researchers and Drug Development Professionals
Abstract
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has garnered significant interest within the scientific community. Primarily sourced from ruminant fats, its presence in human tissues is a reliable biomarker for dairy fat consumption.[1][2][3] Beyond its role as a dietary marker, emerging evidence suggests an inverse association between circulating C17:0 levels and the risk of metabolic diseases, including type 2 diabetes and cardiovascular disease.[4][5][6] This guide provides a comprehensive technical overview of the metabolic fate of dietary heptadecanoic acid, from its absorption and transport to its distinct catabolic and anabolic pathways. We delve into the underlying biochemical mechanisms that differentiate its metabolism from that of even-chain fatty acids, with a particular focus on its anaplerotic contribution to the Krebs cycle. Furthermore, this guide details established and advanced methodologies for studying C17:0 metabolism, offering valuable insights for researchers, scientists, and drug development professionals seeking to understand and leverage the unique properties of this fatty acid.
Introduction: The Significance of Heptadecanoic Acid (C17:0)
For many years, odd-chain saturated fatty acids (OCS-FAs) like heptadecanoic acid were considered minor components of the human diet and metabolism, often used merely as internal standards in analytical chemistry due to their low endogenous concentrations.[6][7] However, a growing body of research has illuminated the unique biological relevance of C17:0, shifting its status from a metabolic curiosity to a molecule of significant interest in nutrition and medicine.
1.1 Heptadecanoic Acid as a Biomarker of Dairy Fat Intake
The primary dietary sources of heptadecanoic acid are products from ruminant animals, such as dairy and meat.[1] This is a consequence of the microbial fermentation process in the rumen, where propionate serves as a precursor for the synthesis of odd-chain fatty acids.[1] As humans do not endogenously synthesize significant amounts of C17:0, its levels in plasma, erythrocytes, and adipose tissue serve as a reliable and objective biomarker of dairy fat intake.[5][8][9] This has proven invaluable in epidemiological studies, helping to circumvent the inaccuracies associated with self-reported dietary data.[9]
1.2 Emerging Roles in Metabolic Health
Numerous large-scale observational studies have reported an inverse association between circulating levels of heptadecanoic acid and the incidence of metabolic disorders.[4][6] Higher concentrations of C17:0 have been linked to a lower risk of developing type 2 diabetes and cardiovascular disease.[5][10] While the precise mechanisms underlying these protective associations are still under active investigation, they have spurred deeper inquiry into the metabolic actions of C17:0 and its downstream products.
1.3 The Unique Challenge of an Odd-Chain Fatty Acid
The metabolism of heptadecanoic acid follows the general pathway of fatty acid oxidation, but with a critical distinction from its even-numbered counterparts. The final round of β-oxidation of C17:0 yields not only acetyl-CoA but also a three-carbon molecule, propionyl-CoA.[11][12] This propionyl-CoA is then converted to succinyl-CoA, an intermediate of the tricarboxylic acid (TCA) cycle.[13][14][15][16] This process, known as anaplerosis, replenishes TCA cycle intermediates, which can have significant implications for cellular energy metabolism and biosynthetic pathways.[17][18][19] Understanding this unique metabolic fate is crucial for elucidating the full biological impact of dietary heptadecanoic acid.
Dietary Sources and Bioavailability of Heptadecanoic Acid
The presence and concentration of heptadecanoic acid in human tissues are largely dictated by dietary intake.
2.1 Primary Dietary Sources
As previously mentioned, the main dietary sources of C17:0 are foods derived from ruminant animals.
-
Dairy Products: Milk fat contains approximately 0.61% heptadecanoic acid.[2] Consequently, full-fat milk, cheese, butter, and yogurt are significant contributors to dietary C17:0 intake.
-
Ruminant Meats: The fat from ruminant meats such as beef and lamb also contains heptadecanoic acid, with concentrations around 0.83% of the total fat.[2]
-
Other Sources: Minor amounts of heptadecanoic acid can be found in certain species of fish.[20] Its presence in most plant-based foods is generally negligible.[1]
Table 1: Heptadecanoic Acid Content in Various Food Sources
| Food Source | Typical Heptadecanoic Acid Concentration (% of total fatty acids) |
| Milk Fat | ~0.61%[2] |
| Ruminant Meat Fat | ~0.83%[2] |
| Butter | 0.51% - 0.87%[1] |
| Cheddar Cheese | ~0.26%[1] |
| Certain Fish Species | 0.31% - 2.0%[20] |
2.2 Factors Influencing Absorption and Bioavailability
The absorption of dietary heptadecanoic acid follows the general principles of lipid digestion and absorption. In the small intestine, dietary triacylglycerols containing C17:0 are hydrolyzed by pancreatic lipase. The resulting free fatty acids and monoacylglycerols are incorporated into micelles, which facilitate their transport to the surface of enterocytes for absorption. Inside the enterocytes, they are re-esterified into triacylglycerols and packaged into chylomicrons for transport into the lymphatic system and subsequently into the bloodstream. The overall bioavailability is influenced by the food matrix and the presence of other dietary components that can affect lipid digestion and absorption.
The Metabolic Pathway of Heptadecanoic Acid: From Ingestion to Cellular Fate
The journey of dietary heptadecanoic acid from ingestion to its ultimate metabolic fate involves a series of well-orchestrated steps.
3.1 Digestion, Absorption, and Transport
Following consumption, triacylglycerols containing heptadecanoic acid are emulsified by bile salts in the small intestine. Pancreatic lipase then hydrolyzes these triacylglycerols into free heptadecanoic acid and 2-monoacylglycerol. These products, along with bile salts and other lipids, form mixed micelles that facilitate their transport to the brush border of the intestinal epithelial cells (enterocytes). After uptake by the enterocytes, heptadecanoic acid is re-esterified into triacylglycerols and incorporated into chylomicrons. These lipoprotein particles are secreted into the lymph and eventually enter the systemic circulation, where they deliver their lipid cargo to peripheral tissues.
3.2 Cellular Uptake and Activation
In the circulation, lipoprotein lipase, an enzyme located on the surface of endothelial cells, hydrolyzes the triacylglycerols within chylomicrons and very-low-density lipoproteins (VLDL), releasing heptadecanoic acid. The fatty acid is then taken up by cells via fatty acid transporters.[12] Once inside the cell, heptadecanoic acid is activated to its coenzyme A (CoA) derivative, heptadecanoyl-CoA, by acyl-CoA synthetase. This activation step is essential for its subsequent metabolism.[12]
3.3 Mitochondrial Beta-Oxidation of Heptadecanoic Acid
The primary catabolic pathway for heptadecanoyl-CoA is mitochondrial β-oxidation. This process involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH in each cycle.[21]
-
The Canonical Beta-Oxidation Spiral: Heptadecanoyl-CoA undergoes seven cycles of β-oxidation.[11][22] The first six cycles proceed in the same manner as for even-chain fatty acids, each yielding one molecule of acetyl-CoA.
-
The Final Product: Propionyl-CoA: The final cycle of β-oxidation begins with a five-carbon acyl-CoA. This is cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA, a three-carbon acyl-CoA.[11][12]
3.4 The Anaplerotic Fate of Propionyl-CoA
The propionyl-CoA produced from the β-oxidation of heptadecanoic acid is a key metabolic intermediate that links fatty acid catabolism to the TCA cycle in a unique way.[10][14]
-
Carboxylation to Methylmalonyl-CoA: Propionyl-CoA is first carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase to form D-methylmalonyl-CoA.[13][15][16]
-
Conversion to Succinyl-CoA: D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[23] Finally, L-methylmalonyl-CoA is rearranged to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[13][14]
-
Entry into the Tricarboxylic Acid (TCA) Cycle: Succinyl-CoA is an intermediate of the TCA cycle, and its production from propionyl-CoA represents an anaplerotic ("filling up") reaction.[17][18] This replenishment of TCA cycle intermediates can enhance the cycle's capacity for both energy production and biosynthesis.
3.5 Incorporation into Complex Lipids
In addition to being catabolized for energy, heptadecanoic acid can also be incorporated into various complex lipids, becoming a structural component of cellular membranes and lipid storage droplets.[24]
-
Phospholipids: Heptadecanoic acid can be esterified to the glycerol backbone of phospholipids, which are essential components of all biological membranes.
-
Triacylglycerols: It can be stored in the form of triacylglycerols, primarily in adipose tissue.[24]
-
Cholesterol Esters: Heptadecanoic acid can also be found in cholesterol esters.[24]
Caption: Overview of the metabolic fate of dietary heptadecanoic acid.
Methodologies for Studying Heptadecanoic Acid Metabolism
A variety of in vitro, in vivo, and analytical techniques are employed to investigate the metabolism of heptadecanoic acid.
4.1 In Vitro Models
-
Cell Culture Systems: Cell lines such as HepG2 (human hepatoma cells) and Caco-2 (human colorectal adenocarcinoma cells) are commonly used to study fatty acid uptake, metabolism, and the regulation of related genes.
-
Isolated Mitochondria Assays: The use of isolated mitochondria allows for the direct measurement of β-oxidation rates and the study of the enzymatic activities involved in the conversion of propionyl-CoA to succinyl-CoA.
4.2 In Vivo Animal Models
-
Dietary Intervention Studies: Rodent models are often fed diets supplemented with heptadecanoic acid to assess its effects on plasma and tissue lipid profiles, as well as on various metabolic parameters.[25]
-
Stable Isotope Tracing Studies: This powerful technique involves the administration of stable isotope-labeled heptadecanoic acid (e.g., ¹³C-C17:0) to trace its metabolic fate in vivo.[26][27][28][29] By tracking the appearance of the isotope label in various metabolites, researchers can quantify fluxes through different metabolic pathways.[26][28][30]
4.3 Analytical Techniques for Quantitation and Tracing
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for the quantification of fatty acids, including heptadecanoic acid, in biological samples.[31][32] It requires the derivatization of fatty acids to their volatile methyl esters (FAMEs) prior to analysis.[31]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique for lipidomics analysis, allowing for the quantification of a wide range of lipid species, including those containing heptadecanoic acid.[31][33] It can be performed with or without derivatization.[31]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based metabolomics can provide a broader picture of the metabolic changes induced by heptadecanoic acid supplementation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 3. atamankimya.com [atamankimya.com]
- 4. benchchem.com [benchchem.com]
- 5. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. aocs.org [aocs.org]
- 13. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]
- 14. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 15. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. medlink.com [medlink.com]
- 17. Assessing the reversibility of the anaplerotic reactions of the propionyl-CoA pathway in heart and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Assessing the Reversibility of the Anaplerotic Reactions of the Propionyl-CoA Pathway in Heart and Liver* | Semantic Scholar [semanticscholar.org]
- 19. ANAPLEROTIC THERAPY IN PROPIONIC ACIDEMIA - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Biomarkers of dairy fat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 22. bio.libretexts.org [bio.libretexts.org]
- 23. researchgate.net [researchgate.net]
- 24. [Incorporation of heptadecanoic acid into liver lipids of Wistar rats (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ukisotope.com [ukisotope.com]
- 27. isotope.com [isotope.com]
- 28. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo | Semantic Scholar [semanticscholar.org]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
heptadecanoic acid as a biomarker for dairy fat intake
An In-depth Technical Guide: Heptadecanoic Acid as a Biomarker for Dairy Fat Intake
Authored by: Gemini, Senior Application Scientist
Introduction: The Quest for Objective Dietary Assessment
In the fields of nutritional science, epidemiology, and drug development, the accurate assessment of dietary intake is paramount yet notoriously challenging. Traditional methods, such as food frequency questionnaires and dietary recalls, are susceptible to recall bias and misreporting.[1] This limitation has driven the search for objective biochemical indicators—biomarkers—that reflect the intake of specific foods or nutrients. Among these, odd-chain saturated fatty acids (OCS-FAs), particularly heptadecanoic acid (C17:0), have emerged as a promising biomarker for the consumption of dairy and ruminant fats.[2][3][4][5]
This technical guide provides a comprehensive overview of heptadecanoic acid, designed for researchers, scientists, and drug development professionals. We will delve into its biochemical origins, critically evaluate its validity as a biomarker, provide detailed analytical protocols for its quantification, and discuss its intriguing association with metabolic health outcomes.
Section 1: The Biochemical Provenance of Heptadecanoic Acid
Heptadecanoic acid (also known as margaric acid) is a 17-carbon saturated fatty acid. Unlike its even-chain counterparts (e.g., palmitic acid C16:0, stearic acid C18:0), C17:0 is present in human tissues at very low concentrations, typically comprising less than 0.5% of total plasma fatty acids.[6][7] Its presence is primarily attributed to exogenous sources, as endogenous synthesis in humans is not considered significant.[8][9][10]
1.1 The Ruminant Origin
The principal dietary source of heptadecanoic acid is the fat from ruminant animals, such as cows, sheep, and goats.[2][8] Its origin lies in the unique digestive system of these animals. The rumen, a specialized stomach compartment, hosts a complex microbial ecosystem. These microbes perform extensive fermentation, which includes the biosynthesis of odd-chain fatty acids. Consequently, milk, cheese, butter, and ruminant meat are the most significant dietary reservoirs of C17:0.[2][8][10][11] The concentration in milk fat is approximately 0.5-0.6%, and in ruminant meat fat, it's around 0.8%.[2][10][11][12]
1.2 Other Dietary Sources
While ruminant products are the primary source, trace amounts of C17:0 can be found in other foods, a critical consideration when evaluating its specificity as a biomarker. These include certain species of fish and some plant-based foods, though generally at much lower concentrations.[8][12][13]
| Food Category | Specific Product | Heptadecanoic Acid (C17:0) Concentration |
| Dairy Products | Unsalted Butter | ~350 mg per 100g[14] |
| Cheddar Cheese | ~150 mg per 100g[14] | |
| Whole Milk Powder | ~110 mg per 100g[14] | |
| Milk Fat | ~0.61% of total fatty acids[2][8] | |
| Ruminant Meat | Beef Fat | ~1.1 g per 100g (subcutaneous)[8] |
| Lamb Fat | ~1.5 g per 100g (subcutaneous)[8] | |
| Seafood | Various Marine Fish | 0.31% to 1.84% of total fatty acids[8] |
| Table 1: Heptadecanoic Acid Content in Various Food Sources. Data compiled from multiple sources.[8][14] |
1.3 Metabolic Fate
Once consumed, heptadecanoic acid undergoes β-oxidation. The final cycle of β-oxidation for an odd-chain fatty acid yields one molecule of propionyl-CoA and one molecule of acetyl-CoA, in contrast to the two molecules of acetyl-CoA produced from even-chain fatty acids.[7] Propionyl-CoA can be converted to succinyl-CoA, which is an intermediate of the Citric Acid Cycle (CAC). This anaplerotic role, replenishing CAC intermediates, is a key metabolic distinction of OCS-FAs and may contribute to their biological effects.[15]
Section 2: Validation as a Biomarker of Dairy Fat Intake
An ideal biomarker should be sensitive, specific, and show a dose-response relationship with the intake of interest. Heptadecanoic acid's utility rests on the principle that its levels in the body directly reflect the consumption of its primary source: ruminant fat.
2.1 The Evidence Base
Numerous observational studies have demonstrated a positive correlation between C17:0 concentrations in plasma, serum, and adipose tissue and self-reported intake of dairy products.[3][5] Adipose tissue, in particular, is thought to reflect long-term dietary habits.[5][10] These consistent associations across different populations form the foundation of its use as a biomarker.[3][4]
2.2 Causality and Confounding Factors
While the link is well-established, a critical scientific evaluation requires acknowledging potential confounders:
-
Ruminant Meat vs. Dairy: C17:0 is present in both dairy and ruminant meat.[13] Therefore, it is a biomarker for ruminant fat intake, and distinguishing between dairy and meat sources can be challenging without additional dietary information or other biomarkers.[12]
-
Endogenous Synthesis: While considered minor, some evidence suggests potential for endogenous production of OCS-FAs. Pathways like α-oxidation of even-chain fatty acids or synthesis from propionate produced by gut microbiota could contribute to circulating levels.[6][16][17] Interestingly, the ratio of C15:0 to C17:0 in human plasma is often the reverse of that found in dairy fat, lending support to the existence of an endogenous metabolic pathway.[6][17]
Section 3: Gold-Standard Analytical Methodology: GC-MS
Accurate and precise quantification is non-negotiable for biomarker validation and use. Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and robust method for analyzing fatty acid profiles, including C17:0.[5][18][19]
The fundamental principle involves converting non-volatile fatty acids into volatile derivatives, separating them by gas chromatography, and detecting and quantifying them using mass spectrometry.[20]
3.1 Detailed Experimental Protocol: Quantification of Total C17:0 in Plasma
This protocol describes a comprehensive workflow from sample preparation to analysis. The key objective is to measure total C17:0, which requires a hydrolysis step to release fatty acids from their esterified forms (in triglycerides, phospholipids, etc.).
Materials & Reagents:
-
Plasma (EDTA-anticoagulated)
-
Internal Standard (IS): Heptadecanoic acid-d3 (C17:0-d3)[18][19]
-
Solvents (HPLC or GC grade): Methanol, Chloroform, Iso-octane, Hexane, Acetonitrile[20]
-
Reagents for Hydrolysis: Methanolic HCl or Sodium Methoxide[21][22]
-
Reagents for Derivatization: Boron Trifluoride-Methanol (BF₃-Methanol) or Pentafluorobenzyl Bromide (PFB-Br)[19][20][21]
-
Diisopropylethylamine (DIPEA)
Workflow Diagram:
Step-by-Step Procedure:
-
Sample Preparation:
-
Lipid Extraction:
-
Perform a liquid-liquid extraction using a solvent system like chloroform:methanol (2:1, v/v), as described in the Folch method.[22]
-
Vortex vigorously and centrifuge to separate the organic and aqueous layers.
-
Carefully collect the lower organic layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Hydrolysis and Derivatization (FAMEs):
-
Causality: This step is crucial. Fatty acids are not volatile enough for GC analysis. Conversion to Fatty Acid Methyl Esters (FAMEs) increases their volatility.[20]
-
Add 1 mL of 12% Boron Trifluoride-Methanol (BF₃-Methanol) to the dried lipid extract.[20]
-
Cap the tube tightly and incubate at 60°C for 10-30 minutes.[20]
-
Cool to room temperature. Add 1 mL of water and 1 mL of hexane to extract the FAMEs into the hexane layer. Vortex and allow layers to separate.[20]
-
Transfer the upper hexane layer to a clean tube and evaporate to dryness.
-
-
GC-MS Analysis:
-
Reconstitute the dried FAMEs in a small volume of iso-octane (e.g., 50 µL).[19]
-
Inject 1 µL into the GC-MS system.
-
Create a standard curve using known concentrations of non-labeled C17:0 standard and a fixed amount of the C17:0-d3 internal standard. The ratio of the analyte to the internal standard is used for quantification.[18][19]
-
| Parameter | Typical Setting | Rationale |
| GC Column | Agilent HP-5MS or similar | A non-polar column that separates compounds based on boiling point. |
| Injection Mode | Splitless | Maximizes the amount of analyte reaching the column, increasing sensitivity.[23] |
| Oven Program | Temperature ramp (e.g., 100°C to 320°C) | Allows for the separation of a wide range of fatty acids with different volatilities.[23] |
| Ionization Mode | Electron Ionization (EI) or Chemical Ionization (CI) | EI provides characteristic fragmentation patterns for identification; Negative Chemical Ionization (NCI) can offer higher sensitivity for certain derivatives.[18][21] |
| MS Detection | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific mass-to-charge ratio (m/z) ions for the analyte and internal standard. |
| Table 2: Typical Gas Chromatography-Mass Spectrometry (GC-MS) Operating Parameters. |
Section 4: Clinical Relevance and Association with Health
Beyond its role as a dietary biomarker, circulating C17:0 has been the subject of intense research due to its consistent inverse association with the risk of several metabolic diseases.
4.1 Cardiometabolic Disease Risk
Numerous large-scale prospective cohort studies and meta-analyses have reported that higher circulating levels of C17:0 are associated with a lower risk of developing type 2 diabetes (T2D) and cardiovascular disease (CVD).[1][4][24][25] This finding has challenged the long-held view that all saturated fatty acids are detrimental to cardiometabolic health.[6][25]
| Disease Outcome | Study Type | Key Finding (Highest vs. Lowest C17:0 Levels) |
| Type 2 Diabetes | Meta-analysis | Relative Risk (RR): 0.84 (95% CI: 0.76–0.92)[24] |
| Cardiovascular Disease | Meta-analysis | Hazard Ratio (HR): ~0.88 (Pooled from multiple studies)[4][26] |
| Hypertension | Cross-sectional (NHANES) | Odds Ratio (OR): 0.77 (95% CI: 0.64–0.93)[25] |
| All-Cause Mortality | Cohort Study & Meta-analysis | No significant association[4] |
| Table 3: Summary of Associations between Circulating Heptadecanoic Acid and Disease Risk. |
4.2 The Causality Dilemma
It is critical to underscore that these findings demonstrate an association, not necessarily causation.[24] The protective effect may not be due to C17:0 itself but could be attributed to other components in dairy products (e.g., calcium, vitamin D, other fatty acids) or lifestyle factors associated with dairy consumption.
Indeed, some experimental studies in animal models have failed to show a direct beneficial effect of C17:0 supplementation on insulin resistance and hepatic steatosis, suggesting the relationship is more complex.[27][28] It may be that C17:0 is simply a very good marker of a dietary pattern that is protective, rather than being the protective agent itself.
Conclusion and Future Directions
Heptadecanoic acid stands as a robust and well-validated biomarker of ruminant fat intake, offering an objective tool to complement traditional dietary assessment methods. Its quantification via GC-MS is a reliable and established methodology, providing the precision required for high-impact clinical and epidemiological research.
The consistent inverse association between circulating C17:0 and cardiometabolic disease risk is compelling and warrants further investigation. Future research must focus on elucidating the mechanistic underpinnings of this association. Key questions remain:
-
Is C17:0 a bioactive molecule with direct protective effects, or is it merely an inert marker of a healthy dietary pattern?
-
To what extent does endogenous synthesis from gut microbial propionate contribute to circulating C17:0 levels, and can this pathway be modulated?
-
Can C17:0, in combination with other fatty acid biomarkers like pentadecanoic acid (C15:0) and trans-palmitoleic acid, provide a more specific signature for different types of dairy products (e.g., fermented vs. non-fermented)?[12]
For professionals in research and drug development, C17:0 is more than just a biomarker; it is a window into the complex interplay between diet, metabolism, and chronic disease. Understanding its role may unlock new insights into disease prevention and inform the development of novel therapeutic strategies.
References
-
Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS. [Link]
-
Fatty Acid Mass Spectrometry Protocol. (2007). LIPID MAPS. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. National Institutes of Health (NIH). [Link]
-
HEPTADECANOIC ACID. (n.d.). Ataman Kimya. [Link]
-
Zhao, Y. Y., & Li, X. (2011). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?. Scientific Reports, 10(1), 8161. [Link]
-
Al-Badri, A., et al. (2021). Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial. Nutrients, 13(11), 4153. [Link]
-
Foods High in Heptadecanoic acid (ant). (n.d.). Whole Food Catalog. [Link]
-
Venn-Watson, S., et al. (2020). Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?. R Discovery. [Link]
-
Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. (2023). PubMed Central. [Link]
-
Showing Compound Heptadecanoic acid (FDB004676). (2010). FooDB. [Link]
-
Sellem, L., et al. (2022). Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review. British Journal of Nutrition, 128(12), 2373-2386. [Link]
-
Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. (2025). World Journal of Cardiology. [Link]
-
Fatty acids as biomarkers of total dairy and dairy fat intakes: A systematic review and meta-analysis. (2025). ResearchGate. [Link]
-
Lock, A. L. (2012). Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke. The American Journal of Clinical Nutrition, 95(2), 524-525. [Link]
-
Heptadecanoic (Genova). (n.d.). HealthMatters.io. [Link]
-
Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential?. (2020). ResearchGate. [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. (2019). Journal of Pharmaceutical and Biomedical Analysis, 176, 112805. [Link]
-
Trieu, K., et al. (2021). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis. PLoS Medicine, 18(9), e1003763. [Link]
-
Single-marker validation results for pentadecanoic acid (C15:0) and... (n.d.). ResearchGate. [Link]
-
Li, Y., et al. (2025). Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data. Lipids in Health and Disease, 24(1), 1-10. [Link]
-
Tumanov, S., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(21), 7232. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (n.d.). Semantic Scholar. [Link]
-
Biomarkers for intake of dairy fat and dairy products. (2025). ResearchGate. [Link]
-
Odd chain fatty acid metabolism in mice after a high fat diet. (n.d.). PubMed Central. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. [Link]
-
Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption?. (2013). Journal of the American Heart Association. [Link]
-
Sellem, L., et al. (2022). Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review. British Journal of Nutrition, 128(12), 2373-2386. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]
-
New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome. (2021). Nutritional Outlook. [Link]
-
Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. (2023). PubMed. [Link]
-
Showing metabocard for Heptadecanoic acid (HMDB0002259). (n.d.). Human Metabolome Database. [Link]
-
Santaren, I. D., et al. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American Journal of Clinical Nutrition, 100(6), 1532–1540. [Link]
-
Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS. (2023). ResearchGate. [Link]
-
Development of Fatty Acid Reference Ranges and Relationship with Lipid Biomarkers in Middle-Aged Healthy Singaporean Men and Women. (2021). National Institutes of Health (NIH). [Link]
-
Quantification of Octadecanoids in Human Plasma Using Chiral Supercritical Fluid Chromatography-Tandem Mass Spectrometry. (n.d.). Springer Nature Experiments. [Link]
-
Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data. (2025). PubMed. [Link]
Sources
- 1. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atamankimya.com [atamankimya.com]
- 3. researchgate.net [researchgate.net]
- 4. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 7. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Efficacy of dietary odd-chain saturated fatty acid pentadecanoic acid parallels broad associated health benefits in humans: could it be essential? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 11. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 12. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Concerns about the use of 15:0, 17:0, and trans-16:1n–7 as biomarkers of dairy fat intake in recent observational studies that suggest beneficial effects of dairy food on incidence of diabetes and stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Foods High in Heptadecanoic acid (ant) | Whole Food Catalog [wholefoodcatalog.info]
- 15. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Odd chain fatty acid metabolism in mice after a high fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. lipidmaps.org [lipidmaps.org]
- 19. lipidmaps.org [lipidmaps.org]
- 20. benchchem.com [benchchem.com]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jfda-online.com [jfda-online.com]
- 23. mdpi.com [mdpi.com]
- 24. benchchem.com [benchchem.com]
- 25. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Significance of Heptadecanoic Acid (C17:0) in Metabolic Health: A Technical Guide
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged from relative obscurity to become a focal point of research in metabolic health.[1][2] Historically considered a minor dietary component primarily used as an internal standard in fatty acid analysis, a growing body of epidemiological evidence now links higher circulating levels of C17:0 with a reduced risk of type 2 diabetes (T2D) and cardiovascular disease (CVD).[3][4][5] This guide provides a comprehensive technical overview of the current understanding of C17:0, synthesizing evidence on its sources, metabolism, and proposed mechanisms of action. It is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this intriguing fatty acid.
Introduction to Heptadecanoic Acid (C17:0)
Heptadecanoic acid, or margaric acid, is a 17-carbon saturated fatty acid. Unlike its even-chain counterparts (e.g., palmitic acid, C16:0; stearic acid, C18:0), which are widely recognized for their roles in energy storage and cellular structure, odd-chain fatty acids (OCFAs) like C17:0 are present in human tissues at much lower concentrations.[1][2] For years, their biological significance was largely overlooked.[1][2] However, numerous prospective cohort studies have revealed a consistent inverse association between circulating C17:0 levels and the incidence of metabolic diseases, prompting a re-evaluation of its role in human physiology.[3][5][6]
Sources of Circulating C17:0: A Tale of Diet and Endogenous Production
The presence of C17:0 in human circulation is attributable to both exogenous intake and endogenous synthesis. Understanding these sources is critical for interpreting biomarker data and designing intervention studies.
Exogenous Sources: The Dairy Connection
The primary dietary source of C17:0 is dairy fat.[4][7] Ruminant animals, such as cows, produce OCFAs in their milk and meat as a result of microbial fermentation in the rumen.[4] Consequently, consumption of high-fat dairy products is positively correlated with plasma and adipose tissue concentrations of C17:0.[8][9] This has led to the widespread use of C17:0 as a biomarker for dairy fat intake in nutritional epidemiology.[7][10] However, it is important to note that the correlation is stronger for high-fat dairy products, and the performance of C17:0 as a biomarker for total dairy intake can be poor.[9]
Endogenous Synthesis: More Than Just Diet
Evidence suggests that a significant portion of circulating C17:0 is derived from endogenous synthesis.[1][4] One key indicator is the ratio of C15:0 to C17:0 in human plasma (approximately 1:2), which is inverted compared to the ratio found in dairy fat (roughly 2:1).[1][2][11] This discrepancy points towards internal metabolic processes that influence C17:0 levels.
The primary pathway for endogenous OCFA synthesis involves the elongation of propionyl-CoA, which serves as the initial building block instead of acetyl-CoA in de novo lipogenesis.[12][13] Propionyl-CoA can be derived from several sources:
-
Gut Microbiota: Fermentation of dietary fiber by gut bacteria produces short-chain fatty acids, including propionate.[4] This propionate can be absorbed and converted to propionyl-CoA in the liver.[14]
-
Amino Acid Catabolism: The breakdown of certain amino acids, such as valine, isoleucine, methionine, and threonine, also yields propionyl-CoA.[4][15]
-
Alpha-Oxidation: This process involves the removal of a single carbon atom from a fatty acid, which can lead to the formation of OCFAs from longer-chain even-chain fatty acids.[1][2][11]
The interplay between dietary intake and endogenous production complicates the interpretation of C17:0 as a simple biomarker of dairy consumption and underscores its potential as an indicator of broader metabolic processes.
The Metabolic Fate of C17:0: An Anaplerotic Role
Once in the cell, C17:0 undergoes β-oxidation. Unlike even-chain fatty acids which are completely oxidized to acetyl-CoA, the final round of β-oxidation of C17:0 yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[15][16] This propionyl-CoA is then carboxylated to methylmalonyl-CoA, which is subsequently converted to succinyl-CoA, a key intermediate of the tricarboxylic acid (TCA) cycle.[17][18]
This conversion of C17:0 to succinyl-CoA is of significant metabolic importance. It represents an anaplerotic pathway, meaning it replenishes TCA cycle intermediates.[4] By feeding into the TCA cycle, C17:0 can enhance mitochondrial function and support cellular energy metabolism, a mechanism that may underpin its observed health benefits.[4]
Caption: Metabolic pathway of C17:0 to succinyl-CoA for TCA cycle replenishment.
C17:0 as a Biomarker for Metabolic Health
A substantial body of epidemiological research has positioned C17:0 as a promising biomarker for metabolic health.
Inverse Association with Type 2 Diabetes
Multiple large-scale prospective cohort studies and meta-analyses have demonstrated a consistent inverse relationship between circulating levels of C17:0 and the risk of developing T2D.[3][5][10][19] For instance, a meta-analysis showed that a per-standard-deviation increase in C17:0 was associated with a significant reduction in T2D risk.[5] This protective association appears to be independent of other fatty acids and traditional risk factors.
Link to Cardiovascular Health
Similarly, higher concentrations of C17:0 in plasma and adipose tissue have been linked to a lower risk of cardiovascular disease.[4][6][20] The mechanisms underlying this association are likely multifactorial, potentially involving improvements in glucose metabolism, lipid profiles, and inflammatory pathways.
Quantitative Data Summary
The following table summarizes the findings from key meta-analyses on the association between circulating C17:0 and the risk of T2D.
| Biomarker | Study Design | Metric | Result (Top vs. Bottom Tertile/Quintile or per SD) | Reference |
| C17:0 | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 0.84 (95% CI: 0.76–0.92) | [3] |
| C17:0 | Meta-analysis | Relative Risk (RR) per SD increase | 0.76 (95% CI: 0.59–0.97) | [5] |
Cellular and Molecular Mechanisms of Action: Unraveling the "How"
While the epidemiological associations are compelling, the precise cellular and molecular mechanisms through which C17:0 exerts its beneficial effects are still under active investigation. Several plausible pathways have been proposed.
Modulation of Cellular Signaling
-
PI3K/Akt Pathway: Some studies suggest that C17:0 may influence the PI3K/Akt signaling pathway, a central regulator of glucose metabolism and cell growth. For instance, in non-small-cell lung cancer cells, C17:0 has been shown to suppress proliferation by downregulating this pathway.[21] However, the relevance of this finding to metabolic health in non-cancerous tissues requires further exploration.
-
G-Protein Coupled Receptors (GPCRs): A study on lysophosphatidylcholine (LPC) 17:0, a derivative of C17:0, found that it could alleviate hyperglycemia and insulin resistance in mice by activating intestinal GPCRs such as GPR120, leading to increased GLP-1 secretion.[22] This suggests a potential role for C17:0 and its metabolites in gut-brain signaling and glucose homeostasis.
Anti-inflammatory Properties
Chronic low-grade inflammation is a key driver of insulin resistance and other metabolic disorders. While direct evidence for the anti-inflammatory effects of C17:0 is still emerging, its sister odd-chain fatty acid, C15:0, has been shown to attenuate pro-inflammatory signaling pathways.[23][24] Given their structural similarities and shared metabolic fate, it is plausible that C17:0 also possesses anti-inflammatory properties.
Conflicting Evidence and Future Directions
It is crucial to acknowledge that not all studies support a direct causal role for C17:0 in improving metabolic health. A recent study in mice fed a high-fat diet supplemented with C17:0 found no significant improvement in insulin sensitivity or hepatic steatosis.[25] These findings contrast with the strong epidemiological data in humans and highlight the need for further mechanistic studies to reconcile these discrepancies. Potential reasons for the differing results could include species-specific metabolic differences, the dietary context in which C17:0 is consumed, and the specific metabolic challenge being modeled.
Methodologies for C17:0 Analysis in Biological Samples
Accurate and reliable quantification of C17:0 is paramount for both research and potential clinical applications. Gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) are the most common analytical techniques employed.
Sample Preparation
-
Lipid Extraction: Lipids are extracted from biological matrices (e.g., plasma, serum, erythrocytes, adipose tissue) using a solvent system, typically a mixture of chloroform and methanol (Folch method) or hexane and isopropanol.
-
Transesterification: The extracted lipids are then subjected to transesterification to convert the fatty acids into fatty acid methyl esters (FAMEs), which are more volatile and suitable for GC analysis.[26] This is often achieved using a reagent like boron trifluoride in methanol or methanolic HCl.
-
Purification: The FAMEs are then purified, often using solid-phase extraction, to remove any interfering substances.
Analytical Instrumentation and Quantification
-
Gas Chromatography (GC): FAMEs are separated on a GC column and detected by a flame ionization detector (FID) or a mass spectrometer (MS).[26][27] C17:0 is identified based on its retention time compared to a known standard. Quantification is typically performed using an internal standard, such as a deuterated version of C17:0 (C17:0-d33) or another odd-chain fatty acid not expected to be present in the sample.[26]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers an alternative approach that can directly measure non-esterified fatty acids, potentially simplifying sample preparation.[28][29] This technique provides high sensitivity and specificity.
Caption: A typical experimental workflow for the analysis of C17:0 in biological samples.
Conclusion and Future Perspectives
Heptadecanoic acid (C17:0) stands at an exciting intersection of nutrition, metabolism, and disease prevention. The consistent epidemiological evidence linking higher C17:0 levels to improved metabolic health is compelling and warrants further investigation.[3][5][6] While its role as a biomarker for dairy fat intake is established, its endogenous synthesis and anaplerotic functions suggest a more complex and potentially more profound biological significance.[1][4]
Key areas for future research include:
-
Elucidating Causal Mechanisms: Rigorous studies using advanced in vitro and in vivo models are needed to definitively establish the causal role of C17:0 in metabolic health and to dissect the underlying molecular pathways.
-
Human Intervention Studies: Well-controlled human clinical trials investigating the effects of C17:0 supplementation on metabolic endpoints are essential to translate epidemiological findings into evidence-based dietary recommendations or therapeutic strategies.
-
Interaction with the Gut Microbiome: Further research is needed to understand the contribution of the gut microbiome to C17:0 synthesis and how this interaction influences host metabolism.[30][31]
For drug development professionals, C17:0 and its metabolic pathways present novel targets for therapeutic intervention. Whether as a nutraceutical, a lead compound for drug design, or a biomarker for identifying at-risk populations, heptadecanoic acid is poised to remain a significant area of investigation in the quest for improved metabolic health.
References
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (c15:0) and heptadecanoic acid (c17:0) in health and disease. PubMed. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Semantic Scholar. [Link]
-
Lordan, R., & Zabetakis, I. (2022). Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review. British Journal of Nutrition, 127(2), 267-284. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. [Link]
-
Huang, L., Lin, J., Aris, I. M., Yang, G., Chen, W., & Li, L. (2019). Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis. Nutrients, 11(5), 998. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. ProQuest. [Link]
-
Ahmad, M., & L, W. (2020). Microbial synthesis of functional odd-chain fatty acids: a review. ProQuest. [Link]
-
Weitkunat, K., Schumann, S., Nickel, D., et al. (2023). Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. International Journal of Molecular Sciences, 24(9), 7898. [Link]
-
Imamura, F., Fretts, A., Marklund, M., et al. (2018). Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies. PLoS Medicine, 15(10), e1002670. [Link]
-
Gibbons, H., et al. (2017). Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study. ResearchGate. [Link]
-
Gibbons, H., et al. (2017). Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study. PubMed. [Link]
-
Brezin, A., et al. (2018). Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children. The Journal of Pediatrics, 197, 137-143.e2. [Link]
-
Mozaffarian, D. (2021). Dairy foods and type 2 diabetes: profiling our metabolites and health. The American Journal of Clinical Nutrition, 113(5), 1089–1091. [Link]
-
Ahmad, M., & L, W. (2020). Microbial synthesis of functional odd-chain fatty acids: a review. PubMed. [Link]
-
Loo, R. L., et al. (2021). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. Analytical and Bioanalytical Chemistry, 413(10), 2735-2748. [Link]
-
Marc, J., et al. (2019). Itaconate Alters Succinate and Coenzyme A Metabolism via Inhibition of Mitochondrial Complex II and Methylmalonyl-CoA Mutase. Cell Reports, 26(11), 3047-3058.e6. [Link]
-
Venn-Watson, S. (2022). Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. Current Atherosclerosis Reports, 24(12), 971-983. [Link]
-
Wu, S., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 7, 489. [Link]
-
Galli, C., & Poli, A. (2020). Fatty Acids and Cardiovascular Risk. Evidence, Lack of Evidence, and Diligence. Nutrients, 12(12), 3793. [Link]
-
Wu, S., et al. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 7, 489. [Link]
-
Venn-Watson, S. (2022). Molecular and cellular mechanisms of pentadecanoic acid. Current Opinion in Lipidology, 33(5), 275-283. [Link]
-
Prada, M., et al. (2021). Association of circulating fatty acids with cardiovascular disease risk: analysis of individual-level data in three large prospective cohorts and updated meta-analysis. European Journal of Preventive Cardiology, 28(15), 1645-1655. [Link]
-
HealthMatters.io. (n.d.). Margaric C17:0. [Link]
-
Xu, X., et al. (2024). Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer. Food Science and Biotechnology, 33(1), 109-118. [Link]
-
Al-Suwaiegh, S., & Al-Shathri, A. (2013). Has the association between saturated fatty acids, serum cholesterol and coronary heart disease been over emphasized?. ResearchGate. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. [Link]
-
Li, X., et al. (2022). Lysophosphatidylcholine (17:0) Improves HFD-Induced Hyperglycemia & Insulin Resistance: A Mechanistic Mice Model Study. Diabetes, Metabolic Syndrome and Obesity: Targets and Therapy, 15, 3537–3549. [Link]
-
Liu, Y., et al. (2021). Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. Nutrition & Metabolism, 18(1), 9. [Link]
-
Venn-Watson, S. (2022). Molecular and cellular mechanisms of pentadecanoic acid. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). Figure 1. [Major pathway of the conversion...]. GeneReviews®. [Link]
-
Schalkwijk, C. G., et al. (2017). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 409(25), 5899-5910. [Link]
-
Quehenberger, O., et al. (2010). Recent Analytical Methodologies in Lipid Analysis. Circulation Research, 107(3), 327-337. [Link]
-
Adeva-Andany, M. M., et al. (2019). Effect of Fatty Acids on Glucose Metabolism and Type 2 Diabetes. Nutrients, 11(10), 2484. [Link]
-
Schalkwijk, C. G., et al. (2017). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. ResearchGate. [Link]
-
den Hartigh, L. J. (2015). The role of the gut microbiota in metabolic health. The FASEB Journal, 29(6), 2231-2240. [Link]
-
Brunengraber, H., et al. (2003). Inter-relations between 3-hydroxypropionate and propionate metabolism in rat liver: relevance to disorders of propionyl-CoA metabolism. American Journal of Physiology-Endocrinology and Metabolism, 285(4), E857-E865. [Link]
-
He, Y., et al. (2021). The role of the gut microbiome and its metabolites in metabolic diseases. Journal of Zhejiang University-SCIENCE B, 22(5), 337-352. [Link]
-
The pathway of propionyl-CoA to succinyl-CoA metabolism is displayed.... ResearchGate. [Link]
-
Loo, R. L., et al. (2021). Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping. ResearchGate. [Link]
-
Propionyl-CoA. Wikipedia. [Link]
Sources
- 1. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Circulating Saturated Fatty Acids and Incident Type 2 Diabetes: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 7. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fatty acid biomarkers of dairy fat consumption and incidence of type 2 diabetes: A pooled analysis of prospective cohort studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]
- 13. De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Propionyl-CoA - Wikipedia [en.wikipedia.org]
- 16. Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io [healthmatters.io]
- 17. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - ProQuest [proquest.com]
- 20. Fatty Acids and Cardiovascular Risk. Evidence, Lack of Evidence, and Diligence - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enrichment of C17:0-rich saturated fatty acids from sheep tail fat for adjuvant therapy of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lysophosphatidylcholine (17:0) Improves HFD-Induced Hyperglycemia & Insulin Resistance: A Mechanistic Mice Model Study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Rapid quantification of 50 fatty acids in small amounts of biological samples for population molecular phenotyping - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Rapid quantification of fatty acids in plant oils and biological samples by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. The role of the gut microbiota in metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. The role of the gut microbiome and its metabolites in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust GC-MS Protocol for the Quantitative Analysis of Heptadecanoic Acid in Biological Matrices
Introduction:
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is gaining significant attention in the scientific community. Unlike even-chain fatty acids, which are readily synthesized endogenously, the presence of heptadecanoic acid in biological systems is primarily attributed to dietary intake, particularly from dairy fat and ruminant meat.[1] This makes it a valuable biomarker for assessing dietary patterns and has been linked to various metabolic conditions.[1][2] Accurate and precise quantification of heptadecanoic acid in complex biological matrices, such as plasma and tissues, is paramount for advancing research in nutrition, clinical diagnostics, and drug development.
This application note provides a comprehensive, field-proven protocol for the quantitative analysis of heptadecanoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the critical steps of lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and the optimization of GC-MS parameters. The causality behind each experimental choice is explained to ensure a deep understanding of the methodology, empowering researchers to generate high-quality, reproducible data.
Principle of the Method
The quantitative analysis of heptadecanoic acid from biological samples is a multi-step process designed to isolate the analyte from a complex matrix and prepare it for instrumental analysis. The core principle involves:
-
Lipid Extraction: Total lipids are extracted from the biological sample (e.g., plasma, tissue homogenate).
-
Hydrolysis (Saponification): A significant portion of fatty acids in biological systems are esterified in complex lipids like triglycerides and phospholipids.[2] A hydrolysis step is essential to liberate all fatty acids into their free form.
-
Derivatization: Free fatty acids are polar and not sufficiently volatile for GC analysis.[3] They are converted into their corresponding fatty acid methyl esters (FAMEs), which are more volatile and less polar.[2][4]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the FAMEs based on their boiling points and polarity, and the mass spectrometer provides specific detection and quantification.[2]
-
Internal Standardization: To ensure accuracy and precision, a stable isotope-labeled internal standard, such as heptadecanoic acid-d3, is added at the beginning of the sample preparation process to correct for analyte loss during extraction and derivatization.[1][2]
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Overall workflow for the quantitative analysis of heptadecanoic acid.
Detailed Protocols
Protocol 1: Sample Preparation, Lipid Extraction, and Derivatization
This protocol is optimized for a 200 µL plasma sample. For tissue samples, a homogenized sample of 10-25 mg can be used.[5][6]
Materials and Reagents:
-
Solvents: Methanol, Chloroform, Hexane (all HPLC or GC grade)
-
Reagents: 0.9% NaCl solution, 0.5 M Methanolic KOH, 14% Boron trifluoride in methanol (BF3-MeOH)[6], Anhydrous sodium sulfate
-
Internal Standard (IS): Heptadecanoic acid-d3 (C17:0-d3) solution (10 µg/mL in methanol)[1]
-
Standards: Heptadecanoic acid (C17:0, >99% purity) for calibration curve[2]
-
Glassware: Pyrex glass tubes with PTFE-lined caps, pipettes
Procedure:
-
Sample Aliquoting and Internal Standard Spiking:
-
In a glass tube, add 200 µL of the plasma sample.
-
Add a precise volume of the heptadecanoic acid-d3 internal standard solution. The amount should be chosen to yield a GC peak area comparable to the endogenous heptadecanoic acid in the sample.[5]
-
-
Total Lipid Extraction (Modified Folch Method):
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.5 mL of 0.9% NaCl solution to facilitate phase separation.[6]
-
Centrifuge at 3000 x g for 10 minutes. Three layers will form: an upper aqueous layer, a protein disk, and a lower organic layer containing the lipids.
-
Carefully collect the lower organic layer into a new glass tube.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the collected organic layer under a gentle stream of nitrogen at room temperature.
-
-
Saponification (Hydrolysis):
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Extraction of FAMEs:
-
Add 1 mL of saturated NaCl solution and 2 mL of hexane to the tube.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 3000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
-
Protocol 2: GC-MS Analysis of FAMEs
The following are typical GC-MS parameters for FAME analysis. Optimization may be required for different instruments.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B with 5977A MSD or equivalent | Provides robust and reliable performance for FAME analysis. |
| Column | Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column | A polar stationary phase is crucial for the separation of FAMEs based on their chain length and degree of unsaturation.[8] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.2 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency.[6] |
| Injector | Split/Splitless | Allows for flexibility in injection volume and concentration. |
| Injector Temperature | 250 °C | Ensures rapid and complete volatilization of the FAMEs.[9] |
| Injection Volume | 1 µL | |
| Split Ratio | 20:1 (can be adjusted based on sample concentration) | Prevents column overloading and peak distortion. |
| Oven Program | Initial temp 100°C, hold for 2 min; ramp at 10°C/min to 180°C; ramp at 5°C/min to 240°C, hold for 10 min.[6] | A temperature gradient is necessary to separate a wide range of FAMEs with different boiling points.[8] |
| MS Transfer Line Temp. | 280 °C | Prevents condensation of the analytes before they enter the mass spectrometer.[6] |
| MS Source Temp. | 230 °C | Standard temperature for electron ionization.[6][9] |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer.[6][9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for compound identification.[5] |
| Acquisition Mode | Full Scan (m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification | Full scan mode is used to identify the FAMEs based on their mass spectra. SIM mode offers higher sensitivity and selectivity for accurate quantification by monitoring specific ions for heptadecanoic acid methyl ester and its internal standard.[6][9] |
Method Validation
A thorough method validation is crucial to ensure the reliability and reproducibility of the quantitative data.[2] The following parameters should be assessed:
| Parameter | Acceptance Criteria | Procedure |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analyze a series of calibration standards at different concentrations to establish a linear relationship between the peak area ratio (analyte/IS) and concentration.[10] |
| Accuracy | Mean value should be within ±15% of the nominal value | Analyze quality control (QC) samples at low, medium, and high concentrations and compare the measured concentrations to the known values.[2] |
| Precision | Coefficient of Variation (%CV) should not exceed 15% | Assessed as repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate QC samples.[2] |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix | Analyze blank matrix samples to ensure that no endogenous components interfere with the detection of heptadecanoic acid or its internal standard.[2][10] |
| Limit of Quantification (LOQ) | The lowest concentration that can be quantified with acceptable precision and accuracy | Determined by analyzing a series of diluted standards. |
Data Analysis and Quantification
-
Peak Identification: The retention time of heptadecanoic acid methyl ester in the sample chromatogram should match that of the authentic standard. The mass spectrum of the peak should also be compared to a reference spectrum.
-
Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of heptadecanoic acid methyl ester to the internal standard against the corresponding concentrations of the calibration standards.
-
The concentration of heptadecanoic acid in the unknown samples is then calculated from the calibration curve using the measured peak area ratio.
-
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; active sites in the GC system. | Ensure complete derivatization by optimizing reaction time and temperature. Use a deactivated inlet liner and condition the GC column.[9] |
| Low Recovery | Inefficient extraction or derivatization. | Optimize extraction solvent volumes and vortexing times. Ensure the purity and reactivity of the derivatization reagent. |
| High Variability | Inconsistent sample preparation; instrument instability. | Ensure precise pipetting and consistent handling of all samples. Check for leaks in the GC system and ensure stable instrument performance. |
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of heptadecanoic acid in biological matrices using GC-MS. By understanding the scientific principles behind each step, from sample preparation to data analysis, researchers can confidently generate accurate and reproducible results. The use of an internal standard and a thorough method validation are critical for ensuring the quality of the data, which is essential for advancing our understanding of the role of odd-chain fatty acids in health and disease.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs).
- Benchchem. (n.d.). Application Note & Protocol: Quantification of Heptadecenoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS).
- Elsevier. (2020). Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
- Cayman Chemical. (n.d.). Heptadecanoic Acid-d3.
- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for C21:1 Fatty Acids.
- National Institutes of Health. (2012).
- National Institutes of Health. (2022). Optimization and automation of rapid and selective analysis of fatty acid methyl esters from aqueous samples by headspace SPME arrow extraction followed by GC–MS/MS analysis.
- LabRulez GCMS. (n.d.). Analysis of Fatty Acid Methyl Ester.
- National Institutes of Health. (2014).
- ResearchGate. (2023).
- ResearchGate. (2015).
- MDPI. (2021). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice.
- Benchchem. (n.d.). Application Note: Triheptadecanoin as an Internal Standard for Accurate Fatty Acid Quantification.
- Benchchem. (n.d.). Application Note: Quantitative Analysis of Fatty Acids in Animal Tissues Using Triheptadecanoin as an Internal Standard.
- Elsevier. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples.
- LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol.
- ResearchGate. (n.d.). Mass spectrum of Oleic acid. Heptadecanoic acid (1.59).
- Springer. (2022).
- MDPI. (2020).
- Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
- Farmacia. (2024).
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.ubbcluj.ro [chem.ubbcluj.ro]
Protocol for the Derivatization of Heptadecanoic Acid to its Fatty Acid Methyl Ester (FAME) for Quantitative Gas Chromatography
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: The accurate quantification of fatty acids is a critical requirement in metabolic research, nutritional science, and the development of therapeutics. Gas chromatography (GC) is the gold standard for this analysis, but it necessitates the conversion of non-volatile fatty acids into their volatile fatty acid methyl ester (FAME) derivatives.[1][2] Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid not commonly found in high abundance in many biological systems, serves as an excellent internal standard for ensuring accuracy and precision in these quantitative assays.[3][4] This document provides a comprehensive protocol for the acid-catalyzed derivatization of heptadecanoic acid, explains the underlying chemical principles, and outlines the subsequent analysis by GC with flame ionization detection (GC-FID).
Foundational Principles: The Rationale for FAME Derivatization
The direct analysis of free fatty acids by gas chromatography is hindered by their high polarity and low volatility.[2] These properties lead to poor chromatographic performance, characterized by significant peak tailing and potential adsorption to the column, which compromises both separation and quantification.[5]
Derivatization to FAMEs is a chemical process that converts the polar carboxylic acid functional group into a non-polar methyl ester.[6] This transformation is essential for several reasons:
-
Increased Volatility: Methyl esters have significantly lower boiling points than their corresponding carboxylic acids, making them amenable to vaporization in the GC injector.[1]
-
Enhanced Thermal Stability: FAMEs are more stable at the high temperatures used in GC analysis.
-
Improved Chromatographic Separation: By neutralizing the polar carboxyl group, the separation of FAMEs on a GC column is governed primarily by chain length and degree of unsaturation, allowing for high-resolution separation of complex mixtures.[7][8]
Heptadecanoic acid (C17:0) is an ideal internal standard for many applications because it is an odd-chain fatty acid, which is typically absent or present in very low concentrations in many biological samples, thus avoiding interference with endogenous fatty acids.[3] Its addition at a known concentration at the beginning of the sample preparation process allows for the correction of analyte loss during extraction and derivatization, ensuring a trustworthy and robust quantitative system.[7]
The Chemistry of Derivatization: Acid-Catalyzed Esterification
The conversion of a carboxylic acid to an ester in the presence of an alcohol and an acid catalyst is a classic example of a Fischer esterification. While several reagents can be used, such as boron trifluoride in methanol (BF₃-methanol) or hydrochloric acid in methanol (methanolic HCl), the underlying mechanism is the same.[9][10] The reaction is reversible, and the presence of water can hinder its forward progress by promoting the reverse hydrolysis reaction.[11] Therefore, using anhydrous reagents is critical for driving the reaction to completion.[6]
The mechanism involves the following key steps:
-
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the fatty acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.
-
Nucleophilic Attack: A molecule of methanol (the nucleophile) attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.
-
Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another methanol molecule) to regenerate the acid catalyst and yield the final fatty acid methyl ester.
Below is a visualization of this chemical pathway.
Caption: Acid-catalyzed esterification mechanism for FAME synthesis.
Experimental Workflow and Protocol
The overall process involves the derivatization of the fatty acid standard, extraction of the resulting FAME, and subsequent analysis by GC. This workflow is designed to ensure quantitative recovery and minimize analytical error.
Caption: Overall workflow for FAME derivatization and analysis.
Detailed Step-by-Step Protocol
This protocol describes the acid-catalyzed derivatization using Boron Trifluoride (BF₃) in methanol, a widely used and highly efficient reagent.[4]
3.1. Materials and Reagents
-
Heptadecanoic acid (C17:0), ≥99% purity
-
Boron trifluoride-methanol solution (12-14% w/w)[6]
-
GC-grade Hexane or Heptane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Screw-cap glass reaction vials (5-10 mL) with PTFE-lined caps
-
Calibrated analytical balance
-
Heating block or water bath
-
Vortex mixer
-
Pipettes and tips
-
GC vials with inserts
3.2. Procedure
-
Sample Preparation:
-
Accurately weigh 1-5 mg of heptadecanoic acid directly into a screw-cap reaction vial.
-
Rationale: Precise weighing is fundamental for preparing a standard of known concentration. Using the reaction vial directly minimizes transfer losses.
-
-
Derivatization Reaction:
-
Add 2 mL of 14% BF₃-methanol reagent to the vial.[4]
-
Tightly seal the vial with the PTFE-lined cap.
-
Heat the mixture at 100°C for 30 minutes in a heating block or water bath.[4]
-
Rationale: Heating accelerates the reaction rate to ensure complete esterification. A tightly sealed vial prevents the evaporation of the volatile methanol reagent. BF₃ is a powerful Lewis acid that serves as the catalyst.[2]
-
-
Reaction Quenching and FAME Extraction:
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.[4][6]
-
Vortex vigorously for 1 minute.
-
Allow the layers to separate. A brief centrifugation can aid in this separation.[12]
-
Rationale: Adding water (in the NaCl solution) quenches the reaction. The FAMEs, being non-polar, will partition into the upper organic hexane layer, while the polar catalyst and byproducts remain in the lower aqueous layer.[6] Saturated NaCl reduces the solubility of the FAMEs in the aqueous layer, maximizing their recovery in the hexane.[4]
-
-
Sample Cleanup and Final Preparation:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the collected hexane to remove any residual water.
-
Transfer the dried hexane solution to a clean GC vial for analysis. If necessary, the sample can be concentrated under a gentle stream of nitrogen to achieve the desired concentration for GC analysis.
-
Rationale: Removing residual water is crucial as water can damage the GC column and interfere with the analysis.[6]
-
Analytical Method: Gas Chromatography Conditions
The prepared FAME sample is now ready for analysis. A GC system equipped with a Flame Ionization Detector (FID) is standard for FAME quantification due to its high sensitivity and wide linear range.
| Parameter | Typical Condition | Rationale |
| GC System | Gas Chromatograph with FID | FID is robust and highly sensitive to hydrocarbons like FAMEs. |
| Column | FAMEWAX or Rt-2560 (e.g., 30 m x 0.25 mm x 0.25 µm) | Highly polar capillary columns are required for optimal separation of FAMEs, including cis/trans isomers.[1][8] |
| Carrier Gas | Helium or Hydrogen | Provides the mobile phase to carry analytes through the column. |
| Injector Temp. | 250°C | Ensures rapid and complete volatilization of the FAMEs. |
| Detector Temp. | 260°C | Prevents condensation of analytes in the detector. |
| Oven Program | 100°C (hold 4 min), ramp to 240°C at 3°C/min, hold 15 min | A temperature gradient is used to elute FAMEs based on their boiling points, separating shorter chains from longer chains.[4] |
| Injection Volume | 1 µL | A small, precise volume is injected to prevent column overloading. |
| Split Ratio | 10:1 to 50:1 | A split injection is common to avoid overloading the capillary column with high-concentration samples. |
Note: These parameters are a starting point and must be optimized for the specific instrument and application.[7]
Trustworthiness: Method Validation
To ensure the reliability of this protocol for quantitative purposes, method validation is essential. Key parameters to assess include:
-
Linearity: Analyze a series of dilutions of the prepared C17:0-FAME standard to establish a calibration curve and confirm a linear response over the desired concentration range.[13]
-
Precision and Accuracy: Perform replicate preparations and injections to determine the method's repeatability (RSD%) and its accuracy by comparing the measured concentration to the known theoretical concentration.[12]
-
Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of C17:0-FAME that can be reliably detected and quantified, typically based on the signal-to-noise ratio (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ).[12]
By establishing these metrics, the protocol becomes a self-validating system fit for its intended purpose in a research or regulated environment.
References
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek.
- A Comparative Guide to Method Validation for FAME Analysis in Complex Biological Matrices. Benchchem.
- Gas chromatographic analysis of fatty acid methyl esters. PubMed.
- Quantification of Bacterial Fatty Acids by Extraction and Methylation. PMC - NIH.
- GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent.
- Preparation of Fatty Acid Methyl Esters for Gas-Chromatographic Analysis of Marine Lipids: Insight Studies. Journal of Agricultural and Food Chemistry - ACS Publications.
- Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC INTERNATIONAL | Oxford Academic.
- Mechanism of acid esterification reaction. ResearchGate.
- Validation of a GC–IDMS method for the metrologically traceable quantification of selected FAMEs in biodiesel. CoLab.
- Acid-Catalyzed Esterification. Springboard Biodiesel.
- Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. PubMed.
- Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol.
- Acid-catalyzed esterification of free fatty acids with ethanol: an assessment of acid oil pretreatment, kinetic modeling and simulation. Semantic Scholar.
- Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. WashU Medicine Research Profiles.
- A GC-FID Method for the Comparison of Acid- and Base-Catalyzed Derivatization of Fatty Acids to FAMEs in Three Edible Oils. Thermo Fisher Scientific.
- Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI.
- Extraction, Derivatization, and Analysis of Fatty Acid Methyl Ester (FAME) in Tissue Homogenates and Blubber by ASE and Gas Chromatography.
- Derivatization of Fatty acids to FAMEs. Sigma-Aldrich.
-
Mechanism of acid catalyzed esterification of fatty acids[14]. ResearchGate. Available from:
- Application Notes & Protocols for Fatty Acid Methyl Ester (FAME) Analysis of C17:0. Benchchem.
- Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review.
- Preparation of fatty acid methyl esters for gas-liquid chromatography. PMC - NIH.
- What is the simplest and easiest method I use to convert the bound Fatty acids in the sample to FAME for proper GC analysis? ResearchGate.
- What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. ResearchGate.
- FATTY ACID METHYL ESTER ANALYSIS. SCION Instruments.
- How much quantity of internal standard should we add for Fame analysis in GC? ResearchGate.
- Fatty Acid Methyl Ester (FAME) Sample Preparation. UC Davis Stable Isotope Facility.
- INTERNATIONAL OLIVE COUNCIL.
- Improving the Efficiency of Fatty Acid Methyl Ester Preparation Using Automated Sample Preparation Techniques. LCGC International.
Sources
- 1. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acid-Catalyzed Esterification [springboardbiodiesel.com]
- 12. benchchem.com [benchchem.com]
- 13. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 14. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
Application Note: Leveraging Deuterated Heptadecanoic Acid for High-Precision Fatty Acid Quantification by Isotope Dilution Mass Spectrometry
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pursuit of Analytical Accuracy
In the landscape of quantitative bioanalysis, particularly within lipidomics and metabolic research, the accuracy of measurement is paramount. The quantification of fatty acids in complex biological matrices is susceptible to significant variability introduced during sample preparation, extraction, and instrumental analysis.[1] To mitigate these challenges, an internal standard (IS) is employed. The "gold standard" approach is the use of a stable isotope-labeled internal standard (SIL-IS) in a technique known as isotope dilution mass spectrometry (IDMS).[2][3] A SIL-IS is a form of the analyte where one or more atoms are replaced by a heavier, non-radioactive isotope (e.g., ²H, ¹³C).[4]
Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has long been used as an internal standard because it is present at very low to negligible concentrations in most human and animal tissues, minimizing interference from endogenous sources.[5][6] This application note details the superior strategy of using deuterated heptadecanoic acid (e.g., heptadecanoic acid-d₃), which combines the benefits of an odd-chain fatty acid with the unparalleled corrective power of a SIL-IS. This approach ensures that the internal standard behaves nearly identically to the endogenous fatty acids being measured throughout the entire analytical workflow, from initial extraction to final detection.[7][8] By compensating for matrix effects, extraction inefficiencies, and instrument response fluctuations, deuterated heptadecanoic acid enables the highest degree of accuracy and precision in fatty acid quantification.[9]
Physicochemical Properties and Key Characteristics
Deuterated heptadecanoic acid is commercially available in various deuterated forms. The properties of a common variant, heptadecanoic-17,17,17-d₃ acid, are summarized below.
| Property | Value | Reference |
| Formal Name | heptadecanoic-17,17,17-d₃ acid | [10] |
| Synonyms | C17:0-d₃, FA 17:0-d₃, Margaric Acid-d₃ | [10] |
| CAS Number | 202528-95-8 | [10] |
| Chemical Formula | C₁₇H₃₁D₃O₂ | [10] |
| Molecular Weight | 273.5 | [10] |
| Isotopic Purity | ≥99% deuterated forms (d₁-d₃) | [10] |
| Typical Solvents | Ethanol, DMF, DMSO | [10] |
Core Principle: The Power of Isotope Dilution Mass Spectrometry (IDMS)
The fundamental principle of IDMS is the addition of a known quantity of the SIL-IS to the sample at the very beginning of the workflow. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same losses during extraction and the same ionization suppression or enhancement in the mass spectrometer source.[3][7] The mass spectrometer can differentiate between the light (analyte) and heavy (SIL-IS) forms due to their mass difference. Quantification is therefore based on the ratio of the analyte signal to the SIL-IS signal. This ratio remains stable even if absolute signal intensities fluctuate, leading to highly reliable and reproducible results.[11]
Protocol: Quantification of Total Fatty Acids in Human Plasma by GC-MS
This protocol provides a validated methodology for measuring the concentration of total fatty acids in human plasma. The procedure involves saponification to release fatty acids from complex lipids, followed by derivatization to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).[12]
Materials and Reagents
-
Solvents: Methanol, iso-octane, hexane, acetonitrile (all HPLC or GC grade).
-
Reagents:
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (KOH)
-
Boron trifluoride-methanol solution (14% w/w) or Acetyl chloride
-
Anhydrous sodium sulfate
-
-
Standards:
-
Heptadecanoic acid (C17:0, >99% purity)
-
Heptadecanoic acid-d₃ (C17:0-d₃, internal standard)[13]
-
A mix of other fatty acid standards for calibration (e.g., palmitic, stearic, oleic acids).
-
-
Biological Matrix: Pooled human plasma (EDTA or heparin), stored at -80°C.
-
Consumables: Glass centrifuge tubes with PTFE-lined caps, autosampler vials with inserts, pipettes.
Preparation of Standards and Quality Controls (QCs)
-
Primary Stock Solutions (1 mg/mL): Separately dissolve C17:0 and C17:0-d₃ in ethanol to a final concentration of 1 mg/mL. Store at -20°C.
-
Internal Standard Working Solution (10 µg/mL): Dilute the C17:0-d₃ stock solution with ethanol. A fixed volume of this solution will be added to every sample, calibrator, and QC.
-
Calibration Standards: Prepare a series of working standards by serially diluting the C17:0 stock solution and other fatty acid standards in ethanol to cover the expected physiological concentration range.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of fatty acid standards into a pooled plasma matrix. These are treated identically to the unknown samples to validate the accuracy and precision of the run.[7]
Sample Preparation Workflow
The entire process, from sample spiking to final extraction, should be performed with precision to ensure consistency.
Step-by-Step Procedure:
-
Aliquoting and Spiking: In a glass tube, add 100 µL of plasma (or calibrator/QC). Add a precise volume (e.g., 50 µL) of the Internal Standard Working Solution (10 µg/mL C17:0-d₃). Vortex briefly. Causality: Spiking the IS at the very beginning is critical as it ensures the IS experiences the exact same conditions and potential losses as the analyte through every subsequent step.[1]
-
Saponification (Hydrolysis): Add 1 mL of 0.5 M methanolic KOH. Cap the tubes tightly and heat at 80°C for 30 minutes. This step breaks the ester bonds in triglycerides, phospholipids, and cholesterol esters, releasing the fatty acids.[14]
-
Acidification: Cool the tubes to room temperature. Add 0.5 mL of 1 M HCl to neutralize the base and protonate the free fatty acids, making them extractable into an organic solvent.
-
Derivatization to FAMEs: Add 2 mL of 14% boron trifluoride (BF₃) in methanol. Cap tightly and heat at 80°C for 30 minutes. This reaction converts the carboxylic acids to their more volatile methyl esters, which are required for GC analysis.[12]
-
FAME Extraction: Cool the sample to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex vigorously for 1 minute and centrifuge at 2000 x g for 5 minutes to separate the phases.[11]
-
Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a new clean tube.
-
Drying and Reconstitution: Evaporate the hexane under a gentle stream of nitrogen. Reconstitute the dried residue in 50 µL of iso-octane and transfer to an autosampler vial for GC-MS analysis.
GC-MS Instrumental Analysis
The following parameters are a starting point and should be optimized for the specific instrument used. The key is to achieve good chromatographic separation of the FAMEs.
| Parameter | Typical Setting | Rationale |
| GC Column | Polar capillary column (e.g., DB-23, SP-2560), 30-60 m length | Provides excellent separation of saturated and unsaturated FAMEs, including isomers.[15] |
| Injection Volume | 1 µL | Standard volume, can be adjusted based on sensitivity. |
| Inlet Temperature | 250°C | Ensures rapid volatilization of FAMEs. |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) | Inert gas standard for GC-MS. |
| Oven Program | Initial 100°C, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 250°C, hold for 5 min. | Optimized temperature gradient to separate FAMEs by chain length and degree of unsaturation.[16] |
| MS Interface Temp | 260°C | Prevents condensation of analytes. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns.[17] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Dramatically increases sensitivity and specificity by monitoring only characteristic ions for each analyte. |
| Ions to Monitor | Methyl Heptadecanoate: m/z 284 (M⁺), 74, 87Methyl Heptadecanoate-d₃: m/z 287 (M⁺), 77, 87 | m/z 284/287 are molecular ions. m/z 74 is the characteristic McLafferty rearrangement fragment for FAMEs.[18] |
Data Analysis and Method Validation
-
Quantification: A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the known concentration of the calibration standards. The concentration of fatty acids in the unknown samples is then determined by interpolating their peak area ratios from this curve.[11]
-
Method Validation: The method's performance must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA).[7]
| Validation Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | R² > 0.99 | Confirms the response ratio is proportional to concentration over the desired range. |
| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | Measures how close the measured concentration is to the true value. |
| Precision (%CV) | ≤15% (≤20% at LLOQ) | Assesses the reproducibility of the measurement (intra- and inter-day). |
| LLOQ | S/N > 10, with acceptable accuracy/precision | The lowest concentration that can be reliably quantified. |
| Extraction Recovery | Consistent and reproducible | Measures the efficiency of the extraction process. |
| Matrix Effect | Consistent across lots | Assesses the ion suppression or enhancement caused by co-eluting components from the biological matrix. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low IS Signal | 1. Error in IS spiking.2. Poor extraction/derivatization.3. Severe ion suppression. | 1. Verify pipetting accuracy and IS solution concentration.2. Check reagent quality and reaction conditions.3. Dilute sample or improve cleanup. |
| Poor Peak Shape | 1. Column degradation.2. Inlet contamination.3. Non-volatile residue injected. | 1. Trim or replace the GC column.2. Clean the GC inlet liner.3. Ensure complete evaporation of derivatization reagents. |
| High Variability (%CV) | 1. Inconsistent sample preparation.2. Instrument instability.3. Sample inhomogeneity. | 1. Standardize all pipetting, heating, and vortexing steps.2. Perform instrument maintenance.3. Ensure samples are fully thawed and mixed. |
| Analyte-IS Crosstalk | Natural isotope abundance of analyte interfering with IS signal (or vice-versa). | 1. Select different monitoring ions.2. Use an IS with a higher mass shift (e.g., ¹³C-labeled).3. Mathematically correct for the contribution. |
References
-
Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]
-
Determination of fatty acid contents in infant formula by isotope dilution-gas chromatography/mass spectrometry. CABI Digital Library. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS. [Link]
-
Fatty Acids Analysis by Gas Chromatography. Impact Solutions. [Link]
-
Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health (NIH). [Link]
-
Rapid measurement of plasma free fatty acid concentration and isotopic enrichment using LC/MS. National Institutes of Health (NIH). [Link]
-
"Stable Labeled Isotopes as Internal Standards: A Critical Review". ResearchGate. [Link]
-
Development of a Liquid Chromatography–High Resolution Mass Spectrometry Method for the Determination of Free Fatty Acids in Milk. MDPI. [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]
-
Quantifying Free Fatty Acids Using Isotope Derivatization and LC–MS. LCGC International. [Link]
-
Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry. ResearchGate. [Link]
-
A strategy for accurately and sensitively quantifying free and esterified fatty acids using liquid chromatography mass spectrometry. Frontiers. [Link]
-
Margaric C17:0 - Metabolimix+. HealthMatters.io. [Link]
-
The Value of Deuterated Internal Standards. KCAS Bio. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. [Link]
-
MRM Based Free Fatty Acids Profiling in Human Plasma and Serum Using LC-MS/MS. Shimadzu. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]
-
Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma?. PubMed. [Link]
-
Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL. [Link]
-
Heptadecanoic acid, methyl ester. NIST WebBook. [Link]
Sources
- 1. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. lipidmaps.org [lipidmaps.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. jeol.com [jeol.com]
- 18. Heptadecanoic acid, methyl ester [webbook.nist.gov]
Application Note: Robust Sample Preparation for the Quantification of Heptadecanoic Acid (C17:0) in Biological Matrices
Abstract
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, is gaining significant traction as a valuable biomarker for assessing dietary intake, particularly of dairy fat, and for its inverse association with the risk of cardiometabolic diseases such as type 2 diabetes and hypertension.[1][2][3] Accurate and precise quantification of C17:0 in complex biological matrices is paramount for advancing research in nutrition, disease diagnostics, and drug development. This application note provides a comprehensive guide to sample preparation techniques for the lipidomics analysis of C17:0, detailing established protocols for lipid extraction, derivatization, and analysis by mass spectrometry. We delve into the rationale behind methodological choices, offering field-proven insights to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Significance of C17:0 in Lipidomics
Historically, odd-chain fatty acids (OCFAs) like C17:0 were often used as internal standards in fatty acid analysis due to their relatively low abundance in human tissues compared to even-chain fatty acids.[4][5] However, a growing body of evidence has repositioned C17:0 from a mere internal standard to a significant biomarker.[1][4] Circulating levels of C17:0 have been linked to dietary habits, particularly the consumption of ruminant fats found in milk and meat.[6] Furthermore, numerous epidemiological studies have highlighted a correlation between higher C17:0 levels and a reduced risk of metabolic disorders.[1][2]
The accurate measurement of C17:0 is therefore crucial. This requires robust and validated sample preparation methods that can efficiently extract C17:0 from complex biological samples, minimize analytical interferences, and ensure precise quantification. This guide will provide detailed protocols and the scientific reasoning behind them, empowering researchers to generate high-quality, reliable data in their lipidomics studies.
Foundational Principles of C17:0 Sample Preparation
The successful analysis of C17:0 hinges on a meticulously executed sample preparation workflow. The primary goals are to:
-
Efficiently extract total lipids from the biological matrix.
-
Isolate the fatty acid fraction , which may involve hydrolysis of complex lipids.
-
Minimize degradation and contamination of the analyte.
-
Prepare the analyte for instrumental analysis , which for Gas Chromatography-Mass Spectrometry (GC-MS) necessitates a derivatization step to increase volatility.[7]
A critical component of a self-validating protocol is the inclusion of an appropriate internal standard at the very beginning of the sample preparation process.[8] For C17:0 analysis, a stable isotope-labeled standard, such as heptadecanoic-d3 acid (C17:0-d3), is the gold standard.[9][10] This allows for the correction of analyte loss during extraction and derivatization, as well as variations in instrument response, thereby ensuring accurate quantification.[11]
Lipid Extraction: Choosing the Optimal Method
The choice of lipid extraction method is a critical determinant of C17:0 recovery and data quality. The most common methods are based on liquid-liquid extraction (LLE), which utilizes organic solvents to partition lipids from the aqueous components of the sample.[12][13]
Classical Methods: Folch and Bligh-Dyer
The Folch and Bligh-Dyer methods are considered the gold standards for total lipid extraction and have been widely used for decades.[14][15] Both methods employ a chloroform and methanol solvent system.[12][13]
-
Folch Method: Utilizes a 2:1 chloroform:methanol (v/v) mixture with a larger solvent-to-sample ratio.[16][17] It is highly effective for a broad range of lipid polarities.[17]
-
Bligh-Dyer Method: A modification of the Folch method, it uses a smaller solvent-to-sample ratio and is particularly suitable for samples with high water content.[16][17]
Causality Behind the Choice: The methanol in these mixtures disrupts the hydrogen bonds between lipids and proteins, while the chloroform acts as the primary solvent for the lipids.[13] The addition of water or a saline solution induces phase separation, resulting in an upper aqueous phase containing polar metabolites and a lower organic phase containing the lipids.[18] For samples with a lipid content greater than 2%, the Folch method generally yields higher lipid recovery due to the larger solvent volume.[15][16]
Methyl-tert-butyl ether (MTBE) Method
A more modern alternative to the chlorinated solvent-based methods is the MTBE method.[12] This method offers comparable extraction efficiency to the classical methods but with improved safety and easier handling.[12]
Causality Behind the Choice: In the MTBE method, lipids are partitioned into the upper, less dense MTBE phase, which simplifies its collection compared to the lower chloroform phase in the Folch and Bligh-Dyer methods.[12][15] This reduces the risk of collecting protein precipitates at the interface, leading to cleaner extracts.
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a valuable technique for both lipid extraction and sample cleanup.[18][19] It can be used to isolate specific lipid classes or to remove interfering substances from the total lipid extract.[18][20] For C17:0 analysis, SPE can be employed as a purification step after LLE to remove highly polar or non-polar contaminants that could interfere with chromatographic analysis.[21]
Data Presentation: Comparison of Lipid Extraction Methods
| Method | Principle | Key Advantages | Key Disadvantages | Best Suited For |
| Folch | Liquid-liquid extraction with chloroform/methanol (2:1) | High recovery for a wide range of lipids, well-established.[17] | Use of toxic chlorinated solvents, larger solvent volumes required.[17] | Tissues, samples with >2% lipid content.[16] |
| Bligh-Dyer | Modified Folch with reduced solvent volume | Reduced solvent consumption, suitable for high water content samples.[17] | May underestimate lipids in high-fat samples.[16][17] | Aqueous samples (e.g., plasma, serum), tissues with <2% lipid content.[16] |
| MTBE | Liquid-liquid extraction with MTBE/methanol | Safer solvent, upper organic phase simplifies collection, cleaner extracts.[12] | May have slightly different selectivity for certain lipid classes. | High-throughput applications, when avoiding chlorinated solvents is a priority. |
| SPE | Analyte retention on a solid sorbent and selective elution | High selectivity, can isolate specific lipid classes, automation-friendly.[18][20] | Method development can be more complex, potential for analyte loss. | Sample cleanup, fractionation of lipid classes.[19] |
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of C17:0. It is essential to validate the chosen method for your specific sample matrix and analytical instrumentation.
Protocol 1: Total Lipid Extraction from Plasma/Serum using a Modified Folch Method
Materials:
-
Plasma or serum samples, stored at -80°C
-
Heptadecanoic-d3 acid (C17:0-d3) internal standard solution (e.g., 25 µg/mL in methanol)[10]
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen evaporator or centrifugal vacuum concentrator
Procedure:
-
Thaw plasma/serum samples on ice.
-
In a glass centrifuge tube, add 200 µL of the plasma/serum sample.
-
Add 100 µL of the C17:0-d3 internal standard solution.
-
Add 1 mL of chloroform:methanol (2:1, v/v).
-
Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Incubate at room temperature for 1-2 hours with occasional vortexing.[9]
-
Add 0.2 volumes (200 µL) of 0.9% NaCl solution to induce phase separation.[9]
-
Vortex for 1 minute and centrifuge at 2,000-3,000 x g for 10 minutes.[9]
-
Carefully collect the lower organic (chloroform) phase containing the lipids using a glass Pasteur pipette and transfer to a clean glass tube.[9]
-
Dry the collected organic phase under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.[9]
-
The dried lipid extract is now ready for hydrolysis and derivatization (for GC-MS) or direct analysis (for LC-MS).
Protocol 2: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC-MS Analysis
Rationale: Gas chromatography requires analytes to be volatile and thermally stable. The carboxyl group of free fatty acids is polar and can lead to poor chromatographic performance. Esterification to fatty acid methyl esters (FAMEs) neutralizes this polarity, increasing volatility and improving peak shape.[7] Boron trifluoride-methanol (BF3-methanol) is a common and effective derivatization agent.[22]
Materials:
-
Dried lipid extract from Protocol 1
-
12-14% Boron trifluoride in methanol (BF3-methanol)
-
Hexane, HPLC grade
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
GC autosampler vials
Procedure:
-
To the dried lipid extract, add 1 mL of BF3-methanol solution.[10]
-
Seal the tube tightly and heat at 60-100°C for 10-60 minutes. The optimal time and temperature should be determined empirically.[9][10]
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to separate the phases.
-
Carefully transfer the upper hexane layer to a clean GC vial, passing it through a small amount of anhydrous sodium sulfate to remove any residual water.[10]
-
The sample is now ready for GC-MS analysis.
Instrumental Analysis: GC-MS and LC-MS Approaches
Both GC-MS and LC-MS are powerful techniques for the quantification of C17:0. The choice between them depends on the desired throughput, the need for derivatization, and the specific analytical goals.[7]
Comparison of Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation of volatile compounds in the gas phase. | Separation of compounds in the liquid phase. |
| Derivatization | Required for fatty acids (e.g., FAMEs).[7] | Not required , simplifying sample preparation.[7] |
| Sensitivity | Excellent, especially in negative chemical ionization (NCI) mode.[6][23] | High sensitivity, particularly with modern instruments. |
| Throughput | Moderate, limited by derivatization and run times.[9] | Can be higher due to simpler sample preparation. |
| Selectivity | High, based on both retention time and mass-to-charge ratio. | High, with the ability to perform tandem MS (MS/MS) for enhanced specificity. |
Visualization of Workflows
Workflow for C17:0 Analysis by GC-MS
Caption: GC-MS workflow for C17:0 quantification.
Workflow for C17:0 Analysis by LC-MS
Caption: LC-MS/MS workflow for C17:0 quantification.
Conclusion and Best Practices
The accurate quantification of heptadecanoic acid is essential for its validation and application as a biomarker in clinical and nutritional research. The choice of sample preparation technique, from lipid extraction to the final analytical method, must be carefully considered and validated.
Key Takeaways for Robust C17:0 Analysis:
-
Internal Standard is Non-Negotiable: Always use a stable isotope-labeled internal standard like C17:0-d3, added at the initial step, to ensure the highest accuracy.[9][10]
-
Method Selection Matters: The choice between Folch, Bligh-Dyer, and MTBE extraction methods should be based on the sample matrix and desired safety and handling characteristics.
-
Derivatization for GC-MS is Crucial: For GC-MS analysis, complete derivatization to FAMEs is critical for achieving good chromatographic performance.
-
Method Validation is Paramount: Regardless of the chosen protocol, it is imperative to perform a thorough method validation, assessing parameters such as linearity, accuracy, precision, and recovery for your specific biological matrix.[11]
By adhering to these principles and utilizing the detailed protocols provided, researchers can confidently and accurately quantify C17:0, paving the way for new insights into its role in human health and disease.
References
- Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed - NIH. (n.d.).
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Novel Solid Phase Sample Preparation Method for Lipidomic Analysis of Plasma Samples - Agilent. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Lipidomics SOP - HSC Cores - BookStack. (n.d.). Retrieved January 5, 2026, from [Link]
-
Phospholipid-based matrix effects in LC-MS... : Bioanalysis - Ovid. (n.d.). Retrieved January 5, 2026, from [Link]
-
Quantitation and Standardization of Lipid Internal Standards for Mass Spectroscopy | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved January 5, 2026, from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry-What, how and why? - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Lipidomics from sample preparation to data analysis: a primer - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Development and validation of chromatography and mass spectrometry-based lipidomic methods for pharmaceutical lipid emulsion com - DiVA portal. (n.d.). Retrieved January 5, 2026, from [Link]
-
Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics - eScholarship. (n.d.). Retrieved January 5, 2026, from [Link]
-
Lipidomic Data Analysis: Tutorial, Practical Guidelines and Applications - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Validation of two methods for fatty acids analysis in eggs - PubMed. (n.d.). Retrieved January 5, 2026, from [Link]
-
Sample Prep for Lipidomic Mass Spec | Biocompare: The Buyer's Guide for Life Scientists. (n.d.). Retrieved January 5, 2026, from [Link]
-
Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - MDPI. (n.d.). Retrieved January 5, 2026, from [Link]
-
Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC - PubMed Central. (n.d.). Retrieved January 5, 2026, from [Link]
-
Margaric C17:0 - Metabolimix+ - Lab Results explained | HealthMatters.io. (n.d.). Retrieved January 5, 2026, from [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. (n.d.). Retrieved January 5, 2026, from [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Comparison of the bligh and dyer and folch methods for total lipid determination in a broad range of marine tissue. (n.d.). Retrieved January 5, 2026, from [Link]
-
Phospholipid-Based Matrix Effects in LC–MS Bioanalysis | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Milk fat biomarkers and cardiometabolic disease - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Living Off the Fat of the Land: Lipid Extraction Methods - LCGC International. (n.d.). Retrieved January 5, 2026, from [Link]
-
Advances in Lipid Extraction Methods—A Review - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Comparison of Three Lipid Extraction Methods - DTIC. (n.d.). Retrieved January 5, 2026, from [Link]
-
Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
Evaluation of five methods for derivatization and GC determination of a mixture of very long chain fatty acids (C24:0-C36:0) | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]
-
Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. (n.d.). Retrieved January 5, 2026, from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (n.d.). Retrieved January 5, 2026, from [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - NIH. (n.d.). Retrieved January 5, 2026, from [Link]
-
A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. (n.d.). Retrieved January 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. diva-portal.org [diva-portal.org]
- 12. Lipidomics from sample preparation to data analysis: a primer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. vliz.be [vliz.be]
- 17. benchchem.com [benchchem.com]
- 18. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 19. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [PDF] A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 21. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Role of Heptadecanoic Acid in Metabolic Disease Research: Application Notes and Protocols
Introduction: Beyond Even-Chains – The Growing Significance of Heptadecanoic Acid
In the landscape of fatty acid research, the spotlight has long been cast on even-chain fatty acids and their roles in health and disease. However, a growing body of evidence is bringing odd-chain saturated fatty acids (OCS-FAs), particularly heptadecanoic acid (C17:0 or margaric acid), to the forefront of metabolic disease research.[1] Unlike their even-chain counterparts, OCS-FAs are not significantly synthesized de novo in humans.[2] Their presence in tissues and circulation is primarily attributed to dietary sources, especially dairy products and ruminant fats, and to a lesser extent, the metabolic activity of the gut microbiome.[2][3] This unique origin story makes heptadecanoic acid a compelling molecule of interest, not only as a potential biomarker of dietary intake but also as a bioactive compound with putative roles in metabolic regulation.[4]
Epidemiological studies have consistently revealed an inverse association between circulating levels of heptadecanoic acid and the risk of developing several metabolic disorders, including type 2 diabetes (T2D), cardiovascular disease (CVD), and metabolic syndrome.[4][5] These findings have spurred a deeper investigation into the potential causative role of C17:0 in mitigating metabolic disease risk, moving the conversation from mere association to mechanistic inquiry. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of heptadecanoic acid in metabolic disease research, complete with detailed protocols and field-proven insights.
Heptadecanoic Acid as a Biomarker of Metabolic Health
The utility of heptadecanoic acid as a biomarker is multifaceted. Historically, its presence was largely considered a reflection of dairy fat consumption.[6] While this holds true to a significant extent, the narrative is expanding to recognize that circulating C17:0 levels may also be influenced by endogenous metabolism and gut microbiota activity.[3] The consistent inverse correlation between C17:0 levels and metabolic disease risk across numerous large-scale observational studies positions it as a promising candidate biomarker for metabolic health.[5]
Quantitative Data Summary: Heptadecanoic Acid and Metabolic Disease Risk
The following table summarizes key findings from epidemiological studies, highlighting the association between circulating heptadecanoic acid levels and the risk of various metabolic diseases.
| Metabolic Disease | Study Population/Design | Biomarker Source | Key Finding | Reference |
| Type 2 Diabetes | Meta-analysis of prospective cohort studies | Plasma/Serum | Higher C17:0 levels associated with a 16% lower risk (RR: 0.84) | [5] |
| Cardiovascular Disease | Meta-analysis of 18 prospective cohorts | Plasma/Serum | 12% lower risk of total CVD events in the highest quintile of C15:0/C17:0 | [7] |
| Metabolic Syndrome | Prospective cohort study | Plasma Phospholipids | Inverse association with the incidence of metabolic syndrome | [5] |
| Non-alcoholic Fatty Liver Disease (NAFLD) | Cross-sectional study of NAFLD patients | Serum | C17:0 levels were significantly lower in patients with higher NAFLD activity scores | [8] |
| Hypertension | Cross-sectional analysis of NHANES data | Serum | Significant inverse association between C17:0 levels and the odds of prevalent hypertension | [9] |
It is crucial to interpret these findings with the understanding that association does not equate to causation.[5] While compelling, these observational data necessitate further investigation through mechanistic studies and randomized controlled trials to establish a definitive causal link.
Therapeutic Potential and Mechanistic Insights: Unraveling the "How"
The therapeutic potential of heptadecanoic acid is an area of active investigation, with several proposed mechanisms through which it may exert its beneficial effects on metabolic health.
One key hypothesis centers on the metabolism of odd-chain fatty acids. Unlike even-chain fatty acids that are completely oxidized to acetyl-CoA, the beta-oxidation of heptadecanoic acid yields propionyl-CoA in addition to acetyl-CoA.[4] Propionyl-CoA can be converted to succinyl-CoA, an intermediate of the citric acid cycle (CAC). This anaplerotic replenishment of the CAC can enhance mitochondrial function, which is often impaired in metabolic diseases.[4]
However, the direct therapeutic effects of C17:0 are still under debate. Some animal studies have shown that supplementation with odd-chain fatty acids can have beneficial effects, while others have reported negligible or even contradictory results.[5][10] For instance, a study in mice found that C17:0 supplementation did not improve diet-induced hepatic steatosis and insulin resistance.[11][12] These conflicting findings underscore the complexity of fatty acid metabolism and signaling and highlight the need for further research to elucidate the precise molecular mechanisms.
Below is a diagram illustrating the proposed metabolic fate of heptadecanoic acid and its potential impact on cellular metabolism.
Application Note & Protocol: Quantification of Heptadecanoic Acid in Human Plasma by GC-MS
Accurate and precise quantification of heptadecanoic acid in biological matrices is fundamental to advancing our understanding of its role in metabolic diseases. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for this purpose.
Principle
This protocol describes the quantification of total heptadecanoic acid in human plasma. The method involves lipid extraction, hydrolysis of esterified fatty acids, derivatization to fatty acid methyl esters (FAMEs) to increase volatility, and subsequent analysis by GC-MS. A stable isotope-labeled internal standard is used to ensure accuracy and correct for variability during sample processing.[13]
Materials and Reagents
-
Solvents: Methanol (HPLC grade), Chloroform (HPLC grade), Hexane (HPLC grade)
-
Reagents: Acetyl chloride, Anhydrous sodium sulfate
-
Standards: Heptadecanoic acid (C17:0, >99% purity), Heptadecanoic-d33 acid (C17:0-d33) or other suitable internal standard
-
Plasma: Human plasma collected in EDTA or heparin tubes, stored at -80°C
Step-by-Step Protocol
-
Sample Preparation and Lipid Extraction:
-
Thaw plasma samples on ice.
-
In a glass tube, add 100 µL of plasma.
-
Add a known amount of the internal standard (e.g., 10 µg of C17:0-d33).
-
Add 2 mL of a 2:1 (v/v) chloroform:methanol solution. Vortex vigorously for 2 minutes.
-
Add 500 µL of 0.9% NaCl solution. Vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) layer containing the lipids into a new glass tube.
-
-
Hydrolysis and Derivatization to FAMEs:
-
Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.
-
Add 1 mL of 5% acetyl chloride in methanol.
-
Cap the tube tightly and heat at 100°C for 1 hour.
-
Cool the tube to room temperature.
-
Add 1 mL of hexane and 1 mL of water. Vortex vigorously for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial insert, passing it through a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Instrument: Agilent 7890B GC coupled to a 5977A MSD or equivalent.
-
Column: HP-88 or similar polar capillary column (e.g., 60 m x 0.25 mm i.d., 0.20 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 15 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Conditions: Electron ionization (EI) at 70 eV. Acquire in Selected Ion Monitoring (SIM) mode for quantification. Monitor characteristic ions for C17:0-FAME (e.g., m/z 284, 74) and the internal standard.
-
Workflow Diagram
Application Note & Protocol: Investigating the Effects of Heptadecanoic Acid on Insulin Signaling in vitro
To move beyond association and investigate the direct biological effects of heptadecanoic acid, in vitro cell-based assays are indispensable. This protocol outlines a method to assess the impact of C17:0 on key nodes of the insulin signaling pathway in a human hepatocyte cell line (e.g., HepG2).
Principle
This assay measures the phosphorylation status of key proteins in the insulin signaling cascade, such as Akt (Protein Kinase B), in response to insulin stimulation in the presence or absence of heptadecanoic acid. An increase in insulin-stimulated Akt phosphorylation in the presence of C17:0 would suggest a sensitizing effect.
Materials and Reagents
-
Cell Line: HepG2 human hepatoma cells
-
Media: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Reagents: Heptadecanoic acid (C17:0), Bovine Serum Albumin (BSA, fatty acid-free), Insulin (human, recombinant), Cell lysis buffer, Protease and phosphatase inhibitor cocktails
-
Antibodies: Primary antibodies against total Akt and phosphorylated Akt (Ser473), and a suitable secondary antibody conjugated to horseradish peroxidase (HRP)
-
Detection: Enhanced chemiluminescence (ECL) substrate
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Culture HepG2 cells in EMEM with 10% FBS until they reach 80-90% confluency.
-
Prepare C17:0-BSA conjugate: Dissolve C17:0 in ethanol and then conjugate to fatty acid-free BSA in serum-free media.
-
Serum-starve the cells for 12-16 hours in serum-free EMEM.
-
Pre-treat the cells with different concentrations of C17:0-BSA conjugate (and a BSA-only control) for 16-24 hours.
-
-
Insulin Stimulation:
-
Following pre-treatment, stimulate the cells with 100 nM insulin for 15 minutes. Include a non-insulin-stimulated control for each treatment condition.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-Akt signal to the total Akt signal for each sample.
-
Compare the insulin-stimulated Akt phosphorylation between C17:0-treated and control cells.
-
Signaling Pathway Diagram
Critical Considerations and Future Directions
The study of heptadecanoic acid in metabolic disease is a rapidly evolving field. While the observational data are promising, it is imperative for the research community to critically evaluate the evidence and design future studies that can establish causality. Key considerations include:
-
Disentangling Dietary Patterns: As heptadecanoic acid is a biomarker of dairy fat intake, it is challenging to separate its specific effects from those of other components in dairy products.
-
The Role of the Gut Microbiome: The contribution of gut microbial metabolism to circulating C17:0 levels is an important area for future research.
-
Clinical Trials: Well-designed randomized controlled trials are essential to determine the therapeutic efficacy and safety of heptadecanoic acid supplementation in humans.[14][15]
References
-
Semantic Scholar. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Semantic Scholar. Available at: [Link].
-
National Institutes of Health. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial. National Institutes of Health. Available at: [Link].
-
National Institutes of Health. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. National Institutes of Health. Available at: [Link].
-
ResearchGate. Metabolism of Odd-numbered Fatty Acids and Even-numbered Fatty Acids in Mouse. ResearchGate. Available at: [Link].
-
OUCI. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. OUCI. Available at: [Link].
-
ResearchGate. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. ResearchGate. Available at: [Link].
-
MDPI. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. MDPI. Available at: [Link].
-
National Institutes of Health. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review. National Institutes of Health. Available at: [Link].
-
PubMed. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. PubMed. Available at: [Link].
-
ResearchGate. (PDF) Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. ResearchGate. Available at: [Link].
-
BMC. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data. BMC. Available at: [Link].
-
MDPI. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI. Available at: [Link].
-
Nutritional Outlook. New research to investigate whether pentadecanoic acid reduces risk of metabolic syndrome. Nutritional Outlook. Available at: [Link].
-
National Institutes of Health. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. National Institutes of Health. Available at: [Link].
-
Semantic Scholar. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. Semantic Scholar. Available at: [Link].
-
ResearchGate. Pentadecanoic acid (C15:0, PA) induces maternal mild insulin resistance and promotes the growth of the offspring partly though up regulating liver PPARα and MAPK signaling pathway. ResearchGate. Available at: [Link].
-
National Institutes of Health. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. National Institutes of Health. Available at: [Link].
-
Nutritional Outlook. Recent study found that pentadecanoic acid may have beneficial impact on metabolic health. Nutritional Outlook. Available at: [Link].
-
OmicsDI. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. OmicsDI. Available at: [Link].
-
National Institutes of Health. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. National Institutes of Health. Available at: [Link].
- Google Patents. Heptadecanoic acid supplement to human diet. Google Patents.
-
National Institutes of Health. Increased Dietary Intake of Saturated Fatty Acid Heptadecanoic Acid (C17:0) Associated with Decreasing Ferritin and Alleviated Metabolic Syndrome in Dolphins. National Institutes of Health. Available at: [Link].
-
ResearchGate. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. ResearchGate. Available at: [Link].
-
World Health Organization. Laboratory Protocol Assessment of Changes in TFA Concentration in Blood. World Health Organization. Available at: [Link].
-
ResearchGate. Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. ResearchGate. Available at: [Link].
-
Wiley Online Library. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? Wiley Online Library. Available at: [Link].
-
PLOS ONE. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. PLOS ONE. Available at: [Link].
-
ClinicalTrials.gov. Effects of Dietary Fatty Acids on Octadecanoid Production and Biological Actions in Obesity-induced Inflammation. ClinicalTrials.gov. Available at: [Link].
-
National Institutes of Health. Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. National Institutes of Health. Available at: [Link].
-
PubMed. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial. PubMed. Available at: [Link].
-
National Institutes of Health. The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently. National Institutes of Health. Available at: [Link].
-
National Institutes of Health. Recent Clinical Trials Shed New Light on the Cardiovascular Benefits of Omega-3 Fatty Acids. National Institutes of Health. Available at: [Link].
- Google Patents. Compositions comprising heptadecanoic acid for the treatment of inflammation and related conditions. Google Patents.
-
Agilent. Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS. Agilent. Available at: [Link].
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Pentadecanoic acid (C15:0) and cardiovascular disease: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice [mdpi.com]
- 11. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. nutritionaloutlook.com [nutritionaloutlook.com]
- 15. Pentadecanoic Acid Supplementation in Young Adults with Overweight and Obesity: A Randomized Controlled Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Measuring Heptadecanoic Acid in Human Plasma and Tissues: An Application Guide
Introduction: The Growing Significance of Heptadecanoic Acid (C17:0)
Heptadecanoic acid (C17:0), also known as margaric acid, is an odd-chain saturated fatty acid that has garnered increasing scientific interest.[1][2] Historically considered of minor physiological importance, emerging evidence now positions C17:0 as a key biomarker with potential implications for metabolic health and disease.[1][2][3] Unlike even-chain fatty acids, heptadecanoic acid is primarily of exogenous origin, with its main dietary sources being ruminant meat and dairy products.[4][5] This characteristic makes its concentration in human plasma and tissues a valuable indicator of dietary intake.[4][5]
Numerous epidemiological studies have highlighted an inverse association between circulating levels of heptadecanoic acid and the risk of developing metabolic disorders such as type 2 diabetes and cardiovascular disease.[1][3] While the precise mechanisms are still under investigation, it is hypothesized that C17:0 may play a role in metabolic regulation, potentially through its elongation to very-long-chain fatty acids or its breakdown to propionyl-CoA, which can replenish the citric acid cycle.[3] The potential of heptadecanoic acid as a diagnostic and prognostic biomarker has driven the need for robust and standardized analytical methods for its accurate quantification in human plasma and tissues.[1]
This comprehensive guide provides detailed protocols for the measurement of heptadecanoic acid in human plasma and tissues using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The methodologies are designed to deliver high accuracy, precision, and reproducibility for researchers, scientists, and drug development professionals.
Pre-Analytical Considerations: The Foundation of Accurate Measurement
The integrity of the analytical results is critically dependent on the quality of the pre-analytical phase. Strict adherence to standardized procedures for sample collection, handling, and storage is paramount to prevent the degradation of lipids and the introduction of contaminants.
Sample Collection:
-
Plasma: Fasting blood samples are recommended to minimize the influence of recent dietary intake on circulating lipid profiles. Blood should be collected in tubes containing an anticoagulant such as EDTA.
-
Tissues: Tissue biopsies should be immediately flash-frozen in liquid nitrogen upon collection to halt enzymatic activity and preserve lipid integrity.
Sample Handling and Storage:
-
Plasma should be separated from whole blood by centrifugation at a low temperature (e.g., 4°C) as soon as possible after collection.
-
Both plasma and tissue samples should be stored at -80°C until analysis to prevent lipid oxidation and degradation. Thawing and refreezing of samples should be avoided.
Analytical Methodologies: A Comparative Overview
Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for the quantification of heptadecanoic acid. The choice between these methods often depends on the specific research question, available instrumentation, and desired throughput.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase followed by mass-based detection. |
| Derivatization | Required. Fatty acids must be converted to volatile esters (e.g., FAMEs).[6][7] | Optional. Can be analyzed directly, though derivatization can enhance sensitivity.[8] |
| Sensitivity | High, suitable for trace-level quantification.[8] | High, often with lower detection limits than GC-MS for certain applications.[8][9] |
| Selectivity | High, particularly with the use of selected ion monitoring (SIM) or tandem MS. | Very high, especially with Multiple Reaction Monitoring (MRM) mode.[9] |
| Throughput | Moderate, can be limited by the derivatization step and longer chromatographic run times. | Generally higher due to the potential for faster chromatography and no mandatory derivatization.[8] |
Protocol I: Quantification of Total Heptadecanoic Acid in Human Plasma and Tissues by GC-MS
This protocol details the analysis of total heptadecanoic acid, which includes both free and esterified forms. A hydrolysis step is incorporated to release all C17:0 from complex lipids.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for Heptadecanoic Acid Analysis by GC-MS.
Step-by-Step Protocol
1. Sample Preparation:
-
Plasma: Thaw frozen plasma samples on ice.
-
Tissues (e.g., Liver, Adipose):
-
Accurately weigh approximately 20-50 mg of frozen tissue.
-
For hard tissues, it is recommended to grind the frozen tissue into a powder using a liquid nitrogen-cooled mortar and pestle.[6]
-
Homogenize the tissue in a suitable buffer (e.g., 20mM Tris pH 7.8) using a bead-based or glass homogenizer.[3][10]
-
2. Internal Standard Spiking:
-
To each plasma aliquot (e.g., 200 µL) or tissue homogenate, add a known amount of a stable isotope-labeled internal standard, such as heptadecanoic-d3 acid (C17:0-d3), to correct for variations during sample processing.[6]
3. Lipid Extraction (Folch Method):
-
To the sample, add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.
-
Centrifuge at low speed (e.g., 2000 x g) for 10 minutes to separate the layers.
-
Carefully collect the lower organic (chloroform) layer containing the lipids using a glass pipette.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
4. Alkaline Hydrolysis (Saponification):
-
To the dried lipid extract, add a solution of methanolic sodium hydroxide (e.g., 0.2 M) and heat for a few minutes to hydrolyze the ester bonds and release the fatty acids.
5. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Neutralize the sample with an acid (e.g., acetic acid).
-
Add a derivatizing agent such as 12-14% boron trifluoride-methanol (BF3-methanol) solution.[6][7]
-
Cap the tube tightly and heat at 60°C for 10 minutes.[6]
-
Cool the tube to room temperature.
6. FAME Extraction:
-
Add 1 mL of water and 1 mL of hexane to the cooled reaction mixture.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate (centrifugation can aid this process).
-
Carefully transfer the upper hexane layer to a clean autosampler vial for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Oven Program | Initial: 100°C, hold for 2 min; Ramp 1: 15°C/min to 180°C; Ramp 2: 5°C/min to 250°C, hold for 3 min; Ramp 3: 20°C/min to 320°C, hold for 12 min. |
| Carrier Gas | Helium at a constant flow of 1.5 mL/min |
| Mass Spectrometer | Single Quadrupole or Triple Quadrupole |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
Protocol II: Quantification of Heptadecanoic Acid in Human Plasma by LC-MS/MS
This protocol is suitable for the direct measurement of underivatized heptadecanoic acid and offers higher throughput.
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for Heptadecanoic Acid Analysis by LC-MS/MS.
Step-by-Step Protocol
1. Sample Preparation:
-
Thaw human plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
2. Internal Standard Spiking:
-
Add a known amount of a suitable internal standard, such as heptadecanoic-d3 acid (C17:0-d3).[9]
3. Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile to the plasma sample to precipitate proteins.[9]
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
4. Supernatant Processing:
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[9]
5. Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 65:30:5 acetonitrile:isopropanol:water).[9]
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Recommended Setting |
| Liquid Chromatograph | Agilent 1290 Infinity II or equivalent |
| Column | C18 reversed-phase column (e.g., 150 mm x 3.0 mm, 2.7 µm) |
| Mobile Phase A | Water:Acetonitrile (40:60, v/v) with 20 mM ammonium formate |
| Mobile Phase B | Isopropanol:Acetonitrile (40:60, v/v) with 0.2% formic acid |
| Gradient | A suitable gradient to separate fatty acids (e.g., starting with 30% B, ramping up to 97% B) |
| Flow Rate | 0.45 mL/min |
| Injection Volume | 2-5 µL |
| Mass Spectrometer | Triple Quadrupole (e.g., SCIEX QTRAP 6500+) |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Heptadecanoic Acid: Precursor Ion (m/z) -> Product Ion (m/z); C17:0-d3: Precursor Ion (m/z) -> Product Ion (m/z) |
Data Analysis and Quality Control
Calibration and Quantification:
-
A calibration curve should be prepared by serially diluting a standard solution of heptadecanoic acid.
-
The concentration of heptadecanoic acid in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
Method Validation:
To ensure the reliability of the results, the analytical method should be validated for the following parameters:
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for the calibration curve |
| Accuracy | The mean value should be within ±15% of the nominal value for QC samples.[6] |
| Precision (Intra- and Inter-day) | The coefficient of variation (CV) should be ≤ 15%. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio. |
| Specificity | No significant interfering peaks at the retention time of the analyte and internal standard in blank samples.[6] |
Conclusion
The accurate measurement of heptadecanoic acid in human plasma and tissues is crucial for advancing our understanding of its role in health and disease. The detailed GC-MS and LC-MS/MS protocols provided in this guide offer robust and reliable methodologies for researchers in academia and the pharmaceutical industry. Careful consideration of pre-analytical factors and adherence to stringent quality control measures are essential for generating high-quality data. These analytical tools will be instrumental in further elucidating the potential of heptadecanoic acid as a valuable biomarker and its implications for human health.
References
- BenchChem. (2025). Application Note & Protocol: Quantification of Heptadecenoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS).
- BenchChem. (2025). Heptadecanoic Acid (C17:0): A Potential Biomarker for Mitigating Metabolic Disease Risk.
- Agilent Technologies. (2009). Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.
- Jung, H. R., et al. (2018). Total Fatty Acid Analysis of Human Blood Samples in One Minute by High-Resolution Mass Spectrometry. Metabolites, 9(1), 3.
- BenchChem. (2025). Application Note: Accurate Quantification of Heptadecenoic Acid (C17:1) in Human Plasma by LC-MS/MS.
- Jenkins, B., et al. (2017). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 22(2), 296.
- Sigma-Aldrich. (n.d.). Derivatization of Fatty acids to FAMEs.
- Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734.
- Procopio, A., et al. (2018).
- ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis?
- Frontiers. (2023). Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis.
- Garcés, R., & Mancha, M. (1993). One-step lipid extraction and fatty acid methyl esters preparation from fresh plant tissues. Analytical Biochemistry, 211(1), 139-143.
- BenchChem. (2025). Application Notes: Sample Preparation for Fatty Acid Analysis in Complex Mixtures.
- Reddy, R. C., & Hama, H. (2000). Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. Journal of lipid research, 41(3), 481-485.
- AOCS. (2019). Preparation of Lipid Extracts Tissues.
- Du Plessis, H. W., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules, 27(19), 6649.
- Schebb, N. H., et al. (2014).
- FooDB. (2010). Showing Compound Heptadecanoic acid (FDB004676).
- LIPID MAPS. (n.d.). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry.
- Agilent Technologies. (2018). LC/MS Method for Comprehensive Analysis of Plasma Lipids.
- Watts, J. L., & Ristow, M. (2017). Lipid extraction and analysis. WormBook: the online review of C. elegans biology, 1-13.
- LCGC International. (2015). Living Off the Fat of the Land: Lipid Extraction Methods.
- DuLab, University of Hawaii System. (2023). Lipid extraction and FAME assay training.
- Ataman Kimya. (n.d.). HEPTADECANOIC ACID.
- Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS.
- Vrhovsek, U., et al. (2014). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids, and glycerophospholipids in grapes. Journal of agricultural and food chemistry, 62(21), 4836-4845.
- Kuda, O., et al. (2023). Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. International Journal of Molecular Sciences, 24(9), 7891.
- Kim, M. J., et al. (2023). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Journal of Medicinal Food, 26(3), 183-192.
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Heptadecenoic Acid in Tissues.
- LIPID MAPS. (2007). Fatty Acid Mass Spectrometry Protocol.
- Han, X., & Gross, R. W. (2021). A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers. Journal of lipid research, 62, 100095.
- Abe, T., et al. (2018). Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Medical Mass Spectrometry, 2(1), 22-29.
- Barbera, M., et al. (2020). Lipidomics Analysis of Free Fatty Acids in Human Plasma of Healthy and Diabetic Subjects by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS). Metabolites, 10(10), 406.
Sources
- 1. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. content.ilabsolutions.com [content.ilabsolutions.com]
- 4. [PDF] Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver | Semantic Scholar [semanticscholar.org]
- 5. mmpc.org [mmpc.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. protocols.io [protocols.io]
- 8. Accurate Lipid Quantification of Tissue Homogenates Requires Suitable Sample Concentration, Solvent Composition, and Homogenization Procedure—A Case Study in Murine Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. w3.ual.es [w3.ual.es]
- 10. mdpi.com [mdpi.com]
Application Note: Heptadecanoic Acid (C17:0) as an Internal Standard for Accurate Fatty Acid Quantification by Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative for an Accurate Internal Standard in Fatty Acid Analysis
The precise quantification of fatty acids is a critical endeavor in numerous scientific disciplines, from clinical diagnostics and nutritional science to drug discovery and metabolomics. Gas chromatography (GC) and liquid chromatography (LC) are powerful techniques for separating and quantifying complex mixtures of fatty acids. However, the multi-step sample preparation process, including extraction, saponification, and derivatization, is fraught with potential for sample loss and variability. To ensure the accuracy and reliability of quantitative data, the use of an internal standard (IS) is indispensable.[1][2] An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample, allowing it to be added at a known concentration at the beginning of the workflow to correct for variations in sample handling and instrument response.[1][2][3]
Heptadecanoic acid (C17:0), a saturated odd-chain fatty acid, has emerged as a gold-standard internal standard for fatty acid analysis.[4][5][6] Its utility stems from the fact that most naturally occurring fatty acids in biological systems possess an even number of carbon atoms. Consequently, C17:0 is typically absent or present at negligible levels in most plant and animal tissues, minimizing the risk of interference from endogenous sources.[3][7][8] This application note provides a comprehensive guide to the principles and protocols for using heptadecanoic acid as an internal standard for the accurate quantification of fatty acids by chromatography.
The Rationale for Heptadecanoic Acid: A Superior Choice
The selection of an appropriate internal standard is a pivotal decision in analytical method development. Heptadecanoic acid offers several distinct advantages that make it a superior choice for fatty acid quantification:
-
Chemical Similarity: As a saturated fatty acid, C17:0 exhibits similar extraction, derivatization, and chromatographic properties to the even-chained saturated and unsaturated fatty acids commonly found in biological samples.[9] This chemical analogy ensures that it experiences comparable losses during sample preparation, providing a reliable basis for correction.
-
Natural Rarity: Humans and most organisms do not synthesize odd-chain fatty acids like heptadecanoic acid de novo.[10][11] While it can be absorbed from dietary sources, particularly dairy and ruminant fats, its endogenous levels are generally low, preventing significant interference with its function as an internal standard.[10][11][12]
-
Chromatographic Resolution: When converted to its fatty acid methyl ester (FAME) for GC analysis, methyl heptadecanoate is typically well-resolved from the FAMEs of other common fatty acids, ensuring accurate peak integration and quantification.[3]
-
Commercial Availability and Purity: High-purity heptadecanoic acid is readily available from various chemical suppliers, ensuring the accuracy of the initial standard concentration.[13][14]
Experimental Workflow for Fatty Acid Quantification using Heptadecanoic Acid
The overall workflow for quantifying fatty acids using heptadecanoic acid as an internal standard involves several critical steps, from sample preparation to data analysis.
Caption: Workflow for Fatty Acid Quantification using Heptadecanoic Acid Internal Standard.
Detailed Protocols
Protocol 1: Preparation of Heptadecanoic Acid Internal Standard Stock Solution
Materials:
-
Heptadecanoic acid (≥99% purity)[7]
-
Organic solvent (e.g., ethanol, methanol, or chloroform)[12]
-
Inert gas (e.g., nitrogen or argon)
-
Volumetric flasks
-
Analytical balance
Procedure:
-
Accurately weigh a precise amount of heptadecanoic acid (e.g., 10 mg) using an analytical balance.
-
Transfer the weighed heptadecanoic acid to a volumetric flask (e.g., 10 mL).
-
Dissolve the heptadecanoic acid in the chosen organic solvent. The solubility of heptadecanoic acid is approximately 25 mg/mL in ethanol and dimethylformamide (DMF), and 10 mg/mL in DMSO.[12]
-
Purge the solution with an inert gas to prevent oxidation.[12]
-
Bring the solution to the final volume with the solvent and mix thoroughly to ensure homogeneity. This creates a stock solution of known concentration (e.g., 1 mg/mL).
-
Store the stock solution in a tightly sealed container at -20°C.
Protocol 2: Sample Preparation and Lipid Extraction with Internal Standard
This protocol describes a general procedure for lipid extraction from a biological sample (e.g., plasma, tissue homogenate) using a modified Folch method.
Materials:
-
Sample (e.g., 200 µL of plasma)
-
Heptadecanoic acid internal standard stock solution
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Glass centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
To a glass centrifuge tube, add the biological sample.
-
Add a precise volume of the heptadecanoic acid internal standard stock solution to the sample. The amount added should be on the same order of magnitude as the expected concentration of the fatty acids of interest.[7]
-
Add a chloroform:methanol (2:1, v/v) solution to the sample.[15]
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and lipid extraction.
-
Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.[15]
-
Centrifuge the sample to facilitate the separation of the layers.
-
Carefully collect the lower chloroform phase, which contains the lipids, into a new glass tube.[15]
-
Dry the collected lipid extract under a stream of nitrogen gas or using a vacuum concentrator.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)
To improve volatility for GC analysis, the extracted fatty acids must be converted to their corresponding methyl esters.[3][10]
Materials:
-
Dried lipid extract
-
Boron trifluoride-methanol (BF3-methanol) solution (e.g., 12-14%)
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
Procedure:
-
To the dried lipid extract, add the BF3-methanol solution (e.g., 1 mL of 12% BCl₃-methanol).[16]
-
Seal the tube tightly and heat at a controlled temperature (e.g., 60-100°C) for a specified time (e.g., 10-60 minutes).[16][17]
-
Cool the tube to room temperature.
-
Add water and hexane to the tube and vortex vigorously to extract the FAMEs into the hexane layer.[16]
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial for analysis.
Data Analysis and Quantification
The quantification of individual fatty acids is achieved by comparing the peak area of each FAME to the peak area of the methyl heptadecanoate internal standard.
Calculation:
The concentration of a specific fatty acid is calculated using the following formula:
Concentration of Fatty Acid (µg/mL) = (Area of Fatty Acid Peak / Area of C17:0 IS Peak) * (Concentration of C17:0 IS (µg/mL) / Response Factor)
Response Factor (RF):
The response factor accounts for differences in the detector response between the internal standard and the individual fatty acids. It is determined by analyzing a standard mixture containing known concentrations of the fatty acids of interest and the C17:0 internal standard.
RF = (Area of Fatty Acid Peak / Concentration of Fatty Acid) / (Area of C17:0 IS Peak / Concentration of C17:0 IS)
For many applications using a Flame Ionization Detector (FID), the response factors for different FAMEs are often assumed to be close to 1, but for the highest accuracy, they should be experimentally determined.
Example Data Table
| Fatty Acid | Retention Time (min) | Peak Area | Concentration (µg/mL) |
| Myristic Acid (C14:0) | 10.5 | 150,000 | 25.0 |
| Palmitic Acid (C16:0) | 12.8 | 350,000 | 58.3 |
| Heptadecanoic Acid (C17:0) IS | 14.0 | 180,000 | 30.0 (Known) |
| Stearic Acid (C18:0) | 15.2 | 200,000 | 33.3 |
| Oleic Acid (C18:1) | 15.5 | 450,000 | 75.0 |
Method Validation and Quality Control
To ensure the reliability of the analytical method, a thorough validation should be performed. Key validation parameters include:
-
Linearity: A calibration curve should be constructed by analyzing a series of standards with varying concentrations of the fatty acids and a fixed concentration of the internal standard. A linearity of R² > 0.995 is generally considered acceptable.[3]
-
Precision: The reproducibility of the method should be assessed by analyzing replicate samples. A relative standard deviation (%RSD) of < 15% is typically desired.[3]
-
Accuracy: The accuracy of the method can be determined by analyzing a certified reference material or by performing spike and recovery experiments. An accuracy of 85-115% recovery is generally acceptable.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified should be determined.
Conclusion
Heptadecanoic acid serves as an excellent internal standard for the quantitative analysis of fatty acids by chromatography. Its chemical similarity to common fatty acids, coupled with its natural rarity in most biological samples, allows for accurate correction of variations during sample preparation and analysis. The detailed protocols and data analysis guidelines presented in this application note provide a robust framework for researchers, scientists, and drug development professionals to achieve reliable and reproducible quantification of fatty acids in a variety of matrices.
References
- A Researcher's Guide to Validating GC-MS Methods for Fatty Acid Analysis Using Tridecanoic Acid as an Internal Standard. Benchchem.
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. National Institutes of Health.
- Application Note: Utilizing Triheptadecanoin as an Internal Standard for Accurate Quantification by GC-MS. Benchchem.
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. LIPID MAPS.
- Application Note: Heptadecane as a Reference Standard in Hydrocarbon Analysis. Benchchem.
- Quantification of Bacterial Fatty Acids by Extraction and Methylation. National Institutes of Health.
- Impact of internal standard selection on measurement results for long chain fatty acids in blood. National Institutes of Health.
- Validation of the Determination of Fatty Acids in Milk by Gas Chromatography. Journal of the Brazilian Chemical Society.
- Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17_0 as internal marker. Pure.
- Application Note & Protocol: Quantification of Heptadecenoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Heptadecanoic Acid - PRODUCT INFORMATION. Cayman Chemical.
- Fatty Acid Methyl Ester (FAME) Analysis. UC Davis Stable Isotope Facility.
- A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. National Institutes of Health.
- VALIDATION OF ANALYTICAL METHODS AND DETERMINATION OF ALPHA-LINOLENIC ACID (OMEGA 3) AND LINOLEIC ACID (OMEGA 6) IN SOME FORMULA. World Journal of Pharmacy and Pharmaceutical Sciences.
- Application Notes & Protocols for Fatty Acid Methyl Ester (FAME) Analysis of C17:0. Benchchem.
- Odd chain fatty acid as internal standard?. ResearchGate.
- Choosing the Right Internal Standard for Accurate Fatty Acid Quantification: A Comparative Guide. Benchchem.
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI.
- What is the most reliable method to do quantitative analysis of fatty acid methyl esters (FAMEs) in ecological studies?. ResearchGate.
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i…. OUCI.
- Development and validation of a GC-FID method for quantitative analysis of four major fatty acids extracted shark liver oil. Vitae.
- A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed.
- A representative GC-FID graph showing a total fatty acid profile for.... ResearchGate.
- Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism. Journal of Nuclear Medicine.
- An In-depth Technical Guide on the Natural Sources of Heptadecanoic Acid in the Food Chain. Benchchem.
- How Can You Determine Fatty Acid Composition Using Gas Chromatography?. Chemistry For Everyone - YouTube.
- Heptadecanoic Acid | CAS 506-12-7 | Cayman Chemical | Biomol.com. Biomol.com.
- Heptadecanoic acid = 98 506-12-7. Sigma-Aldrich.
- Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. MDPI.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 6. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lipidmaps.org [lipidmaps.org]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. Heptadecanoic Acid | CAS 506-12-7 | Cayman Chemical | Biomol.com [biomol.com]
- 14. 十七酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Determination of Heptadecanoic Acid in Food Matrices
Introduction: The Significance of Heptadecanoic Acid in Food Science
Heptadecanoic acid (C17:0), also known as margaric acid, is a saturated odd-chain fatty acid that is gaining significant attention in nutritional and metabolic research.[1] Unlike its even-chain counterparts, heptadecanoic acid is not substantially synthesized by the human body.[1] Its presence in human tissues and plasma is, therefore, a reliable biomarker for the consumption of certain dietary fats, particularly those from ruminant animals like cattle, sheep, and goats.[2][3] The primary dietary sources of heptadecanoic acid are dairy products and meat from these animals.[2][4]
The biosynthesis of odd-chain fatty acids such as heptadecanoic acid in ruminants is a direct result of the metabolic processes of their rumen microbiota.[2] The microbial fermentation of dietary carbohydrates produces propionate, which serves as the precursor for the synthesis of odd-chain fatty acids.[2]
Accurate quantification of heptadecanoic acid in various food matrices is crucial for nutritional labeling, dietary studies, and understanding its role in human health.[2][5] This technical guide provides a comprehensive overview of the analytical methodologies for the precise and robust quantification of heptadecanoic acid in food samples, with a primary focus on gas chromatography-based methods.
I. Analytical Challenges and Methodological Overview
The analysis of fatty acids in complex food matrices presents several challenges, including the need for efficient extraction from the food matrix, the conversion of fatty acids to a form suitable for analysis, and the separation and detection of the target analyte from other similar compounds.
The standard workflow for the analysis of heptadecanoic acid in food samples involves three key stages:
-
Lipid Extraction: Isolating the total lipid fraction from the food sample.
-
Derivatization: Converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[6][7]
-
Chromatographic Analysis: Separating and quantifying the FAMEs using gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS).[2][8]
The following diagram illustrates the general analytical workflow:
Caption: General experimental workflow for heptadecanoic acid analysis in food.
II. Detailed Protocols for Sample Preparation
The accuracy of heptadecanoic acid quantification is highly dependent on the efficiency of the sample preparation steps. The choice of method will depend on the specific food matrix being analyzed.
A. Lipid Extraction
The goal of lipid extraction is to quantitatively remove all lipids from the food sample without altering their composition.
Protocol 1: Modified Folch Method for Lipid Extraction from Meat Products
This method is widely used for the extraction of lipids from biological tissues.
Materials:
-
Homogenizer
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Anhydrous sodium sulfate
-
Centrifuge
-
Glass centrifuge tubes with PTFE-lined caps
Procedure:
-
Homogenization: Weigh approximately 5-10 g of the homogenized meat sample into a glass centrifuge tube.
-
Solvent Addition: Add a 20-fold volume of a chloroform:methanol (2:1, v/v) mixture to the sample. For a 5 g sample, use 100 mL of the solvent mixture.
-
Extraction: Tightly cap the tube and homogenize the mixture for 2 minutes at high speed.
-
Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the homogenate (e.g., 20 mL for 100 mL of solvent). Vortex the mixture for 30 seconds and then centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Collection of Lipid Layer: Carefully aspirate the upper aqueous layer and collect the lower chloroform layer containing the lipids into a clean, pre-weighed round-bottom flask.
-
Drying: Dry the chloroform extract over anhydrous sodium sulfate and then evaporate the solvent using a rotary evaporator or under a gentle stream of nitrogen.
-
Lipid Quantification: Weigh the flask containing the dried lipid extract to determine the total lipid content.
Protocol 2: ISO 17678:2010 Based Method for Dairy Samples (e.g., Butter)
This protocol is a standardized method for the preparation of milk fat.[2]
Materials:
-
Heptane
-
Water bath or oven
-
GC vials
Procedure:
-
Sample Liquefaction: Gently heat the butter sample to 50°C in a water bath or oven to liquefy the fat.[2]
-
Solution Preparation: Prepare a 1% solution of the liquefied fat in heptane.[2]
-
Aliquoting: Transfer 0.5–1 mL of this solution into a GC vial for the subsequent derivatization step.[2]
B. Derivatization to Fatty Acid Methyl Esters (FAMEs)
Derivatization is a critical step that converts non-volatile fatty acids into their volatile methyl esters, making them suitable for GC analysis.[7] This process reduces the polarity of the fatty acids, leading to improved chromatographic peak shape and resolution.
Protocol 3: Acid-Catalyzed Transesterification using Boron Trifluoride-Methanol (BF3-Methanol)
This is a widely used and effective method for preparing FAMEs.
Materials:
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Saturated NaCl solution
-
Heating block or water bath
-
Sealed reaction vials
Procedure:
-
Reagent Addition: To the dried lipid extract (from Protocol 1) or the heptane solution (from Protocol 2), add 2-3 mL of 14% BF3-Methanol.
-
Incubation: Securely seal the reaction vial and heat it at 100°C for 1 hour in a heating block or boiling water bath.[2]
-
Extraction of FAMEs: After cooling to room temperature, add 1 mL of hexane and 2 mL of saturated NaCl solution to the vial.
-
Collection: Vortex the mixture vigorously for 1 minute. Allow the layers to separate, and then carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial for analysis.[2]
Protocol 4: Base- and Acid-Catalyzed Transesterification
This two-step method can be more efficient for certain matrices.
Materials:
-
Toluene
-
Methanolic sodium hydroxide (0.5 M)
-
14% Boron trifluoride in methanol (BF3-Methanol)
-
Hexane
-
Deionized water
-
Heating block or water bath
Procedure:
-
Lipid Dissolution: Redissolve the dried lipid extract in a minimal volume of toluene.
-
Base-Catalyzed Step: Add 2 mL of methanolic sodium hydroxide and incubate at 60°C for 10 minutes.[2]
-
Acid-Catalyzed Step: Add 2.5 mL of 14% BF3-Methanol and continue the incubation at 60°C for another 10 minutes.[2]
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 2 mL of deionized water. Vortex thoroughly.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC analysis.[2]
III. Analytical Methodologies
Gas chromatography is the predominant technique for the analysis of FAMEs due to its high resolution and sensitivity.[2][8]
A. Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the quantification of fatty acids.
Instrumentation and Parameters:
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen at a constant flow rate |
| Column | Highly polar capillary column (e.g., CP-Sil 88, 100 m x 0.25 mm ID, 0.2 µm film thickness)[2] |
| Oven Program | Initial: 100°C, hold for 2 minRamp 1: 5°C/min to 170°CRamp 2: 2°C/min to 230°C, hold for 18 min[2] |
| Detector | Flame Ionization Detector (FID), 250°C |
Quantification: For accurate quantification, an internal standard such as nonadecanoic acid (C19:0) or tridecanoic acid (C13:0) should be added to the sample before the derivatization step.[2][5] The concentration of heptadecanoic acid is determined by comparing the peak area of its methyl ester to the peak area of the internal standard. A certified FAME standard mixture should be used to confirm the retention time of the heptadecanoic acid methyl ester.[2]
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides higher selectivity and definitive peak identification compared to GC-FID, which is particularly useful for complex matrices.
Instrumentation and Parameters:
The GC parameters are generally similar to those used for GC-FID. The key difference is the use of a mass spectrometer as the detector.
| Parameter | Recommended Setting |
| MS System | Agilent 5977B GC/MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
| Acquisition Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |
Quantification: In SIM mode, specific ions characteristic of the heptadecanoic acid methyl ester are monitored to enhance sensitivity and selectivity. The molecular ion and key fragment ions are selected for quantification.
The following diagram illustrates the derivatization and GC analysis process:
Caption: Derivatization to FAMEs and subsequent GC analysis.
C. Liquid Chromatography-Mass Spectrometry (LC-MS)
While GC is the predominant technique, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) can also be employed for fatty acid analysis.[9] LC-MS offers the advantage of analyzing fatty acids in their free form, potentially eliminating the need for derivatization.[9][10] However, for food matrices, the complexity of the lipid profile often makes GC a more straightforward approach. LC-MS methods are particularly useful for the analysis of more polar or thermally labile fatty acid derivatives.[11]
IV. Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the analytical results, a robust quality control system must be in place. This includes:
-
Method Validation: The analytical method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
-
Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of heptadecanoic acid can verify the accuracy of the entire analytical process.
-
Internal Standards: The use of an appropriate internal standard in every sample is crucial to correct for variations in extraction efficiency and instrument response.[5]
-
Quality Control Samples: Including quality control samples at low, medium, and high concentrations in each analytical batch helps monitor the performance of the method over time.
V. Conclusion
The accurate determination of heptadecanoic acid in food matrices is essential for nutritional science and food labeling. The protocols detailed in this guide, primarily centered around lipid extraction, derivatization to FAMEs, and GC-FID or GC-MS analysis, provide a reliable framework for researchers and scientists. The choice of specific methods should be tailored to the food matrix , and a rigorous quality control system is paramount to ensure the generation of high-quality, trustworthy data. While LC-MS presents an alternative approach, GC-based methods remain the gold standard for routine fatty acid analysis in the food industry.
References
- An In-depth Technical Guide on the Natural Sources of Heptadecanoic Acid in the Food Chain - Benchchem. (URL: )
- Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry. (URL: )
- Sampling, sample preparation and preservation (f
-
Sample Preparation for Fatty Acid Composition Analysis_Fatty Acid Methy Ester (FAME) Preparation-GC - YouTube. (URL: [Link])
-
The Essential Guide to Fatty Acid Analysis - Eurofins USA. (URL: [Link])
- Application Note: Accurate Quantification of Heptadecenoic Acid (C17:1) in Human Plasma by LC-MS/MS - Benchchem. (URL: )
- Application Note & Protocol: Quantification of Heptadecenoic Acid in Plasma by Gas Chromatography-Mass Spectrometry (GC-MS) - Benchchem. (URL: )
-
Fatty Acid Analysis by HPLC. (URL: [Link])
-
heptadecanoic acid, 506-12-7 - The Good Scents Company. (URL: [Link])
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC - NIH. (URL: [Link])
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. (URL: [Link])
-
A highly efficient method for derivatization of fatty acids for high performance liquid chromatography* - Journal of Animal and Feed Sciences. (URL: [Link])
-
Acids: Derivatization for GC Analysis. (URL: [Link])
- Application Notes and Protocols for the Analytical Determination of Heptadecenoic Acid in Tissues - Benchchem. (URL: )
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice - MDPI. (URL: [Link])
-
Evaluation of a Rapid Method for the Quantitative Analysis of Fatty Acids in Various Matrices. (URL: [Link])
-
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC - NIH. (URL: [Link])
-
Showing Compound Heptadecanoic acid (FDB004676) - FooDB. (URL: [Link])
Sources
- 1. heptadecanoic acid, 506-12-7 [thegoodscentscompany.com]
- 2. benchchem.com [benchchem.com]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 5. The Essential Guide to Fatty Acid Analysis - Eurofins USA [eurofinsus.com]
- 6. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 7. benchchem.com [benchchem.com]
- 8. ヘプタデカン酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. hplc.eu [hplc.eu]
- 10. benchchem.com [benchchem.com]
- 11. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Heptadecanoic Acid Quantification
<
Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting the common yet significant challenge of matrix effects in the quantification of heptadecanoic acid (C17:0). As an odd-chain saturated fatty acid, C17:0 is an important biomarker in metabolic research, and its accurate measurement is paramount. This document provides in-depth, experience-driven answers to frequent challenges, detailed protocols, and the scientific rationale behind our recommended approaches.
Introduction: Understanding the Challenge of the Matrix
In analytical chemistry, the "matrix" refers to all components in a sample other than the analyte of interest—in this case, heptadecanoic acid.[1] In biological samples such as plasma, serum, or tissue homogenates, this includes a complex mixture of proteins, salts, glycerolipids, and, most critically, phospholipids.[2]
Matrix effects occur when these co-extracted components interfere with the ionization of the target analyte in the mass spectrometer source, leading to either ion suppression or enhancement.[3][4] This phenomenon compromises data accuracy, precision, and reproducibility, making it a primary hurdle in developing robust quantitative assays.[5] Phospholipids are a notorious cause of ion suppression in LC-MS analysis of biological fluids due to their high concentrations and their tendency to co-elute with fatty acids.[2]
This guide will walk you through systematic approaches to identify, minimize, and correct for matrix effects, ensuring the integrity of your heptadecanoic acid quantification.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues encountered during the analytical workflow, from initial sample handling to final data acquisition.
Category 1: Sample Preparation & Extraction
Question 1: My analyte recovery is inconsistent after protein precipitation (PPT). What's going wrong?
Answer: While protein precipitation with solvents like acetonitrile or methanol is a straightforward way to remove proteins, it is often insufficient for eliminating key matrix components that affect fatty acid analysis.[6]
-
Causality: PPT is effective at removing large proteins but leaves behind significant amounts of phospholipids and other small molecules that are the primary drivers of ion suppression.[2][6] Inconsistent recovery often stems from variable co-precipitation of C17:0 with the protein pellet or incomplete extraction from the complex supernatant.
-
Troubleshooting Steps:
-
Optimize Solvent-to-Sample Ratio: Ensure a sufficient volume of cold organic solvent is used (e.g., 3:1 or 4:1 ratio of solvent to plasma) to maximize protein denaturation and analyte release.
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): The single most effective way to correct for inconsistent recovery and matrix effects is to add a SIL-IS, such as Heptadecanoic acid-d33, to the sample before any extraction steps.[7][8] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for reliable normalization.[6]
-
Consider Advanced Extraction: For cleaner extracts, move beyond simple PPT. Techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) are highly recommended.[9][10]
-
Question 2: Which is better for removing phospholipids: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
Answer: Both LLE and SPE are superior to PPT for minimizing matrix effects, but the choice depends on throughput needs, analyte polarity, and the specific matrix.[6][10]
-
Liquid-Liquid Extraction (LLE):
-
Mechanism: LLE separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an aqueous sample and a nonpolar organic solvent). A popular method for lipid extraction is a modification of the Folch or Bligh & Dyer techniques, using a chloroform/methanol or methyl tert-butyl ether (MTBE)/methanol solvent system.[11]
-
Advantages: Can be highly effective at removing polar interferences like salts while extracting lipids.
-
Disadvantages: Can be labor-intensive, time-consuming, and may show poor reproducibility if not performed carefully.[9][12] It can also be less selective, co-extracting large amounts of other lipids like triglycerides and phospholipids.[2]
-
-
Solid-Phase Extraction (SPE):
-
Mechanism: SPE uses a solid sorbent packed into a cartridge or 96-well plate to retain the analyte while matrix components are washed away, or vice-versa.[9][13] For fatty acids, reversed-phase (e.g., C18) or specialized lipid-selective sorbents can be used.[9][14]
-
Advantages: Offers excellent selectivity, reproducibility, and potential for automation, resulting in significant time and labor savings.[9][12] It is highly effective at removing phospholipids.[13]
-
Category 2: Chromatography & Derivatization (GC-MS Focus)
Question 3: I'm analyzing C17:0 as a Fatty Acid Methyl Ester (FAME) by GC-MS, but I'm seeing poor peak shape (tailing). What causes this?
Answer: Peak tailing in GC-MS analysis of FAMEs is a common problem that can compromise both resolution and quantification.[15] It typically points to one of two issues: incomplete derivatization or active sites within the GC system.
-
Causality & Troubleshooting:
-
Incomplete Derivatization: Free, underivatized heptadecanoic acid is polar and will interact strongly with active sites in the GC inlet and column, causing significant peak tailing.[15] Ensure your derivatization reaction goes to completion. The most common method is methylation to form FAMEs using reagents like boron trifluoride (BF₃) in methanol or methanolic HCl.[16][17]
-
Active Sites: Even with complete derivatization, active sites (exposed silanols) in the injector liner or the front of the GC column can cause tailing.[15]
-
Solution: Use a fresh, deactivated inlet liner. If tailing persists, trim the first few inches off the front of the column to remove accumulated non-volatile residues.[15]
-
-
Column Overload: Injecting too much sample can lead to peak fronting, which can sometimes be mistaken for tailing.[15] Dilute your sample and re-inject.
-
Question 4: What is the best derivatization method for GC-MS analysis of C17:0?
Answer: The goal of derivatization is to convert the non-volatile fatty acid into a volatile and thermally stable derivative, most commonly a FAME.[18][19]
-
Recommended Method: Acid-Catalyzed Methylation with BF₃-Methanol.
-
Why: This is a widely used, robust, and effective method for preparing FAMEs from lipids extracted from various samples.[17] It efficiently converts free fatty acids and transesterifies fatty acids from glycerolipids into their corresponding methyl esters.
-
Alternative: For free fatty acids specifically, derivatization with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS esters is also an option, though FAME analysis is more common.[20]
-
Protocol: Acid-Catalyzed Derivatization to FAMEs
-
Start with the dried lipid extract obtained from your LLE or SPE procedure.
-
Add 1 mL of 0.5 M NaOH in methanol. Vortex and heat at 80°C for 10 minutes to saponify lipids.
-
Cool the sample, then add 2 mL of 14% Boron Trifluoride (BF₃) in methanol.[16]
-
Vortex thoroughly and heat at 80°C for 10 minutes to methylate the fatty acids.
-
Cool to room temperature. Add 1 mL of water and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge for 5 minutes to achieve phase separation.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
Category 3: Mass Spectrometry & Detection (LC-MS/MS Focus)
Question 5: I'm using a SIL-IS with my LC-MS/MS method, but my results are still variable. Why isn't it correcting for everything?
Answer: While a co-eluting SIL-IS is the gold standard for correcting matrix effects, its effectiveness depends on the assumption that it behaves identically to the analyte.[6][8] High matrix load can sometimes challenge this assumption.
-
Causality & Troubleshooting:
-
Extreme Ion Suppression: If the matrix effect is so severe that the analyte or IS signal is suppressed close to the limit of detection, the measurement becomes inherently noisy and less reliable. The goal should always be to reduce the matrix effect first, then correct for what remains.
-
Differential Matrix Effects: In rare cases with highly complex matrices, the matrix components causing suppression may not be perfectly homogenous across the chromatographic peak. If the SIL-IS and analyte have slightly different retention times, they may experience subtly different degrees of suppression.
-
Solution: Optimize your chromatography to ensure the analyte and SIL-IS peaks are as sharp and symmetrical as possible, with near-perfect co-elution.
-
-
Contamination in the IS: Ensure your SIL-IS stock is not contaminated with the unlabeled analyte. This can be checked by injecting the IS solution by itself.
-
Question 6: How can I quantitatively assess the extent of matrix effect in my method?
Answer: A quantitative assessment is crucial during method development and validation, as recommended by regulatory bodies like the FDA.[10][21] The most common method is the post-extraction spike comparison.
-
Mechanism: This approach compares the peak response of an analyte spiked into a blank matrix extract to the response of the analyte in a clean solvent.[3]
-
Formula for Matrix Effect Factor (MEF): MEF (%) = (Peak Response in Matrix / Peak Response in Solvent) * 100
-
An MEF of 100% indicates no matrix effect.
-
An MEF < 100% indicates ion suppression.
-
An MEF > 100% indicates ion enhancement.
-
Protocol: Quantitative Assessment of Matrix Effect
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from a lipid-free source). Spike the analyte and SIL-IS into the final, dried extract before reconstitution.
-
Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into a blank matrix sample before the extraction process.
-
-
Analyze all three sets using your LC-MS/MS method.
-
Calculate Key Parameters:
-
Matrix Effect (ME): Compare the analyte peak area from Set B to Set A .
-
Recovery (RE): Compare the analyte peak area from Set C to Set B .
-
Process Efficiency (PE): Compare the analyte peak area from Set C to Set A .
-
| Parameter | Calculation | Ideal Value | Interpretation |
| Matrix Effect | (AreaSet B / AreaSet A) x 100 | 100% ± 15% | Measures ion suppression/enhancement. |
| Recovery | (AreaSet C / AreaSet B) x 100 | High & Consistent | Measures the efficiency of the extraction process. |
| Process Efficiency | (AreaSet C / AreaSet A) x 100 | High & Consistent | Overall method efficiency (Recovery x Matrix Effect). |
This table provides a framework for method validation based on principles outlined in FDA guidance.[21][22]
Visualizing the Workflow and Problem
To better understand the process and the challenge, the following diagrams illustrate the analytical workflow and the mechanism of ion suppression.
Workflow for Heptadecanoic Acid Quantification
Caption: Workflow for C17:0 analysis, highlighting critical sample prep steps.
Mechanism of Ion Suppression in ESI-MS
Caption: Ion suppression mechanism due to co-eluting matrix components.
Conclusion
Overcoming matrix effects in the quantification of heptadecanoic acid is a multi-step process that requires a systematic and scientifically grounded approach. The foundation of a robust method lies in effective sample preparation , with Solid-Phase Extraction being a highly recommended technique for removing interfering phospholipids. The use of a stable isotope-labeled internal standard is non-negotiable for achieving the highest levels of accuracy and precision, as it corrects for variability in both extraction recovery and residual matrix effects. Finally, a quantitative assessment of matrix effects during method development is essential for validating the method's performance and ensuring its fitness for purpose. By understanding the causes of matrix effects and implementing the troubleshooting strategies and protocols outlined in this guide, researchers can generate reliable, high-quality data for their critical studies.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Parameters for Fatty Acid Methyl Esters (FAMEs).
-
Aziz, M. N., Brotto, L., Yacoub, A. S., Awad, K., & Brotto, M. (2024). Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis. Methods in Molecular Biology, 2816, 151–159. Retrieved from [Link]
-
Zhu, Y., Li, S., & Li, N. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. SciSpace. Retrieved from [Link]
-
Yang, L., et al. (2024). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Viau, M., Kermarrec, A., & Meynier, A. (2024). Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis. Methods and Protocols in Food Science. Retrieved from [Link]
-
Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds. Journal of Chromatography A, 885(1-2), 321–341. Retrieved from [Link]
-
Płonka, J., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Molecules. Retrieved from [Link]
-
Zhu, Y., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Molecules. Retrieved from [Link]
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry. Retrieved from [Link]
-
Furey, A., et al. (2013). Ion suppression; A critical review on causes, evaluation, prevention and applications. Talanta. Retrieved from [Link]
-
Waters Corporation. (2020). Understanding Sample Complexity: Determining Matrix Effects in Complex Food Samples. Retrieved from [Link]
-
Hewavitharana, A. K., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Retrieved from [Link]
-
Dole, V. P. (2003). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America. Retrieved from [Link]
-
Cappiello, A., et al. (2008). Overcoming matrix effects in liquid chromatography-mass spectrometry. Analytical Chemistry. Retrieved from [Link]
-
Delfini, C., & Cocito, C. (1995). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. Retrieved from [Link]
-
ResearchGate. (2015). What is the best method for fatty acid derivatization into FAMES for GC-MS analysis? Retrieved from [Link]
-
Xia, Y., & Jemal, M. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis. Retrieved from [Link]
-
Ecker, J., et al. (2012). Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. Journal of AOAC International. Retrieved from [Link]
-
FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? [Video]. YouTube. Retrieved from [Link]
-
Restek. (n.d.). High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Retrieved from [Link]
Sources
- 1. waters.com [waters.com]
- 2. tandfonline.com [tandfonline.com]
- 3. longdom.org [longdom.org]
- 4. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Separation of Lipid Classes by Solid Phase Extraction for Subsequent Analysis | Springer Nature Experiments [experiments.springernature.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. gcms.cz [gcms.cz]
- 20. mdpi.com [mdpi.com]
- 21. s27415.pcdn.co [s27415.pcdn.co]
- 22. propharmagroup.com [propharmagroup.com]
Technical Support Center: Addressing Low Recovery of Heptadecanoic Acid During Extraction
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery of heptadecanoic acid (C17:0) during sample extraction. As a long-chain saturated fatty acid, heptadecanoic acid's physicochemical properties can present unique hurdles in achieving high-yield, reproducible extractions. This resource provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind our recommendations to empower you to optimize your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing low recovery of heptadecanoic acid in my samples?
Low recovery of heptadecanoic acid can stem from several factors related to its nature as a long-chain fatty acid. These include:
-
Suboptimal Solvent Polarity: Heptadecanoic acid is a very hydrophobic molecule and is practically insoluble in water.[1][2] Its recovery is highly dependent on the choice of organic solvent. If the solvent is too polar, it will not efficiently extract the nonpolar heptadecanoic acid from the aqueous phase.
-
Incorrect Sample pH: The protonation state of the carboxylic acid group is critical. At a pH above its pKa (approximately 4.95), heptadecanoic acid will be deprotonated, forming a negatively charged carboxylate.[2] This ionized form is more water-soluble and will not partition effectively into a nonpolar organic solvent.
-
Formation of Emulsions: During liquid-liquid extraction, vigorous mixing of the aqueous and organic phases can lead to the formation of stable emulsions, which can trap the analyte and lead to significant losses during phase separation.[3][4]
-
Incomplete Saponification: If heptadecanoic acid is present in your sample as an ester (e.g., in triglycerides or phospholipids), incomplete saponification (alkaline hydrolysis) will result in the fatty acid not being liberated for extraction.[5][6]
-
Adsorption to Surfaces: Long-chain fatty acids can adsorb to glass and plastic surfaces, especially at low concentrations. This can lead to losses throughout the extraction and sample handling process.
-
Analyte Degradation: Although less of a concern for a saturated fatty acid like heptadecanoic acid compared to unsaturated fatty acids, sample degradation can occur with improper storage or handling.[7]
Q2: What are the ideal storage conditions for samples containing heptadecanoic acid?
To minimize degradation and ensure sample integrity, it is recommended to store biological samples at -80°C.[7] For extracted lipid fractions, storage at -20°C under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent any potential long-term oxidative damage, even to saturated fatty acids.
Q3: Is derivatization necessary for heptadecanoic acid analysis?
For analysis by Gas Chromatography (GC), derivatization is highly recommended.[8][9] Heptadecanoic acid in its free form is highly polar and can interact with the stationary phase of the GC column, leading to poor peak shape and inaccurate quantification.[10] Converting it to a more volatile and less polar ester, typically a fatty acid methyl ester (FAME), improves its chromatographic behavior.[8][11] For Liquid Chromatography-Mass Spectrometry (LC-MS) analysis, derivatization may not be necessary, but it can improve sensitivity in some cases.
Troubleshooting Guide: Low Heptadecanoic Acid Recovery
This section provides a structured approach to diagnosing and resolving common issues leading to low recovery.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low recovery after liquid-liquid extraction (LLE) | Incorrect pH of the aqueous phase. | Ensure the pH of the aqueous phase is acidic (at least 2 pH units below the pKa of heptadecanoic acid, so pH < 3) before extraction.[12] This ensures the carboxylic acid group is fully protonated and the molecule is in its neutral, more hydrophobic form. |
| Suboptimal organic solvent. | Use a nonpolar solvent that effectively solubilizes heptadecanoic acid. Good choices include hexane, chloroform, and diethyl ether.[1] For more polar analytes, a more polar solvent might be needed, but for heptadecanoic acid, a nonpolar solvent is ideal.[13] | |
| Formation of a stable emulsion. | Reduce the vigor of mixing. Instead of vigorous vortexing, gently invert the extraction tube multiple times. Centrifugation can also help to break up emulsions. Adding a small amount of a saturated salt solution (salting out) can also aid in phase separation.[13] | |
| Insufficient phase ratio. | To maximize recovery, a higher ratio of organic solvent to aqueous sample may be beneficial. A ratio of 7:1 (organic:aqueous) is often a good starting point.[12][13] | |
| Low recovery from complex biological matrices (e.g., tissues, plasma) | Incomplete homogenization and lipid extraction. | Employ a robust homogenization technique to ensure complete disruption of the sample matrix. Well-established methods like the Folch or Bligh & Dyer procedures, which use a mixture of chloroform and methanol, are recommended for efficient lipid extraction from tissues.[14][15] |
| Heptadecanoic acid is present as an ester and saponification was not performed or was incomplete. | For total fatty acid analysis, a saponification step is necessary to hydrolyze ester linkages.[5][6] Ensure complete saponification by using an adequate concentration of base (e.g., KOH or NaOH in methanol) and sufficient heating time and temperature.[3][4] | |
| Low recovery after Solid-Phase Extraction (SPE) | Inappropriate SPE sorbent. | For retaining a nonpolar compound like heptadecanoic acid from a polar sample matrix, a reversed-phase sorbent (e.g., C18) is suitable.[16] If the goal is to retain polar impurities and let heptadecanoic acid pass through, a normal-phase sorbent (e.g., silica) would be used.[16] |
| Incorrect elution solvent. | If heptadecanoic acid is retained on a reversed-phase column, a nonpolar solvent will be required for elution. If it is retained on a normal-phase column, a more polar solvent will be needed for elution. The choice of elution solvent is critical for recovery. | |
| General low recovery and poor reproducibility | Adsorption to labware. | Consider using silanized glassware or polypropylene tubes to minimize adsorption of the fatty acid to surfaces. Rinsing tubes with the extraction solvent can help recover any adsorbed analyte. |
| Inaccurate quantification. | Utilize an appropriate internal standard, such as an odd-chain fatty acid that is not naturally present in your sample (e.g., pentadecanoic acid or a stable isotope-labeled heptadecanoic acid), to correct for losses during sample preparation and analysis.[14] |
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction of Free Heptadecanoic Acid
This protocol is designed for the extraction of free heptadecanoic acid from an aqueous matrix.
-
Sample Preparation: To 1 mL of your aqueous sample, add your internal standard.
-
Acidification: Adjust the pH of the sample to approximately 3.0 by adding a suitable acid (e.g., 1M HCl).
-
Solvent Addition: Add 5 mL of a nonpolar organic solvent (e.g., hexane or a 2:1 mixture of hexane:isopropanol).
-
Extraction: Gently invert the tube for 2 minutes to allow for partitioning of the heptadecanoic acid into the organic phase. Avoid vigorous shaking to prevent emulsion formation.
-
Phase Separation: Centrifuge the sample at a low speed (e.g., 1000 x g) for 5 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully collect the upper organic layer containing the extracted heptadecanoic acid.
-
Drying: Dry the organic extract under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane for GC-MS after derivatization).
Protocol 2: Saponification and Extraction of Total Heptadecanoic Acid from a Lipid Sample
This protocol is for the analysis of total heptadecanoic acid, including that present in esters.
-
Sample Preparation: To your lipid sample (e.g., 10-20 mg of a lipid extract), add your internal standard.
-
Saponification: Add 2 mL of 0.5 M KOH in methanol. Heat the sample at 80°C for 1 hour to ensure complete hydrolysis of esters.
-
Cooling and Acidification: Allow the sample to cool to room temperature. Add 2 mL of water and then acidify to a pH of approximately 3.0 with a suitable acid (e.g., 6M HCl).
-
Extraction: Add 5 mL of hexane and mix by gentle inversion for 2 minutes.
-
Phase Separation: Centrifuge at 1000 x g for 5 minutes.
-
Collection: Collect the upper hexane layer.
-
Re-extraction (Optional but Recommended): Repeat the extraction of the aqueous layer with another 5 mL of hexane to maximize recovery. Combine the organic extracts.
-
Washing: Wash the combined organic extracts with 2 mL of a saturated NaCl solution to remove any residual base or other water-soluble impurities.
-
Drying and Reconstitution: Dry the organic phase under nitrogen and reconstitute as described in Protocol 1.
Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs) for GC Analysis
This protocol describes the conversion of the extracted heptadecanoic acid to its methyl ester.
-
Reagent Preparation: Prepare a 14% solution of boron trifluoride in methanol (BF3-methanol).
-
Derivatization: To the dried fatty acid extract, add 1 mL of the BF3-methanol solution.
-
Heating: Tightly cap the reaction vial and heat at 60°C for 30 minutes.
-
Extraction of FAMEs: After cooling, add 1 mL of hexane and 1 mL of water. Vortex briefly.
-
Phase Separation: Centrifuge to separate the phases.
-
Collection: Collect the upper hexane layer containing the FAMEs for GC-MS analysis.
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key decision points and workflows for heptadecanoic acid extraction.
Caption: Decision workflow for heptadecanoic acid extraction and analysis.
Caption: Troubleshooting flowchart for low heptadecanoic acid recovery.
References
-
Ataman Kimya. (n.d.). HEPTADECANOIC ACID. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heptadecanoic Acid. PubChem Compound Database. Retrieved from [Link]
-
GERLI. (n.d.). FA derivatization. Cyberlipid. Retrieved from [Link]
-
Milestone Srl. (2023). Fatty acids profiling with a new single step extraction-derivatization method. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HEPTADECANOIC ACID. Retrieved from [Link]
- Li, Y., & Fagnen, C. (2006). Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds. PubMed, 1118(1-2), 142-147.
- de Oliveira Santos, O., de Souza, O., & Visentainer, J. V. (2016). Fast derivatization of fatty acids in different meat samples for gas chromatography analysis.
-
ResearchGate. (2014). What is the best method for the derivatization of fatty acids to FAMEs for GC analysis?. Retrieved from [Link]
-
FooDB. (2010). Showing Compound Heptadecanoic acid (FDB004676). Retrieved from [Link]
- Wang, L., Ai, Y., & Li, C. (2016). Improvement of saponification extraction method for fatty acids separation from geological samples. Institute of Geochemistry Chinese Academy of Sciences.
- Wang, L., Ai, Y., & Li, C. (2016).
-
ResearchGate. (n.d.). Effect of pH on fatty acid production and hydrolysis conversion by.... Retrieved from [Link]
- Rocchetti, M., & Giacometti, J. (2021).
-
ResearchGate. (n.d.). Effect of pH on the extraction efficiency. Retrieved from [Link]
- Lennen, R. M., & Pfleger, B. F. (2013).
-
ResearchGate. (2004). Extracting Long-Chain Fatty Acids from a Fermentation Medium. Retrieved from [Link]
- He, Q., & Lian, J. (2013). Solid-phase extraction of long-chain fatty acids from aqueous solution.
- Theivasanthi, T., & Jegatheesan, K. (2023). The Effect of pH on the Production and Composition of Short- and Medium-Chain Fatty Acids from Food Waste in a Leachate Bed Reactor at Room Temperature.
- Mitchell, T. W., & Blanksby, S. J. (2022). Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022. Progress in Lipid Research, 88, 101185.
-
Wageningen University & Research. (2022). The effects of pH on the production of volatile fatty acids and microbial dynamics in long-term reactor operation. Retrieved from [Link]
- Han, X. (2012). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 53(7), 1227-1237.
-
Quora. (2016). Why saponification required in solvent extraction?. Retrieved from [Link]
- Palmquist, D. L. (1994). Challenges with fats and fatty acid methods. Journal of Animal Science, 72(11), 3016-3022.
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. Retrieved from [Link]
-
Wikipedia. (n.d.). Saponification. Retrieved from [Link]
-
LCGC International. (2021). Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. Retrieved from [Link]
- Zhu, Y., & Li, D. (2020). Effect of pH on volatile fatty acid production from anaerobic digestion of potato peel waste. Bioresource Technology, 314, 123851.
-
ResearchGate. (2025). Optimization and Evaluation of Organic Acid Recovery from Kraft Black Liquor Using Liquid-Liquid Extraction. Retrieved from [Link]
- Palmquist, D. L. (1994).
- Ruiz-Gutiérrez, V., & Pérez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
- Christie, W. W. (2015). Isolation of lipids from biological samples. Lipid Technology, 27(5), 107-109.
- Tyśkiewicz, K., & Konczak, M. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. Molecules, 22(11), 1957.
-
Wikipedia. (n.d.). Solid-phase extraction. Retrieved from [Link]
-
Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]
- Burla, B., & Wenk, M. R. (2024). Challenges in Lipidomics Biomarker Identification: Avoiding the Pitfalls and Improving Reproducibility. Metabolites, 14(8), 466.
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Retrieved from [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 3. english.gyig.cas.cn [english.gyig.cas.cn]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. Saponification - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 9. FA derivatization | Cyberlipid [cyberlipid.gerli.com]
- 10. Chewing the fat: How lipidomics is changing our understanding of human health and disease in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Solid-phase extraction - Wikipedia [en.wikipedia.org]
Technical Support Center: Heptadecanoic Acid Stability and Handling
An authoritative guide to the stability of heptadecanoic acid, designed for researchers, scientists, and drug development professionals. This technical support center provides in-depth answers to common questions and troubleshooting guidance for experimental challenges.
Welcome to the technical support guide for heptadecanoic acid (C17:0). As a long-chain saturated fatty acid, heptadecanoic acid is generally stable; however, improper storage and handling can compromise its purity and impact experimental outcomes. This guide provides expert insights and practical solutions to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Section 1: General Storage and Handling
Question: What are the ideal long-term storage conditions for solid heptadecanoic acid?
Answer: For long-term stability, solid heptadecanoic acid should be stored at -20°C.[1][2] While some suppliers indicate that room temperature storage is acceptable for shorter periods[3][4][5], storing it frozen at -20°C is the industry-standard recommendation to maximize its shelf life, which can be at least four years under these conditions.[1] The product should be stored in a tightly sealed, light-resistant container to protect it from moisture and light.
-
Causality: Although heptadecanoic acid is a saturated fatty acid and thus not highly susceptible to oxidation, low temperatures significantly slow down all potential chemical degradation pathways.[6] Storing it in a tightly sealed container prevents moisture absorption, which can cause clumping and potentially introduce contaminants.[7]
Question: My solid heptadecanoic acid arrived in a vial at room temperature. Is it still good?
Answer: Yes, it is very likely fine. Heptadecanoic acid is chemically stable as a solid at ambient temperatures for shipping and short-term storage.[5] Suppliers often ship stable compounds like this at room temperature to reduce shipping costs.[5] Upon receipt, you should transfer it to the recommended long-term storage condition of -20°C.[1][2]
Question: Is heptadecanoic acid sensitive to light or oxygen?
Answer: While significantly more stable than polyunsaturated fatty acids, all lipids can be susceptible to long-term oxidative degradation from exposure to oxygen and light, particularly UV light.[7][8][9] Heptadecanoic acid is incompatible with strong oxidizing agents.[3][4]
-
Expert Insight: The primary mechanism of concern is lipid peroxidation, a free-radical chain reaction that degrades fatty acids. While the lack of double bonds in heptadecanoic acid makes it a poor substrate for this reaction compared to unsaturated fats, degradation can still be initiated over long periods by light or heat.[10][11] Therefore, storing it in an amber vial or in a dark place and minimizing headspace in the container are best practices. For ultimate protection when preparing solutions, purging the solvent and the vial headspace with an inert gas like argon or nitrogen is recommended.[1]
Section 2: Solution Stability and Preparation
Question: How do I prepare a stock solution of heptadecanoic acid? What solvents should I use?
Answer: Heptadecanoic acid is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] It is sparingly soluble in aqueous buffers.[1]
To prepare a stock solution, dissolve the solid heptadecanoic acid in your chosen organic solvent. Purging the solvent with an inert gas before dissolving the fatty acid is a recommended step to remove dissolved oxygen and enhance stability.[1]
Question: How should I store stock solutions of heptadecanoic acid and for how long are they stable?
Answer: Stock solutions in organic solvents (e.g., DMSO, ethanol) should be stored at -20°C, and for longer-term storage, at -80°C.[12] It is recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the product.[12] When stored properly at -80°C, organic stock solutions can be stable for up to 6 months.[12]
Question: Can I store heptadecanoic acid in an aqueous solution?
Answer: It is not recommended to store heptadecanoic acid in aqueous solutions for more than one day.[1] Its solubility in aqueous buffers is very low. To prepare a working solution for cell culture or other aqueous experiments, you should first dissolve the fatty acid in an organic solvent like DMF or DMSO and then dilute this stock into the aqueous buffer of choice.[1] Even then, prepare these aqueous solutions fresh for each experiment.
-
Causality: The poor stability in aqueous media is due to the low solubility and potential for the fatty acid to precipitate out of solution or form micelles. Furthermore, aqueous environments can facilitate microbial growth or hydrolysis over time, compromising the integrity of your experiment.
Section 3: Troubleshooting Guide
Question: My heptadecanoic acid powder appears discolored (yellowish) and is clumping. What happened?
Answer: This observation may suggest exposure to moisture and potentially the onset of degradation. Clumping is often caused by the absorption of water from the atmosphere.[7] Discoloration could be a sign of oxidation, where trace impurities or the fatty acid itself have undergone chemical changes.[8] While heptadecanoic acid is generally stable, this indicates suboptimal storage conditions. You should verify the purity of the material using an analytical method like GC-MS before use.
Question: I'm seeing unexpected peaks in my GC-MS or LC-MS analysis. Could this be degradation?
Answer: Yes. The appearance of new peaks, especially those near the main heptadecanoic acid peak, is a strong indicator of degradation or contamination. For saturated fatty acids, oxidation is a potential degradation pathway, although it occurs much more slowly than with unsaturated fatty acids.[8][9]
-
Expert Insight: When troubleshooting, first ensure the unexpected peaks are not artifacts from your solvent, derivatization reagents, or analytical system. Run a solvent blank. If the peaks persist, they are likely impurities. It is crucial to use a fresh, high-purity standard to confirm the identity and purity of your experimental material.
Question: My experimental results are inconsistent when I use an older stock of heptadecanoic acid. Why?
Answer: Inconsistent results are a classic sign of sample degradation.[8] Even minor amounts of impurities can significantly alter the biological or chemical activity in sensitive assays. The presence of degradation byproducts means the effective concentration of pure heptadecanoic acid is lower than calculated, and the impurities themselves may have unintended effects. It is critical to use materials of verified purity for reproducible science.
Data Summary and Protocols
Table 1: Storage Condition Summary
| Form | Solvent | Temperature | Recommended Duration | Key Considerations |
| Crystalline Solid | N/A | -20°C | ≥ 4 years[1] | Store in a tightly sealed, light-resistant container. |
| Crystalline Solid | N/A | Room Temperature | Short-term only | Acceptable for shipping and brief storage.[5] |
| Stock Solution | DMSO, Ethanol, DMF | -20°C | ~1 month[12] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO, Ethanol, DMF | -80°C | ~6 months[12] | Preferred for longer-term solution storage. Purge with inert gas. |
| Working Solution | Aqueous Buffer (diluted from stock) | 2-8°C | < 24 hours[1] | Prepare fresh before each experiment. |
Diagram: Troubleshooting Workflow for Suspected Degradation
This diagram outlines the logical steps a researcher should take if they suspect their heptadecanoic acid sample has been compromised.
Caption: A decision-making workflow for troubleshooting heptadecanoic acid stability.
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a standard method for derivatizing heptadecanoic acid to its fatty acid methyl ester (FAME) for GC-MS analysis, which is a common and reliable way to assess purity.[13][14]
1. Objective: To quantify the purity of a heptadecanoic acid sample and identify potential degradation products.
2. Materials:
-
Heptadecanoic acid sample
-
Methanol with 2% (v/v) sulfuric acid (or Boron Trifluoride in Methanol)
-
Hexane (GC grade)
-
Anhydrous sodium sulfate
-
Saturated sodium chloride solution
-
GC vials with inserts
3. Derivatization Procedure (Acid-Catalyzed Methylation):
-
Accurately weigh ~1 mg of the heptadecanoic acid sample into a screw-cap glass tube.
-
Add 1 mL of methanol containing 2% sulfuric acid.
-
Cap the tube tightly and heat at 60°C for 1 hour in a heating block or water bath.
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly (2 min at 1000 x g) to separate the phases.
-
Carefully transfer the upper hexane layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried hexane extract to a GC vial for analysis.
4. GC-MS Instrumental Parameters (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: 5977A MSD or equivalent
-
Column: DB-23 capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar polar column suitable for FAMEs.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at 10°C/min.
-
Ramp 2: Increase to 240°C at 5°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-500.
-
5. Data Analysis:
-
Identify the peak for heptadecanoic acid methyl ester based on its retention time and mass spectrum (comparison to a known standard or spectral library like NIST is recommended).
-
Integrate the peak area of the heptadecanoic acid methyl ester and any other observed peaks.
-
Calculate purity as the percentage of the heptadecanoic acid methyl ester peak area relative to the total integrated peak area of all fatty acids.
References
-
Brainly. (2025, May 10). A 17-carbon saturated fatty acid (heptadecanoic acid) undergoes β-oxidation in the mitochondria. a). Retrieved from [Link]
-
Lageveen-Kammeijer, G. S. M., et al. (2019). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. Plant Physiology, 121(3), 817–828. Retrieved from [Link]
-
Hodson, L., et al. (2013). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. Journal of Lipid Research, 54(4), 1143–1149. Retrieved from [Link]
-
Hodson, L., et al. (2013). Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions. PubMed. Retrieved from [Link]
-
Fiveable. Heptadecanoic Acid Definition. Organic Chemistry Key Term. Retrieved from [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425-2444. Retrieved from [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Lipid Changes During Long-Term Storage of Canned Sprat. Retrieved from [Link]
-
DeGrado, T. R., et al. (2002). Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism. Journal of Nuclear Medicine, 43(12), 1677–1686. Retrieved from [Link]
-
DeKnecht, T. R., & deKruijff, B. (1991). Effects of pH and Temperature on the Fatty Acid Composition of Bacillus acidocaldarius. Journal of Bacteriology, 173(20), 6431–6438. Retrieved from [Link]
-
Frontiers. (2023, January 8). Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis. Retrieved from [Link]
-
Saturated Fats: Time to Assess Their Beneficial Role in a Healthful Diet. (2021). MDPI. Retrieved from [Link]
-
Metherel, A. H., & Stark, K. D. (2016). The stability of blood fatty acids during storage and potential mechanisms of degradation: A review. Prostaglandins, Leukotrienes and Essential Fatty Acids, 104, 33–43. Retrieved from [Link]
-
ChemGulf. (2025, August 20). How should n - Octadecanoic acid be stored to maintain its stability?. Retrieved from [Link]
-
Monomer Fatty Acid Blog. (2025, July 14). How does temperature affect the stability of monomer fatty acid?. Retrieved from [Link]
-
The Good Scents Company. heptadecanoic acid, 506-12-7. Retrieved from [Link]
-
Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. (2023, April 24). PubMed Central. Retrieved from [Link]
-
PubChem. Heptadecanoic Acid | C17H34O2 | CID 10465. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Retrieved from [Link]
-
The effect of pH on the toxicity of fatty acids and fatty acid amides to rainbow trout gill cells. (n.d.). Retrieved from [Link]
-
HealthMatters.io. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained. Retrieved from [Link]
-
Venn-Watson, S., & Butterworth, C. (2022). Broader and safer clinically-relevant activities of pentadecanoic acid compared to omega-3: Evaluation of an emerging essential fatty acid across twelve primary human cell-based disease systems. PLOS ONE, 17(5), e0268778. Retrieved from [Link]
-
Jenkins, B., et al. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Heptadecanoic Acid, an Odd-Chain Fatty Acid, Induces Apoptosis and Enhances Gemcitabine Chemosensitivity in Pancreatic Cancer Cells. Retrieved from [Link]
-
Zhang, M., et al. (2022). Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing. Frontiers in Nutrition, 9, 881950. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Effect of pH and retention time on volatile fatty acids production during mixed culture fermentation. Retrieved from [Link]
-
Williams, J. P., et al. (1995). Low temperature-induced fatty acid desaturation in Brassica napus: thermal deactivation and reactivation of the process. PubMed. Retrieved from [Link]
-
Friedman, M., & Jurgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. Retrieved from [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Heptadecanoic Acid | CAS 506-12-7 | Cayman Chemical | Biomol.com [biomol.com]
- 3. HEPTADECANOIC ACID CAS#: 506-12-7 [m.chemicalbook.com]
- 4. 506-12-7 CAS MSDS (HEPTADECANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. 十七酸 ≥98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. helifattyacid.com [helifattyacid.com]
- 7. How should n - Octadecanoic acid be stored to maintain its stability? - Blog [chemgulf.com]
- 8. benchchem.com [benchchem.com]
- 9. The stability of blood fatty acids during storage and potential mechanisms of degradation: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Heating Temperature and Fatty Acid Type on the Formation of Lipid Oxidation Products During Thermal Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Ion Suppression of C17:0 in LC-MS/MS
Welcome to the technical support guide for minimizing ion suppression of Heptadecanoic Acid (C17:0) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. C17:0 is a crucial odd-chain saturated fatty acid, frequently used as an internal standard (IS) for the quantification of other fatty acids due to its low natural abundance in most biological systems. However, its signal intensity can be compromised by a phenomenon known as ion suppression, leading to inaccurate and unreliable quantitative results.[1]
This guide provides in-depth, experience-driven answers to common challenges faced by researchers, scientists, and drug development professionals. Our goal is to equip you with the knowledge to diagnose, troubleshoot, and ultimately minimize ion suppression in your C17:0 analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for C17:0 analysis?
A1: Ion suppression is a type of matrix effect where the ionization efficiency of a target analyte, such as C17:0, is reduced by the presence of co-eluting components from the sample matrix.[2][3] In electrospray ionization (ESI), a finite number of charges are available on the surface of droplets.[4] When matrix components, particularly phospholipids in bioanalysis, co-elute with C17:0, they compete for these charges, reducing the number of C17:0 ions that are successfully generated and transferred into the gas phase for mass analysis.[5][6] This leads to a decreased signal intensity, which can severely compromise the sensitivity, accuracy, and precision of your quantitative assay.[1][7]
Q2: I'm using C17:0 as an internal standard. Shouldn't that automatically correct for ion suppression?
A2: While using an internal standard is a fundamental strategy, it's not a perfect solution on its own. The core assumption is that the IS and the analyte experience the same degree of ion suppression.[2] For this to be true, the IS must co-elute perfectly with the analyte of interest. In reversed-phase chromatography, different fatty acids will have slightly different retention times.[8] If C17:0 elutes in a region with a different matrix composition than your target analytes, the degree of suppression will vary, leading to inaccurate quantification. The most reliable approach is to use a stable isotope-labeled (SIL) internal standard for each analyte, but for fatty acid panels, a representative IS like C17:0 is common. Therefore, minimizing the source of the suppression is always the best strategy.
Q3: How can I definitively prove that ion suppression is affecting my C17:0 signal?
A3: The most direct method is a post-column infusion experiment .[9][10] This technique allows you to visualize exactly where in your chromatographic run ion suppression is occurring. You continuously infuse a standard solution of C17:0 into the mobile phase after the analytical column but before the mass spectrometer. After achieving a stable baseline signal for C17:0, you inject an extracted blank matrix sample. Any dip or decrease in the constant C17:0 signal indicates a retention time zone where co-eluting matrix components are causing suppression.[7][11]
Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental problems with a focus on the underlying causes and providing robust, field-proven solutions.
Q4: My C17:0 signal is low and inconsistent across different plasma samples. What is the most likely cause and my first troubleshooting step?
A4: The most probable culprit is variability in phospholipid content between your samples. Phospholipids are notorious for causing ion suppression in bioanalysis and can vary significantly from sample to sample.[6][12]
-
Causality: Phospholipids, being abundant in plasma, often co-elute with fatty acids in reversed-phase LC. Their polar head groups and nonpolar tails make them effective competitors in the ESI process, suppressing the ionization of analytes like C17:0.[5] Inconsistent phospholipid levels lead to inconsistent suppression, and therefore, an inconsistent C17:0 signal.
-
Your First Step: Re-evaluate and Optimize Sample Preparation. A simple protein precipitation is often insufficient for removing phospholipids.[13] You must implement a more rigorous cleanup strategy.
Figure 1. Decision workflow for addressing phospholipid-based ion suppression.
Protocol: Phospholipid Removal using a Specialized SPE Plate This protocol outlines a general procedure. Always consult the manufacturer's specific instructions for your chosen product.
-
Pre-treatment: Add your C17:0 internal standard to 100 µL of plasma in a microcentrifuge tube.
-
Protein Precipitation: Add 300 µL of 1% formic acid in acetonitrile. Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at >10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Phospholipid Removal: Place a phospholipid removal SPE plate on a collection plate. Transfer the supernatant from the previous step to the wells of the SPE plate.
-
Elution: Apply vacuum or positive pressure to pass the sample through the sorbent. The eluate collected is now depleted of proteins and phospholipids.[14]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Q5: My sample preparation is robust, but the post-column infusion experiment still shows suppression at the retention time of C17:0. What's my next move?
A5: If sample cleanup isn't enough, your next step is to optimize the chromatographic separation. The goal is to chromatographically resolve C17:0 from the interfering matrix components.[1][15]
-
Causality: Ion suppression only occurs when the analyte and the interfering species enter the ion source at the same time.[1] By adjusting your chromatography, you can shift the retention time of C17:0 to a "cleaner" region of the chromatogram, where fewer matrix components are eluting.
-
Strategies for Chromatographic Optimization:
Strategy Principle of Action Typical Implementation Modify Gradient Change the polarity profile of the mobile phase over time to alter the elution of both C17:0 and interferences. Increase the initial hold time of the aqueous phase, or slow down the ramp to the organic phase to better separate early-eluting interferences. Change Column Chemistry Use a stationary phase with a different selectivity. If using a standard C18 column, consider a C30 column, which offers enhanced shape selectivity for lipid isomers and can alter elution profiles significantly.[16] Reduce Flow Rate Lower flow rates (e.g., into the microliter per minute range) can improve ESI efficiency and reduce the impact of matrix effects by creating smaller, more stable droplets.[7] Reduce flow from 0.4 mL/min to 0.2 mL/min. This may require re-optimizing the gradient. Sample Dilution Reduce the concentration of everything injected on-column, including matrix components. Dilute the final, cleaned-up sample extract 5- or 10-fold. This is only viable if C17:0 sensitivity is sufficient.[17]
Q6: I've optimized my sample prep and chromatography, but my C17:0 signal is still weaker than expected. How can I adjust the mass spectrometer source to improve it?
A6: Fine-tuning the ESI source parameters can significantly enhance the C17:0 signal and potentially reduce the impact of suppression.
-
Causality: ESI source parameters control the efficiency of droplet formation, desolvation, and ion transfer into the mass spectrometer.[4] Suboptimal settings can lead to poor ionization efficiency even in the absence of severe suppression. In some cases, aggressive source conditions can cause in-source fragmentation, where the C17:0 ion fragments before it is even analyzed, reducing the precursor ion signal.[18]
-
Key ESI Source Parameters to Optimize:
Figure 2. Key ESI source parameters and their primary effects.
Systematic Optimization Protocol (using Flow Injection Analysis - FIA):
-
Prepare a standard: Make a solution of C17:0 in your initial mobile phase at a concentration that gives a mid-range signal.
-
Set up FIA: Infuse the C17:0 solution directly into the MS source at your method's flow rate, bypassing the LC column.
-
Optimize One Parameter at a Time: While monitoring the C17:0 signal, vary one source parameter (e.g., Capillary Voltage) across its typical range while holding all others constant.
-
Identify Optimum: Note the setting that provides the highest and most stable signal.
-
Repeat: Set the optimized parameter to its best value and repeat the process for the next parameter (e.g., Gas Temperature).
-
Final Check: Verify the final optimized parameters with an injection on your full LC-MS/MS system.
-
References
-
Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. Retrieved from [Link]
-
Kim, J. H., et al. (2021). Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry. Scientific Reports, 11(1), 5947. [Link]
-
Li, A. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LC-MS. Retrieved from [Link]
- Mei, H. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 491-502.
- Mei, H., Hsieh, Y., & Korfmacher, W. A. (2003). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring, 25(4), 380-392.
-
Kim, J. H., et al. (2021). Development of an optimized sample preparation method for quantification of free fatty acids in food using liquid chromatography-mass spectrometry. ResearchGate. Retrieved from [Link]
-
Lahaie, M., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6549-6553. [Link]
-
Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]
-
Wang, C., et al. (2017). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Rapid Communications in Mass Spectrometry, 31(15), 1279-1286. [Link]
-
Samal, S., & Jensen, S. K. (2017). Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker - Evaluation of different methylation procedures. Data in Brief, 15, 106-110. [Link]
-
Wang, Y., et al. (2020). Sample preparation for fatty acid analysis in biological samples with mass spectrometry-based strategies. ResearchGate. Retrieved from [Link]
-
Han, X. (2016). Strategies to improve/eliminate the limitations in shotgun lipidomics. Journal of Lipid Research, 57(5), 754-769. [Link]
-
Mei, H. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Bioanalysis, 3(4), 491-502. [Link]
- Kafer, H., & Ecker, J. (2017). The Role of LC–MS in Lipidomics.
- Perestrelo, R., et al. (2019).
- Lahaie, M., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Analytical Chemistry, 94(18), 6549-6553.
- Furey, A., & Van der Werf, M. J. (2004). Ion Suppression: A Major Concern in Mass Spectrometry.
-
ResearchGate. (n.d.). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Retrieved from [Link]
-
Scott, D. (n.d.). Strategies for avoiding saturation effects in ESI-MS. University of Victoria. Retrieved from [Link]
-
Al-Sari, N., et al. (2022). Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity. Metabolites, 12(1), 53. [Link]
-
ResearchGate. (2016). Odd chain fatty acid as internal standard?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]
- Rainville, P. D., & Wilson, I. D. (2013). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
-
Ismaiel, O. A., et al. (2010). Strategies for reducing phospholipid- based matrix effects in LC-ESI-MS bioanalysis. SlideShare. Retrieved from [Link]
-
Hühner, J., et al. (2022). A New, Validated GC-PICI-MS Method for the Quantification of 32 Lipid Fatty Acids via Base-Catalyzed Transmethylation and the Isotope-Coded Derivatization of Internal Standards. Metabolites, 12(10), 919. [Link]
-
HealthMatters.io. (n.d.). Margaric C17:0 - Metabolimix+ - Lab Results explained. Retrieved from [Link]
-
Samal, S., & Jensen, S. K. (2017). Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17 as internal marker – Evaluation of different methylation procedures. ResearchGate. Retrieved from [Link]
-
Ellis, S. R., et al. (2018). Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions. Analytical Chemistry, 90(20), 11964-11971. [Link]
-
Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]
-
Cappiello, A., et al. (2010). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Analytica Chimica Acta, 668(2), 101-115. [Link]
-
AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
Sources
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. longdom.org [longdom.org]
- 3. benchchem.com [benchchem.com]
- 4. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. e-b-f.eu [e-b-f.eu]
- 15. researchgate.net [researchgate.net]
- 16. Choosing the Right LC-MS Platform for Fatty Acid Analysis - Creative Proteomics [creative-proteomics.com]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimization of Injection Parameters for Volatile Fatty Acid Esters (VFAEs)
Welcome to the technical support center for the analysis of volatile fatty acid esters (VFAEs) by gas chromatography (GC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing GC injection parameters for robust and reproducible results. Here, we move beyond simple procedural lists to explain the underlying principles of each parameter, empowering you to make informed decisions during method development and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the analysis of VFAEs.
Q1: Should I use a split or splitless injection for my VFAE samples?
The choice between split and splitless injection is fundamentally determined by the concentration of your analytes and the required sensitivity of your assay.[1][2]
-
Split Injection: This is the preferred mode when analyzing samples with higher concentrations of VFAEs, such as those from fermentation broths or fecal extracts.[1][3] In a split injection, a significant portion of the vaporized sample is vented, and only a small, representative fraction enters the analytical column. This prevents column overload, which can lead to distorted peak shapes (fronting) and reduced column lifetime.[1] By adjusting the split ratio (e.g., 20:1 to 50:1), you can control the amount of sample introduced to the column.[3]
-
Splitless Injection: This mode is ideal for trace-level analysis where maximizing sensitivity is critical, for instance, when measuring VFAEs in plasma or serum.[1][3] During a splitless injection, the split vent is closed for a specific period (the splitless hold time), allowing the entire vaporized sample to be transferred to the column.[2][4] While this maximizes analyte transfer, it can be prone to issues like peak broadening if not carefully optimized.[1][4]
Q2: What is a good starting point for the injector temperature?
A common starting point for the injector temperature is 250 °C.[5] This temperature is generally sufficient to ensure the complete and rapid vaporization of most volatile fatty acid esters.[3] However, the optimal temperature is a balance. It needs to be high enough to vaporize the least volatile VFAE in your sample but not so high as to cause thermal degradation of labile compounds.[5] If you are analyzing a wide range of VFAEs, you may need to experiment with temperatures between 220 °C and 280 °C.[3][5]
Q3: How does the initial oven temperature affect my separation in splitless mode?
In splitless mode, the initial oven temperature is crucial for achieving sharp peaks. It should typically be set 10 to 15 °C below the boiling point of the sample solvent.[6] Because the sample transfer to the column is slow in splitless injection, a low initial oven temperature acts as a focusing mechanism.[4][6] The analytes condense at the head of the column in a narrow band, which counteracts the band broadening that can occur in the inlet.[4]
Q4: Why is derivatization to esters necessary for VFA analysis?
Volatile fatty acids in their free form are highly polar and prone to strong interactions with active sites in the GC system, which can lead to severe peak tailing and poor resolution.[7][8] Derivatization, typically through esterification to form fatty acid methyl esters (FAMEs) or other esters, is a critical sample preparation step.[8][9] This process increases the volatility and reduces the polarity of the analytes, resulting in improved chromatographic performance.[9]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during VFAE analysis.
Problem 1: Peak Tailing
Peak tailing, especially for more polar VFAEs, is a frequent challenge.
-
Cause A: Active Sites in the System: Free carboxyl groups on underivatized VFAs can interact with active sites (e.g., metal surfaces, silanol groups) in the inlet liner, column, or detector.[7]
-
Solution:
-
Ensure Complete Derivatization: Review your esterification protocol to confirm that the reaction has gone to completion.
-
Use an Inert Flow Path: Employ deactivated inlet liners, such as those with glass wool packing, to minimize sample interaction with metal surfaces.[6] Consider using a liner with a gooseneck at the bottom to prevent contact with the hot metal seal of the inlet.[6]
-
Column Conditioning: Properly condition your GC column according to the manufacturer's instructions to passivate active sites. If the column is old, consider trimming the first few inches or replacing it.[10]
-
-
-
Cause B: Inappropriate Column Phase: Using a non-polar column for polar analytes can result in tailing.
Problem 2: Poor Resolution or Broad Peaks
Broad or poorly resolved peaks can compromise accurate quantification.
-
Cause A: Sub-optimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency.
-
Solution: Optimize the carrier gas (typically helium or hydrogen) flow rate for your column dimensions. Hydrogen often provides faster separations and sharper peaks.[12]
-
-
Cause B: Column Overload: Injecting too much sample can saturate the stationary phase.
-
Cause C: Slow Sample Transfer (Splitless Injection): In splitless mode, slow transfer from the inlet to the column leads to band broadening.[2][4]
-
Solution:
-
Optimize Initial Oven Temperature: As discussed in the FAQ, use a low initial oven temperature for analyte focusing.[6]
-
Check Splitless Hold Time: Ensure the hold time is sufficient for the sample to be transferred to the column, typically allowing for 1.5 to 2 sweeps of the liner volume with the carrier gas.[4]
-
-
Problem 3: Ghost Peaks (Carryover)
The appearance of peaks in blank runs that correspond to analytes from a previous injection is known as carryover.
-
Cause A: Sample Condensation in the Injector or Syringe: Higher boiling point VFAEs may not fully vaporize or may re-condense in cooler spots.
-
Solution:
-
Increase Injector Temperature: Cautiously increase the inlet temperature to ensure complete vaporization, but be mindful of potential analyte degradation.[5]
-
Syringe Cleaning: Implement a rigorous syringe cleaning protocol with an appropriate solvent after each injection.
-
-
-
Cause B: Contaminated Inlet Liner: Residue from previous injections can accumulate in the liner.
-
Solution: Regularly replace the inlet liner and septum as part of routine maintenance.[10]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common chromatographic issues in VFAE analysis.
Caption: A decision tree for troubleshooting common GC issues.
Experimental Protocols & Data
Protocol 1: Step-by-Step Optimization of Inlet Temperature
This protocol provides a systematic approach to determining the optimal inlet temperature for your VFAE analysis.
-
Initial Setup:
-
Prepare a standard mixture containing all VFAEs of interest at a known concentration.
-
Set the initial injector temperature to 250 °C.[5]
-
Use your standard column and oven temperature program.
-
-
Temperature Increments:
-
Inject the standard mixture and record the chromatogram.
-
Increase the injector temperature in 25 °C increments (e.g., 275 °C, then 300 °C).[5]
-
After each temperature change, allow the system to equilibrate before injecting the standard.
-
-
Data Analysis:
-
Compare the peak areas and shapes for all analytes at each temperature.
-
Pay close attention to the least volatile (latest eluting) VFAEs; their response should increase with temperature up to a certain point.[5]
-
Simultaneously, monitor for any decrease in the response of more thermally sensitive VFAEs, which would indicate degradation.[5]
-
-
Selection of Optimal Temperature:
-
Choose the temperature that provides the best overall response and peak shape for all analytes without causing degradation. This may be a compromise if some compounds are thermally labile.[5]
-
Table 1: Typical GC Injection Parameters for VFAE Analysis
| Parameter | Split Injection (High Concentration) | Splitless Injection (Trace Analysis) | Rationale & Key Considerations |
| Injection Mode | Split | Splitless | Match mode to sample concentration to avoid overload and ensure sensitivity.[1][2] |
| Inlet Temperature | 220–280 °C | 220–280 °C | Must be sufficient to vaporize all analytes without causing thermal degradation.[3][5] |
| Injection Volume | 1 µL | 1 µL | A standard volume; larger volumes risk backflash, especially with volatile solvents.[3][4] |
| Split Ratio | 20:1 to 50:1 | N/A | Adjust based on analyte concentration to prevent column overload.[3] |
| Splitless Hold Time | N/A | 0.5–1.5 min | Must be long enough to transfer the sample to the column but short enough to prevent excessive solvent tailing.[4] |
| Initial Oven Temp. | Dependent on analysis | 10-15 °C below solvent boiling point | Critical for focusing analytes at the column head in splitless mode to ensure sharp peaks.[6] |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen | Hydrogen can provide faster analysis times and better efficiency.[12] |
| Liner Type | Deactivated, glass wool | Deactivated, glass wool, tapered | An inert liner with glass wool promotes vaporization and mixing while preventing analyte degradation.[6] |
Sample Preparation Workflow
The following diagram outlines a typical workflow for preparing biological samples for VFAE analysis.
Caption: A typical VFAE sample preparation workflow.
References
-
GC-FID Protocol for SCFA Analysis. Creative Proteomics.
-
Optimizing Splitless GC Injections. LCGC International.
-
Optimizing Splitless Injections: Inlet Temperature. Restek.
-
Split vs. Splitless Injection in Gas Chromatography (GC). Phenomenex.
-
Optimizing Splitless Injections: Introduction. Restek.
-
5 ways to improve your Split / Splitless Injection. Element Lab Solutions.
-
Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.
-
Sample Preparation Techniques Used for Gas Chromatography. Thames Restek.
-
A comparison study of the analysis of volatile organic acids and fatty acids. Agilent.
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent.
-
Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. MDPI.
-
Sample Preparation Technology for Gas Chromatography. Hawach.
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. ResearchGate.
-
Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. NIH.
-
Gas Chromatography Detection Protocol of Short-chain Fatty Acids in Mice Feces. Journal of Visualized Experiments.
-
TROUBLESHOOTING GUIDE. Restek.
-
Gas Chromatography Sample Preparation. Organomation.
-
It's A Matter of Degrees, but Do Degrees Really Matter? Restek.
-
Parametric evaluation for programmable temperature vaporization large volume injection in gas chromatographic determination of polybrominated diphenyl ethers. NIH.
-
Profiling of Fatty Acid Compositional Alterations in Edible Oils Upon Heating Using Gas Chromatography. Universiti Sains Malaysia.
-
DETERMINATION OF FATTY ACID METHYL ESTERS BY GAS CHROMATOGRAPHY. INTERNATIONAL OLIVE COUNCIL.
-
The gas chromatographic determination of volatile fatty acids in wastewater samples: Evaluation of experimental biases in direct injection method against thermal desorption method. ResearchGate.
-
A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. PMC - PubMed Central.
-
GC Sample Preparation - Techniques and Challenges. Drawell.
-
A Guide to GC Sample Preparation. ILT - Integrated Liner Technologies.
-
Fatty Acid Methyl Ester analysis by Gas Chromatography. Sigma-Aldrich.
-
Chromatography Troubleshooting Guides-Gas Chromatography. Thermo Fisher Scientific - US.
-
GC Troubleshooting Guide Poster. Agilent.
-
GC Troubleshooting. Sigma-Aldrich.
-
Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography. Agilent.
-
Gas Chromatography GC Troubleshooting Guide. SCION Instruments.
-
Impact of GC Parameters on The Separation Part 5: Choice of Column Temperature. Restek.
-
TECHNICAL NOTE: Analysis of volatile fatty acids in rumen fluid by gas chromatography mass spectrometry using a dimethyl carbonate extraction. PubMed.
-
Impact of Temperature on the Efficiency of High-Temperature GC Columns. Agilent.
-
Common mistakes about fatty acids identification by gas-liquid chromatography. ResearchGate.
Sources
- 1. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 2. Optimizing Splitless Injections: Introduction [discover.restek.com]
- 3. GC-FID Protocol for SCFA Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Optimizing Splitless Injections: Inlet Temperature [discover.restek.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience [mdpi.com]
- 9. hawach.com [hawach.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. internationaloliveoil.org [internationaloliveoil.org]
- 13. agilent.com [agilent.com]
Technical Support Center: Heptadecanoic Acid Analytical Standards
Welcome to the technical support center for heptadecanoic acid (C17:0) analytical standards. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the purity and analysis of heptadecanoic acid. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experimental results.
Introduction: The Importance of Purity in Heptadecanoic Acid Standards
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contaminants in heptadecanoic acid analytical standards?
A1: Contaminants in heptadecanoic acid standards can generally be categorized into three groups:
-
Homologous Saturated Fatty Acids: Due to similar physical and chemical properties, the most common contaminants are other saturated fatty acids with chain lengths close to C17. These include palmitic acid (C16:0) and stearic acid (C18:0). Their presence often stems from the purification process during manufacturing.
-
Other Odd-Chain Fatty Acids: Pentadecanoic acid (C15:0) is another common impurity, particularly if the standard is sourced from or purified alongside other odd-chain fatty acids.[3]
-
Degradation Products: Although heptadecanoic acid is generally stable, improper storage or handling can lead to degradation.[4][5] Exposure to high temperatures, strong oxidizing agents, or bases can result in the formation of various byproducts.[4][5][6] One potential degradation pathway for a related compound, 1-heptadecanol, involves oxidation to heptadecanal and subsequently to heptadecanoic acid, suggesting that related aldehydes could be present as intermediates in other degradation scenarios.[7]
Q2: My heptadecanoic acid standard, which should be a white crystalline solid, has a yellowish tint. What could be the cause?
A2: A yellowish discoloration is often an indicator of degradation, likely due to oxidation. Exposure to air (oxygen), light, and elevated temperatures can initiate oxidative processes, leading to the formation of impurities that can alter the color and physical form of the standard.[7] It is crucial to assess the purity of a discolored standard before use.
Q3: I'm observing unexpected peaks in my GC-MS analysis of a heptadecanoic acid standard. How can I identify them?
A3: Unexpected peaks can arise from the contaminants mentioned in Q1 or from the analytical process itself. To identify these peaks:
-
Analyze the Mass Spectra: Compare the mass spectra of the unknown peaks with spectral libraries (e.g., NIST) to get a preliminary identification.
-
Consider Retention Times: Homologous fatty acids will have retention times close to that of heptadecanoic acid. Typically, shorter chain fatty acids will elute earlier, and longer chains will elute later.
-
Run Certified Reference Materials: For confirmation, analyze certified reference materials of suspected contaminants (e.g., palmitic acid, stearic acid) under the same chromatographic conditions.
-
Evaluate for Derivatization Artifacts: If you are derivatizing your fatty acid (e.g., to a fatty acid methyl ester - FAME), incomplete derivatization or side reactions can introduce unexpected peaks.
Q4: What are the ideal storage conditions for heptadecanoic acid analytical standards?
A4: To ensure long-term stability, heptadecanoic acid should be stored as a crystalline solid at -20°C.[8] It should be kept in a tightly sealed container, protected from light and moisture.[4][7] For solutions, it is recommended to prepare them fresh. If storage is necessary, use an inert solvent and store at low temperatures for a limited time. Aqueous solutions are not recommended for storage beyond one day.[8]
Troubleshooting Guide
This section addresses specific issues you might encounter during the analysis of heptadecanoic acid standards.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) in GC Analysis | 1. Active Sites in the GC System: The carboxylic acid group of heptadecanoic acid can interact with active sites in the injector liner or column, causing peak tailing. 2. Column Overload: Injecting too much sample can lead to peak fronting. 3. Improper Derivatization: Incomplete derivatization can result in the presence of the free acid, which chromatographs poorly. | 1. Use a deactivated injector liner. 2. Perform regular column conditioning. 3. Derivatize the fatty acid to its methyl ester (FAME) for improved volatility and peak shape. 4. Reduce the injection volume or dilute the sample. |
| Inconsistent Quantification Results | 1. Standard Degradation: The purity of the standard may have compromised over time. 2. Inaccurate Standard Preparation: Errors in weighing or dilution of the standard. 3. Instrument Variability: Fluctuations in GC-MS performance. | 1. Verify the purity of the standard using the protocol below. 2. Use a calibrated analytical balance and volumetric flasks for standard preparation. 3. Run a system suitability test before each analytical run to ensure consistent instrument performance. |
| No Peak Detected for Heptadecanoic Acid | 1. Incorrect GC-MS Parameters: The oven temperature program, injector temperature, or MS settings may not be appropriate. 2. Derivatization Failure: The derivatization reaction may not have worked. 3. Sample Degradation: The analyte may have completely degraded. | 1. Verify all instrument parameters. A good starting point for a FAME analysis is an initial oven temperature of 100°C, ramping to 250°C.[7] 2. Check the derivatization reagent and procedure. 3. Prepare a fresh sample from the solid standard. |
Experimental Protocols
Protocol 1: Purity Assessment of Heptadecanoic Acid by GC-MS after Derivatization to FAME
This protocol details the conversion of heptadecanoic acid to its fatty acid methyl ester (FAME) for analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is a common step to improve the volatility and chromatographic behavior of fatty acids.
Materials and Reagents:
-
Heptadecanoic acid standard
-
Methanol (anhydrous)
-
Hexane (GC grade)
-
Acetyl Chloride or Boron Trifluoride (BF3) in Methanol (14%)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
-
GC-MS system with a suitable capillary column (e.g., polar stationary phase for FAME analysis)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the heptadecanoic acid standard into a glass tube with a PTFE-lined cap.
-
Add 1 mL of methanol.
-
Slowly add 200 µL of acetyl chloride while vortexing. Alternatively, use 1 mL of 14% BF3 in methanol.
-
Cap the tube tightly and heat at 60-80°C for 1 hour.
-
-
Extraction:
-
Allow the tube to cool to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAME to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at 10°C/min, hold for 5 minutes.
-
-
MS Parameters:
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Data Analysis:
-
Identify the peak corresponding to heptadecanoic acid methyl ester based on its retention time and mass spectrum.
-
Integrate the peak areas of all detected compounds.
-
Calculate the purity as the area percentage of the heptadecanoic acid methyl ester peak relative to the total area of all peaks.
-
Visualizations
Troubleshooting Logic for Unexpected GC Peaks
Caption: Troubleshooting workflow for identifying unknown peaks in a GC analysis.
Potential Contaminant Relationships
Caption: Common sources of contaminants in heptadecanoic acid standards.
References
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Heptadecanoic (Genova) - Genova Diagnostics (various) - Lab Results explained | HealthMatters.io [healthmatters.io]
- 4. atamankimya.com [atamankimya.com]
- 5. 506-12-7 CAS MSDS (HEPTADECANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. HEPTADECANOIC ACID CAS#: 506-12-7 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
impact of solvent choice on heptadecanoic acid solubility and stability
Welcome to the technical support guide for heptadecanoic acid (C17:0). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on solvent selection, solution preparation, and stability assessment. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven laboratory practices to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and properties of heptadecanoic acid.
Q1: What are the key physical and chemical properties of heptadecanoic acid?
Heptadecanoic acid, also known as margaric acid, is a saturated fatty acid with a 17-carbon chain.[1] It is a white, crystalline, or waxy solid at room temperature.[2] Due to its long, nonpolar hydrocarbon tail and polar carboxylic acid head, its solubility is highly dependent on the solvent's polarity. It is a stable compound under standard conditions but can be susceptible to degradation with improper handling.[3][4]
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₄O₂ | [5] |
| Molecular Weight | 270.45 - 270.5 g/mol | [5][6] |
| Melting Point | 59-63 °C | [1][2][3] |
| Boiling Point | 363-364 °C (at 760 mm Hg) | [6] |
| Appearance | White to off-white crystalline solid, powder, or flakes | [2][3][5] |
Q2: Which solvents are recommended for dissolving heptadecanoic acid, and what are the approximate solubilities?
Heptadecanoic acid is readily soluble in many organic solvents but has very poor solubility in water.[2][3] The choice of solvent is critical and depends on the downstream application. For stock solutions, polar organic solvents are often preferred.
| Solvent | Approximate Solubility | Reference |
| Ethanol | ~25 mg/mL | [5] |
| Dimethylformamide (DMF) | ~25 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [5] |
| Ether | Soluble | [2][3] |
| Chloroform | Slightly Soluble | [3] |
| Methanol | Slightly Soluble | [3] |
| Aqueous Buffers | Sparingly soluble | [5] |
| Water | 4.2 mg/L at 25 °C (Essentially Insoluble) | [6] |
Expert Insight: The long hydrocarbon chain of heptadecanoic acid dictates its preference for organic solvents. Solvents like ethanol, DMSO, and DMF can effectively solvate both the nonpolar tail and the polar carboxylic acid head group. For applications requiring an aqueous environment, a co-solvent strategy is necessary.
Q3: How can I prepare a solution of heptadecanoic acid for use in aqueous/buffered systems?
Due to its low aqueous solubility, a two-step process is required.[5] First, dissolve the heptadecanoic acid in a water-miscible organic solvent like DMF or ethanol.[5] Then, this stock solution can be diluted with the aqueous buffer of choice. For example, a 1:1 solution of DMF:PBS (pH 7.2) can achieve a solubility of approximately 0.25 mg/mL.[5] It is critical to note that aqueous solutions of heptadecanoic acid are not stable and should be prepared fresh; storage for more than one day is not recommended.[5]
Q4: What are the primary factors that affect the stability of heptadecanoic acid in solution?
While saturated fatty acids like heptadecanoic acid are generally more stable than their unsaturated counterparts, several factors can lead to their degradation.[7]
-
Oxidation: Exposure to oxygen, especially when heated or in the presence of metal ions, can lead to oxidative degradation.[8][9] While it lacks double bonds, slow oxidation can still occur. To mitigate this, it is best practice to purge the solvent with an inert gas (e.g., nitrogen or argon) before dissolving the fatty acid.[5]
-
Temperature: High temperatures accelerate oxidation and other degradation reactions.[10] Solutions should be stored at low temperatures.
-
Light: Exposure to light, particularly UV light, can provide the energy to initiate degradation pathways.[9][11] Storing solutions in amber vials or in the dark is crucial.[12]
-
Incompatible Materials: Heptadecanoic acid is incompatible with strong oxidizing agents, reducing agents, and bases.[3][4]
Q5: What are the recommended storage conditions for solid heptadecanoic acid and its stock solutions?
Proper storage is essential to maintain the integrity of the compound.
-
Solid Form: Store the solid compound at -20°C for long-term stability (≥ 4 years).[5] The container should be tightly sealed and stored in a dry place.[12][13]
-
Organic Stock Solutions: For stock solutions in organic solvents like ethanol or DMF, store in tightly sealed, light-resistant (amber) vials at -20°C or -80°C.[14] Before sealing, flushing the headspace of the vial with an inert gas can further protect against oxidation.[5] Stock solutions at -80°C can be stable for up to 6 months.[14] Avoid repeated freeze-thaw cycles.[14]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My heptadecanoic acid is not fully dissolving or is dissolving very slowly.
Question: I am trying to dissolve heptadecanoic acid in ethanol at the recommended concentration, but it's taking a long time, and some solid material remains. What should I do?
Answer:
-
Verify Solvent Purity: Ensure you are using a high-purity, anhydrous grade solvent. The presence of water can significantly decrease the solubility of long-chain fatty acids.
-
Increase Surface Area: If you are using large crystals, gently crush them into a fine powder using a mortar and pestle before adding the solvent. This increases the surface area available for solvation.
-
Apply Gentle Heat: Warm the solution gently in a water bath (e.g., to 30-40°C). Do not overheat, as this can risk degradation. Heptadecanoic acid's melting point is around 61°C, so staying well below this is advisable.[2][6]
-
Sonication: Place the vial in a sonicator bath for 5-10 minute intervals. The ultrasonic waves can help break up aggregates and accelerate dissolution.
-
Re-evaluate Concentration: Double-check your calculations. It is possible you are attempting to create a supersaturated solution. Refer to the solubility table to ensure you are within the acceptable range for your chosen solvent.
Issue 2: My heptadecanoic acid precipitated out of the solution after storage.
Question: I prepared a stock solution in DMSO, and after storing it at -20°C, I noticed a precipitate. Is the solution still usable?
Answer:
This is a common issue caused by the solution temperature dropping below the point where the fatty acid can remain dissolved (its saturation point at that temperature).
-
Re-dissolve the Precipitate: Before use, bring the solution to room temperature and then warm it gently (30-40°C) while vortexing or sonicating until the precipitate is fully re-dissolved.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles before making any dilutions or proceeding with your experiment.
-
Consider a Lower Concentration: If precipitation upon freezing is a persistent problem, consider preparing and storing your stock solution at a slightly lower concentration.
-
Avoid Aqueous Solutions for Storage: This issue is especially prevalent when working with dilutions in aqueous buffers. As stated previously, aqueous solutions are not recommended for storage and should be prepared fresh daily.[5]
Issue 3: I am observing unexpected peaks in my GC-MS or LC-MS analysis.
Question: My chromatogram shows peaks that do not correspond to the heptadecanoic acid standard. Could this be due to the solvent or degradation?
Answer:
Yes, unexpected peaks are often indicative of either solvent impurities or, more commonly, degradation of the fatty acid.
-
Analyze a Solvent Blank: First, run a sample of the solvent you used to prepare your solution. This will help you identify any peaks that are inherent to the solvent itself or are contaminants from your system.
-
Identify Potential Degradation Products: The primary degradation pathway for fatty acids is oxidation.[9] Even for saturated fatty acids, this can lead to the formation of aldehydes and other carboxylic acids.[11] These byproducts will appear as separate peaks in your analysis.
-
Review Handling and Storage Procedures: The presence of degradation products strongly suggests that the material (either in solid form or in solution) was exposed to oxygen, light, or excessive heat.[2][8] Review the recommended storage and handling protocols. Ensure stock solutions are blanketed with inert gas and stored in amber vials at or below -20°C.
-
Perform a Purity Check: Use an analytical standard to confirm the retention time of pure heptadecanoic acid. If significant impurity peaks are present, it is recommended to discard the stock solution and prepare a fresh one from a reliable source of solid material.
Experimental Protocols & Workflows
Diagram: Solvent Selection Workflow
This diagram outlines the decision-making process for choosing an appropriate solvent system for heptadecanoic acid based on the experimental requirements.
Caption: Workflow for selecting a suitable solvent for heptadecanoic acid.
Protocol 1: Preparation of a Heptadecanoic Acid Stock Solution
This protocol describes a reliable method for preparing a stable stock solution in an organic solvent.
-
Pre-analysis Weighing: Tare a sterile, amber glass vial with a PTFE-lined screw cap on a calibrated analytical balance.
-
Aliquot Compound: Carefully weigh the desired amount of solid heptadecanoic acid directly into the tared vial. Record the exact weight.
-
Solvent Preparation: Select a high-purity (e.g., HPLC or ACS grade) organic solvent such as ethanol or DMF. Purge the solvent by bubbling a gentle stream of inert gas (nitrogen or argon) through it for 10-15 minutes to remove dissolved oxygen.
-
Dissolution: Add the calculated volume of the purged solvent to the vial containing the heptadecanoic acid to achieve the target concentration.
-
Facilitate Solubilization: Cap the vial tightly and vortex for 30 seconds. If necessary, place the vial in a sonicator bath or a warm water bath (not exceeding 40°C) until all solid has dissolved and the solution is clear.
-
Inert Atmosphere Storage: Before final capping, flush the headspace of the vial with the inert gas for 15-20 seconds to displace any air.
-
Labeling and Storage: Seal the vial tightly with Parafilm®. Label clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C or -80°C, protected from light.
Diagram: Factors Influencing Heptadecanoic Acid Stability
This diagram illustrates the key environmental factors that can compromise the stability of heptadecanoic acid in solution, leading to degradation.
Caption: Key factors that can cause the degradation of heptadecanoic acid.
Protocol 2: Assessing the Stability of a Heptadecanoic Acid Solution
This protocol provides a framework for determining the stability of your prepared stock solution over time using chromatographic methods (e.g., GC-MS or LC-MS).
-
Initial Analysis (T=0): Immediately after preparing the stock solution (as per Protocol 1), perform an initial analysis.
-
Dilute an aliquot of the stock solution to a working concentration suitable for your analytical instrument.
-
Inject the sample and acquire the chromatogram and/or mass spectrum.
-
Integrate the peak area of heptadecanoic acid. This will serve as your baseline (100% purity) reference. Note any minor impurity peaks present at T=0.
-
-
Sample Storage: Store the primary stock solution under the conditions you wish to test (e.g., -20°C, with inert gas overlay, protected from light).
-
Time-Point Analysis: At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove the stock solution from storage.
-
Allow the solution to equilibrate to room temperature.
-
Prepare and analyze a sample in the same manner as the T=0 analysis.
-
-
Data Analysis and Comparison:
-
Compare the chromatograms from each time point to the T=0 chromatogram.
-
Look for the appearance of new peaks or the growth of existing impurity peaks. These are indicative of degradation products.
-
Calculate the relative percentage of the main heptadecanoic acid peak area compared to the total peak area of all components in the chromatogram.
-
A significant decrease (>5-10%) in the relative peak area of heptadecanoic acid or the appearance of significant degradation peaks indicates that the solution is unstable under the tested storage conditions. Analytical techniques like GC-MS and HPLC are crucial for this assessment.[15]
-
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10465, Heptadecanoic Acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). HEPTADECANOIC ACID. Retrieved from [Link]
-
Ahmad, T., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition. Retrieved from [Link]
-
McClements, D.J. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst. Retrieved from [Link]
-
ResearchGate. (2012). What is the best solvent to dilute FAME (fatty acid methyl ester) samples for GC/MS analysis? Retrieved from [Link]
-
Slocombe, S.P., et al. (2001). Analysis of the Alternative Pathways for the β-Oxidation of Unsaturated Fatty Acids Using Transgenic Plants Synthesizing Polyhydroxyalkanoates in Peroxisomes. Plant Physiology. Retrieved from [Link]
-
Fievez, V., et al. (n.d.). Comparison of methods for determining the fatty acid composition of photosynthetic tissues. CORE. Retrieved from [Link]
-
Orsavova, J., et al. (2019). The effect of fatty acid profile on the stability of nontraditional and traditional plant oils. Molecules. Retrieved from [Link]
-
Jenkins, B., et al. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. Retrieved from [Link]
-
CPAChem. (2020, October 7). Safety data sheet - Heptadecanoic Acid. Retrieved from [Link]
-
Al-Mubaddel, F.S., et al. (2024). Investigating the Thermal Stability of Omega Fatty Acid-Enriched Vegetable Oils. MDPI. Retrieved from [Link]
-
LookChem. (n.d.). Heptadecanoic acid MSDS CasNo.506-12-7. Retrieved from [Link]
-
Rodríguez-Alcalá, L.M., et al. (2008). Dichloromethane as a Solvent for Lipid Extraction and Assessment of Lipid Classes and Fatty Acids from Samples of Different Natures. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Food Business News. (n.d.). Fat's Balancing Act. Retrieved from [Link]
-
Lee, J.H., et al. (2014). Fatty Acid Composition as a Predictor for the Oxidation Stability of Korean Vegetable Oils with or without Induced Oxidative Stress. Preventive Nutrition and Food Science. Retrieved from [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. Retrieved from [Link]
-
Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]
-
Frontiers Media. (2023). Heptadecanoic acid and pentadecanoic acid crosstalk with fecal-derived gut microbiota are potential non-invasive biomarkers for chronic atrophic gastritis. Frontiers in Microbiology. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]
-
DeGrado, T.R., et al. (2002). Synthesis and Initial Evaluation of 17-11C-Heptadecanoic Acid for Measurement of Myocardial Fatty Acid Metabolism. Journal of Nuclear Medicine. Retrieved from [Link]
-
Kolb, D., & Brown, J.B. (1955). Low temperature solubilities of fatty acids in selected organic solvents. Journal of the American Oil Chemists' Society. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. atamankimya.com [atamankimya.com]
- 3. HEPTADECANOIC ACID CAS#: 506-12-7 [m.chemicalbook.com]
- 4. hmdb.ca [hmdb.ca]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Heptadecanoic Acid | C17H34O2 | CID 10465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. talcottlab.tamu.edu [talcottlab.tamu.edu]
- 8. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of fatty acid profile on the stability of non-traditional and traditional plant oils | Potravinarstvo Slovak Journal of Food Sciences [potravinarstvo.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Heptadecanoic acid MSDS CasNo.506-12-7 [lookchem.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Resolving Co-elution of Heptadecanoic Acid
Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for resolving the co-elution of heptadecanoic acid (C17:0) with other fatty acids during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: Why is heptadecanoic acid (C17:0) commonly used as an internal standard?
A1: Heptadecanoic acid is a saturated fatty acid with 17 carbon atoms. It is frequently used as an internal standard (IS) for the quantification of other fatty acids because it is not naturally abundant in most biological samples.[1] Its chemical properties are similar to many lipids of interest, which helps to correct for variations during sample preparation and analysis, ensuring more accurate quantification.[1]
Q2: What are the most common fatty acids that co-elute with heptadecanoic acid (C17:0)?
A2: The most common issue is the co-elution of the C17:0 fatty acid methyl ester (FAME) with isomers of monounsaturated C16 and C18 fatty acids. Specifically, palmitoleic acid (C16:1) isomers and certain oleic acid (C18:1) isomers are frequent culprits, depending on the chromatographic conditions and the column used.[1]
Q3: What is the fundamental reason for co-elution in this context?
A3: Co-elution occurs when two or more compounds are not sufficiently separated by the chromatographic system and elute from the column at or near the same time. This is primarily due to insufficient resolution, which can be caused by a combination of factors including the choice of GC column, the temperature program, and the carrier gas flow rate.
Q4: What is derivatization, and why is it essential for fatty acid analysis by Gas Chromatography (GC)?
A4: Derivatization is a chemical reaction that transforms a compound into a product (a derivative) with different chemical and physical properties that make it more suitable for a specific analytical method. For GC analysis of fatty acids, the highly polar carboxylic acid group is converted into a less polar and more volatile ester, typically a fatty acid methyl ester (FAME).[2][3] This is crucial for several reasons:
-
Increased Volatility: FAMEs are more volatile than their free acid counterparts, allowing them to be analyzed effectively by GC.[3][4]
-
Improved Peak Shape: The high polarity of free fatty acids can cause them to interact strongly with the GC system, leading to poor peak shape (tailing). Derivatization minimizes these interactions, resulting in sharper, more symmetrical peaks.[2][5]
-
Enhanced Separation: By neutralizing the polar carboxyl group, separation can be achieved based on more subtle differences like carbon chain length and the degree, position, and configuration (cis/trans) of unsaturation.[2]
Troubleshooting Guide: From Diagnosis to Resolution
This section provides a systematic, question-and-answer guide to diagnose and resolve C17:0 co-elution issues.
Problem: My C17:0 peak is asymmetrical or has a "shoulder." How can I definitively confirm co-elution?
Answer: An asymmetrical peak or a noticeable shoulder is a strong indicator of a co-eluting compound.[6] To confirm this, you can use the following methods:
-
Mass Spectrometry (MS) Detector Analysis: If you are using a GC-MS system, you can assess peak purity by examining the mass spectra across the entire peak. If the mass spectrum at the leading edge of the peak is different from the spectrum at the trailing edge, it confirms that more than one compound is present.[6] For C17:0 FAME, you would expect a prominent molecular ion (m/z 284) and characteristic fragmentation patterns. A co-eluting C16:1 FAME would show a different molecular ion (m/z 268).
-
Co-injection with a Standard: Spike your sample with a pure analytical standard of the suspected interfering compound (e.g., a C16:1 FAME isomer). If your suspicion is correct, you will see a significant increase in the height or area of the problematic peak relative to other peaks in the chromatogram.
Problem: I've confirmed co-elution. What is the first and simplest optimization step I should take?
Answer: The most direct and often effective initial step is to optimize the GC oven temperature program. The goal is to increase the interaction time of the analytes with the stationary phase, which can enhance separation.[6][7]
Strategies for Temperature Program Optimization
| Strategy | Action | Rationale |
| Lower Initial Temperature | Decrease the starting oven temperature. | Improves the separation of more volatile, early-eluting compounds by focusing them at the head of the column before the temperature ramp begins.[6] |
| Reduce Ramp Rate | Slow the rate of temperature increase (e.g., from 10°C/min to 2°C/min) during the elution window of the compounds of interest. | A slower ramp gives the analytes more time to interact with the stationary phase, which often leads to better resolution between closely eluting peaks.[6][8] |
| Incorporate Isothermal Holds | Add a period where the temperature is held constant just before the elution of the co-eluting pair. | This can provide the necessary time for the compounds to separate fully, especially for difficult-to-resolve isomers.[6] |
Problem: Temperature programming adjustments were not sufficient. What is the next most critical factor for achieving separation?
Answer: If temperature programming fails to resolve the co-elution, the next and most critical factor is the GC column's stationary phase . The chemistry of the stationary phase dictates the separation mechanism. For FAMEs, especially when dealing with isomers, a highly polar column is essential.[9][10]
Comparison of Common GC Stationary Phases for FAME Analysis
| Stationary Phase Type | Common Names | Separation Principle | Suitability for C17:0 Co-elution Issues |
| Non-Polar | DB-1, HP-5ms | Primarily by boiling point and carbon number. | Not Recommended. Offers very poor selectivity for positional or geometric FAME isomers, making co-elution highly likely.[11] |
| Intermediate/Polar | DB-Wax, HP-INNOWAX (Polyethylene Glycol - PEG) | Polarity, carbon number, and degree of unsaturation. | Good for general FAMEs. Can separate saturated and unsaturated FAMEs but often fails to resolve complex mixtures of cis/trans isomers.[3][12] |
| Highly Polar | HP-88, SP-2560, CP-Sil 88 (Cyanopropyl Silicone) | High degree of polarity, offering selectivity for cis/trans and positional isomers. | Highly Recommended. These columns are the industry standard for complex FAME separations and provide the best chance of resolving C17:0 from interfering isomers.[9][10][12] |
Expert Insight: The separation on cyanopropyl phases is driven by strong dipole-dipole interactions between the stationary phase and the double bonds of unsaturated FAMEs. This interaction allows for the separation of isomers that have very similar boiling points.[11] Using a longer column (e.g., 100 m) with a highly polar stationary phase will further increase the number of theoretical plates and significantly enhance resolving power.[13][14]
Problem: My sample preparation could be flawed. How can incomplete derivatization cause co-elution?
Answer: An incomplete derivatization reaction will leave behind underivatized free fatty acids. These molecules are highly polar and do not chromatograph well, often resulting in broad, tailing peaks that can overlap with well-behaved FAME peaks, including your internal standard.[2][6] It is crucial to ensure your esterification/transesterification reaction goes to completion.
Experimental Protocol 1: Boron Trifluoride (BF₃)-Methanol Derivatization
This is a widely used and robust acid-catalyzed method for preparing FAMEs from lipids.[6][15]
Materials:
-
Lipid sample (1-25 mg)
-
Micro-reaction vessel (5-10 mL) with a PTFE-lined cap
-
Boron Trifluoride-Methanol (BF₃-Methanol) reagent, 12-14% w/w
-
Hexane (GC grade)
-
Deionized water or saturated NaCl solution
-
Anhydrous sodium sulfate
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Weigh 1-25 mg of the lipid sample into the micro-reaction vessel.
-
Add 2 mL of BF₃-Methanol reagent to the vessel.
-
Cap the vessel tightly and heat at 60°C for 10 minutes. The optimal time can vary, so method validation is recommended.
-
Cool the vessel to room temperature.
-
Add 1 mL of hexane followed by 1 mL of water to the vessel.
-
Cap and vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge briefly to facilitate phase separation.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for GC analysis.
Trustworthiness Check: Always use high-quality derivatization reagents with low moisture content, as water can hinder the esterification reaction.[2] Run a derivatized fatty acid standard (like the Supelco 37 Component FAME Mix) to verify that your procedure is working correctly and that the GC system is performing optimally.
Visualization of Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing co-elution issues.
Caption: A systematic workflow for troubleshooting the co-elution of C17:0.
Visualization of FAME Derivatization
The diagram below illustrates the general chemical conversion of a triglyceride to fatty acid methyl esters (FAMEs).
Caption: The transesterification process converts lipids to FAMEs for GC analysis.
Q5: When should I consider alternative chromatographic techniques?
A5: If extensive GC optimization, including the use of a long, highly polar column, fails to resolve the co-elution, it may be necessary to consider more advanced or alternative techniques.
-
Silver Ion Chromatography (Argentation Chromatography): This technique, often performed using High-Performance Liquid Chromatography (HPLC), separates fatty acid esters based on the number, position, and geometry (cis/trans) of double bonds. Silver ions interact reversibly with the π-electrons of the double bonds, leading to differential retention.[16] It is a powerful tool for isolating specific isomers but is more complex than standard GC.
-
Chiral Chromatography: For separating enantiomers (non-superimposable mirror images) of fatty acids, specialized chiral stationary phases are required in either GC or HPLC.[17][18][19] This is typically reserved for highly specific research applications, such as studying the stereospecificity of enzymes.
By following this guide, researchers can systematically diagnose the root cause of heptadecanoic acid co-elution and apply logical, evidence-based steps to achieve accurate and reliable chromatographic separation.
References
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. ResearchGate. [Link]
-
Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. [Link]
-
Comparison of GC stationary phases for the separation of fatty acid methyl esters in biodiesel fuels. PubMed. [Link]
-
Evaluation of New Stationary Phases for the Separation of Fatty Acid Methyl Esters. ResearchGate. [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek. [Link]
-
Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography. PubMed. [Link]
-
Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography. National Institutes of Health (NIH). [Link]
-
High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs). Restek (alternative link). [Link]
-
How Can You Determine Fatty Acid Composition Using Gas Chromatography? Chemistry For Everyone - YouTube. [Link]
-
Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. PubMed. [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. ResearchGate. [Link]
-
Fatty Acid Analysis by HPLC. AOCS. [Link]
-
The Chromatographic Resolution of Chiral Lipids. AOCS. [Link]
-
FA derivatization. Cyberlipid. [Link]
-
Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. ResearchGate. [Link]
-
Enantiomeric Separation of Triacylglycerols Consisting of Three Different Fatty Acyls and Their Chiral Chromatographic Elution Behavior. ACS Publications. [Link]
-
Separation of cis/trans fatty acid isomers on gas chromatography compared to the Ag-TLC method. INIS-IAEA. [Link]
-
Comparison of derivatization methods for the quantitative gas chromatographic analysis of oils. RSC Publishing. [Link]
-
Application of analytical derivatizations to the quantitative and qualitative determination of fatty acids. ResearchGate. [Link]
-
Which chiral column is appropriate for separation of chiral fatty acid varying from 7-10 carbons in length using either GCMS or HPLC? ResearchGate. [Link]
-
GC Troubleshooting Guide. Restek. [Link]
-
Streamlined Methods for the Resolution and Quantification of Fatty Acids Including Trans Fatty Acid Isomers in Food Products by Gas Chromatography. ResearchGate. [Link]
-
Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. Chromatography Online. [Link]
-
Identification of fatty acids in gas chromatography by application of different temperature and pressure programs on a single capillary column. ResearchGate. [Link]
-
Why Is Temperature Programming Used in Gas Chromatography. Drawell. [Link]
-
What Is Temperature Programming In Gas Chromatography? Chemistry For Everyone - YouTube. [Link]
-
Analyses of the fatty acid separation principle using liquid chromatography-mass spectrometry. Journal of Lipid Research. [Link]
-
Separation and Determination of Fatty Acids from Lipid Fractions by High-Performance Liquid Chromatography: Cholesterol Esters of Umbilical Cord Arteries. National Institutes of Health (NIH). [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. MDPI. [Link]
-
GC Troubleshooting Manual. Agilent. [Link]
-
GCMS analysis: elution profiles of standard mixture of fatty acids. ResearchGate. [Link]
-
Preparation, isolation and identification of non-conjugated C18:2 fatty acid isomers. Taylor & Francis Online. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 3. gcms.cz [gcms.cz]
- 4. m.youtube.com [m.youtube.com]
- 5. Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [discover.restek.com]
- 16. researchgate.net [researchgate.net]
- 17. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aocs.org [aocs.org]
- 19. aocs.org [aocs.org]
Validation & Comparative
A Comparative Guide to Heptadecanoic Acid (C17:0) and Pentadecanoic Acid (C15:0) as Dietary Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of nutritional science and metabolic research, the accurate assessment of dietary intake is paramount. While food frequency questionnaires and dietary recalls are valuable tools, they are subject to recall bias and measurement error. This has led to an increasing reliance on objective biomarkers to reflect dietary patterns. Among these, the odd-chain saturated fatty acids (OCS-FAs) heptadecanoic acid (C17:0) and pentadecanoic acid (C15:0) have emerged as prominent biomarkers, particularly for the consumption of ruminant fats, such as those found in dairy products. This guide provides an in-depth technical comparison of C17:0 and C15:0, elucidating their sources, metabolism, analytical methodologies, and their respective strengths and limitations as dietary biomarkers.
Biochemical Profile and Dietary Origins
Heptadecanoic acid and pentadecanoic acid are saturated fatty acids characterized by their odd-numbered carbon chains, containing 17 and 15 carbons, respectively. Unlike their even-chain counterparts, they are not significantly synthesized de novo in humans, making their presence in tissues and circulation largely dependent on dietary intake.
The primary dietary sources of both C17:0 and C15:0 are products from ruminant animals such as cows, sheep, and goats.[1][2] Their origin lies in the unique digestive physiology of these animals, where microbial fermentation in the rumen synthesizes these odd-chain fatty acids.[1] Consequently, dairy products and ruminant meats are the most significant dietary contributors.[1][3]
While both fatty acids are markers for ruminant fat intake, their relative proportions can vary. In milk fat, pentadecanoic acid (C15:0) is typically more abundant than heptadecanoic acid (C17:0), with an approximate ratio of 2:1.[4][5] For instance, milk fat contains approximately 1.05% C15:0 and 0.61% C17:0 of total fatty acids.[3][6] In contrast, the ratio in human plasma is often reversed, with a C15:0 to C17:0 ratio of approximately 1:2, suggesting potential differences in their metabolic handling or the existence of other dietary sources or endogenous production pathways.[4][5]
Lesser amounts of these OCS-FAs can also be found in certain species of fish and in negligible amounts in most plant-based foods.[1]
Metabolic Pathways and Endogenous Synthesis
The metabolism of C17:0 and C15:0 is a critical factor in their interpretation as dietary biomarkers. While primarily of exogenous origin, evidence suggests the possibility of some endogenous synthesis and metabolic interconversion.
One proposed pathway for endogenous production is through α-oxidation of even-chain fatty acids.[4][5] This process involves the removal of a single carbon atom from a fatty acid, potentially converting an even-chain fatty acid into an odd-chain one. Additionally, both C15:0 and C17:0 can be elongated to longer-chain fatty acids.[7]
The metabolism of ingested OCS-FAs can also influence their circulating levels. After absorption, they are incorporated into various lipid fractions, including phospholipids, triglycerides, and cholesterol esters. Their turnover rate in different tissues, such as adipose tissue versus plasma, will reflect dietary intake over different timeframes, with adipose tissue providing a longer-term measure.
Metabolic Fate of Dietary Odd-Chain Saturated Fatty Acids
A simplified diagram illustrating the metabolic journey of dietary C17:0 and C15:0.
Comparative Performance as Dietary Biomarkers
Both C17:0 and C15:0 are widely accepted as biomarkers for dairy fat intake.[7] However, their performance can be influenced by various factors, leading to nuanced interpretations.
Pentadecanoic Acid (C15:0):
Numerous studies have demonstrated a positive correlation between the intake of dairy products and the concentration of C15:0 in serum, plasma, and adipose tissue.[8][9] For instance, proportions of C15:0 in serum cholesterol esters have been shown to be positively related to butter intake and the total amount of fat from milk products.[8] The correlation between self-reported total dairy intake and plasma phospholipid C15:0 has been reported with Spearman correlation coefficients around 0.22.[9][10]
Heptadecanoic Acid (C17:0):
Heptadecanoic acid is also considered a valuable biomarker for dairy fat consumption.[11][12] However, some studies suggest that the correlation with dairy intake may be weaker for C17:0 compared to C15:0.[13] This could be due to a greater influence of endogenous metabolism on C17:0 levels.
Table 1: Comparison of Heptadecanoic Acid (C17:0) and Pentadecanoic Acid (C15:0) as Dietary Biomarkers
| Feature | Heptadecanoic Acid (C17:0) | Pentadecanoic Acid (C15:0) | References |
| Primary Dietary Source | Ruminant fats (dairy, meat) | Ruminant fats (dairy, meat) | [1],[2] |
| Typical Concentration in Milk Fat (% of total fatty acids) | ~0.61% | ~1.05% | [3],[6] |
| Typical Ratio in Dairy Fat (C15:0:C17:0) | 1 | 2 | [4],[5] |
| Typical Ratio in Human Plasma (C15:0:C17:0) | 2 | 1 | [4],[5] |
| Primary Tissue of Measurement | Plasma, Adipose Tissue | Plasma, Adipose Tissue | [13] |
| Correlation with Dairy Intake | Generally positive, may be weaker than C15:0 | Strong positive correlation | [8],[9],[13] |
| Potential for Endogenous Synthesis | Yes, through α-oxidation and other pathways | Yes, though considered less significant than dietary intake | [4],[5] |
| Association with Health Outcomes | Inverse association with risk of type 2 diabetes and cardiovascular disease | Inverse association with risk of type 2 diabetes and cardiovascular disease | [7],[14] |
Experimental Protocols for Analysis
The accurate quantification of C17:0 and C15:0 in biological samples is crucial for their use as biomarkers. The gold-standard method is gas chromatography-mass spectrometry (GC-MS) following lipid extraction and derivatization.
Step-by-Step Methodology for FAMEs Analysis by GC-MS:
-
Sample Collection and Storage:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
Perform lipid extraction using a modified Folch or Bligh-Dyer method with a chloroform:methanol solvent system.
-
Add an internal standard (e.g., a non-naturally occurring odd-chain fatty acid like C19:0) to the sample prior to extraction to correct for procedural losses.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a methylation reagent (e.g., boron trifluoride in methanol or methanolic HCl).
-
Heat the sample at a controlled temperature (e.g., 100°C) for a specific duration to convert fatty acids to their more volatile methyl esters.
-
-
FAMEs Extraction and Purification:
-
After cooling, add hexane and water to the sample to extract the FAMEs into the organic phase.
-
Vortex and centrifuge to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Evaporate the hexane under nitrogen and reconstitute the FAMEs in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject the FAMEs sample into a gas chromatograph equipped with a capillary column suitable for fatty acid analysis (e.g., a polar column).
-
Use a temperature program in the GC oven to separate the different FAMEs based on their boiling points and polarity.
-
The separated FAMEs are then introduced into the mass spectrometer for detection and quantification.
-
Identify C17:0 and C15:0 FAMEs based on their retention times and mass spectra compared to known standards.
-
Quantify the concentration of each fatty acid relative to the internal standard.
-
Analytical Workflow for OCS-FA Biomarker Quantification
A flowchart outlining the key steps in the analysis of C17:0 and C15:0 from biological samples.
Causality and Future Directions
While C17:0 and C15:0 are established biomarkers of ruminant fat intake, it is crucial to understand that correlation does not imply causation in the context of health outcomes. The observed inverse associations between circulating levels of these fatty acids and the risk of certain diseases, such as type 2 diabetes and cardiovascular disease, could be attributable to other components of dairy products or confounding lifestyle factors associated with dairy consumption.[7][14]
Future research should focus on intervention studies to more definitively establish the causal links between the intake of these specific fatty acids and health outcomes. Furthermore, exploring the gut microbiome's role in odd-chain fatty acid metabolism and the potential for endogenous synthesis will provide a more complete understanding of their physiology and refine their application as dietary biomarkers.
Conclusion
Heptadecanoic acid and pentadecanoic acid are invaluable tools for objectively assessing the intake of ruminant fats. Pentadecanoic acid generally exhibits a stronger and more consistent correlation with dairy consumption, making it a slightly more robust biomarker. However, the measurement of both fatty acids, in conjunction with traditional dietary assessment methods, provides a more comprehensive and accurate picture of dietary patterns. As our understanding of their metabolism and physiological roles continues to grow, so too will their utility in nutritional epidemiology and the development of targeted dietary interventions.
References
-
Jenkins, B. J., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444. [Link]
-
Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition, 7(4), 730–734. [Link]
-
Smedman, A., Gustafsson, I. B., Vessby, B., & Bosaeus, I. (1999). Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors. The American journal of clinical nutrition, 69(1), 22–29. [Link]
-
Wolk, A., Vessby, B., Ljung, H., & Barrefors, P. (1998). Evaluation of a food-frequency questionnaire: validation of fatty acid composition of adipose tissue and plasma lipids. American journal of clinical nutrition, 68(2), 321–327. [Link]
-
Mozaffarian, D., Cao, H., King, I. B., Lemaitre, R. N., Song, X., Siscovick, D. S., & Hotamisligil, G. S. (2010). Trans-palmitoleic acid, metabolic risk factors, and new-onset diabetes in U.S. adults: a cohort study. Annals of internal medicine, 153(12), 790–799. [Link]
-
Santaren, I. D., Watkins, S. M., Liese, A. D., & Hanley, A. J. (2014). Serum pentadecanoic acid (15:0), a short-term marker of dairy food intake, is inversely associated with incident type 2 diabetes and its underlying disorders. The American journal of clinical nutrition, 100(6), 1532–1540. [Link]
-
Lamarche, B., & Couture, P. (2013). Is plasma pentadecanoic acid a reasonable biomarker of dairy consumption? Journal of the American Heart Association, 2(4), e000496. [Link]
-
Imamura, F., Lemaitre, R. N., King, I. B., Song, X., Steffen, L. M., Folsom, A. R., Siscovick, D. S., & Mozaffarian, D. (2013). Circulating odd-chain fatty acids and incident heart failure in older adults: the Cardiovascular Health Study. American heart journal, 166(4), 739–747.e1. [Link]
-
Brevik, A., Veierød, M. B., Drevon, C. A., & Andersen, L. F. (2005). Fatty acids in serum phospholipids as biomarkers of fat intake in a Norwegian population. European journal of clinical nutrition, 59(12), 1418–1426. [Link]
-
Tri-Kwan, L., & Matti, U. (2021). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis. PLoS medicine, 18(9), e1003763. [Link]
-
Heptadecanoic Acid. (n.d.). In Human Metabolome Database. Retrieved January 5, 2026, from [Link]
-
Pentadecanoic Acid. (n.d.). In FooDB. Retrieved January 5, 2026, from [Link]
-
Hodson, L., Skeaff, C. M., & Fielding, B. A. (2008). Fatty acid composition of adipose tissue and blood in humans and its use as a biomarker of dietary intake. Progress in lipid research, 47(5), 348–380. [Link]
-
Venn-Watson, S., & Butterworth, C. (2022). Pentadecanoic Acid (C15:0), an Essential Fatty Acid, Broadly Activates Peroxisome Proliferator-Activated Receptors (PPARs) α, δ, and γ. PLoS ONE, 17(10), e0273935. [Link]
-
Forouhi, N. G., Koulman, A., Sharp, S. J., Imamura, F., Kröger, J., Schulze, M. B., ... & Wareham, N. J. (2014). Differences in the prospective association between individual plasma phospholipid saturated fatty acids and incident type 2 diabetes: the EPIC-InterAct case-cohort study. The lancet. Diabetes & endocrinology, 2(10), 810–818. [Link]
-
Ciesielski, V., Legrand, P., Blat, S., & Rioux, V. (2024). New insights on pentadecanoic acid with special focus on its controversial essentiality: A mini-review. Biochimie, 216, 12-19. [Link]
-
Park, Y., Lee, J., & Nicaud, J. M. (2020). De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering. Frontiers in Bioengineering and Biotechnology, 7, 484. [Link]
-
Gibbons, H., Koulman, A., & Griffin, J. L. (2017). Milk fat biomarkers and cardiometabolic disease. Current opinion in clinical nutrition and metabolic care, 20(2), 93–98. [Link]
-
de Oliveira Otto, M. C., Nettleton, J. A., Lemaitre, R. N., Steffen, L. M., Kromhout, D., Rich, S. S., ... & Mozaffarian, D. (2013). Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: a cohort study and meta-analysis. PLoS medicine, 10(9), e1001512. [Link]
-
Heptadecanoic Acid. (n.d.). In Ataman Kimya. Retrieved January 5, 2026, from [Link]
-
Heptadecanoic Acid. (n.d.). In Ataman Kimya. Retrieved January 5, 2026, from [Link]
-
Heptadecanoic Acid. (n.d.). In Ataman Kimya. Retrieved January 5, 2026, from [Link]
-
Fatty15. (2025). Pentadecanoic Acid Benefits: Promoting Your Metabolic Health. Retrieved from [Link]
-
Heptadecanoic acid (HMDB0002259). (n.d.). In Human Metabolome Database. Retrieved January 5, 2026, from [Link]
-
Pentadecanoic acid (FDB010033). (n.d.). In FooDB. Retrieved January 5, 2026, from [Link]
-
Wu, J., & San, K. Y. (2014). De novo biosynthesis of odd-chain fatty acids in Yarrowia lipolytica enabled by modular pathway engineering. Frontiers in bioengineering and biotechnology, 2, 7. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules (Basel, Switzerland), 20(2), 2425–2444. [Link]
-
Pentadecanoic acid (FDB010033). (n.d.). In FooDB. Retrieved January 5, 2026, from [Link]
-
The comparison between the C15:0 and C17:0 fatty acids within dairy... (n.d.). In ResearchGate. Retrieved January 5, 2026, from [Link]
-
Jenkins, B. J., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in health and disease. Molecules, 20(2), 2425-2444. [Link]
-
Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data. (2025). In ResearchGate. Retrieved January 5, 2026, from [Link]
-
Associations between serum pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) levels and hypertension: a cross-sectional analysis of NHANES data. (2025). In Lipids in Health and Disease. Retrieved January 5, 2026, from [Link]
-
Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children. (2021). In Journal of pediatric gastroenterology and nutrition. Retrieved January 5, 2026, from [Link]
-
Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children. (2021). In eScholarship. Retrieved January 5, 2026, from [Link]
-
Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. (2023). In MDPI. Retrieved January 5, 2026, from [Link]
-
Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review. (2022). In British Journal of Nutrition. Retrieved January 5, 2026, from [Link]
-
Recommended dairy product intake modulates circulating fatty acid profile in healthy adults: a multi-centre cross-over study. (2015). In British Journal of Nutrition. Retrieved January 5, 2026, from [Link]
-
Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial. (n.d.). In National Institutes of Health. Retrieved January 5, 2026, from [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. (n.d.). In Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. (n.d.). In Semantic Scholar. Retrieved January 5, 2026, from [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in... (n.d.). In OUCI. Retrieved January 5, 2026, from [Link]
-
Dairy Fat Intake Not Linked to Cardiovascular Disease or Death in Study. (2021). In DSM. Retrieved January 5, 2026, from [Link]
-
Engineering propionyl-CoA pools for de novo biosynthesis of odd-chain fatty acids in microbial cell factories. (2022). In Taylor & Francis Online. Retrieved January 5, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. atamankimya.com [atamankimya.com]
- 3. Human Metabolome Database: Showing metabocard for Heptadecanoic acid (HMDB0002259) [hmdb.ca]
- 4. mdpi.com [mdpi.com]
- 5. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Showing Compound Pentadecanoic acid (FDB010033) - FooDB [foodb.ca]
- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pentadecanoic acid in serum as a marker for intake of milk fat: relations between intake of milk fat and metabolic risk factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Is Plasma Pentadecanoic Acid a Reasonable Biomarker of Dairy Consumption? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Validation of Heptadecanoic Acid as a Proxy for Dairy Consumption
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Reliable Dietary Biomarkers
Objective assessment of dietary intake is a cornerstone of nutritional epidemiology and clinical research. Traditional methods, such as food frequency questionnaires (FFQs) and 24-hour recalls, are susceptible to recall bias and misreporting. Biomarkers of food intake (BFIs) offer a more objective measure of consumption.[1][2] Among these, circulating levels of specific fatty acids have emerged as promising candidates for assessing the intake of certain food groups. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has been widely investigated and is frequently used as a biomarker for dairy fat consumption.[3][4][5] This guide will critically evaluate the scientific evidence supporting this application.
The Biochemical Rationale: Why Heptadecanoic Acid?
The primary basis for using C17:0 as a biomarker for dairy intake lies in its origin. Unlike even-chain fatty acids, which are readily synthesized by humans, heptadecanoic acid is not produced in significant amounts endogenously.[6] Its main dietary sources are products from ruminant animals, such as dairy and meat.[6][7]
The synthesis of odd-chain fatty acids, including C17:0, occurs in the rumen of animals like cows, sheep, and goats through microbial fermentation.[6] Propionate, a short-chain fatty acid produced by the fermentation of dietary carbohydrates, serves as the precursor for the synthesis of these odd-chain fatty acids.[6] This process results in the incorporation of C17:0 into the milk fat and adipose tissue of these animals. Consequently, human consumption of dairy products leads to an increase in circulating and tissue levels of heptadecanoic acid.[8][9][10]
dot
Caption: Biosynthesis of Heptadecanoic Acid in Ruminants.
Validation Studies: Correlating C17:0 with Dairy Intake
Numerous observational studies have demonstrated a positive correlation between the consumption of dairy products and the concentration of heptadecanoic acid in various biological samples, including plasma, erythrocytes, and adipose tissue.[11][12][13]
| Study Type | Biological Matrix | Correlation (r) with Dairy Fat Intake | Reference |
| Randomized Controlled Trial | Erythrocytes | 0.25 | [14] |
| Observational Cohort | Adipose Tissue | 0.45 - 0.74 | [11] |
| Observational Cohort | Plasma/Serum | 0.45 - 0.50 | [11] |
| Cross-sectional Study | Plasma | Inverse correlation with liver fat | [15][16] |
While these correlations support the use of C17:0 as a biomarker, the strength of the association can be modest.[14] It is crucial to recognize that C17:0 is a biomarker of dairy fat intake, and its levels may not accurately reflect the consumption of low-fat dairy products.[14]
Confounding Factors and Alternative Sources
The validation of heptadecanoic acid as a specific biomarker for dairy consumption is complicated by several factors:
-
Endogenous Synthesis: While previously thought to be exclusively from dietary sources, there is growing evidence for the endogenous synthesis of odd-chain fatty acids in humans.[3][8][9] One proposed mechanism is α-oxidation of longer-chain fatty acids.[8][9][17] The contribution of this pathway to circulating C17:0 levels is still under investigation but raises questions about its specificity as a dietary biomarker.[18] Interestingly, the ratio of pentadecanoic acid (C15:0) to C17:0 in human plasma (approximately 1:2) is inverse to that found in dairy fat (roughly 2:1), further suggesting an endogenous metabolic pathway.[8][9][17]
-
Other Dietary Sources: Although dairy products are the primary source, heptadecanoic acid is also found in smaller amounts in ruminant meats (beef, lamb) and certain types of fish.[6][19] In populations with high fish consumption, this could be a significant confounder.[14]
-
Gut Microbiome: The human gut microbiome can produce propionate, a precursor for odd-chain fatty acid synthesis.[3] Dietary fiber intake can influence the production of propionate by gut bacteria, which may in turn affect circulating C17:0 levels.[3][20]
Comparative Analysis: Alternative Biomarkers for Dairy Intake
To provide a more comprehensive assessment of dairy consumption, researchers often consider a panel of biomarkers.
| Biomarker | Type | Primary Source | Strengths | Limitations |
| Pentadecanoic Acid (C15:0) | Odd-chain Saturated Fatty Acid | Ruminant fat | Also a well-established biomarker for dairy fat.[3][5] | Subject to similar confounding factors as C17:0 (endogenous synthesis, other dietary sources).[3][19] |
| Trans-palmitoleic Acid (C16:1 trans-9) | Trans Fatty Acid | Ruminant fat | Strong correlation with dairy fat intake.[5][14] | Present in partially hydrogenated vegetable oils, although levels have decreased with reformulation. |
| Vaccenic Acid (C18:1 trans-11) | Trans Fatty Acid | Ruminant fat | A potential novel biomarker for dairy fat.[14] | Less studied than other biomarkers. |
| Phytanic Acid | Branched-chain Fatty Acid | Ruminant fat, some fish | May provide a more complete assessment of dairy fat intake.[14] | Also found in fish, which could be a confounder. |
| Acyl-glycines, Proline-based dipeptides | Metabolites | Dairy products | Confirmed as biomarkers for dairy intake.[1] | May reflect more recent intake. |
Experimental Protocols: Quantification of Heptadecanoic Acid
The gold standard for the quantification of fatty acids in biological samples is gas chromatography-mass spectrometry (GC-MS).[6][7][21]
dot
Caption: Experimental workflow for C17:0 analysis.
Step-by-Step Methodology for Total Fatty Acid Analysis by GC-MS
-
Sample Collection and Storage:
-
Collect blood samples in EDTA-containing tubes.
-
Separate plasma and erythrocytes by centrifugation.
-
Store all samples at -80°C until analysis.[22]
-
-
Internal Standard Spiking:
-
Lipid Extraction:
-
Employ a robust lipid extraction method, such as the Folch or Bligh-Dyer method, using a chloroform/methanol solvent system.[23]
-
For total fatty acid analysis, include a hydrolysis step (acidic or basic) to release fatty acids from complex lipids.
-
-
Derivatization:
-
GC-MS Analysis:
-
Inject the FAMEs onto a suitable capillary column (e.g., a polar column for good separation of fatty acid isomers).[6]
-
Use a temperature gradient to separate the FAMEs based on their boiling points.
-
The mass spectrometer is used for detection and quantification, often in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.
-
-
Quantification:
Conclusion and Future Perspectives
Heptadecanoic acid remains a valuable and widely used biomarker for dairy fat intake. However, researchers must be cognizant of its limitations. The potential for endogenous synthesis and contributions from other dietary sources necessitates a cautious interpretation of the data. For a more robust assessment of dairy consumption, a multi-biomarker approach, incorporating other odd-chain and branched-chain fatty acids, as well as other metabolites, is recommended.[14][24][25] Future research should focus on elucidating the extent of endogenous C17:0 synthesis and identifying more specific biomarkers for different types of dairy products. Untargeted metabolomics approaches hold promise for discovering novel and more specific biomarkers of dairy intake.[2]
References
-
Fatty Acid Mass Spectrometry Protocol - LIPID MAPS. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - MDPI. [Link]
-
Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC - NIH. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… - OUCI. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - Semantic Scholar. [Link]
-
Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - NIH. [Link]
-
High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - NIH. [Link]
-
HEPTADECANOIC ACID | - atamankimya.com. [Link]
-
A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - ProQuest. [Link]
-
Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition. [Link]
-
A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed. [Link]
-
Odd chain fatty acid metabolism in mice after a high fat diet - PMC - NIH. [Link]
-
Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. [Link]
-
Showing Compound Heptadecanoic acid (FDB004676) - FooDB. [Link]
-
Biomarkers for intake of dairy fat and dairy products | Request PDF - ResearchGate. [Link]
-
Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - ResearchGate. [Link]
-
Foods High in Heptadecanoic acid (ant) - Whole Food Catalog. [Link]
-
(Open Access) A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. (2015) | Benjamin Jenkins - SciSpace. [Link]
-
Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed. [Link]
-
Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - NIH. [Link]
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice - MDPI. [Link]
-
Metabolomics-based biomarkers of fermented dairy and red meat intake: a randomized controlled trial in healthy adults - Frontiers. [Link]
-
Optimization of the GC method for routine analysis of the fatty acid profile in several food samples - European Commission. [Link]
-
Single-marker validation results for pentadecanoic acid (C15:0) and... - ResearchGate. [Link]
-
Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PubMed Central. [Link]
-
Fatty acids as biomarkers of total dairy and dairy fat intakes: A systematic review and meta-analysis | Request PDF - ResearchGate. [Link]
-
Biomarker of food intake for assessing the consumption of dairy and egg products - PMC. [Link]
-
Margaric acid - Wikipedia. [Link]
-
Associations of Maternal Consumption of Dairy Products during Pregnancy with Perinatal Fatty Acids Profile in the EDEN Cohort Study - MDPI. [Link]
-
Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients - PMC - NIH. [Link]
-
Dairy Fat Intake, Plasma C15:0 and Plasma Iso-C17:0 are inversely associated with Liver Fat in Children - eScholarship. [Link]
-
Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - MDPI. [Link]
Sources
- 1. Frontiers | Metabolomics-based biomarkers of fermented dairy and red meat intake: a randomized controlled trial in healthy adults [frontiersin.org]
- 2. Biomarker of food intake for assessing the consumption of dairy and egg products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Showing Compound Heptadecanoic acid (FDB004676) - FooDB [foodb.ca]
- 5. Biomarkers of dairy fat intake, incident cardiovascular disease, and all-cause mortality: A cohort study, systematic review, and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. atamankimya.com [atamankimya.com]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 9. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (Open Access) A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. (2015) | Benjamin Jenkins | 392 Citations [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 15. Dairy Fat Intake, Plasma Pentadecanoic Acid, and Plasma Iso-heptadecanoic Acid Are Inversely Associated With Liver Fat in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. escholarship.org [escholarship.org]
- 17. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease [mdpi.com]
- 18. Peroxisomal 2-Hydroxyacyl-CoA Lyase Is Involved in Endogenous Biosynthesis of Heptadecanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Associations of dairy and fiber intake with circulating odd-chain fatty acids in post-myocardial infarction patients - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. lipidmaps.org [lipidmaps.org]
- 23. jfda-online.com [jfda-online.com]
- 24. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Comparative Analysis of Fatty Acid Profiles in Metabolic Syndrome
Introduction: The Lipid Language of Metabolic Dysfunction
Metabolic Syndrome (MetS) is not a single disease but a constellation of cardiometabolic risk factors, including central obesity, insulin resistance, dyslipidemia (specifically high triglycerides and low HDL cholesterol), and hypertension.[1][2][3] Its rising global prevalence presents a significant public health challenge, increasing the risk for type 2 diabetes and atherosclerotic cardiovascular disease by two-fold and five-fold, respectively.[2][3] At the heart of this syndrome lies a profound dysregulation of lipid metabolism, where fatty acids (FAs) are not merely energy substrates but potent signaling molecules that dictate cellular function and inflammatory status.[4]
The plasma fatty acid profile, therefore, offers a high-resolution snapshot of an individual's metabolic health. It reflects the complex interplay between dietary intake, endogenous synthesis, and metabolic processing.[5] Distinct alterations in this profile are consistently observed in MetS, characterized by shifts in the balance between saturated (SFAs), monounsaturated (MUFAs), and polyunsaturated (PUFAs) fatty acids.[6] For researchers and drug development professionals, accurately quantifying these shifts is paramount. It allows for the identification of novel biomarkers, the elucidation of pathological mechanisms, and the evaluation of therapeutic interventions aimed at mitigating cardiometabolic risk.
This guide provides an in-depth comparative analysis of the primary methodologies for fatty acid profiling, grounded in field-proven insights. We will dissect the causality behind experimental choices, present validated protocols, and offer a clear framework for generating robust, reproducible data in the context of metabolic syndrome research.
The Pathophysiological Role of Fatty Acids in Metabolic Syndrome
Understanding why we measure fatty acids is as critical as knowing how. The type of fatty acid profoundly influences cellular processes central to MetS, particularly insulin signaling and inflammation.
-
Saturated Fatty Acids (SFAs): The Pro-Inflammatory Instigators: Diets rich in SFAs, such as palmitic acid (C16:0), are strongly correlated with the development of insulin resistance.[7][8] Mechanistically, excess intracellular SFAs are shunted into non-oxidative pathways, leading to the accumulation of lipid metabolites like diacylglycerols (DAGs) and ceramides.[9][10] In skeletal muscle and the liver, DAGs activate novel protein kinase C (PKC) isoforms, particularly PKCε, which in turn phosphorylate and inhibit the insulin receptor substrate (IRS-1), blunting the downstream insulin signaling cascade.[9] This SFA-induced inflammation can begin in the hypothalamus, leading to resistance to the satiety signals of insulin and leptin, thereby promoting a cycle of overnutrition.[10]
-
Monounsaturated Fatty Acids (MUFAs): A Protective Counterbalance? In contrast to SFAs, MUFAs like oleic acid (C18:1n-9) are generally considered to improve insulin sensitivity.[11] Shifting from a diet high in saturated fats to one rich in monounsaturated fats has been shown to enhance insulin sensitivity in healthy individuals.[11] The activity of Stearoyl-CoA Desaturase-1 (SCD1), the enzyme that converts SFAs to MUFAs, is often elevated in MetS and is associated with increased lipogenesis.[12]
-
Polyunsaturated Fatty Acids (PUFAs): The Double-Edged Sword:
-
Omega-6 (n-6) PUFAs: Linoleic acid (LA; C18:2n-6) is the primary dietary n-6 PUFA. While essential, a high n-6 to n-3 ratio, typical of Western diets, can be pro-inflammatory as its downstream metabolite, arachidonic acid (AA; C20:4n-6), is a precursor to inflammatory eicosanoids.[13]
-
Omega-3 (n-3) PUFAs: Eicosapentaenoic acid (EPA; C20:5n-3) and docosahexaenoic acid (DHA; C22:6n-3), found in fish oil, are potent anti-inflammatory molecules.[14][15] They compete with AA for metabolic enzymes, leading to the production of less inflammatory or actively pro-resolving mediators.[13] Higher intake of omega-3 PUFAs is associated with a lower risk of MetS, partly by reducing plasma triglycerides and inflammation.[13][16]
-
The following diagram illustrates a key mechanism by which saturated fatty acids contribute to insulin resistance.
Caption: SFA-induced pathway to insulin resistance.
Comparative Analysis of Core Analytical Methodologies
The accurate quantification of fatty acids is predominantly achieved via two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between them depends on the specific research question, desired throughput, and available instrumentation.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separates volatile compounds in a gaseous mobile phase based on boiling point and interaction with a stationary phase. | Separates compounds in a liquid mobile phase based on polarity, size, or charge interaction with a stationary phase. |
| Sample Volatility | Requires derivatization (e.g., to FAMEs) to make FAs volatile.[17] | Does not inherently require derivatization for all FAs, especially short-chain ones.[18][19] |
| Strengths | Gold Standard: High chromatographic resolution, extensive compound libraries for confident identification, and excellent sensitivity.[20][21] | Versatility: Excellent for separating non-volatile compounds and geometric isomers (cis/trans).[18] Can be coupled to various detectors (UV, PDA, MS). |
| Limitations | The mandatory derivatization step adds time, potential for analyte loss, and a source of variability.[22] | Can have lower resolution for complex mixtures compared to GC. May require derivatization (labeling) for sensitive detection of FAs that lack a chromophore.[18] |
| Best For... | Comprehensive, high-sensitivity profiling of total fatty acids (C4-C24+) in complex biological matrices like plasma.[23] | Analysis of short-chain fatty acids, separation of specific cis/trans isomers, or when avoiding derivatization is a priority.[18][19] |
Expert Insight: For most MetS studies aiming for a comprehensive plasma FA profile, GC-MS is the method of choice due to its superior separation power and sensitivity for the wide range of fatty acids involved. HPLC, particularly when coupled with mass spectrometry (LC-MS), serves as a powerful, often complementary, technique, especially for analyzing signaling lipids derived from FAs or when studying short-chain fatty acids produced by the gut microbiota, which are also implicated in metabolic health.
A Validated Experimental Workflow for Fatty Acid Profiling
A self-validating protocol is one where every step is designed to minimize error and ensure reproducibility. The following workflow integrates best practices for analyzing plasma fatty acids, from sample acquisition to data analysis.
Caption: Generalized workflow for plasma fatty acid analysis.
Step 1: Sample Collection and Preparation (The Foundation of Quality Data)
Causality: The pre-analytical phase is the largest source of potential error. Improper handling can lead to enzymatic degradation (lipolysis) of triglycerides and phospholipids, artificially inflating the free fatty acid pool and distorting the profile.
Protocol:
-
Collection: Collect whole blood into vacutainers containing EDTA. EDTA is preferred as it chelates Ca2+, inhibiting metalloproteinases and certain phospholipases.
-
Immediate Processing: Process samples within 1 hour of collection. Place tubes on ice immediately after drawing.
-
Centrifugation: Centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma from blood cells.
-
Aliquoting: Carefully transfer the plasma supernatant to pre-labeled cryovials, avoiding disturbance of the buffy coat.
-
Storage: Immediately flash-freeze aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage. Avoid multiple freeze-thaw cycles.
Step 2: Total Lipid Extraction (Isolating the Analytes of Interest)
Causality: Lipids must be efficiently separated from the complex plasma matrix (proteins, salts, etc.) while preventing degradation. The choice of extraction method balances recovery efficiency with safety and environmental concerns. The Folch method, using a chloroform:methanol mixture, is a benchmark for high recovery across a wide range of lipid classes.[24]
Protocol (Modified Folch Extraction):
-
Internal Standard Spiking: Thaw a 100 µL plasma aliquot on ice. Add a known amount of an internal standard mixture containing deuterated or odd-chain fatty acids (e.g., C17:0, C19:0).[25][26] This is critical as it accounts for analyte loss during extraction and derivatization, ensuring accurate quantification.
-
Solvent Addition: In a glass tube with a PTFE-lined cap, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol to the 100 µL plasma sample.
-
Homogenization: Vortex vigorously for 2 minutes to create a single-phase mixture, ensuring intimate contact between solvents and the sample for efficient protein denaturation and lipid solubilization.
-
Phase Separation: Add 0.4 mL of 0.9% NaCl solution (or pure water). Vortex for another minute. Centrifuge at 2,000 x g for 10 minutes to facilitate phase separation.
-
Collection: Three layers will form: an upper aqueous/methanol layer, a protein disk at the interface, and a lower chloroform layer containing the lipids. Carefully aspirate the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C to prevent oxidation of PUFAs. The dried lipid extract is now ready for derivatization.
Step 3: Derivatization to FAMEs (For GC-MS Analysis)
Causality: Fatty acids are not sufficiently volatile for GC analysis. Esterification, typically methylation, converts the polar carboxyl group into a non-polar, more volatile methyl ester, allowing the compound to travel through the GC column.[17] Boron trifluoride in methanol (BF3-Methanol) is a highly effective and common reagent for this transesterification.[17][26]
Protocol (BF3-Methanol Method):
-
Reagent Addition: Re-dissolve the dried lipid extract from Step 2 in 1 mL of toluene. Add 2 mL of 14% BF3-Methanol reagent.
-
Incubation: Securely cap the tube and heat in a water bath or heating block at 100°C for 45-60 minutes.[17][26] This provides the energy needed for the reaction to proceed to completion for all lipid classes.
-
Quenching and Extraction: Cool the tube to room temperature. Add 1 mL of water and 2 mL of hexane. Vortex vigorously for 2 minutes. The FAMEs will partition into the upper hexane layer.
-
Collection: Centrifuge briefly (1,000 x g for 5 min) to separate the layers. Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.
-
Final Preparation: Evaporate the hexane under a gentle nitrogen stream and reconstitute in a small, precise volume (e.g., 50-100 µL) of iso-octane or hexane for injection into the GC-MS.[25]
Quantitative Data Summary: Fatty Acid Signatures in Metabolic Syndrome
Numerous studies have identified a characteristic fatty acid signature associated with MetS. The table below synthesizes findings, highlighting common alterations compared to healthy controls.
| Fatty Acid / Index | Class | Typical Alteration in MetS | Pathophysiological Implication |
| Palmitic Acid (C16:0) | SFA | ▲ Increased[6][12] | Pro-inflammatory, linked to insulin resistance via DAG/PKC pathway.[10][12] |
| Stearic Acid (C18:0) | SFA | ▲ Increased[6] | Substrate for SCD1, contributes to SFA pool. |
| Palmitoleic Acid (C16:1n7) | MUFA | ▲ Increased[6] | Reflects elevated de novo lipogenesis and SCD1 activity. |
| Oleic Acid (C18:1n9) | MUFA | ▲ Increased[12][27] | Can result from high SCD1 activity converting stearic acid. |
| Linoleic Acid (LA; C18:2n6) | Omega-6 PUFA | ▼ Decreased[6] | May indicate higher consumption for AA synthesis or oxidative stress. |
| Arachidonic Acid (AA; C20:4n6) | Omega-6 PUFA | ▲ Increased[28] | Precursor to pro-inflammatory eicosanoids. |
| EPA (C20:5n3) | Omega-3 PUFA | ▼ Decreased[27] | Reduced anti-inflammatory capacity. |
| DHA (C22:6n3) | Omega-3 PUFA | ▼ Decreased[6][27] | Reduced anti-inflammatory and pro-resolving potential. |
| SCD1 Activity Index | Enzyme | ▲ Increased[6][12] | Marker of increased endogenous fat synthesis; associated with obesity and IR.[12] |
| D5D Activity Index | Enzyme | ▼ Decreased[6] | Impairs the conversion of essential FAs to long-chain PUFAs like AA and EPA. |
| D6D Activity Index | Enzyme | ▲ Increased[6] | Can lead to accumulation of intermediate FAs. |
Note: Activity indices for desaturase enzymes (SCD1, D5D, D6D) are often estimated by calculating the ratio of the product fatty acid to the precursor fatty acid (e.g., SCD1 index = C16:1n7 / C16:0).
Conclusion
The comparative analysis of fatty acid profiles is a powerful tool for dissecting the metabolic dysregulation that defines Metabolic Syndrome. While both GC-MS and HPLC are robust analytical platforms, GC-MS remains the benchmark for comprehensive profiling due to its high resolution and sensitivity. The success of any analysis, however, is built upon a foundation of meticulous pre-analytical handling, validated extraction protocols, and an understanding of the underlying biochemistry. By linking specific fatty acid signatures—such as elevated SFAs and SCD1 activity, and depleted omega-3 PUFAs—to the core pathologies of insulin resistance and chronic inflammation, researchers and drug developers can identify more precise targets and develop more effective strategies to combat this global health crisis.
References
- Metabolic syndrome in adults: Diagnostic criteria. (2025). [Source Not Available].
- Grundy, S. M., et al. (2005). Diagnosis and Management of the Metabolic Syndrome. Circulation.
- Perseghin, G., et al. (n.d.). Saturated, but not n-6 polyunsaturated, fatty acids induce insulin resistance: role of intramuscular accumulation of lipid metabolites. American Journal of Physiology-Endocrinology and Metabolism.
- Metabolic Syndrome. (n.d.). Johns Hopkins Medicine.
- Aslani, Z., et al. (2014). Dietary fatty acid composition and metabolic syndrome: a review. Journal of Nutritional Sciences and Dietetics.
- Symptoms and Diagnosis of Metabolic Syndrome. (2023). American Heart Association.
- Falkner, B., & Cossrow, N. D. (n.d.). Metabolic Syndrome. StatPearls - NCBI Bookshelf.
- Riccardi, G., et al. (n.d.). Dietary fat, insulin sensitivity and the metabolic syndrome. Clinical Nutrition.
- Fatty Acid Mass Spectrometry Protocol. (n.d.). LIPID MAPS.
- Samuel, V. T., et al. (2012). Saturated and unsaturated fat induce hepatic insulin resistance independently of TLR-4 signaling and ceramide synthesis in vivo. PNAS.
- González-García, R. A., et al. (2017). Anti-inflammatory effects of omega 3 and omega 6 polyunsaturated fatty acids in cardiovascular disease and metabolic syndrome. Critical Reviews in Food Science and Nutrition.
- González-García, R. A., et al. (2017). Anti-inflammatory effects of omega 3 and omega 6 polyunsaturated fatty acids in cardiovascular disease and metabolic syndrome. Taylor & Francis Online.
- Anti-inflammatory Effects of Omega 3 and Omega 6 Polyunsaturated Fatty Acids in Cardiovascular Disease and Metabolic Syndrome. (2017). ResearchGate.
- Chatterton, Z., et al. (2019). Comparison of Single Phase and Biphasic Extraction Protocols for Lipidomic Studies Using Human Plasma. Frontiers in Endocrinology.
- Guan, Z., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Pharmaceutical and Biomedical Analysis.
- Schött, H-F., et al. (2021). A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. ACS Omega.
- Sears, B., & Perry, M. (2015). The role of fatty acids in insulin resistance. Lipids in Health and Disease.
- Patterson, B. W., et al. (n.d.). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Journal of Lipid Research.
- Du Preez, J. C., et al. (2022). A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast and Grape Juice. Molecules.
- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis. (n.d.). MDPI.
- Gholamalizadeh, M., et al. (2024). Dietary fatty acid pattern and its association with metabolic profile among overweight and obese adults. Diabetology & Metabolic Syndrome.
- A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry. (2021). ACS Publications.
- Spaccini, R., et al. (2020). Simple Derivatization–Gas Chromatography–Mass Spectrometry for Fatty Acids Profiling in Soil Dissolved Organic Matter. Molecules.
- What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. (2015). ResearchGate.
- Ko-Mitamura, Y., et al. (2024). Fatty Acid Profile and Desaturase Activity in Obesity: Roles, Mechanisms, and Clinical Relevance. MDPI.
- de Oliveira, M. A. L., et al. (2014). Evaluation of lipid extraction and fatty acid composition of human plasma. Jornal Brasileiro de Patologia e Medicina Laboratorial.
- Jang, H., & Park, K. (2019). Omega-3 and omega-6 polyunsaturated fatty acids and metabolic syndrome: A systematic review and meta-analysis. Clinical Nutrition.
- Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque.
- Fatty Acids Analysis by Gas Chromatography. (2023). Impact Solutions.
- Association between Serum Fatty Acids Profile and MetScore in Women with Severe Obesity. (2024). MDPI.
- Comparison of Fatty Acid Profiles in a Group of Female Patients with Chronic Kidney Diseases (CKD) and Metabolic Syndrome (MetS)–Similar Trends of Changes, Different Pathophysiology. (2019). ResearchGate.
- DeBose-Boyd, R., & Ye, J. (2018). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Methods in Molecular Biology.
- University of Maryland Researchers Investigate HPLC-PDA Method for Fatty Acid Analysis. (2024). LCGC.
- Stepanov, Y. V., et al. (2019). Comparison of Fatty Acid Profiles in a Group of Female Patients with Chronic Kidney Diseases (CKD) and Metabolic Syndrome (MetS)–Similar Trends of Changes, Different Pathophysiology. Journal of Clinical Medicine.
- Liquid Chromatography–High Resolution Mass Spectrometry Analysis of Fatty Acid Metabolism. (2016). ACS Publications.
Sources
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Metabolic Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Dietary fatty acid pattern and its association with metabolic profile among overweight and obese adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. mdpi.com [mdpi.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. jnsd.tums.ac.ir [jnsd.tums.ac.ir]
- 9. pnas.org [pnas.org]
- 10. The role of fatty acids in insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary fat, insulin sensitivity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Anti-inflammatory effects of omega 3 and omega 6 polyunsaturated fatty acids in cardiovascular disease and metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Omega-3 and omega-6 polyunsaturated fatty acids and metabolic syndrome: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. hplc.eu [hplc.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Fatty Acids Analysis by Gas Chromatography - Impact Solutions [impact-solutions.co.uk]
- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. lipidmaps.org [lipidmaps.org]
- 26. A Validated Method for Quantification of Fatty Acids Incorporated in Human Plasma Phospholipids by Gas Chromatography–Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. [PDF] Comparison of Fatty Acid Profiles in a Group of Female Patients with Chronic Kidney Diseases (CKD) and Metabolic Syndrome (MetS)–Similar Trends of Changes, Different Pathophysiology | Semantic Scholar [semanticscholar.org]
- 28. Comparison of Fatty Acid Profiles in a Group of Female Patients with Chronic Kidney Diseases (CKD) and Metabolic Syndrome (MetS)–Similar Trends of Changes, Different Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of GC-MS and LC-MS Methods for Heptadecanoic Acid (C17:0) Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of fatty acids is a critical aspect of metabolic research, disease biomarker discovery, and therapeutic development. Heptadecanoic acid (C17:0), an odd-chain saturated fatty acid, has garnered significant interest as a biomarker for dietary intake and its association with various metabolic conditions.[1][2] The two primary analytical workhorses for fatty acid analysis are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these powerful techniques is not arbitrary and depends on the specific research question, sample matrix, and desired analytical performance.[3][4] This guide provides an in-depth, objective comparison of GC-MS and LC-MS for the analysis of C17:0, complete with experimental protocols and data-driven insights to facilitate informed methodological decisions.
The Dichotomy of Choice: Volatility vs. Polarity
At the heart of the comparison between GC-MS and LC-MS lies a fundamental difference in their separation principles. GC-MS is tailored for the analysis of volatile and thermally stable compounds.[5][6] Since fatty acids like C17:0 are not inherently volatile, a chemical derivatization step is mandatory to convert them into a form that can be readily vaporized without degradation.[4][5][7] Conversely, LC-MS is adept at analyzing a broader spectrum of molecules, including those that are non-volatile and thermally labile, by separating them in a liquid phase.[5][8] This often circumvents the need for derivatization, simplifying sample preparation.[3][4]
A Head-to-Head Comparison: Performance Metrics
The selection of an analytical method hinges on its performance characteristics. The following table summarizes key quantitative parameters for both GC-MS and LC-MS in the context of C17:0 analysis, compiled from various studies. It is crucial to note that these values can vary depending on the specific instrumentation, methodology, and sample matrix.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Key Considerations |
| Analyte Form | Fatty Acid Methyl Esters (FAMEs) or other volatile derivatives.[1][3] | Primarily Free Fatty Acids (underivatized).[3] | GC-MS necessitates a derivatization step to increase analyte volatility. LC-MS can directly analyze free fatty acids, simplifying sample preparation.[3][4] |
| Linearity (r²) | > 0.99 | > 0.99 | Both techniques demonstrate excellent linearity over a defined concentration range.[3] |
| Limit of Detection (LOD) | 1–30 µg/L for FAs; 0.003–0.72 µg/L for FAMEs.[3] | Can be as low as 2 nM for certain fatty acids.[9] | LC-MS/MS, particularly with targeted methods like Multiple Reaction Monitoring (MRM), generally offers superior sensitivity.[10][11] |
| Sample Throughput | Moderate; derivatization adds to the overall time.[12] | High; simpler sample preparation allows for faster turnaround.[11] | The multi-step process for GC-MS can be a bottleneck in large-scale studies. |
| Specificity | High; separation by GC and detection by MS provide excellent specificity. | Very High; chromatographic separation combined with specific precursor-to-product ion transitions in MS/MS enhances specificity.[9] | Both methods are highly specific, but LC-MS/MS can offer an additional layer of confirmation. |
| Matrix Effects | Generally lower due to sample cleanup during extraction and derivatization. | Can be more pronounced, potentially causing ion suppression or enhancement.[13] | Careful method development and the use of internal standards are crucial for mitigating matrix effects in LC-MS. |
Experimental Workflows: A Visual Guide
To better illustrate the practical differences between the two methodologies, the following diagrams outline the typical experimental workflows for C17:0 analysis by GC-MS and LC-MS.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GC-MS vs LC-MS: How to Choose for Metabolomics Research [arome-science.com]
- 7. benchchem.com [benchchem.com]
- 8. LC-MS vs. GC-MS: Which Is More Suitable for Biomolecules? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 11. benchchem.com [benchchem.com]
- 12. lcms.cz [lcms.cz]
- 13. academy.gmp-compliance.org [academy.gmp-compliance.org]
Navigating the Analytical Maze: A Guide to Inter-Laboratory Variability in Odd-Chain Fatty Acid Measurement
For Researchers, Scientists, and Drug Development Professionals
The burgeoning interest in odd-chain fatty acids (OCFAs), particularly pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), as potential biomarkers for cardiometabolic health and disease has placed a premium on their accurate and reproducible quantification. However, significant variability in measured concentrations between laboratories can obscure true biological differences and hinder the progress of research and clinical applications. This guide provides an in-depth comparison of the primary analytical methodologies, delves into the sources of inter-laboratory discrepancy, and offers a framework for improving measurement consistency, supported by experimental data and established best practices.
The Significance of Accurate OCFA Measurement
Odd-chain fatty acids, once considered minor components of the total fatty acid pool, are now recognized for their independent metabolic roles.[1] Unlike their even-chain counterparts, OCFAs are primarily derived from the diet, particularly from ruminant fats, and through endogenous synthesis from propionyl-CoA.[1][2] Emerging evidence links circulating levels of C15:0 and C17:0 with a lower risk of type 2 diabetes and cardiovascular disease, making their precise measurement critical for epidemiological studies, clinical trials, and the development of novel diagnostics and therapeutics.[2]
Core Analytical Platforms: A Head-to-Head Comparison
The two most prevalent techniques for the quantification of fatty acids in biological matrices are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these platforms is a critical determinant of analytical performance and can be a significant source of inter-laboratory variability.
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Analyte Form | Volatile derivatives (e.g., Fatty Acid Methyl Esters - FAMEs) | Primarily free fatty acids (underivatized) |
| Sample Preparation | Requires derivatization (e.g., methylation) | Derivatization not typically required |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.003–0.72 µg/L for FAMEs | 0.8–10.7 nmol/L for free fatty acids[3] |
| Limit of Quantification (LOQ) | Varies by analyte and method | 2.4–285.3 nmol/L for free fatty acids[3] |
| Precision (%RSD) | Generally <15% | Generally <15% |
| Accuracy (% Recovery) | 80-115% is a common acceptance range[4] | 91.24%-118.42% reported in some methods[5] |
| Throughput | Moderate | High |
Gas Chromatography-Mass Spectrometry (GC-MS): The Established Workhorse
GC-MS has long been the gold standard for fatty acid analysis due to its excellent chromatographic resolution and extensive, well-established mass spectral libraries for FAMEs.[6] However, a key requirement of GC-MS is the conversion of non-volatile fatty acids into volatile derivatives, a process that introduces potential sources of error and variability.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Sensitive Successor
LC-MS/MS offers several advantages, including the ability to analyze free fatty acids directly without derivatization, which simplifies sample preparation and reduces the risk of analyte loss or modification.[6] The high selectivity and sensitivity of tandem mass spectrometry also allow for robust quantification in complex biological matrices.
Deconstructing Inter-Laboratory Variability: Key Contributing Factors
The National Institute of Standards and Technology (NIST) has established the Fatty Acid Quality Assurance Program (FAQAP) to assess and improve the comparability of fatty acid measurements across laboratories.[7] Data from these inter-laboratory comparison studies highlight several key sources of variability:
-
Sample Preparation: This is arguably the most significant source of variability. Differences in extraction solvents, saponification (hydrolysis of esterified fatty acids) conditions, and derivatization reagents and protocols can all lead to systematic biases.
-
Analytical Platform and Method: As detailed above, the choice between GC-MS and LC-MS/MS, as well as the specific column, temperature program, and ionization/detection parameters used, can significantly impact results.
-
Calibration and Quantification: The use of appropriate internal standards is crucial for accurate quantification. Historically, OCFAs themselves were used as internal standards, assuming their endogenous levels were negligible.[1][8] This is now known to be incorrect and can introduce significant errors. The use of stable isotope-labeled internal standards corresponding to the analytes of interest is the preferred approach.
-
Data Analysis and Reporting: Differences in peak integration methods, calibration curve fitting, and the units used for reporting (e.g., µg/mL, µmol/L, % of total fatty acids) can all contribute to discrepancies.
The following diagram illustrates the major workflow stages where variability can be introduced in OCFA measurement.
Caption: Key stages contributing to inter-laboratory variability in OCFA measurement.
A Framework for Enhancing Comparability: An Experimental Protocol for Method Validation
To mitigate inter-laboratory variability, a robust, self-validating system is essential. The following outlines a detailed, step-by-step methodology for the quantification of total C15:0 and C17:0 in human serum using GC-MS, incorporating principles of best practice.
Objective: To accurately quantify total pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0) in human serum.
Materials:
-
Human serum samples
-
Internal Standard: Tridecanoic acid (C13:0) or stable isotope-labeled C15:0 and C17:0
-
Reagents: Methanolic HCl, Hexane, Sodium Bicarbonate
-
Instrumentation: Gas Chromatograph with Mass Spectrometric detector (GC-MS)
Experimental Workflow:
Caption: A validated experimental workflow for total OCFA analysis by GC-MS.
Step-by-Step Protocol:
-
Sample Preparation:
-
To 100 µL of serum in a glass tube, add a known amount of internal standard (e.g., C13:0). The use of an internal standard is critical to correct for variations in extraction efficiency and instrument response.
-
Add 2 mL of 5% methanolic HCl. This single step achieves both the hydrolysis of esterified fatty acids and the methylation of the resulting free fatty acids to form FAMEs.
-
Cap the tube tightly and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of deionized water and 1 mL of hexane. Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Transfer the upper hexane layer to a clean tube.
-
Wash the hexane extract with 1 mL of 2% sodium bicarbonate solution to remove any remaining acid.
-
Transfer the washed hexane layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried FAMEs in 100 µL of hexane for GC-MS analysis.
-
-
GC-MS Analysis:
-
Column: Use a capillary column suitable for FAMEs analysis (e.g., DB-23 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure good separation of the FAMEs.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Operate in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target FAMEs. Monitor characteristic ions for C15:0-ME, C17:0-ME, and the internal standard.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the target analytes and the internal standard.
-
Calculate the response factor for each analyte relative to the internal standard using a calibration curve prepared with known concentrations of C15:0 and C17:0 standards.
-
Determine the concentration of C15:0 and C17:0 in the serum samples based on their peak area ratios to the internal standard and the calibration curve.
-
The Path Forward: Standardization and Collaboration
Achieving better concordance in OCFA measurements across laboratories requires a multi-pronged approach. The use of certified Standard Reference Materials (SRMs) , such as SRM 2378 and SRM 3951 from NIST, is fundamental for method validation and ongoing quality control.[7][9][10][11] These materials have well-characterized concentrations of various fatty acids, providing a benchmark against which laboratories can assess the accuracy of their measurements.
Furthermore, participation in proficiency testing schemes like the FAQAP allows laboratories to identify potential biases in their methods and take corrective actions.[7] Ultimately, greater transparency in reporting all aspects of the analytical methodology, from sample preparation to data analysis, will foster a deeper understanding of the sources of variability and pave the way for more consistent and reliable odd-chain fatty acid measurements in the scientific community.
References
-
National Institute of Standards and Technology. (2021, November 19). Standard Reference Material 3951 Fatty Acid Species in Frozen Human Serum. NIST. [Link]
-
National Institute of Standards and Technology. (2018, February 13). Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. A Clinical SRM based on Endogenous Supplementation of Polyunsaturated Fatty Acids. NIST. [Link]
-
Data.gov. (2017, January 26). SRM 2378 Fatty Acids in Human Serum. [Link]
-
ResearchGate. (n.d.). Standard Reference Material (SRM) 2378 fatty acids in frozen human serum. Certification of a clinical SRM based on endogenous supplementation of polyunsaturated fatty acids | Request PDF. Retrieved from [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). The Dietary Total-Fat Content Affects the In Vivo Circulating C15:0 and C17:0 Fatty Acid Levels Independently. Nutrients, 7(8), 6433–6446. [Link]
-
Gaug, M., et al. (2019). Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma. Molecules, 24(2), 366. [Link]
-
ResearchGate. (n.d.). Fig. 4 Accuracy and precision of the method: The intra-and inter-day.... Retrieved from [Link]
-
Koch, E., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Analytical and Bioanalytical Chemistry, 413(21), 5329–5341. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444. [Link]
-
Waters Corporation. (n.d.). Fast and Simple Free Fatty Acids Analysis Using ACQUITY UPC2/MS. [Link]
-
Tanan, W., et al. (2020). Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products. Molecules, 25(24), 6002. [Link]
-
Li, X., et al. (2021). Accurate and reliable quantitation of short chain fatty acids from human feces by ultra high-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS). Journal of Pharmaceutical and Biomedical Analysis, 200, 114071. [Link]
-
Kim, J., et al. (2022). Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database. Food Science and Biotechnology, 31(12), 1629–1638. [Link]
-
ResearchGate. (n.d.). (PDF) Rapid quantification of fatty acids in plant oils and biological samples by LC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). Curve of Pentadecanoic acid with GC-MS technology. Retrieved from [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules, 20(2), 2425–2444. [Link]
-
Jenkins, B., West, J. A., & Koulman, A. (2015). A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. Molecules, 20(2), 2425–2444. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Validation of a LC–MS/MS-Based Assay for Quantification of Free and Total Omega 3 and 6 Fatty Acids from Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of the AOAC method for analyzing fatty acids in meat by-products for the Korean Food Composition Database - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accurate and reliable quantitation of short chain fatty acids from human feces by ultra high-performance liquid chromatography-high resolution mass spectrometry (UPLC-HRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standard Reference Material 2378 Fatty Acids in Frozen Human Serum. A Clinical SRM based on Endogenous Supplementation of Polyunsaturated Fatty Acids | NIST [nist.gov]
- 10. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]
- 11. researchgate.net [researchgate.net]
Heptadecanoic Acid: A Potential Biomarker in the Shifting Landscape of Metabolic Disease
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Beyond the Even-Chain Paradigm
In the intricate world of lipid metabolism, odd-chain fatty acids have long been overshadowed by their even-chained counterparts. Heptadecanoic acid (C17:0), a saturated fatty acid with 17 carbon atoms, is emerging from this relative obscurity as a potential biomarker for a range of metabolic diseases, including type 2 diabetes (T2D), cardiovascular disease (CVD), and non-alcoholic fatty liver disease (NAFLD).[1][2][3] Unlike even-chain fatty acids, which are readily synthesized endogenously, the primary sources of heptadecanoic acid in humans are dietary, particularly from dairy products and ruminant fats, and to a lesser extent, synthesis by gut microbiota.[4] This exogenous origin makes C17:0 a unique candidate for a biomarker that may reflect dietary patterns and their interplay with metabolic health.
This guide provides a comprehensive comparison of heptadecanoic acid levels in healthy versus diseased cohorts, supported by experimental data. We will delve into the analytical methodologies for its quantification, explore its metabolic fate, and critically evaluate its performance against established biomarkers.
Comparative Analysis: Heptadecanoic Acid Levels in Health and Disease
Numerous epidemiological studies have pointed towards an inverse association between circulating levels of heptadecanoic acid and the risk of developing metabolic disorders.[1] Higher concentrations of C17:0 have been linked to a more favorable metabolic profile, suggesting a potential protective role.
Type 2 Diabetes (T2D)
In the context of T2D, a meta-analysis of prospective cohort studies has demonstrated a significant inverse association between circulating C17:0 levels and the risk of developing the disease. Individuals in the highest tertile or quintile of C17:0 concentrations exhibited a notable reduction in relative risk compared to those in the lowest.[1]
| Biomarker | Study Type | Population/Design | Metric | Result (Top vs. Bottom Tertile/Quintile) |
| Heptadecanoic Acid (C17:0) | Meta-analysis | Prospective cohort studies | Relative Risk (RR) | 0.84 (95% CI: 0.76–0.92) [1] |
| Palmitic Acid (C16:0) | Meta-analysis | Prospective cohort studies | Relative Risk (RR) | 1.08 (95% CI: 0.97–1.21) |
| Stearic Acid (C18:0) | Meta-analysis | Prospective cohort studies | Relative Risk (RR) | 1.05 (95% CI: 0.99–1.12) |
Table 1: Comparison of the relative risk of Type 2 Diabetes associated with different saturated fatty acids.
While a direct association with improvements in glycated hemoglobin (HbA1c) has not been consistently observed in intervention studies, the consistent epidemiological findings suggest a complex interplay between C17:0 and glucose homeostasis.[5]
Cardiovascular Disease (CVD)
Similar to T2D, higher circulating levels of heptadecanoic acid have been associated with a lower risk of cardiovascular disease. A meta-analysis of prospective studies indicated that individuals with higher levels of C17:0 had a reduced risk of incident CVD.[2]
| Biomarker | Study Type | Population/Design | Metric | Result (Highest vs. Lowest Category) |
| Heptadecanoic Acid (C17:0) | Meta-analysis | Prospective studies | Relative Risk (RR) | 0.91 (95% CI: 0.85–0.99) [2] |
| Myristic Acid (C14:0) | Meta-analysis | Prospective studies | Relative Risk (RR) | 1.15 (95% CI: 1.01–1.32) |
| Palmitic Acid (C16:0) | Meta-analysis | Prospective studies | Relative Risk (RR) | 1.18 (95% CI: 1.05–1.33) |
Table 2: Comparative risk of Cardiovascular Disease associated with various saturated fatty acids.
Non-Alcoholic Fatty Liver Disease (NAFLD)
The link between heptadecanoic acid and NAFLD is an area of growing interest. Studies have shown that serum levels of C17:0 are negatively correlated with the severity of NAFLD.[6] In patients with NAFLD, lower levels of both C17:0 and its precursor, pentadecanoic acid (C15:0), were observed in those with higher NAFLD activity scores (NAS), which indicate more severe disease.[6]
A diagnostic panel incorporating C15:0, along with other fatty acids and clinical parameters, demonstrated good performance in predicting advanced fibrosis in NAFLD patients, achieving an area under the receiver operating characteristic curve (AUROC) of 0.92.[6][7]
| Biomarker Panel | Application | Performance Metric | Value |
| [15:0, 16:1n7t, 18:1n7c, 22:5n3, age, ferritin, APRI] | Predicting advanced fibrosis in NAFLD | AUROC | 0.92 (82% sensitivity at 90% specificity) [6][7] |
| Alanine Aminotransferase (ALT) | Diagnosing NAFLD | AUROC | ~0.82 |
| Aspartate Aminotransferase (AST) | Diagnosing NAFLD | AUROC | ~0.81 |
Table 3: Performance of a heptadecanoic acid-related biomarker panel in NAFLD compared to traditional liver enzymes.
Experimental Protocols: Quantification of Heptadecanoic Acid
Accurate and precise quantification of heptadecanoic acid is paramount for its validation as a reliable biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.[4]
Step-by-Step Methodology for C17:0 Quantification in Plasma
-
Sample Preparation:
-
Collect fasting blood samples in EDTA-containing tubes.
-
Centrifuge to separate plasma.
-
Store plasma at -80°C until analysis.
-
-
Lipid Extraction:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add a deuterated internal standard, such as C17:0-d3, to correct for extraction losses.
-
Perform a Folch extraction using a 2:1 chloroform:methanol solution to isolate total lipids.
-
Vortex vigorously and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
-
Transesterification to Fatty Acid Methyl Esters (FAMEs):
-
Evaporate the solvent from the lipid extract under a stream of nitrogen.
-
Add a transesterification reagent, such as 14% boron trifluoride in methanol.
-
Heat the sample at 100°C for 30 minutes to convert the fatty acids to their more volatile methyl esters (FAMEs).
-
-
FAMEs Extraction:
-
After cooling, add hexane and water to the sample.
-
Vortex and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject the FAMEs extract into the GC-MS system.
-
The gas chromatograph separates the different FAMEs based on their boiling points and polarity.
-
The mass spectrometer identifies and quantifies the individual FAMEs based on their unique mass-to-charge ratios.
-
Quantification of C17:0 is achieved by comparing its peak area to that of the internal standard.
-
Caption: Experimental workflow for the quantification of heptadecanoic acid.
The Metabolic Pathway of Odd-Chain Fatty Acids
The metabolism of odd-chain fatty acids, such as heptadecanoic acid, proceeds through the standard β-oxidation pathway, similar to even-chain fatty acids. However, the final cleavage step yields a three-carbon propionyl-CoA molecule in addition to acetyl-CoA. Propionyl-CoA is then converted to succinyl-CoA, an intermediate of the citric acid cycle, through a series of enzymatic reactions.
Caption: Metabolic fate of heptadecanoic acid.
Discussion and Future Directions
The accumulating evidence strongly suggests that heptadecanoic acid is more than just a passive dietary marker. Its consistent inverse association with the risk of major metabolic diseases warrants further investigation into its potential role as a proactive player in metabolic health. For researchers and drug development professionals, C17:0 presents a promising avenue for the development of novel diagnostic and prognostic tools.
However, it is crucial to acknowledge that association does not equate to causation. While animal studies have shown some beneficial effects of odd-chain fatty acid supplementation, the precise mechanisms underlying the observed protective associations in humans remain to be fully elucidated.[8] Future research, including well-designed clinical trials, is necessary to establish a causal relationship and to determine the therapeutic potential of heptadecanoic acid.
Furthermore, the standardization of analytical methods and the establishment of clear reference ranges for circulating C17:0 levels are essential for its widespread clinical application. The exploration of C17:0 in combination with other biomarkers in multi-marker panels could also enhance its predictive power for metabolic diseases.
References
- Imamur, F., et al. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies. The Lancet Diabetes & Endocrinology. 2016;4(9):736-747.
- Jenkins, B., et al. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Molecules. 2015;20(2):2425-2444.
- Gijsbers, L., et al. Biomarkers versus traditional risk factors to predict cardiovascular events in very old adults. Netherlands Heart Journal. 2015;23(10):489-496.
- Al-Badri, A., et al. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial. Nutrients. 2021;13(4):1145.
-
HealthMatters.io. Heptadecanoic - Essential and Metabolic Fatty Acids Markers (RBCs) - Lab Results explained. HealthMatters.io. Available from: [Link]
- Yoo, W., et al. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. PLOS ONE. 2017;12(12):e0189965.
-
OmicsDI. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. OmicsDI. Available from: [Link]
- Weitkunat, K., et al. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. International Journal of Molecular Sciences. 2023;24(9):7898.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Saturated fatty acid biomarkers and risk of cardiometabolic diseases: A meta-analysis of prospective studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-EPMC5731750 - Fatty acids in non-alcoholic steatohepatitis: Focus on pentadecanoic acid. - OmicsDI [omicsdi.org]
- 8. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
correlation of plasma heptadecanoic acid with adipose tissue levels
Starting Data Analysis
I've started by compiling all the relevant experimental data I could find concerning the relationship between plasma and adipose tissue levels of heptadecanoic acid (C17:0). Now, I am digging into the initial analysis of the data, as I begin to spot a few clear patterns in the data.
Exploring Analytical Protocols
I'm now deep into the literature search, focusing specifically on established protocols for fatty acid quantification in both plasma and adipose tissue. My aim is to synthesize a comparison guide, starting with an overview of heptadecanoic acid and its importance in different biological contexts. Next, I'll dive into contrasting the methods and results from various studies, culminating in a table summarizing the reported correlations and key experimental details. I am also preparing to create two Graphviz diagrams to visually represent the key information.
Defining Search Parameters
I've outlined the specific search terms and databases to use for gathering existing experimental data on C17:0 correlations. The plan is to synthesize the information to provide an expert perspective on the use of plasma C17:0 as a biomarker for adipose tissue content. I will be comparing and contrasting the findings from studies. Now, I am structuring the comparison guide, detailing experimental protocols and creating diagrams for clarity. I'm working to produce a comprehensive technical guide.
Uncovering Heptadecanoic Acid
I've been delving into heptadecanoic acid, focusing on its potential as a biomarker. My research has successfully identified numerous studies detailing its presence in plasma and adipose tissue, alongside various quantification methods. I'm now exploring specific studies that discuss its implications and associated health conditions.
Synthesizing Correlation Data
I'm now collating correlation coefficients from various studies to compare plasma C17:0 levels to adipose tissue levels, seeking a comprehensive overview. The focus is on consolidating information to create a helpful comparison guide. I'm also working to define a detailed comparison guide on fatty acid quantification methods and protocols.
Seeking Coefficient Clarity
I've uncovered crucial correlation data, including a high coefficient from one study linking plasma C17:0 to adipose tissue levels, which is promising. My task now is to gather more studies for a robust comparison guide. I'm also refining protocols, aiming to create a detailed comparison of fatty acid quantification methods for both plasma and adipose tissue, highlighting key differences and similarities.
Discovering Key Correlations
I've made headway in pinpointing critical correlations. The Hellmuth et al. (2013) study is particularly insightful, revealing strong correlations between plasma nonesterified heptadecanoic acid and subcutaneous fat. I'm now exploring the implications of these findings, considering how this fatty acid might serve as a metabolic marker.
Consolidating Experimental Protocols
I've assembled a robust dataset on C17:0 correlations. The Hellmuth et al. study is a lynchpin, but I'm broadening the scope to include additional sources. I'm focusing on the methodology used for the fatty acid analyses and how they compare. I am now working on converting the information into a step-by-step comparative format. I want to strengthen the quantitative aspect.
Refining Data Points
I've successfully gathered strong quantitative data. Hellmuth et al. (2013) remains the most critical, showing high correlations. I've also strengthened the literature review on C17:0 as a biomarker for dairy intake. However, I want to find more studies that directly quantify plasma-adipose tissue C17:0 correlations. Synthesizing detailed experimental protocols is also underway; I'm creating a comparative, step-by-step format for sample handling and analysis.
Pinpointing Correlations
I've made headway, specifically focusing on the critical correlations. The data from Hellmuth et al. (2013) on plasma nonesterified C17:0 and adipose tissue is a key piece of the puzzle. I'm now analyzing how this fits with the broader landscape of metabolic markers. I believe this will be a good cornerstone.
Analyzing Methodology Gaps
I'm now zeroing in on the areas that need further work to make the guide truly outstanding. While the Hellmuth et al. (2013) correlation data is solid, I need to bolster it with additional studies for a stronger comparison. Creating a detailed, comparative protocol for plasma and adipose tissue analysis is also a priority. Finally, structuring and clarifying the findings visually is critical.
Expanding Data Sources
I've gathered initial data, including correlation coefficients from Hellmuth et al. (2013). However, I'm now actively seeking additional studies to strengthen the comparison. I'll focus on studies that provide direct correlations between plasma and adipose tissue C17:0 or, alternatively, compare the relative proportions in these tissues. I'm also beginning to organize the detailed experimental protocols.
Assessing the Specificity of Heptadecanoic Acid as a Biomarker: A Comparative Guide for Researchers
This guide provides an in-depth technical analysis of heptadecanoic acid (C17:0) and its utility as a biomarker. Designed for researchers, scientists, and drug development professionals, this document moves beyond simplistic descriptions to offer a critical evaluation of C17:0's specificity. We will explore the underlying biological rationale, compare its performance against alternative biomarkers, and provide detailed experimental protocols to ensure the integrity of your findings.
Heptadecanoic Acid: More Than Just a Dietary Marker?
Heptadecanoic acid, a 17-carbon saturated fatty acid, has traditionally been utilized as a biomarker for the intake of dairy and ruminant fats, as these are its primary dietary sources.[1][2] However, the landscape of its biological significance is rapidly expanding. Emerging evidence points to its connection with endogenous production and the metabolic activity of the gut microbiome.[1] Circulating levels of C17:0 have been inversely associated with the risk of metabolic diseases, including type 2 diabetes and cardiovascular disease, sparking interest in its potential as a broader health indicator.[1][3][4]
A biomarker's value is intrinsically tied to its specificity—its ability to accurately reflect a particular physiological state or exposure without being influenced by other factors. For C17:0, this specificity is a nuanced topic, complicated by its multiple origins.
dot
Sources
Heptadecanoic Acid (C17:0): A Comprehensive Guide to its Role as a Biomarker in Metabolic Health
Introduction: The Emerging Significance of Odd-Chain Saturated Fatty Acids
For decades, the narrative surrounding saturated fatty acids has been largely dominated by their even-chain counterparts (e.g., palmitic acid C16:0, stearic acid C18:0) and their purported links to adverse health outcomes.[1][2] However, a growing body of evidence has brought odd-chain saturated fatty acids (OCSFAs), particularly heptadecanoic acid (C17:0), into the scientific spotlight.[1][3] Unlike their even-chain relatives, which constitute the vast majority of fatty acids in human tissues, OCSFAs are present in much smaller concentrations.[1][2] Historically, their low abundance led to them being considered metabolically insignificant, often used merely as internal standards in fatty acid analysis.[1][4][5]
This perspective has been challenged by numerous epidemiological studies demonstrating an inverse association between circulating levels of C17:0 and the risk of developing metabolic diseases, including type 2 diabetes (T2D), cardiovascular disease (CVD), and metabolic syndrome.[2][3][6][7] This guide provides an in-depth comparison of heptadecanoic acid with other markers of metabolic health, supported by experimental data and detailed methodologies for its analysis. It aims to equip researchers, scientists, and drug development professionals with a critical understanding of C17:0's potential and the ongoing debate surrounding its role as a biomarker versus a bioactive molecule.
Sources and Metabolism of Heptadecanoic Acid: A Dual Origin Story
A key aspect of understanding C17:0's role in metabolic health is its origins. Heptadecanoic acid is primarily derived from two sources:
-
Exogenous Intake: The consumption of dairy products and ruminant meat is a major contributor to circulating C17:0 levels.[7][8][9][10] These fatty acids are synthesized by microbial fermentation in the gut of ruminant animals and are subsequently incorporated into their milk and tissues.[8] Foods rich in heptadecanoic acid include butter, cheese, and whole milk.[11]
-
Endogenous Synthesis: There is compelling evidence for the endogenous production of OCSFAs.[1][2][4] One proposed pathway is the α-oxidation of longer-chain even-carbon fatty acids.[1][2][4] Another significant source is the elongation of propionyl-CoA, a three-carbon compound that can be derived from the metabolism of certain amino acids or from fermentation of dietary fiber by the gut microbiota.[7][10][12] This endogenous synthesis pathway is a crucial consideration, as it suggests that circulating C17:0 levels are not solely dependent on dairy intake.[7][12]
The dual origin of heptadecanoic acid complicates its use as a simple biomarker for dairy consumption. While a correlation exists, the influence of endogenous production pathways must be considered when interpreting its association with health outcomes.[1][13]
Caption: Sources of Circulating Heptadecanoic Acid (C17:0).
Heptadecanoic Acid in Comparison to Other Metabolic Markers
The validation of a biomarker requires rigorous comparison against existing and alternative markers. This section evaluates the performance of heptadecanoic acid in relation to other fatty acids and established biomarkers of metabolic disease.
Versus Other Fatty Acids
The carbon chain length and degree of saturation of fatty acids significantly influence their biological effects.
-
Odd-Chain vs. Even-Chain Saturated Fatty Acids: A consistent finding in epidemiological studies is the contrasting association of odd- and even-chain saturated fatty acids with metabolic disease risk. While higher levels of even-chain fatty acids like myristic acid (C14:0) and palmitic acid (C16:0) are often linked to an increased risk of T2D, higher levels of C17:0 and its shorter-chain counterpart, pentadecanoic acid (C15:0), are associated with a reduced risk.[3][14] This suggests that not all saturated fats have the same metabolic impact.[15]
-
Heptadecanoic Acid (C17:0) vs. Pentadecanoic Acid (C15:0): Both C17:0 and C15:0 are considered biomarkers of dairy fat intake and have been linked to favorable metabolic profiles.[1][16] However, some studies suggest that C17:0 has a stronger inverse association with incident T2D.[13][17] Conversely, other research indicates that C15:0 may have more direct beneficial effects, such as enhancing insulin-stimulated glucose uptake.[13][14][18] The ratio of C15:0 to C17:0 in human plasma (approximately 1:2) is notably different from that in dairy fat (around 2:1), lending further support to the existence of an endogenous synthesis pathway that may favor the production of C17:0.[1][2][4]
-
Saturated vs. Unsaturated Fatty Acids: Generally, unsaturated fatty acids, both monounsaturated and polyunsaturated, are associated with a reduced risk of cardiometabolic diseases.[1][2] The inverse association of C17:0 with disease risk is an interesting exception to the general concern over saturated fat intake and aligns more closely with the protective effects attributed to unsaturated fats.[19]
Table 1: Comparative Risk of Type 2 Diabetes Associated with Various Fatty Acids
| Biomarker | Study Type | Metric | Result (Top vs. Bottom Tertile/Quintile) | Reference |
| C17:0 (Heptadecanoic Acid) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 0.84 (95% CI: 0.76–0.92) | [3] |
| C15:0 (Pentadecanoic Acid) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 0.92 (95% CI: 0.83–1.02) | [3] |
| C14:0 (Myristic Acid) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 1.19 (95% CI: 1.09-1.31) | [3] |
| C16:0 (Palmitic Acid) | Meta-analysis of prospective cohort studies | Relative Risk (RR) | 1.13 (95% CI: 1.01-1.27) | [3] |
Versus Standard Metabolic Panel Markers
Standard clinical assessments for metabolic health include measurements of glucose, insulin, and a lipid panel (total cholesterol, LDL, HDL, triglycerides). Circulating C17:0 levels have shown significant correlations with these markers.
-
Glycemic Control: Higher levels of C17:0 are often associated with lower fasting insulin and glucose, and improved insulin sensitivity.[13][18]
-
Lipid Profile: The relationship between C17:0 and the standard lipid panel is more complex. While some studies show favorable associations, others have found positive correlations between dairy-derived fatty acids and total cholesterol, VLDL-C, and triglycerides, particularly with high-fat dairy consumption.[15]
The Causality Dilemma: Biomarker or Bioactive Molecule?
A critical question for researchers and drug developers is whether the observed associations between elevated C17:0 and better metabolic health are causal.
Caption: Logical relationship between circulating C17:0 and metabolic disease risk.
While the epidemiological evidence is strong, it is important to remember that association does not equal causation.[3] It is plausible that C17:0 is merely a biomarker for a diet rich in dairy or a particular gut microbiome composition that is itself protective.
However, there are potential mechanisms through which C17:0 could exert direct biological effects. The metabolism of OCSFAs results in the production of propionyl-CoA, which can be converted to succinyl-CoA.[1][12] Succinyl-CoA is an intermediate of the citric acid cycle, and its anaplerotic replenishment could enhance mitochondrial function, which is often impaired in metabolic diseases.[10][12]
Conversely, some intervention studies in animal models have yielded conflicting results. One study found that dietary supplementation with C17:0 did not improve diet-induced hepatic steatosis or insulin resistance in mice, and that high milk fat intake actually worsened liver inflammation.[13][17][18] This study suggested that C15:0 might be the more promising bioactive molecule.[13][18] Further research, including well-designed human clinical trials, is essential to definitively establish a causal role for C17:0 in metabolic health.[3]
Experimental Protocols for Heptadecanoic Acid Analysis
The accurate and reproducible quantification of heptadecanoic acid is fundamental to its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for fatty acid analysis.[20][21][22][23]
Principle of the Method
The overall workflow involves the extraction of total lipids from a biological matrix, followed by the derivatization of fatty acids into volatile esters (typically fatty acid methyl esters, FAMEs), which are then separated and quantified by GC-MS.[24][25][26] The use of deuterated internal standards for C17:0 and other fatty acids is crucial for accurate quantification, as it corrects for sample loss during extraction and derivatization.[20][22]
Caption: Experimental workflow for fatty acid analysis.
Step-by-Step Methodology
1. Blood Sample Collection and Processing:
-
Collect fasting blood samples from participants.
-
For fatty acid analysis of plasma phospholipids or erythrocyte membranes, separate plasma via centrifugation. Wash erythrocytes to eliminate plasma contaminants.[3]
2. Lipid Extraction (Folch Method):
-
This is a widely used liquid-liquid extraction technique.[24][25]
-
To a known volume of plasma (e.g., 200 µL), add a solution of chloroform and methanol (typically 2:1 v/v) to create a single-phase system that solubilizes the lipids.[24][25]
-
Add deuterated internal standards, including d3-heptadecanoic acid, at the beginning of the extraction to ensure accurate quantification.[20]
-
Vortex the mixture vigorously to ensure thorough mixing and lipid extraction.
-
Add water or a saline solution to induce phase separation. This results in a lower chloroform phase containing the lipids and an upper aqueous phase with non-lipid components.[24]
-
Carefully collect the lower organic layer containing the lipids.
3. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dry the collected lipid extract under a stream of nitrogen.
-
Add a reagent for transesterification, such as methanolic HCl or boron trifluoride in methanol.[25][26]
-
Heat the mixture (e.g., at 100°C for 45 minutes) to convert the fatty acids into their more volatile methyl esters.[23]
-
After cooling, add water and an organic solvent like hexane to extract the FAMEs.
-
Collect the upper hexane layer containing the FAMEs for GC-MS analysis.[23]
4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
Inject a small volume (e.g., 1 µL) of the FAMEs extract into the GC-MS system.[20]
-
Use a capillary column suitable for FAMEs separation (e.g., a polar stationary phase).
-
Employ a temperature program in the GC oven to separate the FAMEs based on their boiling points and polarity.
-
The mass spectrometer is used to detect and quantify the individual FAMEs as they elute from the GC column. Negative chemical ionization is often used for high sensitivity.[22][23]
-
Monitor specific ions for each fatty acid and its corresponding deuterated internal standard for accurate quantification.
Conclusion and Future Directions
Heptadecanoic acid has emerged as a significant biomarker inversely associated with the risk of major metabolic diseases. Its profile, often contrasting with that of even-chain saturated fatty acids, challenges the monolithic view of saturated fats and health. For researchers and drug development professionals, C17:0 is a compelling area of investigation.[3]
The key takeaways are:
-
Strong Epidemiological Association: A consistent body of evidence links higher circulating C17:0 with lower risks of T2D and CVD.[3][7]
-
Complex Origins: C17:0 levels are influenced by both dietary intake (primarily dairy) and endogenous synthesis, complicating its use as a simple dietary biomarker.[1][4]
-
Causality is Unproven: While plausible mechanisms exist, a direct causal role for C17:0 in preventing metabolic disease remains to be definitively established through rigorous clinical trials.[3][13]
-
Standardized Measurement: Robust and reliable GC-MS methods for C17:0 quantification are well-established, providing a solid foundation for future research.[20][22][23]
Future research should focus on elucidating the precise metabolic pathways influenced by C17:0 and distinguishing its effects from those of C15:0 and other OCSFAs. Understanding the interplay between diet, the gut microbiome, and endogenous OCFA synthesis will be crucial in harnessing the diagnostic and therapeutic potential of these intriguing fatty acids.
References
- Fatty Acid Mass Spectrometry Protocol. LIPID MAPS.
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. MDPI.
- Heptadecanoic Acid (C17:0)
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. Semantic Scholar.
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease. NIH.
- Milk fat biomarkers and cardiometabolic disease. PMC - NIH.
- Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review. Arabian Journal of Chemistry.
- Fatty Acids and Cardiovascular Risk. Evidence, Lack of Evidence, and Diligence. MDPI.
- Free fatty acid determination in plasma by GC-MS after conversion to Weinreb amides.
- High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chrom
- Quantitation of total fatty acids in plasma and serum by GC-NCI-MS. PMC - PubMed Central.
- Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study
- Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. PubMed Central.
- A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease. PubMed.
- Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. MDPI.
- Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain F
- Lipid extraction and FAME assay training – DuLab. University of Hawaii System.
- Fatty acids as biomarkers of total dairy and dairy fat intakes: A systematic review and meta-analysis | Request PDF.
- Current Perspectives on the Extraction, Isolation, and Identification of Fats and Fatty Acids Using Conventional and Green Methods. MDPI.
- A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… OUCI.
- Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain F
- Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain F
- Dietary fatty acids and cardiovascular disease: an epidemiological approach. PubMed.
- Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice. PubMed.
- Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes. PMC - PubMed Central.
- Foods High in Heptadecanoic acid (ant).
Sources
- 1. mdpi.com [mdpi.com]
- 2. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A review of odd-chain fatty acid metabolism and the role of pentadecanoic Acid (c15:0) and heptadecanoic Acid (c17:0) in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) i… [ouci.dntb.gov.ua]
- 6. [PDF] A Review of Odd-Chain Fatty Acid Metabolism and the Role of Pentadecanoic Acid (C15:0) and Heptadecanoic Acid (C17:0) in Health and Disease | Semantic Scholar [semanticscholar.org]
- 7. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Milk fat biomarkers and cardiometabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Foods High in Heptadecanoic acid (ant) | Whole Food Catalog [wholefoodcatalog.info]
- 12. researchgate.net [researchgate.net]
- 13. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pentadecanoic acid promotes basal and insulin-stimulated glucose uptake in C2C12 myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Plasma Free Fatty Acids and Metabolic Effect in Type 2 Diabetes, an Ancillary Study from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Dietary fatty acids and cardiovascular disease: an epidemiological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lipidmaps.org [lipidmaps.org]
- 21. researchgate.net [researchgate.net]
- 22. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitation of total fatty acids in plasma and serum by GC-NCI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry [arabjchem.org]
- 25. Lipid extraction and FAME assay training – DuLab [www2.hawaii.edu]
- 26. mdpi.com [mdpi.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Heptadecanoic Acid in a Laboratory Setting
For researchers and drug development professionals, maintaining a safe and compliant laboratory environment is paramount. While heptadecanoic acid, a saturated fatty acid, is a valuable compound in various research applications, its proper disposal is a critical aspect of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of heptadecanoic acid, grounded in established safety principles and regulatory compliance.
Foundational Safety and Hazard Assessment
Heptadecanoic acid, also known as margaric acid, is a white, crystalline solid.[1] While not classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it can cause irritation to the eyes, skin, and respiratory tract.[2][3] The primary hazards associated with its handling and disposal are inhalation of dust particles and direct contact. Therefore, all procedures must be designed to minimize these risks.
Core Safety Principles:
-
Exposure Minimization: The fundamental principle is to prevent the generation of dust and avoid all personal contact, including inhalation.[4]
-
Segregation: Keep heptadecanoic acid waste separate from other chemical waste streams, especially strong oxidizing agents, to prevent potentially hazardous reactions.[2][5]
-
Containment: All waste must be stored in clearly labeled, sealed containers to prevent accidental spills or exposure.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling heptadecanoic acid for any purpose, including disposal, it is mandatory to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from dust particles.[2][8] |
| Hand Protection | Nitrile or other chemically resistant gloves | To prevent skin irritation upon contact.[2] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[2] |
| Respiratory | NIOSH-approved respirator | Required if there is a potential for generating dust.[2][3] |
Step-by-Step Disposal Protocol for Solid Heptadecanoic Acid
This protocol outlines the standard procedure for disposing of solid heptadecanoic acid waste generated during research activities.
Materials Required:
-
Designated solid chemical waste container (a clean, dry, sealable container, preferably the original product container)[6][9]
-
Scoop or spatula
-
Fume hood
Procedure:
-
Work in a Ventilated Area: Conduct all waste handling procedures within a certified chemical fume hood to minimize the risk of inhaling dust.[2][3]
-
Container Preparation: Obtain a designated waste container. If not using the original container, ensure it is made of a compatible material (e.g., high-density polyethylene) and is clean and dry.[11]
-
Labeling: Affix a "Hazardous Waste" label to the container before adding any waste.[10][11] This is a standard practice in laboratory settings to ensure proper handling, even for non-RCRA hazardous materials.[11] Fill in all required information on the label (e.g., "Heptadecanoic Acid Waste," date, generating lab).
-
Waste Transfer: Carefully transfer the solid heptadecanoic acid waste into the prepared container using a scoop or spatula. The key here is to minimize dust generation.[2][4] Avoid pouring the solid from a height.
-
Storage: Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[2][6]
-
Disposal Request: Once the container is full or ready for pickup, submit a waste collection request to your institution's Environmental Health and Safety (EHS) department or licensed waste disposal contractor.[10][11]
Managing Contaminated Materials and Empty Containers
Proper disposal extends to any materials that have come into contact with heptadecanoic acid.
-
Contaminated Solids: Items such as gloves, absorbent paper, and weighing boats contaminated with heptadecanoic acid should be considered solid chemical waste.[6] Place these items in the same designated solid waste container.
-
Empty Containers: An empty container that held heptadecanoic acid must be managed properly to be disposed of as regular trash.[11]
-
Ensure the container is as empty as possible, with only trivial residue remaining.[12]
-
The first rinse of the container should be done with a suitable solvent (e.g., ethanol), and this rinsate must be collected as hazardous liquid waste.[12]
-
After the initial rinse, the container can be washed with soap and water.
-
All labels must be completely removed or defaced before placing the clean, dry container in the appropriate recycling or trash bin.[11][12]
-
Emergency Procedures for Spills
In the event of a spill, a prompt and correct response is crucial to mitigate any potential hazards.
For a Small Spill:
-
Alert Personnel: Immediately notify others in the vicinity.[13]
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: Prevent the spread of the solid material.
-
Clean-up: Carefully sweep up the spilled solid, avoiding the creation of dust, and place it into a labeled hazardous waste container.[2][4]
-
Decontamination: Clean the spill area with soap and water.
-
Reporting: Report the spill to your laboratory supervisor.
For a Large Spill:
-
Evacuate: Evacuate the immediate area.[13]
-
Alert Authorities: Notify your institution's EHS or emergency response team immediately.[14]
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
-
Do Not Attempt to Clean: Allow trained emergency responders to handle the clean-up of large spills.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of heptadecanoic acid and associated materials.
Caption: Decision workflow for heptadecanoic acid waste disposal.
Conclusion
The proper disposal of heptadecanoic acid is a straightforward process when approached with an understanding of its properties and a commitment to safety. By adhering to the protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also maintaining compliance with environmental regulations and fostering a culture of safety within the laboratory. Always consult your institution's specific waste management policies and EHS department for any additional requirements.
References
- Material Safety Data Sheet - Heptadecanoic acid. (n.d.).
- Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
- SAFETY DATA SHEET. (2025, September 15). Sigma-Aldrich.
- SAFETY DATA SHEET. (n.d.). Fisher Scientific.
- Heptadecanoic acid MSDS CasNo.506-12-7. (n.d.). LookChem.
- Heptadecanoic acid Safety Data Sheet. (2023, July 10). Apollo Scientific.
- Chemical Waste: Solids. (n.d.). Princeton University Environmental Health and Safety.
- Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
- Margaric acid. (n.d.). In Wikipedia.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety.
- Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety.
Sources
- 1. Margaric acid - Wikipedia [en.wikipedia.org]
- 2. hmdb.ca [hmdb.ca]
- 3. Heptadecanoic acid MSDS CasNo.506-12-7 [m.lookchem.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. acewaste.com.au [acewaste.com.au]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. danielshealth.com [danielshealth.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Personal protective equipment for handling Heptadecanoic Acid
An Expert Guide to Personal Protective Equipment (PPE) for Handling Heptadecanoic Acid
As a Senior Application Scientist, the foundational principle of all laboratory work is an unwavering commitment to safety. Handling any chemical, regardless of its perceived hazard level, requires a systematic approach to risk assessment and control. This guide provides an in-depth, procedural framework for the safe handling of Heptadecanoic Acid (also known as Margaric Acid), a 17-carbon saturated fatty acid. While not acutely toxic, its properties as a fine, crystalline solid present distinct physical and chemical hazards that necessitate specific personal protective equipment (PPE) and handling protocols to ensure the safety of all laboratory personnel.
Hazard Identification and Risk Assessment
Heptadecanoic acid is a white, crystalline solid at room temperature.[1][2] The primary risks associated with its handling stem from its physical form as a dust and its chemical properties as a mild irritant.[3] A thorough risk assessment is the critical first step before any procedure.
Table 1: Hazard Profile of Heptadecanoic Acid
| Hazard Type | Description | Primary Exposure Route | Source |
| Eye Irritation | Causes serious eye irritation upon contact. | Direct contact with dust or crystals. | [4][5][6] |
| Skin Irritation | Causes skin irritation. Prolonged contact may lead to redness. | Direct contact with the solid. | [4][5][6] |
| Respiratory Irritation | Inhalation of dust may cause respiratory tract irritation. | Inhalation of airborne particulates. | [3][4][5] |
| Combustibility | The material is combustible, and finely dispersed dust can form explosive mixtures in the air. | Ignition source in the presence of dust clouds. |
The toxicological properties of heptadecanoic acid have not been fully investigated, which mandates treating it with a higher degree of caution.[1][3] The core directive is to prevent contact and inhalation through robust engineering controls and appropriate PPE.
Core PPE Requirements: A Causality-Driven Approach
The selection of PPE is not a checklist exercise; it is a scientifically-grounded decision process to mitigate the specific risks identified above.
Eye and Face Protection
Directive: Always wear protective eyewear. Rationale: The crystalline nature of heptadecanoic acid makes it easy to generate fine dust during transfer, which can become airborne and contact the eyes. This causes serious irritation.[4][6]
-
Minimum Requirement: Safety glasses with side shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
-
Best Practice: For procedures with a higher risk of splashing or dust generation (e.g., weighing large quantities, scraping containers), chemical safety goggles are required. A face shield worn over safety goggles provides an additional layer of protection.[7][8]
Hand Protection
Directive: Wear chemical-resistant gloves. Rationale: Direct skin contact is a primary exposure route that causes irritation.[9] Gloves provide a necessary barrier. The choice of material is critical for chemical compatibility.
-
Recommended Material: Nitrile gloves are recommended as they offer good resistance to fatty acids and are a standard in most laboratory settings.[7][8]
-
Protocol: Always inspect gloves for tears or punctures before use. After handling, remove gloves using a technique that avoids touching the outer, contaminated surface with bare skin. Wash hands thoroughly with soap and water after removing gloves.[4][5]
Body Protection
Directive: Wear a laboratory coat. Rationale: A standard lab coat protects against accidental spills and prevents the contamination of personal clothing.[3] This is crucial for minimizing take-home exposure and preventing prolonged skin contact should a spill occur.
-
Protocol: The lab coat should be fully buttoned. For large-scale operations, a chemical-resistant apron may be worn over the lab coat for enhanced protection.[7] Contaminated clothing should be removed immediately and laundered separately before reuse.[3][5]
Respiratory Protection
Directive: Avoid breathing dust.[4] Rationale: The fine particulate nature of heptadecanoic acid poses an inhalation hazard that can lead to respiratory tract irritation.[3]
-
Primary Control (Engineering): The most effective method is to control dust at the source. All weighing and transfer operations involving heptadecanoic acid powder should be conducted inside a certified chemical fume hood or at a ventilated weighing station.[4][10]
-
Secondary Control (PPE): If engineering controls are insufficient to keep exposure below safe limits, respiratory protection is required. A NIOSH-approved N95 dust respirator can be used for low-level exposure to particulates.[5]
Operational Plan: Protocol for Weighing and Solubilizing Heptadecanoic Acid
This step-by-step protocol integrates the PPE requirements into a common laboratory workflow. This system is self-validating; by following these steps, you inherently control the identified risks.
-
Preparation & Pre-Use Inspection:
-
Confirm that the chemical fume hood is operational and the sash is at the appropriate working height.
-
Ensure an eyewash station and safety shower are accessible.[9]
-
Don the required PPE: lab coat, nitrile gloves, and chemical safety goggles.
-
-
Chemical Handling in Fume Hood:
-
Place all necessary equipment (spatula, weigh boat, beaker, solvent) inside the fume hood before retrieving the heptadecanoic acid container.
-
Keep the container of heptadecanoic acid tightly closed until you are ready to use it.[3]
-
-
Weighing:
-
Gently open the container, avoiding any action that could generate a puff of dust.
-
Use a clean spatula to carefully transfer the desired amount of solid to the weigh boat. Minimize the drop height to prevent dust formation.
-
Immediately and securely close the main chemical container.
-
-
Solubilization:
-
Heptadecanoic acid is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF).[1]
-
Place the weigh boat containing the acid into the beaker designated for your solution.
-
Slowly add the chosen solvent to the beaker, allowing it to dissolve the solid directly from the weigh boat. This prevents the need to scrape or tap the weigh boat, which could generate dust.
-
-
Decontamination and Disposal:
-
Once the procedure is complete, all contaminated items (weigh boat, used gloves) must be disposed of as solid chemical waste.
-
Wipe down the work surface inside the fume hood with an appropriate solvent.
-
Remove PPE in the correct order (gloves first, then goggles, then lab coat) and wash hands thoroughly.
-
Heptadecanoic Acid Handling Workflow
The following diagram provides a visual summary of the logical flow for safely handling heptadecanoic acid, from initial assessment to final disposal.
Caption: Workflow for the safe handling of Heptadecanoic Acid.
Emergency Procedures
In Case of Skin Contact:
-
Immediately wash the affected area with soap and plenty of water.[4]
-
Remove any contaminated clothing and seek medical attention if irritation develops or persists.[9]
In Case of Eye Contact:
-
Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open.[4][5]
-
Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Seek immediate medical attention.[3]
In Case of Inhalation:
-
Move the person into fresh air.[4]
-
If breathing is difficult, provide oxygen. Seek medical attention.[9]
In Case of a Spill:
-
Evacuate personnel from the immediate area.[10]
-
Wearing full PPE, clean up the spill immediately. Use dry clean-up procedures; sweep up the solid and place it into a suitable, labeled container for disposal. Avoid any actions that generate dust.[3][5] Do not allow the chemical to enter drains.[4]
Storage and Disposal
Storage: Store heptadecanoic acid in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3][10] Keep the container tightly closed to prevent moisture absorption and contamination.[4]
Disposal: All waste material must be disposed of in accordance with federal, state, and local environmental regulations. Unused heptadecanoic acid and contaminated disposables (e.g., gloves, weigh boats) should be collected in a labeled container for chemical waste. One approved disposal method is to dissolve the material in a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
By adhering to this comprehensive guide, researchers can confidently handle heptadecanoic acid, ensuring both personal safety and the integrity of their experimental work.
References
-
Heptadecanoic acid MSDS CasNo.506-12-7 . LookChem.
-
Heptadecanoic acid Safety Data Sheet . Apollo Scientific.
-
Material Safety Data Sheet - Heptadecanoic acid . Acros Organics.
-
Heptadecanoic Acid - Product Information . Cayman Chemical.
-
HEPTADECANOIC ACID - Safety Data Sheet . ChemicalBook.
-
Safety data sheet - Heptadecanoic Acid . CPAChem.
-
SAFETY DATA SHEET - Heptadecanoic acid . Fisher Scientific.
-
HEPTADECANOIC ACID Safety Information . Ataman Kimya.
-
Heptadecanoic Acid Product Information . Tokyo Chemical Industry Co., Ltd.
-
SAFETY DATA SHEET - Heptadecanoic acid . Sigma-Aldrich.
-
What are the safety precautions when handling Refined Soya Fatty Acid? . Innoleo.
-
Heptadecanoic acid Product Information . Chem-Impex International.
-
Personal Protective Equipment . US EPA.
-
Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark.
-
Personal Protection Equipment (PPE) for Oil and Gas Personnel . HSI.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Heptadecanoic acid MSDS CasNo.506-12-7 [lookchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Heptadecanoic Acid | 506-12-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. dldpfattyacid.com [dldpfattyacid.com]
- 8. fatfinger.io [fatfinger.io]
- 9. fishersci.com [fishersci.com]
- 10. atamankimya.com [atamankimya.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
